molecular formula C7H6BrFO B1333164 3-Bromo-5-fluorobenzyl alcohol CAS No. 216755-56-5

3-Bromo-5-fluorobenzyl alcohol

Cat. No.: B1333164
CAS No.: 216755-56-5
M. Wt: 205.02 g/mol
InChI Key: KQWBQTOZXPPFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWBQTOZXPPFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377712
Record name 3-Bromo-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216755-56-5
Record name (3-Bromo-5-fluorophenyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216755-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-5-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5-fluorobenzyl alcohol physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluorobenzyl alcohol

Introduction

This compound is a halogenated aromatic compound recognized as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical research and materials science.[1] The strategic placement of bromine and fluorine atoms on the benzyl alcohol framework imparts unique reactivity and physicochemical characteristics.[1] This guide provides a comprehensive overview of these properties, offering field-proven insights and detailed experimental protocols for its characterization. The differential reactivity of its functional groups—the hydroxyl moiety, the bromine atom amenable to cross-coupling reactions, and the electron-withdrawing fluorine atom—makes it a versatile precursor for synthesizing complex molecular architectures and active pharmaceutical ingredients (APIs).[1]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is fundamental to interpreting its behavior. This compound is identified by its unique CAS number and defined by a specific arrangement of atoms.

  • CAS Number: 216755-56-5[2][3][4]

  • Molecular Formula: C₇H₆BrFO[1][4]

  • IUPAC Name: (3-bromo-5-fluorophenyl)methanol[5]

The molecule consists of a benzene ring substituted with a bromomethyl group, a bromine atom, and a fluorine atom at positions 1, 3, and 5, respectively.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in synthetic protocols. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 205.02 g/mol [1]
Appearance Liquid[5]
Purity Typically ≥95%[1]
Density No data available
Boiling Point No data available
Melting Point No data available
Safety Information GHS: Irritant; Signal Word: Warning[1]
Risk Codes R36/37/38 (Irritating to eyes, respiratory system and skin)[4]
Safety Codes S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[4]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. The following sections detail the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most powerful tool for determining the carbon-hydrogen framework of a molecule.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete structural picture.[1]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic, methylene (CH₂), and hydroxyl (OH) protons.[1] The three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents. The benzylic CH₂ protons will typically appear as a singlet or a doublet (if coupled to the OH proton), and the hydroxyl proton signal is often a broad singlet whose chemical shift is concentration-dependent.[1]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom.[1] The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts, and the C-F coupling will result in splitting of the signals for the fluorine-bearing carbon and adjacent carbons.[1]

  • ¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for fluorine-containing compounds. A single resonance is expected for the fluorine atom in this compound, with its chemical shift providing information about the electronic environment of the fluorine atom.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

  • O-H Stretch: A strong, broad band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl group's O-H stretching vibration, broadened by intermolecular hydrogen bonding.[1]

  • C-H Stretch (Aromatic): Medium intensity peaks are anticipated in the 3000-3100 cm⁻¹ range.[1]

  • C-H Stretch (Aliphatic): The methylene (CH₂) group's C-H stretching should appear just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹.[1]

  • C-O Stretch: A strong signal for the primary alcohol's C-O stretch is expected in the 1000-1050 cm⁻¹ range.[1]

  • C-F and C-Br Stretches: Strong C-F stretching vibrations are typically observed between 1000-1300 cm⁻¹, while C-Br stretches appear in the fingerprint region, usually between 500-600 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak: The molecular weight of this compound is 205.02 g/mol .[1] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units.[6]

  • Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group, water, or the entire hydroxymethyl group, leading to the formation of a stable benzyl or tropylium-like cation.[1]

Experimental Protocols for Physicochemical Characterization

The following protocols outline standard laboratory procedures for determining key physicochemical properties. These methods are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.[7] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Ensure sample is dry and finely powdered. prep2 Load small amount into a capillary tube. prep1->prep2 prep3 Compact sample at the sealed end of the tube. prep2->prep3 analysis1 Place capillary tube into apparatus. prep3->analysis1 Transfer analysis2 Start rapid heating (10-20°C/min) to find approximate range. analysis1->analysis2 analysis3 Cool and repeat with a new sample. Heat slowly (1-2°C/min) near the approximate M.P. analysis2->analysis3 analysis4 Record T₁ (first liquid) and T₂ (all liquid). analysis3->analysis4 result Melting Point Range (T₁ - T₂) analysis4->result Calculate Range

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and crush it into a fine powder if it consists of large crystals.[8]

  • Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount (approx. 1-2 mm in height).[9]

  • Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[10]

  • Initial Measurement (Rapid): Place the loaded capillary tube into a melting point apparatus.[8] Heat the sample rapidly (e.g., at a ramp rate of 10-20°C per minute) to determine an approximate melting range. This saves time and prevents thermal lag from affecting the final, precise measurement.[10]

  • Precise Measurement (Slow): Allow the apparatus to cool. Using a fresh sample, begin heating again, but slow the ramp rate to 1-2°C per minute when the temperature is about 10-15°C below the previously observed approximate melting point.[10]

  • Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Analysis

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12] The principle "like dissolves like" is the foundation, but acid-base reactions can also dictate solubility.

SolubilityAnalysis start Start: Add ~10mg solid or 2-3 drops liquid to 0.5 mL solvent water Test in Water start->water soluble_water Soluble (Polar Compound) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test in 5% NaOH soluble_naoh Soluble (Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test in 5% HCl soluble_hcl Soluble (Basic Compound, e.g., Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No h2so4 Test in conc. H₂SO₄ soluble_h2so4 Soluble (Neutral, contains N, O, or π bonds) h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble (Inert Compound, e.g., Alkane) h2so4->insoluble_h2so4 No insoluble_water->naoh insoluble_naoh->hcl insoluble_hcl->h2so4

Caption: Decision workflow for organic compound solubility testing.

Step-by-Step Methodology:

  • Water Solubility: Place approximately 10-20 mg of the solid (or 2-3 drops of liquid) into a small test tube. Add ~0.5 mL of deionized water. Shake vigorously.[13][14] If the compound dissolves, it is a low molecular weight polar compound.[13]

  • 5% NaOH Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 0.5 mL of 5% aqueous NaOH.[11][14] Solubility indicates the presence of an acidic functional group (e.g., phenol or carboxylic acid). Given that this compound is an alcohol, it is expected to be a very weak acid and likely insoluble in 5% NaOH.

  • 5% HCl Solubility: If the compound is insoluble in water and NaOH, use a fresh sample and test its solubility in 0.5 mL of 5% aqueous HCl.[11][15] Solubility indicates the presence of a basic functional group, most commonly an amine. This compound is not expected to be soluble in 5% HCl.

  • Concentrated H₂SO₄: If the compound is insoluble in the previous solvents, its solubility in cold, concentrated sulfuric acid can be tested (with extreme caution).[11] Most compounds containing oxygen, nitrogen, or double/triple bonds will dissolve in concentrated H₂SO₄.[14]

Synthesis and Reactivity Overview

Synthetic Routes

This compound is typically synthesized via the reduction of a corresponding oxidized precursor.[1]

  • Reduction of Benzoic Acid/Aldehyde: A common and reliable method involves the reduction of 3-bromo-5-fluorobenzoic acid or 3-bromo-5-fluorobenzaldehyde.[1] Potent reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (NaBH₄) are effective for this transformation.[1] For industrial applications, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is often employed.[1]

Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups.

  • Hydroxyl Group: The primary alcohol can be readily oxidized to form 3-bromo-5-fluorobenzaldehyde (using mild agents like PCC) or 3-bromo-5-fluorobenzoic acid (using strong agents like KMnO₄).[1] It can also undergo etherification and esterification reactions to modify the molecule's properties.[1]

  • Bromine Atom: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for building complex molecules.[1]

  • Aromatic Ring: The fluorine and bromine atoms influence the regioselectivity of electrophilic aromatic substitution reactions, though the ring is generally deactivated due to their electron-withdrawing nature.

Conclusion

This compound is a strategically functionalized building block with a well-defined physicochemical and spectroscopic profile. Its distinct reactive sites—the hydroxyl group for derivatization and the bromine atom for cross-coupling—provide medicinal chemists and materials scientists with a versatile tool for molecular design and synthesis. The comprehensive characterization data and protocols provided in this guide serve as an essential resource for its effective application in research and development.

References

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Solubility test/ Organic lab - YouTube. (2021, April 29). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Synthesis of 3-bromo-4-fluoro-benzyl alcohol - PrepChem.com. (n.d.). Retrieved from [Link]

  • EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... - Google Patents. (n.d.).
  • This compound suppliers and producers - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • 3-Bromobenzyl alcohol, chlorodifluoroacetate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 3-Bromobenzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • This compound | C7H6BrFO - BuyersGuideChem. (n.d.). Retrieved from [Link]

Sources

3-Bromo-5-fluorobenzyl alcohol CAS number 216755-56-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl Alcohol: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: this compound (CAS No. 216755-56-5) is a strategically important molecular building block in medicinal chemistry and fine chemical synthesis. The presence of orthogonal functional handles—a reactive hydroxyl group, a bromine atom amenable to cross-coupling, and a fluorine atom for modulating physicochemical properties—makes it a versatile precursor for complex molecular architectures. This guide provides an in-depth analysis of its properties, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization data (both experimental and predicted), and a discussion of its chemical reactivity. Particular focus is given to its application in the synthesis of advanced pharmaceutical intermediates, underscored by its utility in constructing kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Physicochemical and Structural Properties

This compound is a disubstituted aromatic alcohol. The key to its utility lies in the distinct properties conferred by each substituent. The benzylic alcohol provides a site for oxidation, etherification, or esterification. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere for hydrogen, is used to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.

While the target compound is reported as both a liquid and a low-melting white solid, likely depending on purity, its properties can be reliably estimated by comparing them with its parent and monosubstituted analogues.

Table 1: Physicochemical Property Comparison

PropertyThis compound3-Bromobenzyl alcohol[1][2]3-Fluorobenzyl alcohol[3][4]
CAS Number 216755-56-515852-73-0456-47-3
Molecular Formula C₇H₆BrFOC₇H₇BrOC₇H₇FO
Molecular Weight 205.02 g/mol 187.03 g/mol 126.13 g/mol
Physical State White Solid / LiquidLiquidLiquid
Density ~1.6-1.7 g/cm³ (Predicted)1.56 g/mL (25 °C)1.164 g/mL (25 °C)
Boiling Point Not Reported165 °C (16 mmHg)104-105 °C (22 mmHg)
Solubility Soluble in organic solvents (THF, EtOAc, CH₂Cl₂); sparingly soluble in water.Sparingly soluble in water[5].Soluble in Chloroform, Methanol[4].

Synthesis and Purification

The most direct and reliable route to this compound is the reduction of the corresponding benzoic acid derivative. This method avoids the handling of the more lachrymatory benzyl bromide intermediates and provides high yields.

Recommended Synthesis Protocol: Reduction of 3-Bromo-5-fluorobenzoic Acid[8]

This protocol details the reduction of commercially available 3-bromo-5-fluorobenzoic acid using a borane tetrahydrofuran (BH₃·THF) complex.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3-bromo-5-fluorobenzoic acid (1.0 g, 4.52 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 8 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Initial Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the reducing agent.

  • Reagent Addition: Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (9.0 mL, 9.0 mmol, 2.0 equiv) dropwise over 15 minutes. The two equivalents of borane are necessary to first deprotonate the acidic proton of the carboxylic acid and then to perform the reduction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure the reaction goes to completion.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of excess methanol. Methanol reacts with the unreacted borane to produce non-volatile trimethoxyborate and hydrogen gas, safely neutralizing the reducing agent.

  • Aqueous Work-up: Dilute the mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with 1 N sodium hydroxide (NaOH) solution (2 x 20 mL) to remove any unreacted starting material and boric acid byproducts, followed by saturated brine (2 x 20 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the product.

  • Yield: This procedure typically affords the product as a white solid (0.88 g, 95% yield)[6].

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Suspend Acid in THF B Cool to 0 °C A->B C Add BH3-THF (2 equiv) B->C D Warm to RT, Stir Overnight C->D E Cool to 0 °C D->E Reaction Complete F Quench with Methanol E->F G Dilute with EtOAc F->G H Wash with NaOH (aq) G->H I Wash with Brine H->I J Dry (Na2SO4) I->J K Concentrate J->K L Final Product K->L

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized material. Below are the experimental ¹H NMR data and predicted data for other key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data (500 MHz, CDCl₃) [6]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.29s (singlet)1H-Ar-H (H-2)
7.16d (doublet)1H7.9 HzAr-H (H-6)
7.03d (doublet)1H9.2 HzAr-H (H-4)
4.66s (singlet)2H--CH₂OH
~1.8-2.5br s (broad singlet)1H--OH

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Prediction based on additive substituent effects on a benzene ring (base value ~128.5 ppm).[7][8][9][10]

Predicted Shift (δ, ppm)AssignmentRationale
163.5 (d, ¹JCF ≈ 245 Hz)C-5Carbon directly bonded to F shows a large one-bond coupling.
143.8 (d, ³JCF ≈ 7 Hz)C-1Ipso-carbon to CH₂OH, deshielded. Exhibits small coupling to F.
122.7 (d, ²JCF ≈ 22 Hz)C-3Carbon directly bonded to Br, deshielded. Exhibits two-bond coupling to F.
122.5 (d, ⁴JCF ≈ 3 Hz)C-6Deshielded by adjacent bromine. Small coupling to F.
115.0 (d, ²JCF ≈ 21 Hz)C-4Shielded by ortho-F. Exhibits two-bond coupling to F.
113.5 (d, ⁴JCF ≈ 3 Hz)C-2Shielded by para-F. Small coupling to F.
63.8-CH₂OHTypical range for a benzylic alcohol carbon.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Predicted Shift (δ, ppm)Rationale
-110 to -115The chemical shift of fluorobenzene is ~-113 ppm. The presence of a meta-bromo and meta-CH₂OH group causes minor downfield or upfield shifts, but the value is expected to remain in this general region for aryl fluorides[6][11][12][13].
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 5: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeAppearance
3500-3200O-H stretch (alcohol)Strong, Broad
3100-3000C(sp²)-H stretch (aromatic)Medium, Sharp
3000-2850C(sp³)-H stretch (benzylic)Medium, Sharp
1600-1585, 1500-1400C=C stretch (aromatic ring)Medium to Strong
~1260C-F stretchStrong
1260-1050C-O stretch (primary alcohol)Strong

Predictions are based on typical values for substituted benzyl alcohols.[14][15][16][17]

Table 6: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zFragment IdentityRationale
204/206[M]⁺Molecular ion peak, showing characteristic ~1:1 isotope pattern for bromine.
187/189[M - OH]⁺Loss of the hydroxyl radical.
186/188[M - H₂O]⁺Dehydration is a common fragmentation pathway for alcohols[18][19].
125[M - Br]⁺Loss of the bromine radical.
107[C₇H₆FO]⁺Tropylium-like ion after loss of Br.
77[C₆H₅]⁺Phenyl cation from further fragmentation.

Predictions are based on common fragmentation patterns of benzyl alcohols and haloaromatics.[19][20][21][22][23]

Characterization Workflow

G Start Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Check1 Correct Shifts & Couplings? NMR->Check1 Check2 Correct M+ & Isotope Pattern? MS->Check2 Check3 Key Functional Groups Present? IR->Check3 Pass Identity & Purity Confirmed Check1->Pass Yes Fail Re-purify or Re-synthesize Check1->Fail No Check2->Pass Yes Check2->Fail No Check3->Pass Yes Check3->Fail No

Caption: Logical workflow for the complete spectroscopic characterization of the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reaction sites. The bromine atom is a prime substrate for cross-coupling, while the alcohol can be readily transformed.

Oxidation of the Hydroxyl Group
  • To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation will convert the primary alcohol to 3-bromo-5-fluorobenzaldehyde[24]. This aldehyde is a useful intermediate for reactions like Wittig olefination or reductive amination.

  • To Carboxylic Acid: Strong oxidizing agents, including potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize the alcohol directly to 3-bromo-5-fluorobenzoic acid[24].

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal handle for forming new carbon-carbon or carbon-nitrogen bonds via Pd-catalyzed reactions, which are cornerstones of modern pharmaceutical synthesis. The Suzuki-Miyaura coupling is a preeminent example.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new biaryl C-C bond. This is a highly robust and functional-group-tolerant reaction.

Catalytic Cycle Mechanism: [5][25]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is typically the rate-limiting step.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron reagent to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Br)L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)(R)L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product ArylHalide 3-Br-5-F-BnOH (Ar-Br) ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The bromo-fluorobenzyl motif is a privileged scaffold in modern medicinal chemistry. While specific examples citing CAS 216755-56-5 are sparse in public literature, the utility of this substitution pattern is well-documented in patents for high-value therapeutic targets. The closely related isomer, (2-bromo-5-fluorophenyl)methanamine, is a key intermediate in the synthesis of novel PRMT5 inhibitors for cancer therapy[26].

The strategic value is clear:

  • The bromo group provides a reliable synthetic handle for late-stage diversification via cross-coupling, allowing chemists to rapidly generate libraries of analogues.

  • The fluorine atom enhances drug-like properties. It can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to improve cell permeability and pharmacokinetic profiles.

For example, various kinase inhibitors, such as those targeting RIPK1 or BTK, often incorporate substituted benzyl groups to occupy specific pockets in the enzyme's active site[27][28]. This compound is an ideal starting point for building such fragments, where the bromine is later replaced by a larger, more complex group designed to interact with the target protein.

Safety and Handling

This compound is an irritant and should be handled with appropriate care in a laboratory setting.

Table 7: GHS Hazard Information

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Always use this chemical within a certified chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block designed for efficiency and versatility in modern organic synthesis. Its orthogonal functionalities enable multi-step, divergent synthetic strategies that are highly valued in the resource-intensive process of drug discovery. By providing a reliable method for its synthesis and a comprehensive overview of its properties and reactivity, this guide aims to empower researchers to fully exploit the potential of this valuable intermediate in developing the next generation of therapeutics.

References

  • Teare, H., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Online] Available at: [Link]

  • Brooks/Cole Publishing Company. (2000). Organic Chemistry On-Line: IR Absorbances of Common Functional Groups. [Online] Available at: [Link]

  • ChemBK. (2024). 3-Bromobenzyl alcohol. [Online] Available at: [Link]

  • Chemsrc. (2025). 3-Bromobenzyl alcohol | CAS#:15852-73-0. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Online] Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Miyamoto, K., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Fluorobenzylic alcohol. [Online] Available at: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Online] Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Online] Available at: [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Online] Available at: [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho-, meta-, and para-disubstituted benzenes? [Online] Available at: [Link]

  • ResearchGate. (2013). ATR-IR time on line peak area profiles of benzyl alcohol. [Online] Available at: [Link]

  • Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). [Online] Available at: [Link]

  • Google Patents. (n.d.). WO2023225041A1 - Ripk1 inhibitors and methods of use.
  • ChemBK. (2024). 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. [Online] Available at: [Link]

  • YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). [Online] Available at: [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. [Online] Available at: [Link]

  • ChemBK. (2024). 3-Fluorobenzyl alcohol. [Online] Available at: [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Online] Available at: [Link]

  • ResearchGate. (2025). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Online] Available at: [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

  • Google Patents. (n.d.). WO2017046036A1 - Compounds for the modulation of rip2 kinase activity.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate.
  • Google Patents. (n.d.). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
  • Google Patents. (n.d.). WO2017186148A1 - Novel heterocyclic compounds as tyrosine kinase bcr-abl inhibitors.

Sources

3-Bromo-5-fluorobenzyl alcohol structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-5-fluorobenzyl alcohol

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as pivotal building blocks. The strategic incorporation of halogens can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is one such versatile intermediate, offering multiple points for synthetic diversification through its hydroxyl group and two distinct halogenated sites on the aromatic ring.[2] Given its potential as a precursor for complex molecular architectures, the unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development pipeline.

This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. Moving beyond a mere recitation of techniques, we will explore the causality behind the analytical strategy, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing similar halogenated aromatic compounds.

Physicochemical & Structural Properties

A foundational understanding of the target molecule's basic properties is the first step in any analytical workflow. This data informs the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource(s)
IUPAC Name (3-bromo-5-fluorophenyl)methanol[3]
CAS Number 216755-56-5[2][3]
Molecular Formula C₇H₆BrFO[2]
Molecular Weight 205.02 g/mol [2]
Appearance White solid / Liquid[3][4]
Purity (Typical) ≥95-99%[2][3]

The Integrated Analytical Strategy

The structural elucidation of a novel or synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The confidence in the final structure is derived from the convergence of all data points. The workflow below illustrates the logical progression from establishing sample purity to the definitive assignment of atomic connectivity.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Functional Group & Framework ID cluster_2 Phase 3: Definitive Structure & Assignment cluster_3 Phase 4: Final Confirmation Purity Sample Purity Assessment (HPLC / GC) MS Molecular Formula Confirmation (HRMS) Purity->MS Verified Sample Final Integrated Data Analysis & Structural Confirmation Purity->Final IR Functional Group Analysis (FTIR) MS->IR Correct Mass & Formula MS->Final C13_DEPT Carbon Skeleton Analysis (¹³C & DEPT NMR) IR->C13_DEPT IR->Final H1_COSY Proton Connectivity (¹H & COSY NMR) C13_DEPT->H1_COSY C13_DEPT->Final HSQC_HMBC Heteronuclear Connectivity (HSQC & HMBC NMR) H1_COSY->HSQC_HMBC H1_COSY->Final HSQC_HMBC->Final

Caption: Integrated workflow for structural elucidation.

Part 1: Chromatographic Purity Assessment

Expertise & Experience: Before any time is invested in detailed spectroscopic analysis, the purity of the sample must be established. Co-eluting impurities can introduce extraneous signals in NMR or MS, leading to significant misinterpretation. A high-resolution chromatographic method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the gold standard for this assessment.[5]

Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Method Parameters:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[6]

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks. For structural elucidation work, a purity level of >98% is highly desirable.

Trustworthiness: This method is self-validating. The specificity is demonstrated by a single, sharp, well-resolved peak for the main component. The method's stability can be confirmed by observing consistent retention times over multiple injections.[7][8]

Part 2: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. Electron Ionization (EI) MS also provides a characteristic fragmentation pattern that acts as a structural fingerprint. For benzyl alcohols, two primary fragmentation pathways are expected: α-cleavage and dehydration.[9]

Expected Fragmentation Pattern (EI-MS)
m/z (Predicted)Ion IdentityFragmentation Pathway
204/206[C₇H₆BrFO]⁺˙Molecular Ion (M⁺˙) , showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1)
186/188[C₇H₄BrF]⁺˙[M-H₂O]⁺˙ , loss of water (dehydration)
107[C₇H₆O]⁺˙Loss of Br and F radicals (less common)
79[C₆H₇]⁺A common fragment in benzyl alcohol derivatives, often involving rearrangement.[10]

Trustworthiness: The presence of the correct molecular ion peak (as a doublet at m/z 204/206) provides direct confirmation of the molecular weight. The observed isotopic pattern for bromine serves as an internal validation of the presence of a single bromine atom.

Part 3: Infrared (IR) Spectroscopy – Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The spectrum provides direct evidence for the hydroxyl group and the aromatic ring, which are core components of the target structure.[11]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Intensity / ShapeAssignment
3400 - 3300Strong, BroadO-H stretch (from the alcohol, broadened by hydrogen bonding)[12]
3100 - 3000Weak - MediumAromatic C-H stretch[13]
1600 - 1585MediumAromatic C=C in-ring stretch[13]
1500 - 1400MediumAromatic C=C in-ring stretch[13]
~1050StrongC-O stretch (primary alcohol)[14]
900 - 675StrongAromatic C-H out-of-plane ("oop") bend[13]

Trustworthiness: The simultaneous observation of a strong, broad O-H band and characteristic aromatic C=C and C-H bands provides high confidence in the presence of a hydroxyl group attached to an aromatic ring.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.[15][16] A full suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR

    • ¹³C NMR (proton decoupled)

    • DEPT-135

    • ¹H-¹H COSY

    • ¹H-¹³C HSQC

    • ¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz)[17]

¹H and ¹³C NMR – Predicted Data and Interpretation

The substitution pattern (1,3,5-trisubstituted) dictates a specific set of signals. The three aromatic protons (H-2, H-4, H-6) will form a complex spin system due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Atom LabelPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)DEPT-135
-CH₂- ~4.7Singlet (s)~63Negative
-OH Variable (Broad s)Broad Singlet-Absent
C-1 --~144Absent
C-2 ~7.3Triplet of doublets (td)~117Positive
C-3 --~123 (C-Br)Absent
C-4 ~7.0Triplet of doublets (td)~115Positive
C-5 --~163 (C-F, d)Absent
C-6 ~7.2Doublet of doublets (dd)~125Positive

Note: Chemical shifts are predictions based on analogous structures and may vary slightly. Multiplicity is predicted based on coupling rules.

DEPT-135 Analysis: The DEPT-135 experiment is crucial for differentiating carbon types.[18][19] It will show a negative signal for the benzylic -CH₂- group and positive signals for the three protonated aromatic carbons (C-2, C-4, C-6). The quaternary carbons (C-1, C-3, C-5) will be absent.[20] This provides an immediate and reliable count of each carbon type.

2D NMR – Connecting the Pieces

While 1D NMR suggests the pieces, 2D NMR shows how they are connected.

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings.[17] We expect to see cross-peaks connecting the aromatic protons H-2, H-4, and H-6, confirming their proximity on the ring. The benzylic protons (-CH₂-) will not show any COSY correlations as they have no adjacent proton neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH coupling).[21] It provides definitive one-bond correlations:

    • The proton signal at ~4.7 ppm will correlate to the carbon signal at ~63 ppm (-CH₂-).

    • Each of the three aromatic proton signals will correlate to one of the three CH carbon signals in the aromatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[21][22] The following diagram illustrates the critical correlations that lock the structure in place.

Caption: Key HMBC correlations from benzylic protons.

Trustworthiness & Causality: The HMBC correlations from the benzylic protons (-CH₂-) to the aromatic carbons C-2 and C-6 (two-bond couplings) and C-1 (three-bond coupling) are undeniable proof. They firmly establish the connectivity between the alcohol moiety and the substituted aromatic ring, leaving no room for ambiguity regarding isomeric possibilities.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of this compound is achieved not by a single measurement, but by the collective and corroborative power of an integrated analytical workflow.

  • HPLC confirms the sample is pure and suitable for analysis.

  • HRMS establishes the correct elemental formula, C₇H₆BrFO.

  • FTIR identifies the essential alcohol and aromatic functional groups.

  • ¹³C and DEPT NMR define the carbon skeleton: three quaternary carbons, three methine (CH) carbons, and one methylene (CH₂) carbon.

  • ¹H and COSY NMR resolve the proton environments and their neighbor relationships on the aromatic ring.

  • HSQC links each proton to its directly bonded carbon.

  • HMBC provides the final, unambiguous evidence of the atomic connectivity, linking the benzylic CH₂ group to the C1, C2, and C6 positions of the 3-bromo-5-fluoro-substituted ring.

Each piece of data validates the others, culminating in a single, coherent, and rigorously proven structure. This multi-technique approach ensures the highest level of scientific integrity and provides absolute confidence in the identity of the material, a critical requirement for its application in any scientific endeavor.

References

  • Chemistry LibreTexts (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry Stack Exchange (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Chemistry LibreTexts (2024). DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • ResearchGate (2015). Validation of Analytical Methods. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2011). Capillary Gas Chromatographic Method for the Determination of Benzyl Alcohol in Injectable Formulations. Available at: [Link]

  • ResearchGate (2014). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Available at: [Link]

  • Gavin Publishers (2018). Validation of Analytical Methods: A Review. Available at: [Link]

  • YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • ResearchGate (2009). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. Available at: [Link]

  • Nanalysis (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]

  • Spectroscopy Online (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]

  • PubMed Central (PMC) (2021). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols. Available at: [Link]

  • Austin Publishing Group (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Available at: [Link]

  • Columbia University NMR Core Facility (n.d.). HSQC and HMBC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • ResearchGate (2018). FTIR Spectra of the bio-oil. Available at: [Link]

  • Chemistry Steps (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • Routledge (2012). Handbook of Analytical Validation. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Available at: [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • AIP Publishing (2020). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Available at: [Link]

  • YouTube (2021). DEPT Carbon NMR Spectroscopy. Available at: [Link]

  • RSC Publishing (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation. Available at: [Link]

  • Slideshare (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

  • Chemistry LibreTexts (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts (2022). HMBC and HMQC Spectra. Available at: [Link]

  • Element Lab Solutions (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • Organic Syntheses (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • Chemistry Steps (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

  • Chemistry LibreTexts (2023). DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]

  • Chemistry LibreTexts (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • RSC Publishing (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • Publisso (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography. Available at: [Link]

  • ResearchGate (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • NIST WebBook (n.d.). Benzyl alcohol. Available at: [Link]

  • PubMed (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

Sources

solubility of 3-Bromo-5-fluorobenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Bromo-5-fluorobenzyl alcohol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 216755-56-5), a halogenated aromatic alcohol of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document focuses on the underlying principles governing its solubility, provides a detailed protocol for experimental determination, and explores modern predictive modeling techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing the solubility profile of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted aromatic alcohol featuring a unique combination of functional groups: a hydroxyl group capable of hydrogen bonding, a lipophilic aromatic ring, and two distinct halogen atoms (bromine and fluorine).[1] This structural arrangement makes it a valuable building block in the synthesis of complex molecules.[2] Understanding its solubility in various organic solvents is paramount for applications such as:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in a single phase for optimal reaction kinetics and yield.

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product.

  • Formulation Development: For drug development applications, solubility dictates the choice of excipients and delivery systems.[3]

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis (e.g., HPLC, GC).

This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining a rigorous experimental approach for quantitative measurement.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of this compound is governed by a balance of intermolecular forces between it and the solvent molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 216755-56-5[2][5]
Molecular Formula C₇H₆BrFO[1][5]
Molecular Weight 205.02 g/mol [1][5]
Physical State Liquid or White Solid[2][5]
IUPAC Name (3-bromo-5-fluorophenyl)methanol[5]

The key structural features influencing solubility are:

  • Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).[6]

  • Aromatic Ring: The benzene ring is nonpolar and lipophilic, capable of engaging in π-π stacking interactions. This feature promotes solubility in aromatic solvents (e.g., toluene) and other nonpolar media.[1]

  • Halogen Atoms (Br, F): The electronegative fluorine and bromine atoms create dipole moments within the molecule, contributing to its overall polarity. They can also participate in weaker halogen bonding and dipole-dipole interactions, enhancing solubility in polar aprotic solvents (e.g., acetone, DMSO).[1]

The interplay of these forces dictates the compound's affinity for different solvent classes.

cluster_solvents Solvent Classes COMPOUND This compound (Solute) POLAR_PROTIC Polar Protic (e.g., Ethanol, Methanol) COMPOUND->POLAR_PROTIC  Strong: Hydrogen Bonding (-OH)  Moderate: Dipole-Dipole (-Br, -F) POLAR_APROTIC Polar Aprotic (e.g., DMSO, Acetone) COMPOUND->POLAR_APROTIC  Moderate: Dipole-Dipole (-Br, -F)  Weak: H-Bond Accepting (Solvent) NONPOLAR Nonpolar (e.g., Toluene, Hexane) COMPOUND->NONPOLAR  Moderate: van der Waals / π-π stacking (Ring)  Weak: Dipole-Induced Dipole

Caption: Intermolecular forces governing solubility.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent ClassKey Interactions with SolutePredicted Solubility
Methanol Polar ProticStrong Hydrogen BondingHigh
Ethanol Polar ProticStrong Hydrogen BondingHigh
Isopropanol Polar ProticHydrogen BondingMedium-High
Water Polar ProticHydrogen Bonding, but offset by large nonpolar ringLow
Dimethyl Sulfoxide (DMSO) Polar AproticStrong Dipole-DipoleHigh
Acetone Polar AproticDipole-DipoleMedium-High
Acetonitrile Polar AproticDipole-DipoleMedium
Tetrahydrofuran (THF) Polar Aprotic (low polarity)Dipole-Dipole, van der WaalsMedium
Dichloromethane (DCM) HalogenatedDipole-Dipole, van der WaalsMedium
Toluene Nonpolar (Aromatic)π-π Stacking, van der WaalsMedium-Low
Hexane Nonpolar (Aliphatic)van der Waals onlyVery Low

Quantitative Experimental Determination of Solubility

To obtain precise solubility data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted standard for its reliability and accuracy.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess 3-Bromo-5- fluorobenzyl alcohol to vial B 2. Add known volume of solvent A->B C 3. Seal vial and place in shaking incubator at constant T B->C D 4. Agitate for 24-72 hours to reach equilibrium C->D E 5. Allow solids to settle D->E F 6. Filter supernatant with 0.22 µm syringe filter E->F G 7. Dilute filtrate with mobile phase for analysis F->G H 8. Quantify concentration using calibrated HPLC method G->H

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Calibration Standards:

    • Rationale: A calibration curve is essential for accurately quantifying the solute concentration in the saturated solution.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or the mobile phase).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

    • Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Sample Preparation:

    • Rationale: Using an excess of solid ensures that the resulting solution is truly saturated.

    • Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The exact mass is not critical, but it must be enough to ensure solid remains after equilibrium.

    • Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

    • Prepare each sample in triplicate for statistical validity.

  • Equilibration:

    • Rationale: Sufficient time and agitation at a constant temperature are critical for the system to reach a true thermodynamic equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a consistent speed for a predetermined period (typically 24 to 72 hours). A preliminary time-course experiment can determine the minimum time required to reach equilibrium (i.e., when solubility values no longer increase over time).

  • Sampling and Analysis:

    • Rationale: Careful sampling is required to avoid including any undissolved solid, which would falsely inflate the measured solubility.

    • Remove vials from the incubator and let them stand undisturbed at the same temperature for 30 minutes to allow undissolved solids to settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. The filter must be chemically compatible with the solvent to avoid introducing extractables. Discard the first few drops to saturate the filter membrane.

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., mobile phase) to bring its concentration within the range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Calculation:

    • Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL or mol/L). Report the average and standard deviation of the triplicate measurements.

Advanced Approaches: Predictive Solubility Modeling

For drug discovery and development, experimentally measuring solubility in hundreds of solvents is impractical. In silico predictive models, often leveraging machine learning, offer a powerful alternative for rapid screening.[7][8]

These models are trained on large datasets of known solubility data and use molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) of both the solute and solvent to predict solubility.[9] While these models may not replace experimental measurement for final validation, they are invaluable for:

  • Early-Stage Screening: Prioritizing lead compounds with favorable predicted solubility profiles.

  • Solvent Selection: Identifying a shortlist of promising solvents for experimental optimization, reducing wet lab work.[3]

  • Understanding Structure-Solubility Relationships: Gaining insights into how molecular modifications might impact solubility.

Conclusion

For researchers and developers, the detailed equilibrium shake-flask protocol provided herein offers a self-validating and reliable method for generating high-quality, quantitative solubility data. This data is fundamental for informed decision-making in process chemistry, purification, and formulation, ensuring the efficient and successful application of this versatile chemical intermediate.

References

  • ChemBK. (2024). 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. This source provides general procedures for determining the solubility class of organic compounds.
  • Royal Society of Chemistry. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. [Link]

  • Jouyban, A. (2018). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link]

  • National Institutes of Health (NIH). (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

  • Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Bromo-5-fluorobenzyl alcohol: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-fluorobenzyl alcohol (CAS No: 216755-56-5), a key building block in pharmaceutical and materials science research. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development pathways. This document moves beyond a simple presentation of data, offering insights into the causal relationships behind experimental choices and interpretation strategies, grounded in authoritative spectroscopic principles.

The guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the characterization of this and similar substituted aromatic compounds. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is explored in its own dedicated section, complete with detailed experimental protocols, data interpretation, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the integrity of the benzyl alcohol moiety. The choice to use a high-field spectrometer (e.g., 500 MHz) is deliberate; it provides the necessary resolution to discern the fine coupling patterns, particularly the small meta-couplings between aromatic protons, which are critical for unambiguous structural assignment.[1][2][3]

Proton (¹H) NMR Spectroscopy

1.1.1 Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a standard 5 mm NMR tube. The use of CDCl₃ is standard due to its good solubilizing power and relatively clean spectral window.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as the internal reference standard (δ 0.00 ppm).[4]

  • Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added to ensure a high signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformation. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale to the TMS signal.

1.1.2 ¹H NMR Data Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. For this compound, we anticipate signals in both the aromatic and aliphatic regions.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H-2~7.29Singlet (broad)-1H
Aromatic H-6~7.16Doublet of doublets⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 6-8 Hz1H
Aromatic H-4~7.03Doublet of doublets⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 8-10 Hz1H
Benzylic CH₂4.66Singlet-2H
Hydroxyl OHVariable (e.g., 1.5-2.5)Singlet (broad)-1H
Note: Data is synthesized from reported values and spectroscopic principles.[5][6] The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

Causality and Interpretation:

  • Aromatic Region (δ 7.0-7.3 ppm): The presence of three distinct signals integrating to one proton each confirms the trisubstituted nature of the benzene ring.[7][8] The electron-withdrawing nature of both bromine and fluorine deshields these protons, shifting them downfield from benzene's 7.37 ppm.[9]

    • The proton at position 2 (H-2), situated between the two halogen substituents, is expected to show only a small ⁴J meta-coupling to H-4 and H-6, often appearing as a broad singlet or a triplet.[9]

    • The protons at H-4 and H-6 will be split by each other (meta-coupling, ⁴JHH ≈ 2-3 Hz) and by the fluorine atom. The H-6 proton shows a larger ³JHF ortho-coupling, while the H-4 proton shows a ⁴JHF meta-coupling.[7] This results in two distinct doublet of doublets patterns, a key signature for this substitution.

  • Benzylic Protons (δ 4.66 ppm): The two protons of the -CH₂OH group are chemically equivalent and adjacent to an oxygen atom, which deshields them into the 4.5-5.0 ppm range. With no adjacent protons, the signal appears as a sharp singlet.[10]

  • Hydroxyl Proton: The -OH proton signal is a broad singlet due to rapid chemical exchange. Its position is highly variable. A common technique to confirm its identity is a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.[10]

1.1.3 ¹H NMR Workflow

Caption: Workflow for IR functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through its fragmentation pattern, structural clues that corroborate NMR and IR data. Electron Ionization (EI) is a common technique for this type of molecule, as it induces reproducible fragmentation. [1]

Experimental Protocol: MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Direct Insertion Probe (DIP) inlet.

  • Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation (M⁺•), known as the molecular ion.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Data Interpretation

3.2.1 Molecular Ion (M⁺•): The molecular weight of C₇H₆BrFO is 205.02 g/mol . Due to the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the mass spectrum will exhibit a characteristic "doublet" for the molecular ion peak and any bromine-containing fragments.

  • M⁺• peak: m/z 204 (containing ⁷⁹Br)

  • (M+2)⁺• peak: m/z 206 (containing ⁸¹Br) The relative intensity of these two peaks will be approximately 1:1, which is a definitive indicator of the presence of one bromine atom in the molecule.

3.2.2 Key Fragmentation Pathways: The high-energy ionization process causes the molecular ion to fragment in predictable ways. For benzyl alcohols, the most common pathways involve cleavages alpha to the aromatic ring. [11]

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Fragment Identity Fragmentation Pathway
187 189 [M - H₂O]⁺• Dehydration: Loss of a water molecule
175 177 [M - CH₂O]⁺• Loss of formaldehyde
125 - [C₆H₃F-CH₂]⁺ Loss of Br radical
107 107 [M - Br - F]⁺• Loss of both halogen radicals
77 77 [C₆H₅]⁺ Phenyl cation (from extensive fragmentation)

Source: Fragmentation patterns predicted based on established mechanisms for benzyl alcohols.[12][13]

Causality and Interpretation:

  • Alpha-Cleavage: While common for many alcohols, the most favorable fragmentation for benzyl alcohol itself is the loss of a hydrogen atom to form a stable, resonance-stabilized oxonium ion (m/z 107 for the parent). However, for substituted systems, other pathways can dominate.

  • Loss of Hydroxyl Radical (-•OH): Loss of •OH (17 amu) is less common for benzyl alcohols than for aliphatic alcohols because it would form a less stable benzyl cation.

  • Loss of CH₂OH Radical (-•CH₂OH): The loss of the hydroxymethyl radical (31 amu) would lead to a bromofluorophenyl cation at m/z 174/176.

  • Benzylic C-C Bond Cleavage: The most characteristic fragmentation is often the cleavage of the bond between the ring and the benzylic carbon, leading to ions corresponding to the substituted phenyl ring. The loss of the bromine radical is a very common pathway, leading to the fluorobenzyl cation at m/z 125.

Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry analysis.

Conclusion

The synergistic application of NMR, IR, and MS provides a self-validating system for the complete structural characterization of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the specific 1,3,5-substitution pattern. IR spectroscopy rapidly confirms the presence of the key alcohol and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, most notably the characteristic 1:1 isotopic signature of bromine. This comprehensive approach ensures the identity and purity of the material, which is a prerequisite for its reliable use in any research or development application.

References

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-fluorobenzyl Alcohol from 3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-fluorobenzyl alcohol is a pivotal chemical intermediate, widely utilized as a structural motif in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2] Its unique substitution pattern, featuring a bromine atom suitable for cross-coupling reactions and a fluorine atom for modulating electronic properties, makes it a highly valuable building block. This guide provides an in-depth technical exploration of the synthesis of this compound via the chemical reduction of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. We will dissect the underlying chemical principles, compare key reducing agents, and present detailed, field-proven laboratory protocols, complete with safety considerations and process visualization, to empower researchers and drug development professionals in their synthetic endeavors.

Theoretical Framework: The Reduction of Aromatic Carboxylic Acids

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the carboxyl group is one of the more difficult carbonyl functionalities to reduce. This is due to the resonance stabilization of the carboxylate anion formed under basic conditions or the diminished electrophilicity of the carbonyl carbon. Consequently, mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[3][4] The successful reduction of carboxylic acids necessitates the use of powerful hydride-donating reagents.

For the specific synthesis of this compound, the choice of reducing agent must also account for the presence of the aryl-halide bonds. The ideal reagent must be potent enough to reduce the carboxylic acid while being chemoselective enough to leave the bromo and fluoro substituents intact. Two primary classes of reagents are preeminently suited for this transformation: Lithium Aluminum Hydride and Borane complexes.

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally strong and non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[3][5] Its high reactivity stems from the polar Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3]

The mechanism for LAH reduction of a carboxylic acid proceeds in distinct stages[4][6][7]:

  • Deprotonation: LAH is a strong base and first reacts with the acidic proton of the carboxylic acid to liberate hydrogen gas and form a lithium aluminum carboxylate salt.

  • First Hydride Addition: A hydride from another LAH molecule attacks the carbonyl carbon of the salt, forming a tetrahedral intermediate.

  • Collapse & Aldehyde Formation: This intermediate collapses, eliminating an O-Al species to form a transient aldehyde. This aldehyde is highly reactive and immediately consumed in the next step.[3][4]

  • Second Hydride Addition: A final hydride attacks the aldehyde carbonyl, yielding an aluminum alkoxide intermediate.

  • Hydrolysis: Aqueous acidic workup protonates the alkoxide to liberate the final primary alcohol product.

Due to its immense reactivity, LAH reacts violently with water and other protic solvents.[5][8] Therefore, all reactions must be conducted under strictly anhydrous conditions in an inert atmosphere.[8][9]

Borane (BH₃) Complexes

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is another powerful reducing agent with a distinct advantage in chemoselectivity. Borane readily reduces carboxylic acids while leaving other functional groups like esters, nitro groups, and, crucially for this synthesis, aryl halides untouched.[10][11] This makes it an excellent choice for substrates with sensitive functionalities.

The mechanism of borane reduction involves the formation of an acyloxyborane intermediate, which is subsequently reduced.[4] Unlike LAH, the initial interaction is a Lewis acid-base adduct formation rather than deprotonation. This pathway avoids the formation of a highly deactivated carboxylate salt, contributing to its efficiency.

Comparative Analysis of Key Reducing Agents

The selection between LiAlH₄ and BH₃·THF is a critical decision based on a balance of reactivity, selectivity, safety, and laboratory capabilities.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃·THF)
Reactivity Extremely high; reduces most polar π-bonds.[5][6]High, but more selective than LAH.
Chemoselectivity Low; will reduce esters, amides, nitriles, etc.[6]Excellent; selectively reduces carboxylic acids over esters, amides, and aryl halides.[10][11]
Safety & Handling Pyrophoric solid, reacts violently with water, generating H₂ gas.[9][12] Requires strict inert atmosphere techniques.Flammable liquid, but less violently reactive with trace moisture than LAH. Requires careful handling and quenching.
Workup Complex and hazardous quenching procedure (e.g., Fieser method) is required to manage the exothermic reaction and precipitate aluminum salts.[5][12][13]Simpler quenching with a protic solvent like methanol, followed by standard aqueous extraction.[14]
Typical Solvents Anhydrous ethers (Diethyl ether, THF).[8]Tetrahydrofuran (THF).[14]

Visualization of the Synthetic Pathway

The overall transformation is a direct reduction of the carboxylic acid functional group to a primary alcohol.

Synthesis_Pathway start 3-bromo-5-fluorobenzoic acid (C₇H₄BrFO₂) reagents 1. Reducing Agent (LiAlH₄ or BH₃·THF) in Anhydrous THF 2. Aqueous Workup start->reagents end This compound (C₇H₆BrFO) reagents->end

Caption: General reaction scheme for the reduction of 3-bromo-5-fluorobenzoic acid.

Experimental Protocols

The following are detailed procedures for the synthesis on a laboratory scale. Researchers must perform their own risk assessment before commencing any experimental work.

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF) Complex

This method is often preferred for its high yield, operational simplicity, and superior chemoselectivity.[14]

Materials & Equipment:

  • 3-bromo-5-fluorobenzoic acid

  • Borane tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • 1 N Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

  • Standard glassware for extraction

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous THF (approx. 0.5 M concentration).

  • Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add the borane tetrahydrofuran complex (1 M solution in THF, 2.0 eq) dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir overnight (12-16 hours) to ensure complete conversion.[14]

  • Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, careful, dropwise addition of excess methanol. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the effervescence ceases.[14]

  • Workup & Extraction:

    • Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

    • Dilute the residue with ethyl acetate.

    • Wash the organic layer sequentially with 1 N NaOH solution (2x) and then with saturated brine (2x).[14]

    • Dry the separated organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which often solidifies upon standing.[14] A reported synthesis using this method achieved a 95% yield.[14]

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This classic protocol is highly effective but demands stringent adherence to safety procedures due to the hazardous nature of LAH.

Materials & Equipment:

  • 3-bromo-5-fluorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄) powder

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 15% (w/v) aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite®

  • Flame-dried glassware, inert atmosphere setup (nitrogen/argon), syringe/cannula techniques, ice bath

  • Class D fire extinguisher and dry sand must be readily available.[9][15]

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Suspend LiAlH₄ (approx. 1.0-1.5 eq) in anhydrous THF under a positive pressure of nitrogen.

  • Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq) in a separate flask with anhydrous THF and add this solution to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[16] (Note: Adding the substrate to the LAH is critical for controlling the initial exothermic deprotonation).

  • Reaction: After the addition is complete, the mixture can be stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup (Fieser Method): This is the most critical and hazardous part of the procedure.[12][13][16]

    • Cool the reaction flask back to 0 °C.

    • Dilute the reaction mixture with an equal volume of diethyl ether to aid in stirring.[12]

    • Crucial Quenching Sequence: For every X grams of LiAlH₄ used, add the following reagents dropwise with vigorous stirring, allowing the gas evolution to subside between additions:

      • X mL of water[12][13]

      • X mL of 15% aqueous NaOH[12][13]

      • 3X mL of water[12][13]

  • Isolation:

    • Remove the ice bath and allow the slurry to warm to room temperature, stirring for at least 30 minutes. A granular white precipitate of aluminum salts should form.[12][16]

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to ensure all water is sequestered and the salts are easily filterable.[13][16]

    • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate to recover all the product.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

Workflow for LAH Reaction Workup

The Fieser workup method is a standardized procedure designed to safely quench excess LAH and convert the aluminum byproducts into a filterable solid.

LAH_Workup A Completed Reaction Mixture in THF B Cool to 0 °C in Ice Bath A->B C Dilute with Diethyl Ether B->C D SLOWLY Add 'X' mL H₂O (for X g LAH used) C->D E SLOWLY Add 'X' mL 15% NaOH D->E F SLOWLY Add '3X' mL H₂O E->F G Warm to RT & Stir 30 min (Forms Granular Precipitate) F->G H Add Anhydrous MgSO₄ Stir 15 min G->H I Filter through Celite® H->I J Wash Filter Cake with Ether/EtOAc I->J K Combine Filtrate & Washings I->K J->K L Concentrate under Reduced Pressure K->L M Crude this compound L->M

Caption: Step-by-step workflow for the Fieser workup of a LiAlH₄ reduction.

Safety & Handling

Lithium Aluminum Hydride:

  • Extreme Reactivity: LAH is a water-reactive, pyrophoric solid.[9] It can ignite spontaneously in moist air or upon friction.[9] All manipulations must be performed under a dry, inert atmosphere.[17]

  • PPE: A flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves are mandatory.[12][15][17]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. DO NOT use water, CO₂, or soda-acid extinguishers on an LAH fire.[9][15]

  • Quenching: The quenching process is highly exothermic and releases flammable hydrogen gas.[12][16] It must be performed slowly, with adequate cooling, and behind a safety shield in a chemical fume hood.

Borane-THF Complex:

  • Flammability: The THF solvent is highly flammable. The borane complex can also react with water to produce hydrogen gas.

  • Handling: Handle in a well-ventilated fume hood away from ignition sources. The quenching process should be performed carefully with cooling to control the exotherm from hydrogen evolution.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure and assess purity. A reported spectrum shows characteristic peaks for the aromatic protons and the methylene (-CH₂-) protons. For example: ¹H-NMR (CDCl₃, 500 MHz): δ 7.29 (s, 1H), 7.16 (d, J = 7.9 Hz, 1H), 7.03 (d, J = 9.2 Hz, 1H), 4.66 (s, 2H).[14]

  • ¹³C NMR, ¹⁹F NMR: For further structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight (205.02 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[18]

  • Infrared Spectroscopy (IR): To show the presence of the hydroxyl group (broad O-H stretch ~3300 cm⁻¹) and the disappearance of the carboxylic acid carbonyl (C=O stretch ~1700 cm⁻¹).

Conclusion

The reduction of 3-bromo-5-fluorobenzoic acid to this compound is a robust and reliable synthetic transformation. Both lithium aluminum hydride and borane-THF are highly effective reagents for this purpose. The choice between them hinges on the specific needs of the researcher. The borane-THF method offers superior chemoselectivity and a significantly safer, more straightforward workup procedure, making it an excellent choice for general laboratory synthesis. The lithium aluminum hydride method, while more hazardous, is a powerful and classic alternative that remains a staple in the synthetic chemist's toolkit. Adherence to the detailed protocols and rigorous safety precautions outlined in this guide will enable the safe and efficient production of this valuable chemical building block.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. [Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver. [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. YouTube. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications. [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. PubMed. [Link]

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate...
  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. academictree.org. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health (NIH). [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. [Link]

  • Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. RSC Publishing. [Link]

  • 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. sinopeg.com. [Link]

  • Carboxylic Derivatives - Reduction (Diborane Reduction). Chemistry LibreTexts. [Link]

  • Reduction of organic compounds with diborane. ACS Publications. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. ResearchGate. [Link]

  • Reduction of Carboxylic Acids. Chemistry Steps. [Link]

  • This compound. Aromalake Chemical Co., Ltd.. [Link]

  • Synthetic method of 2-halogen-5-bromobenzoic acid.

Sources

commercial availability of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl alcohol: Synthesis, Commercial Availability, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No. 216755-56-5), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, reliable synthesis protocols, commercial availability, and its versatile applications in the synthesis of complex molecular architectures.

Introduction: A Versatile Halogenated Intermediate

This compound is a substituted aromatic alcohol whose strategic placement of bromine and fluorine atoms, combined with a reactive benzylic alcohol group, makes it a highly valuable intermediate in organic synthesis. The presence of distinct halogen substituents imparts unique reactivity and allows for selective, stepwise functionalization. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity in a pharmaceutical context.[1][2][3] Consequently, this compound is a cornerstone for building diverse and complex molecules targeted for pharmaceutical and agrochemical applications.[1][3]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key specifications for this compound are summarized below.

PropertyValueSource(s)
CAS Number 216755-56-5[4][5]
Molecular Formula C₇H₆BrFO[1][4]
Molecular Weight 205.02 g/mol [1]
IUPAC Name (3-bromo-5-fluorophenyl)methanol[4]
Appearance Liquid / White Solid[4][5]
Typical Purity 95% - 99%[1][4]
Boiling Point Not specified
InChI Key KQWBQTOZXPPFIY-UHFFFAOYSA-N[4]
Canonical SMILES OCC1=CC(F)=CC(Br)=C1[4]

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. Purity and available quantities can vary between suppliers. Researchers should always consult the supplier's certificate of analysis to ensure the material meets the requirements for their specific application.

SupplierAvailable QuantitiesPurityNotes
Fluorochem 1 g, 5 g, 10 g99.0%In stock in UK and China.[4]
BenchChem Varies95%Research compound.[1]
Sigma-Aldrich Varies97% (Isomers available)Offers related isomers like 3-Bromo-5-ethyl-2-fluorobenzyl alcohol.
ChemicalBook VariesVariesAggregates multiple suppliers.[5]
BIOFOUNT Varies98%Provides NMR, COA, HPLC, MSDS data.[6]

Synthesis and Manufacturing: A Protocol Driven by Expertise

The most prevalent and reliable method for synthesizing this compound is through the reduction of the corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This approach is favored for its high yield and straightforward procedure.

Causality in Reagent Selection

The choice of reducing agent is critical for the selective conversion of the carboxylic acid to the alcohol without affecting the halogen substituents.

  • Borane Tetrahydrofuran Complex (BH₃·THF): This reagent is highly effective for reducing carboxylic acids. It is a milder and more selective agent than alternatives like Lithium Aluminum Hydride (LiAlH₄), which can be highly reactive and less chemoselective. The borane complex forms an acyl-oxyborane intermediate which is subsequently reduced to the primary alcohol. This method avoids the harsh conditions that might lead to side reactions.

Detailed Experimental Protocol: Reduction of 3-Bromo-5-fluorobenzoic Acid

This protocol is adapted from established laboratory procedures and provides a self-validating system for achieving a high yield of the target compound.[5]

Step 1: Reaction Setup

  • Suspend 3-bromo-5-fluorobenzoic acid (1.0 g, 4.52 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the resulting suspension to 0°C using an ice-water bath. This controlled temperature is crucial to moderate the initial exothermic reaction.

Step 2: Addition of Reducing Agent

  • Slowly add borane tetrahydrofuran complex (1 M in THF, 9.0 mL, 9.0 mmol) dropwise to the cooled suspension over a period of 15 minutes. A slow addition rate prevents a rapid temperature increase and ensures a controlled reduction process.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere. The overnight stirring ensures the reaction proceeds to completion.

Step 3: Quenching and Work-up

  • Upon reaction completion (monitored by TLC), cool the mixture back to 0°C.

  • Carefully quench the reaction by the slow, dropwise addition of excess methanol. This step safely neutralizes any unreacted borane complex.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 N sodium hydroxide (NaOH) solution (2x) and saturated brine (2x). The NaOH wash removes any unreacted starting carboxylic acid, and the brine wash removes residual water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Product Isolation and Characterization

  • The resulting crude product is typically a white solid.

  • Confirm the structure and purity of the isolated (3-bromo-5-fluorophenyl)methanol using ¹H-NMR spectroscopy. The expected yield is approximately 95%.[5]

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Bromo-5-fluorobenzoic Acid in anhydrous THF Cooling Cool to 0°C Start->Cooling Reduction Add BH3-THF Complex (1M) Stir overnight at RT Cooling->Reduction Slow Addition Quenching Cool to 0°C Quench with Methanol Reduction->Quenching Extraction Dilute with Ethyl Acetate Wash with NaOH & Brine Quenching->Extraction Drying Dry over Na2SO4 Filter & Concentrate Extraction->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its versatile reactivity, which allows for the strategic construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is an ideal handle for Pd-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings.[1][3] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to elaborate the aromatic core. For instance, a Suzuki coupling can be used to introduce a new aryl or heteroaryl group at the bromine position, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Functional Group Transformations

The primary alcohol group is also a site for diverse chemical transformations:

  • Oxidation: Mild oxidation with reagents like pyridinium chlorochromate (PCC) yields the corresponding aldehyde (3-bromo-5-fluorobenzaldehyde), while strong oxidation with potassium permanganate (KMnO₄) produces 3-bromo-5-fluorobenzoic acid.[1]

  • Esterification & Etherification: The alcohol can be converted to esters or ethers, which can serve as prodrugs or modify the physicochemical properties (e.g., solubility, lipophilicity) of a lead compound.[1]

  • N-Alkylation: The benzyl group can be introduced into molecules, such as in the preparation of substituted piperidine derivatives, via N-alkylation reactions.[1]

Reaction Scheme: Suzuki Coupling

SuzukiCoupling Reactant1 This compound Br Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Reactant2 Arylboronic Acid B(OH)2 Product Coupled Product Aryl Catalyst->Product

Caption: General scheme for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • GHS Hazard Classification: The compound is classified as an irritant.[1] Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[4][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

Conclusion

This compound is a commercially accessible and highly versatile building block that serves as a cornerstone for synthetic and medicinal chemistry. Its unique pattern of halogenation provides orthogonal reactivity, enabling complex molecular design through well-established protocols like cross-coupling and functional group transformations. A comprehensive understanding of its synthesis, reactivity, and handling procedures empowers researchers to leverage this valuable intermediate for the efficient development of novel pharmaceuticals and other advanced materials.

References

  • 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL - ChemBK. ChemBK. [Link]

  • Synthesis of 3-bromo-4-fluoro-benzyl alcohol - PrepChem.com. PrepChem. [Link]

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... - Google Patents.
  • 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (3-溴-5-氟苯基)甲醇 - BIOFOUNT. BIOFOUNT. [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. 3M. [Link]

  • Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-bromobenzyl Alcohol (C7H7BrO), 5 grams - CP Lab Safety. CP Lab Safety. [Link]

Sources

safety and handling of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-5-fluorobenzyl alcohol

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and fine chemical synthesis, halogenated benzyl alcohols are indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial for constructing complex molecular architectures.[1] Among these, this compound (CAS No. 216755-56-5) presents a valuable synthon, offering distinct reactive sites for sequential, controlled modifications. However, its utility is intrinsically linked to a deep understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a framework for thinking critically about the safe handling of this compound. We will explore the causality behind its reactivity, the logic underpinning personal protective equipment (PPE) selection, and the procedural steps that ensure both personal safety and experimental integrity. By treating every protocol as a self-validating system, we transform safety from a checklist into a dynamic, scientifically-grounded practice.

Section 1: Compound Identity and Physicochemical Profile

A foundational element of safe handling is understanding the substance's physical nature. This compound is a substituted aromatic alcohol. While comprehensive, peer-reviewed physical data for this specific molecule is not widely published, we can compile its known properties and draw reasonable comparisons from closely related structural analogs.

PropertyValue for this compoundNotes / Analog Data Source
Molecular Formula C₇H₆BrFOSource:
Molecular Weight 205.03 g/mol Source:
Appearance LiquidAt standard temperature and pressure. Source:
Boiling Point No data availableAnalog (3-Bromobenzyl alcohol): 165 °C at 16 mmHg. Source: [2]
Density No data availableAnalog (3-Bromobenzyl alcohol): 1.56 g/mL at 25 °C. Source: [2]
Solubility No data availableExpected to be soluble in organic solvents like ethanol, DMSO, and DMF. Source: [3]
Flash Point No data availableAnalog (3-Fluorobenzyl alcohol): 90 °C (194 °F) - closed cup. Source:

Section 2: Hazard Analysis and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential harm if ingested or inhaled.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07 (Harmful/Irritant)WarningH302: Harmful if swallowed.
Acute Toxicity, InhalationGHS07 (Harmful/Irritant)WarningH332: Harmful if inhaled.
Skin Corrosion/IrritationGHS07 (Harmful/Irritant)WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07 (Harmful/Irritant)WarningH319: Causes serious eye irritation.
STOT - Single ExposureGHS07 (Harmful/Irritant)WarningH335: May cause respiratory irritation.

Routes of Exposure and Mechanistic Insights:

  • Inhalation: As a liquid with potential volatility (especially if heated), inhalation of vapors or aerosols can irritate the respiratory tract. The electron-withdrawing nature of the halogen substituents can enhance the compound's reactivity with biological nucleophiles in the respiratory system.

  • Skin Contact: The compound is a known skin irritant. Its moderate lipophilicity allows it to penetrate the outer layers of the skin, potentially causing redness, pain, and dermatitis with prolonged contact.[4]

  • Eye Contact: Direct contact with the eyes can cause serious irritation. The benzylic alcohol functional group can interact with proteins and lipids in the cornea, leading to inflammation and potential damage.

  • Ingestion: The compound is harmful if swallowed. Systemic effects may include headache, dizziness, nausea, and vomiting, which are common symptoms of overexposure to benzyl alcohol derivatives.[4]

Section 3: Core Principles of Reactivity and Stability

Understanding the chemical reactivity of this compound is paramount to its safe handling, as improper reaction conditions or mixing with incompatible materials can lead to hazardous situations. The molecule's reactivity is governed by three key areas: the benzylic alcohol, the bromine atom, and the fluorinated aromatic ring.

  • The Benzylic Alcohol Group (-CH₂OH):

    • Oxidation: The primary alcohol is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) will convert it to the corresponding carboxylic acid (3-bromo-5-fluorobenzoic acid).[5] This reaction can be highly exothermic and should be performed with careful temperature control. Milder oxidants, such as pyridinium chlorochromate (PCC), will yield the aldehyde.[1]

    • Substitution: The hydroxyl group can be substituted to form ethers or esters.[1] Under acidic conditions, it can be protonated, making it a good leaving group (H₂O) for Sₙ1 or Sₙ2 type reactions.[6][7] Mixing with strong, non-oxidizing acids should be done cautiously.

    • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.

  • The Bromo Substituent (-Br):

    • Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] These reactions are fundamental to its use as a building block but often require careful handling of pyrophoric reagents (like organoboranes or Grignard reagents) and air-sensitive catalysts.

  • Stability:

    • The compound is generally stable under recommended storage conditions (cool, dry, dark, under inert atmosphere). However, like many benzyl alcohol derivatives, it may be susceptible to slow oxidation by atmospheric oxygen over time, potentially forming aldehydes or acids.[8]

Section 4: Risk Mitigation and Safe Handling

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls:

  • Fume Hood: All manipulations of the compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station must be located in the immediate vicinity of the work area.

Personal Protective Equipment (PPE) Selection Logic:

The selection of PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific procedure being performed.

PPE_Selection start Start: Handling This compound task Assess Task: - Scale (mg vs g) - Temperature - Pressure - Duration start->task eye_protection Eye Protection task->eye_protection hand_protection Hand Protection task->hand_protection body_protection Body & Lab Coat task->body_protection splash_risk Significant Splash Risk? eye_protection->splash_risk Is there a... goggles Chemical Splash Goggles (ANSI Z87.1) face_shield Goggles + Face Shield large_scale Large Scale or Prolonged Use? hand_protection->large_scale Is it... nitrile Nitrile Gloves (Check breakthrough time) double_glove Double Gloving (e.g., Nitrile + Neoprene) splash_risk->goggles No splash_risk->face_shield Yes large_scale->nitrile No large_scale->double_glove Yes

Figure 1: Decision workflow for selecting appropriate PPE.
  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 are required. If there is a significant risk of splashing (e.g., during transfers of larger quantities or pressurized reactions), a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. It is crucial to check the manufacturer's data for breakthrough time and degradation. For extended use or handling larger quantities, double-gloving or using thicker, more resistant gloves (e.g., neoprene over nitrile) is recommended. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[9]

  • Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Handling and Storage Procedures:

  • Handling: Avoid all personal contact, including inhalation.[8] Use only in a well-ventilated area.[4] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8] Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.

Section 5: Standard Operating Procedure: Accidental Release

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

Spill_Response spill Spill Occurs assess Assess Spill Size & Immediate Danger spill->assess size Minor or Major? assess->size minor_spill MINOR SPILL (<100 mL, contained in hood) size->minor_spill Minor major_spill MAJOR SPILL (>100 mL or outside hood) size->major_spill Major absorb 1. Absorb with inert material (vermiculite, sand) minor_spill->absorb collect 2. Collect into a sealed waste container absorb->collect decontaminate 3. Decontaminate area with soap and water collect->decontaminate dispose 4. Dispose of waste via EH&S guidelines decontaminate->dispose evacuate 1. Evacuate immediate area Alert others major_spill->evacuate contact_ehs 2. Contact Emergency Personnel (e.g., EH&S) evacuate->contact_ehs secure 3. Secure the area Prevent entry contact_ehs->secure

Figure 2: Workflow for responding to an accidental spill.

For a Minor Spill (contained within a fume hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate the spill area with soap and water, followed by a solvent rinse (e.g., ethanol), collecting all cleaning materials as hazardous waste.

  • Wash hands thoroughly after the cleanup is complete.

For a Major Spill (outside of a fume hood or a large volume):

  • Evacuate the immediate area and alert nearby personnel.

  • If safe to do so, remove any ignition sources.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • Prevent entry into the affected area. Do not attempt to clean up a major spill without specialized training and equipment.

Section 6: First Aid and Emergency Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

First_Aid exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation skin Skin Contact route->skin eye Eye Contact route->eye ingestion Ingestion route->ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. inhalation->action_inhale action_skin 1. Immediately flush skin with plenty of water for 15 min. 2. Remove contaminated clothing. skin->action_skin action_eye 1. Immediately flush eyes with plenty of water for 15 min, lifting eyelids. eye->action_eye action_ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. ingestion->action_ingest seek_medical Seek Immediate Medical Attention (Show SDS to physician) action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for 3-Bromo-5-fluorobenzyl alcohol. As a key building block in medicinal chemistry and organic synthesis, maintaining its purity and integrity is paramount for reproducible and successful downstream applications. This document synthesizes chemical principles with practical, field-proven protocols to ensure the long-term viability of this reagent.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic alcohol. Its structure, featuring a primary alcohol group and two halogen substituents on the benzene ring, dictates its reactivity, stability, and handling requirements. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 216755-56-5[1][2][3]
Molecular Formula C₇H₆BrFO[1][3]
Molecular Weight 205.02 g/mol [1][3]
Appearance White solid or liquid[2][3]
Purity ≥95% (typical)[1]
InChI Key KQWBQTOZXPPFIY-UHFFFAOYSA-N[1][3]

Note: The physical state can vary; it is often supplied as a low-melting-point solid.

Chemical Reactivity and Stability Profile

The stability of this compound is generally robust under recommended storage conditions.[4][5] However, its chemical structure contains functional groups that are susceptible to specific degradation pathways, primarily oxidation.

Primary Degradation Pathway: Oxidation

The most significant route of degradation for this compound is the oxidation of its primary alcohol group. This reaction is analogous to the slow air oxidation observed in unsubstituted benzyl alcohol, which converts to benzaldehyde and subsequently to benzoic acid.[6] The presence of oxidizing agents will significantly accelerate this process.

  • Mild Oxidation: In the presence of mild oxidizing agents, such as pyridinium chlorochromate (PCC), the alcohol is converted to the corresponding aldehyde, 3-bromo-5-fluorobenzaldehyde.[1]

  • Strong Oxidation: Strong oxidizing agents, like potassium permanganate (KMnO₄), will oxidize the alcohol completely to the carboxylic acid, 3-bromo-5-fluorobenzoic acid.[1]

This inherent reactivity underscores the critical need to exclude oxidizing agents from the storage environment.

Oxidation_Pathway A 3-Bromo-5-fluorobenzyl alcohol B 3-Bromo-5-fluorobenzaldehyde A->B Mild Oxidizing Agent (e.g., PCC, Air/Light) C 3-Bromo-5-fluorobenzoic acid A->C Strong Oxidizing Agent (e.g., KMnO₄) B->C Further Oxidation

Caption: Potential oxidation degradation pathways for this compound.

Incompatible Materials and Conditions

To ensure stability, the compound must be isolated from substances that can promote degradation. Based on its chemical nature and safety data for analogous structures, the following should be avoided:

  • Strong Oxidizing Agents: As detailed above, these will readily degrade the compound.[4]

  • Acids, Acid Chlorides, and Acid Anhydrides: These can react with the hydroxyl group, leading to esterification or other side reactions.

  • Heat, Sparks, and Flames: While not highly flammable, elevated temperatures can accelerate decomposition.[4][7][8] A related compound shows decomposition at high temperatures.[7][8]

  • Atmospheric Oxygen: Long-term exposure to air, especially in the presence of light, can lead to slow oxidation.

Hazardous decomposition products, particularly under fire conditions, include toxic carbon oxides and hydrogen bromide gas.

Recommended Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preserving the chemical integrity of this compound and ensuring the safety of laboratory personnel.

Personnel Safety and Handling

This compound is classified as an irritant and is harmful if inhaled or swallowed.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or glasses are mandatory.[4][9]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[4][10]

    • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

  • Hygiene: Wash hands thoroughly after handling the material.[4][11] Avoid breathing dust, fumes, or vapors.[4]

Optimal Storage Conditions

The primary goal of storage is to protect the compound from oxygen, moisture, heat, and light.

  • Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture.[4][5]

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is the best practice to displace atmospheric oxygen.

  • Temperature: Store in a cool, dry place.[4] While some suppliers suggest ambient temperatures, refrigeration (2-8°C) is recommended for extended periods to minimize any potential thermal degradation.

  • Ventilation: The storage area must be well-ventilated.[4]

  • Segregation: Store away from the incompatible materials listed in Section 2.2.[4][11]

Protocol for Stability Assessment

Regularly assessing the purity of the compound, especially for long-term or critical applications, is a key component of quality control. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose, as it can separate and quantify the parent compound and potential degradation products like the corresponding aldehyde and carboxylic acid.[12][13]

Experimental Workflow for a Stability Study

The following workflow provides a logical framework for designing a stability study.

Stability_Workflow start Obtain Reference Standard & Test Sample prep Prepare Stock Solutions in Acetonitrile/Water start->prep t0 Analyze Time Zero (T0) Sample via HPLC (Establish Baseline) prep->t0 storage Store Test Samples under Controlled Conditions (e.g., 4°C, 25°C, 40°C) prep->storage data Compare Chromatograms to T0: - Check for new peaks (degradants) - Quantify purity loss t0->data Baseline Reference sampling Withdraw Aliquots at Defined Time Points (e.g., 1, 3, 6 months) storage->sampling analysis Analyze Samples via HPLC sampling->analysis analysis->data end Determine Shelf-Life and Degradation Rate data->end

Caption: A generalized workflow for conducting a chemical stability study using HPLC.

Step-by-Step Protocol: HPLC Purity Assessment

This protocol describes a self-validating system for monitoring the stability of this compound.

  • Preparation of Mobile Phase and Diluent:

    • Prepare a mobile phase suitable for reversed-phase HPLC (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Use a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a high-purity reference standard of this compound.

    • Dissolve in the diluent in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a working standard of approximately 50 µg/mL by diluting the stock solution.

  • Preparation of Sample Solution (Time Zero):

    • Using the lot of material to be tested, prepare a sample solution at the same concentration as the working standard (50 µg/mL). This serves as the baseline control.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Inject the diluent (as a blank), the working standard, and the time-zero sample solution.

    • Record the chromatograms and determine the retention time and peak area of the main compound. The purity at time zero should be established.

  • Sample Storage and Subsequent Analysis:

    • Store the bulk sample material under the recommended conditions (Section 3.2).

    • At predetermined time points (e.g., 1, 3, 6, 12 months), prepare a fresh sample solution from the stored material.

    • Analyze the aged sample using the same HPLC method, alongside a freshly prepared working standard.

  • Data Interpretation:

    • Compare the chromatogram of the aged sample to the time-zero sample.

    • Look for the appearance of new peaks, which indicate degradation products. The expected primary degradants (aldehyde, acid) will have different retention times.

    • Calculate the purity of the aged sample by dividing the peak area of the parent compound by the total area of all peaks. A significant decrease in purity indicates instability under the tested storage conditions.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary liability is the susceptibility of the benzylic alcohol group to oxidation. By implementing protocols that rigorously exclude atmospheric oxygen, incompatible chemicals, and excessive heat, its integrity can be maintained over the long term. The implementation of a systematic stability testing program, using analytical techniques such as HPLC, provides an essential verification of purity, ensuring the reliability of this critical reagent in research and development.

References

  • ChemBK. (2024, April 9). 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. [Link]

  • ChemBK. (2024, April 9). 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. [Link]

  • MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]

  • S. T. (2025, August 7). Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay. [Link]

  • PubMed. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl alcohol. [Link]

  • BIOFOUNT. (3-bromo-5-fluorophenyl)methanol. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

  • ResearchGate. Anaerobic degradation pathways of phenylalanine and benzyl alcohol in.... [Link]

  • PubMed. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PMC - NIH. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-5-fluorobenzyl Alcohol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive technical overview of 3-Bromo-5-fluorobenzyl alcohol (CAS No. 216755-56-5), a versatile and increasingly important building block in modern organic synthesis. This document delves into its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and spectroscopic data to facilitate its effective use in the laboratory.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic alcohol that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional nature—a reactive benzylic alcohol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties—makes it a highly valuable scaffold for introducing the 3-bromo-5-fluorophenyl moiety into target structures. This strategic combination allows for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic profiles of novel compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and characterization in a research setting.

Physicochemical Properties
PropertyValueSource
CAS Number 216755-56-5[1]
Molecular Formula C₇H₆BrFO[2]
Molecular Weight 205.02 g/mol [2]
Appearance Liquid-
Purity Typically ≥98%[1]
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to both bromine and fluorine coupling. The methylene protons will likely appear as a singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration. A publicly available spectrum can be accessed for reference.[3][4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit seven distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (JC-F). General ranges for similar structures can be found in spectral databases.[5][6][7][8]

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected, which will be coupled to the adjacent aromatic protons, providing valuable structural information.[9][10]

Mass Spectrometry (EI-MS): Electron ionization mass spectrometry will likely show the molecular ion peak and characteristic fragmentation patterns. A prominent fragment would be the loss of the hydroxyl group, leading to the formation of the stable 3-bromo-5-fluorobenzyl cation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.[11][12]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid.

Synthetic Workflow: Reduction of 3-Bromo-5-fluorobenzoic Acid

G cluster_0 Synthesis of this compound Start 3-Bromo-5-fluorobenzoic acid Reagent Borane-THF complex in THF Start->Reagent 1. Add Reaction Reduction at 0°C to RT Reagent->Reaction 2. React Quench Quench with Methanol at 0°C Reaction->Quench 3. Quench Workup Aqueous Workup & Extraction with Ethyl Acetate Quench->Workup 4. Process Purification Column Chromatography Workup->Purification 5. Purify Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • Borane tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the borane tetrahydrofuran complex solution (2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its versatile reactivity, allowing for a wide range of chemical transformations.

Key Reactions

G cluster_1 Key Reactions of this compound Start This compound Oxidation Oxidation Start->Oxidation Etherification Etherification Start->Etherification Esterification Esterification Start->Esterification CrossCoupling Cross-Coupling Start->CrossCoupling via Bromine Product_Aldehyde 3-Bromo-5-fluorobenzaldehyde Oxidation->Product_Aldehyde e.g., Swern Oxidation Product_Acid 3-Bromo-5-fluorobenzoic acid Oxidation->Product_Acid e.g., Jones Oxidation Product_Ether Ethers Etherification->Product_Ether e.g., Williamson Synthesis Product_Ester Esters Esterification->Product_Ester e.g., Steglich Esterification Product_Coupled C-C, C-N, C-O, C-S Coupled Products CrossCoupling->Product_Coupled e.g., Suzuki, Buchwald-Hartwig

Caption: Overview of the primary chemical transformations of this compound.

4.1.1. Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functionality can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant.

  • To Aldehyde (e.g., Swern Oxidation): This mild oxidation is highly effective for converting primary alcohols to aldehydes without over-oxidation.[6][7][13]

    • Protocol: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, slowly add dimethyl sulfoxide (DMSO) (2.5 eq). After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DCM. Stir for 30 minutes, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature, then quench with water and perform an aqueous workup.

  • To Carboxylic Acid (e.g., Jones Oxidation): Stronger oxidizing agents like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) will convert the alcohol to the carboxylic acid.

4.1.2. Etherification

The formation of ethers from this compound is readily achieved through methods like the Williamson ether synthesis.[5][9][11][14][15]

  • Protocol (Williamson Ether Synthesis): To a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous aprotic solvent such as THF at 0 °C, add this compound (1.0 eq) dropwise. After hydrogen evolution ceases, add the desired alkyl halide (1.1 eq) and allow the reaction to proceed at room temperature or with gentle heating until completion.

4.1.3. Esterification

Ester derivatives can be prepared through various esterification methods, including the Steglich esterification, which is particularly useful for its mild reaction conditions.[16][17][18]

  • Protocol (Steglich Esterification): To a solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent like DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The dicyclohexylurea byproduct is removed by filtration.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The 3-bromo-5-fluorobenzyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The bromine atom serves as a handle for late-stage functionalization via cross-coupling reactions to explore the inhibitor's structure-activity relationship (SAR), while the fluorine atom can enhance binding affinity and modulate metabolic stability. For instance, substituted benzyl pyrrolo[2,3-d]pyrimidines have been synthesized as potent multiple receptor tyrosine kinase inhibitors, where various substituted benzyl groups are introduced via alkylation.[19]

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as an irritant. It may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of reactive sites allows for a diverse range of chemical transformations, enabling the synthesis of complex and novel molecular architectures. The detailed protocols and comprehensive information provided in this guide are intended to empower researchers to effectively and safely utilize this valuable research chemical in their synthetic endeavors.

References

  • [13] NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • [11] Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • [5] Scribd. 13C NMR Chemical Shifts Guide. [Link]

  • [14] Khan Academy. Williamson ether synthesis (video). [Link]

  • [15] Chem-Station. Williamson Ether Synthesis. [Link]

  • [6] Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • [7] Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • [8] Wikipedia. Steglich esterification. [Link]

  • [16] Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(Dimethylamino)pyridine: tert-Butyl Ethyl Fumarate. [Link]

  • [9] Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]

  • [20] Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

  • [1] BIOFOUNT. (3-溴-5-氟苯基)甲醇. [Link]

  • [17] National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • [18] Organic Chemistry Portal. Steglich Esterification. [Link]

  • [21] Scribd. Benzyl Acetate Synthesis via Fischer Esterification. [Link]

  • [22] MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • [23] NIST. 3-Bromobenzyl alcohol. [Link]

  • [24] Google Patents. Fluorophenyl pyrazol compounds.

  • [25] Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.

  • [2] Aromalake Chemical Co., Ltd. This compound. [Link]

  • [10] SpectraBase. 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts. [Link]

  • [26] MDPI. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. [Link]

  • [27] MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • [28] National Institutes of Health. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • MDPI. The Design, Synthesis, and Biological Activity of New Drug Candidates. [Link]

  • [19] National Institutes of Health. 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. [Link]

Sources

The Advent and Evolution of Halogenated Benzyl Alcohols: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated benzyl alcohols, a class of organic compounds characterized by a benzyl alcohol scaffold bearing one or more halogen substituents, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their unique physicochemical properties, imparted by the nature and position of the halogen atom, render them versatile building blocks and key intermediates in the synthesis of a wide array of functional molecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of halogenated benzyl alcohols. We will delve into the foundational classical reactions that first brought these compounds to light, trace the development of more sophisticated and greener synthetic methodologies, and survey their burgeoning applications, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these remarkable compounds.

A Historical Perspective: From Serendipitous Discoveries to Targeted Synthesis

The story of halogenated benzyl alcohols is intrinsically linked to the broader development of organic synthesis. While pinpointing the exact first synthesis of every halogenated benzyl alcohol is challenging due to the historical nature of early chemical records, we can trace their emergence through the discovery of key enabling reactions.

The mid-19th century saw the dawn of modern organic chemistry, with foundational reactions that laid the groundwork for the synthesis of substituted aromatic compounds. The Cannizzaro reaction , discovered by Stanislao Cannizzaro in 1853, provided a method for the disproportionation of non-enolizable aldehydes to a primary alcohol and a carboxylic acid.[1][2][3] This reaction, when applied to halogenated benzaldehydes, offered an early, albeit indirect, route to halogenated benzyl alcohols.

A more direct lineage can be traced to the development of methods for introducing halogens onto the benzene ring and for the interconversion of functional groups. The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, became a cornerstone for the synthesis of aryl halides from aryl diazonium salts.[4] This powerful transformation opened the door to the regioselective synthesis of a wide variety of halogenated aromatic compounds, which could then be further functionalized to yield halogenated benzyl alcohols.

The early 20th century brought further refinement with the advent of reactions like the Finkelstein reaction , reported by Hans Finkelstein in 1910, which facilitates the exchange of halogen atoms.[5][6] This reaction proved particularly useful for the synthesis of iodo- and fluoro-substituted benzyl derivatives from their more readily available chloro- or bromo- counterparts. Concurrently, the discovery and development of Grignard reagents by Victor Grignard at the turn of the 20th century provided a powerful tool for the formation of carbon-carbon bonds and for the synthesis of alcohols from carbonyl compounds, further expanding the synthetic chemist's toolkit for accessing halogenated benzyl alcohols.[7][8][9][10][11]

While early syntheses were often characterized by harsh reaction conditions and limited substrate scope, these classical reactions were instrumental in making halogenated benzyl alcohols accessible for initial studies into their properties and potential applications.

The Synthetic Arsenal: A Comparative Overview of Halogenation Methodologies

The synthesis of halogenated benzyl alcohols can be broadly categorized into two main approaches: direct halogenation of benzyl alcohol or its derivatives, and the synthesis of the alcohol from an already halogenated precursor. The choice of method is dictated by the desired halogen, its position on the aromatic ring, and the presence of other functional groups.

Classical Synthetic Routes

Traditional methods for the synthesis of halogenated benzyl alcohols, while still employed in certain contexts, often involve harsh reagents and produce significant waste.

  • Direct Halogenation of Benzyl Alcohol: This approach is often complicated by the reactivity of the benzylic hydroxyl group and the potential for over-halogenation.

  • Hydrolysis of Halogenated Benzyl Halides: A common industrial method involves the hydrolysis of a chlorobenzyl chloride, for example, to produce the corresponding chlorobenzyl alcohol.[12][13]

  • Sandmeyer Reaction: A reliable method for introducing a halogen at a specific position on the aromatic ring, starting from the corresponding aminobenzyl alcohol.[14]

  • Finkelstein Reaction: An effective method for converting chlorobenzyl or bromobenzyl alcohols to their iodinated counterparts.[5][15]

Modern and Greener Synthetic Strategies

Recognizing the limitations of classical methods, recent research has focused on developing more efficient, selective, and environmentally benign approaches to the synthesis of halogenated benzyl alcohols.[16]

  • Catalytic Halogenation: The use of various catalysts, including metal-based and organocatalysts, has enabled milder and more selective halogenations.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in halogenation reactions.[17]

  • Ionic Liquids as Reaction Media: Ionic liquids have emerged as green solvents for a variety of chemical transformations, including the synthesis of halogenated benzyl alcohols, offering advantages in terms of recyclability and product separation.[18]

  • Mechanochemistry: Solvent-free mechanochemical methods offer a highly sustainable approach to the synthesis of halogenated benzyl alcohols.[16]

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is a critical decision in any research or development endeavor. The following table provides a comparative overview of various methods for the synthesis of halogenated benzyl alcohols.

MethodTarget HalogenReagents/CatalystSolventTimeTemp.Yield (%)Reference(s)
Mechanochemistry ChlorideBenzyl alcohol, Poly(vinyl chloride) (PVC), TiO₂Solvent-free4 hAmbient95[16]
Alternative Reagent ChlorideBenzyl alcohol, 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSODMSO or MeCN10-40 minRoom Temp.>95[16][19]
Ionic Liquid Method ChlorideBenzyl alcohol, Ammonium chloride (NH₄Cl), [Bmim]PF₆[Bmim]PF₆17 min (Microwave)150 °C68[16][18]
Sandmeyer Reaction IodideTHP-protected 4-Aminobenzyl Alcohol, NaNO₂, KIHCl/H₂O1-2 h0-5 °C to RT-[14]
Finkelstein Reaction IodideBenzyl chloride, NaIAcetoneVariesRefluxHigh[5][15]

The Rise of Halogenated Benzyl Alcohols in Medicinal Chemistry

The introduction of halogen atoms into a molecule is a well-established strategy in medicinal chemistry to modulate its biological activity, metabolic stability, and pharmacokinetic profile.[14] Halogenated benzyl alcohols have emerged as valuable scaffolds and intermediates in the design and synthesis of novel therapeutic agents.

Their utility stems from the synergistic effects of the hydroxyl and halogen functionalities, which can participate in hydrogen bonding and halogen bonding interactions, respectively.[14] These interactions are crucial for molecular recognition at the active sites of enzymes and receptors.

Several studies have highlighted the potent antibacterial properties of halogenated benzyl alcohol derivatives, with some exhibiting efficacy against clinically relevant strains such as Staphylococcus aureus and Pseudomonas aeruginosa.[14] The proposed mechanism of action often involves the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Naturally Occurring Halogenated Benzyl Alcohols

While many halogenated benzyl alcohols are synthetic creations, nature also produces a fascinating array of these compounds, particularly in marine environments. For example, various brominated and chlorinated benzyl alcohols have been isolated from marine fungi and algae.[20][21] These naturally occurring compounds often exhibit interesting biological activities and serve as inspiration for the design of new synthetic molecules.

Experimental Protocols: A Practical Guide

To provide a practical resource for researchers, this section details step-by-step methodologies for key classical and modern synthetic transformations.

Protocol 1: Synthesis of 4-Iodobenzyl Alcohol via the Sandmeyer Reaction

This multi-step protocol outlines a reliable method for the synthesis of 4-iodobenzyl alcohol from 4-aminobenzyl alcohol, a common starting material.[14]

Step 1: Diazotization of 4-Aminobenzyl Alcohol

  • Prepare a solution of 4-aminobenzyl alcohol (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Stir the mixture for 30 minutes at this temperature.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodobenzyl alcohol.

Protocol 2: Synthesis of Benzyl Iodide via the Finkelstein Reaction

This protocol describes the conversion of benzyl chloride to benzyl iodide.[15]

  • Dissolve benzyl chloride (1.0 equivalent) in acetone.

  • Add sodium iodide (1.5 equivalents) to the solution.

  • Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC). The precipitation of sodium chloride drives the reaction to completion.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzyl iodide.

Protocol 3: Rapid and Chemoselective Chlorination of Benzyl Alcohol

This modern protocol offers a fast and efficient method for the synthesis of benzyl chloride.[16][19]

  • To a solution of benzyl alcohol (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.55 equivalents) portionwise at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC. The reaction is typically complete within 10-40 minutes.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl chloride.

Visualizing the Synthetic Landscape

Diagrams are powerful tools for conceptualizing complex chemical processes. The following diagrams, rendered in DOT language, illustrate key synthetic workflows.

Synthesis_Timeline cluster_Classical Classical Methods cluster_Modern Modern Methods Cannizzaro (1853) Cannizzaro (1853) Sandmeyer (1884) Sandmeyer (1884) Grignard (1900) Grignard (1900) Finkelstein (1910) Finkelstein (1910) Catalytic Halogenation Catalytic Halogenation Finkelstein (1910)->Catalytic Halogenation Microwave-Assisted Microwave-Assisted Ionic Liquids Ionic Liquids Mechanochemistry Mechanochemistry

Caption: A timeline illustrating the evolution of key synthetic methods relevant to halogenated benzyl alcohols.

Sandmeyer_Workflow Sandmeyer Reaction Workflow for 4-Iodobenzyl Alcohol Start 4-Aminobenzyl Alcohol Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Arenediazonium Salt Diazotization->Diazonium Iodination Iodination (KI) Diazonium->Iodination Product 4-Iodobenzyl Alcohol Iodination->Product

Caption: A simplified workflow for the synthesis of 4-iodobenzyl alcohol via the Sandmeyer reaction.

Conclusion and Future Outlook

The journey of halogenated benzyl alcohols, from their early synthesis through classical, often arduous, methods to the elegant and efficient protocols of modern chemistry, is a testament to the relentless progress of the field. These compounds, once mere curiosities, have become indispensable tools for chemists in academia and industry alike. Their growing importance in medicinal chemistry, driven by the profound impact of halogenation on biological activity, ensures that the development of novel and sustainable methods for their synthesis will remain an active area of research. As our understanding of the intricate roles of halogens in molecular interactions deepens, we can anticipate the discovery of new applications for this versatile class of compounds, further solidifying their place in the pantheon of essential chemical building blocks.

References

  • A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols. Benchchem.

  • The Rising Profile of Halogenated Benzyl Alcohols in Medicinal Chemistry: A Technical Guide. Benchchem.

  • Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol.

  • Finkelstein Reaction. SATHEE.

  • Finkelstein reaction. Wikipedia.

  • Finkelstein reaction. Grokipedia.

  • 4-Bromobenzyl alcohol synthesis. ChemicalBook.

  • Cannizzaro reaction. Wikipedia.

  • 2-Bromobenzyl alcohol 18982-54-2 wiki. Guidechem.

  • Cannizzaro Reaction.

  • Finkelstein Reaction. J&K Scientific LLC.

  • What is 4-Chlorobenzyl alcohol and how is it synthesized? - FAQ. Guidechem.

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.

  • Finkelstein Reaction. Unacademy.

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry.

  • A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents. Benchchem.

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal.

  • What Is a Cannizzaro Reaction (Organic Chemistry)?. ThoughtCo.

  • Sandmeyer reaction. Wikipedia.

  • Efficient and Selective Halogenation of Allylic and Benzylic Alcohols under Mild Conditions.

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. BYJU'S.

  • Grignard reagent. Wikipedia.

  • Benzyl alcohol. Wikipedia.

  • A Snippet of Grignard Reagent's Histroy.

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

  • 4-Bromobenzyl alcohol. Five Chongqing Chemdad Co.

  • (PDF) Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.

  • The Grignard Reagents. ACS Publications.

  • Sandmeyer Reaction - experimental procedure and set up.. YouTube.

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate .... Google Patents.

  • Synthesis of 4-bromobenzyl methyl ether. PrepChem.com.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • 3-IODOBENZYL ALCOHOL synthesis. ChemicalBook.

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC.

  • The manufacture method of p-chlorobenzyl alcohol. Google Patents.

  • 2-Bromobenzyl alcohol. CymitQuimica.

  • BENZYL CHLORIDE CAS N°: 100-44-7.

  • 4-Chlorobenzyl Chloride. MDPI.

  • 2-Bromobenzyl alcohol 99 18982-54-2. Sigma-Aldrich.

  • Application Notes and Protocols: Synthesis of Bioactive Molecules Starting from 4-Iodobenzyl Alcohol. Benchchem.

  • Health and Environmental Effects Document for Benzyl Alcohol. EPA.

  • 2-Bromobenzyl alcohol. CAS Common Chemistry.

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal.

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Who we serve.

Sources

An In-Depth Technical Guide to the Reactivity of the Benzylic Alcohol Group in 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the benzylic alcohol group in 3-Bromo-5-fluorobenzyl alcohol, a versatile building block in medicinal chemistry and organic synthesis. We will delve into the key transformations of this functional group, including oxidation, substitution, and esterification, with a focus on the underlying mechanistic principles and practical experimental considerations. The unique electronic landscape created by the meta-positioned bromine and fluorine substituents significantly influences the reactivity of the benzylic center, and this interplay will be a central theme of our discussion.

Introduction: The Strategic Importance of this compound

This compound is a valuable starting material in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its trifunctional nature—a reactive benzylic alcohol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties—offers a powerful platform for molecular diversification. Understanding and controlling the reactivity of the benzylic alcohol is paramount for its effective utilization in multi-step syntheses.

The electronic properties of the aromatic ring are significantly influenced by the two halogen substituents. Both bromine and fluorine are electron-withdrawing via the inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, they also possess a lone pair of electrons that can be donated to the ring through resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect. Their placement at the meta positions (3 and 5) to the benzylic group means their electron-withdrawing inductive effects are additive and strongly influence the reactivity of the benzylic carbon.

Oxidation: Accessing the Aldehyde and Carboxylic Acid

The selective oxidation of the benzylic alcohol in this compound to the corresponding aldehyde, 3-Bromo-5-fluorobenzaldehyde, is a crucial transformation. This aldehyde serves as a key intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations. Further oxidation to the carboxylic acid, 3-Bromo-5-fluorobenzoic acid, provides a handle for amide bond formation.

Due to the presence of the electron-withdrawing bromine and fluorine atoms, the benzylic C-H bond is somewhat strengthened, which can influence the choice of oxidant and reaction conditions. However, a variety of mild and efficient oxidation protocols can be successfully employed.

Swern Oxidation: A Mild and Reliable Method

The Swern oxidation is a widely used method for the oxidation of primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.[1][2][3] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde.

Mechanism of Swern Oxidation:

The reaction is initiated by the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) to form the electrophilic species, the chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, deprotonates the carbon adjacent to the sulfonium center, generating a sulfur ylide. This ylide then undergoes a[4][5]-sigmatropic rearrangement via a five-membered ring transition state to afford the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][7]

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Electrophile Chloro(dimethyl)sulfonium chloride DMSO->Electrophile Activation OxalylChloride Oxalyl Chloride OxalylChloride->Electrophile Alkoxysulfonium Alkoxysulfonium salt Electrophile->Alkoxysulfonium Alcohol 3-Bromo-5-fluorobenzyl alcohol Alcohol->Alkoxysulfonium Nucleophilic attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Aldehyde 3-Bromo-5-fluorobenzaldehyde Ylide->Aldehyde Intramolecular elimination DMP_Oxidation Alcohol 3-Bromo-5-fluorobenzyl alcohol Intermediate Intermediate Alcohol->Intermediate DMP Dess-Martin Periodinane DMP->Intermediate Ligand exchange Aldehyde 3-Bromo-5-fluorobenzaldehyde Intermediate->Aldehyde Intramolecular elimination Byproduct Iodinane byproduct Intermediate->Byproduct Fischer_Esterification CarboxylicAcid Carboxylic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ AcidCatalyst H+ AcidCatalyst->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Alcohol 3-Bromo-5-fluorobenzyl alcohol Alcohol->TetrahedralIntermediate Nucleophilic attack Ester 3-Bromo-5-fluorobenzyl ester TetrahedralIntermediate->Ester - H2O, -H+

Sources

An In-depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Benzyl Alcohol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic placement of halogen atoms, particularly fluorine and bromine, on aromatic scaffolds like benzyl alcohol is a cornerstone of modern medicinal chemistry and materials science. While often grouped, the electronic influences of these two halogens are distinct, governed by a delicate interplay of competing inductive and resonance effects. This guide provides a detailed analysis of how fluorine and bromine modulate the physicochemical properties of the benzyl alcohol moiety. We will dissect their fundamental electronic characteristics, quantify their impact on acidity (pKa) and reactivity, present validated experimental protocols for characterization, and discuss the profound implications of these effects in the context of rational drug design.

Introduction: Beyond Simple Steric Bulk

Benzyl alcohol and its derivatives are prevalent structural motifs in organic synthesis and serve as key building blocks for a vast array of pharmaceuticals. The modification of the phenyl ring with substituents allows for the fine-tuning of a molecule's properties, including its acidity, reactivity, metabolic stability, and binding affinity to biological targets. Among the most common modifications is halogenation.

Fluorine and bromine, while both halogens, impart dramatically different electronic characteristics to the benzyl alcohol core. Understanding these differences is critical for predicting molecular behavior and designing compounds with desired properties. This guide moves beyond a superficial overview to explore the causality behind the observed effects, providing both the theoretical framework and practical methodologies for scientists in the field. The core of this analysis lies in the two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R) .

Fundamental Electronic Effects: A Tale of Two Halogens

The net electronic effect of a halogen substituent on an aromatic ring is a composite of its ability to withdraw electron density through the sigma (σ) bond framework (induction) and its ability to donate electron density through the pi (π) system (resonance).[1][2]

The Inductive Effect (-I): An Electronegativity-Driven Pull

The inductive effect is the polarization of a σ bond due to the difference in electronegativity between the atoms involved.[3] Both fluorine and bromine are significantly more electronegative than carbon, causing them to withdraw electron density from the benzene ring.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful -I effect, strongly polarizing the C-F bond and pulling electron density away from the aromatic system.[4]

  • Bromine: While still highly electronegative, bromine's inductive pull is weaker than that of fluorine.

This electron withdrawal is strongest at the ipso-carbon (the carbon directly attached to the halogen) and diminishes with distance, affecting the ortho, meta, and para positions to decreasing extents.

The Resonance Effect (+R): A Lone Pair Donation

The resonance (or mesomeric) effect involves the delocalization of lone-pair electrons from the halogen into the π-system of the aromatic ring.[1] This donation of electron density increases the electron density at the ortho and para positions, but not the meta position.

  • Fluorine: The 2p orbital of fluorine and the 2p orbital of carbon are of similar size, allowing for effective orbital overlap. However, fluorine's extreme electronegativity makes it reluctant to share its electrons, which somewhat tempers its +R effect.

  • Bromine: The 4p orbital of bromine is larger and more diffuse than carbon's 2p orbital, leading to less effective orbital overlap. This poorer overlap significantly weakens its +R effect compared to what might be expected.

The Halogen Conundrum: For both halogens, the inductive effect (-I) is stronger than the resonance effect (+R). This results in a net withdrawal of electron density, making halogens "deactivating" groups in electrophilic aromatic substitution. However, because the +R effect directs electron density specifically to the ortho and para positions, these sites remain the most favorable for electrophilic attack, making halogens ortho, para-directing deactivators.[1][5]

Diagram: Competing Electronic Effects of Halogens

G cluster_F Fluorine on Benzene Ring cluster_Br Bromine on Benzene Ring F_Inductive Strong Inductive Effect (-I) (High Electronegativity) F_Net Net Result: Strong Electron Withdrawal (Deactivating, o,p-directing) F_Inductive->F_Net F_Resonance Moderate Resonance Effect (+R) (Good 2p-2p Overlap, but high electronegativity) F_Resonance->F_Net Br_Inductive Moderate Inductive Effect (-I) (Lower Electronegativity) Br_Net Net Result: Moderate Electron Withdrawal (Deactivating, o,p-directing) Br_Inductive->Br_Net Br_Resonance Weak Resonance Effect (+R) (Poor 4p-2p Overlap) Br_Resonance->Br_Net

Caption: Comparison of the inductive and resonance contributions for fluorine and bromine.

Impact on Physicochemical Properties of Benzyl Alcohol

The net electronic effects of fluorine and bromine directly influence the key chemical properties of the benzyl alcohol moiety, primarily the acidity of the hydroxyl group and the reactivity of the benzylic carbon.

Acidity of the Hydroxyl Group (pKa)

The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide). Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the negative charge of the resulting benzyloxide ion through the inductive effect, thereby increasing the alcohol's acidity (i.e., lowering its pKa value).

  • Prediction: All halogenated benzyl alcohols are more acidic than unsubstituted benzyl alcohol (pKa ≈ 15.4). Due to its superior -I effect, fluorobenzyl alcohol isomers are expected to be more acidic than their corresponding bromobenzyl alcohol counterparts.

  • Positional Effects:

    • meta-Substituents: The effect is almost purely inductive. Therefore, meta-halogenation leads to a significant increase in acidity.

    • para and ortho-Substituents: The acid-strengthening -I effect is partially counteracted by the acid-weakening +R effect. However, the -I effect dominates, resulting in a net increase in acidity, though typically less pronounced than at the meta position.

Table 1: Comparative Properties and Predicted pKa Values

Compound Substituent Position Key Electronic Effect Predicted pKa[6][7] Hammett Constant (σm/σp)[8]
Benzyl Alcohol Unsubstituted Reference ~15.4 0.00 / 0.00
3-Fluorobenzyl Alcohol meta Strong -I 14.09 +0.337
4-Fluorobenzyl Alcohol para Strong -I > +R ~14.2 (estimated) +0.062
3-Bromobenzyl Alcohol meta Moderate -I ~14.3 (estimated) +0.393

| 4-Bromobenzyl Alcohol | para | Moderate -I > Weak +R | 14.16 | +0.232 |

Note: Experimental pKa values can vary based on solvent and temperature. The values presented are predicted or sourced from chemical databases and serve for comparative purposes.

Reactivity of the Benzylic Carbon

The electronic nature of the ring substituent also modulates the reactivity of the benzylic carbon in reactions like nucleophilic substitution (SN1/SN2) and oxidation.

  • SN1 Reactions: These reactions proceed through a benzylic carbocation intermediate. Electron-withdrawing groups destabilize this positive charge, slowing down the reaction rate. Therefore, both fluorine and bromine substitution will decrease the rate of SN1 reactions compared to unsubstituted benzyl alcohol. This effect is more pronounced with the more strongly withdrawing fluorine.

  • Oxidation Reactions: The oxidation of benzyl alcohol to benzaldehyde involves the removal of hydrogen from the benzylic carbon. Electron-withdrawing groups on the ring can influence the reaction rate depending on the specific mechanism. For many common oxidants (e.g., chromates), the reaction is facilitated by electron-donating groups.[9] Therefore, both fluorine and bromine would be expected to decrease the rate of oxidation, with fluorine having a larger retarding effect. Kinetic studies on the oxidation of substituted benzyl alcohols have shown a reactivity order where electron-donating groups accelerate the reaction and electron-withdrawing groups slow it down.[9][10]

Diagram: Substituent Effect on Benzylic Carbocation Stability

G BA Benzyl Alcohol SN1 S_N1 Reaction (e.g., with HBr) BA->SN1 Intermediate Benzylic Carbocation Intermediate SN1->Intermediate EDG Electron Donating Group (EDG) (e.g., -OCH_3) Intermediate->EDG H No Substituent (-H) Intermediate->H X Halogen (F, Br) Electron Withdrawing Group (EWG) Intermediate->X Stab Stabilizes Carbocation (Faster Reaction) EDG->Stab Destab Destabilizes Carbocation (Slower Reaction) X->Destab

Caption: Influence of ring substituents on the stability of the key SN1 intermediate.

Experimental Protocols

Validating the theoretical effects described requires robust experimental methodologies. Below are outlines for key experiments.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometry

This method leverages the difference in the UV absorption spectra between the protonated alcohol (ArCH₂OH) and the deprotonated benzyloxide (ArCH₂O⁻).[11]

Principle: By measuring the absorbance of the compound across a range of pH values, one can determine the ratio of the protonated to deprotonated species. The pKa is the pH at which these two species are present in equal concentrations.[12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the halogenated benzyl alcohol in a suitable solvent like DMSO.[11]

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 12 to 16. (Note: This high pH range requires specialized buffers and careful handling).

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, constant aliquot of the stock solution to each well, ensuring the final organic solvent concentration is minimal (<2% v/v).[11] Include buffer blanks for background correction.

  • Spectra Acquisition: Record the full UV-Vis spectrum (e.g., 230-350 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify the analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

    • Plot absorbance at this wavelength versus pH.

    • Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The inflection point of this curve corresponds to the pKa.

Protocol 2: Comparative Kinetic Study of Oxidation

This experiment compares the rate of oxidation of unsubstituted, fluoro-substituted, and bromo-substituted benzyl alcohols to their corresponding aldehydes.

Principle: By monitoring the disappearance of the reactant or the appearance of the product over time under pseudo-first-order conditions, the reaction rate constant can be determined.[13]

Step-by-Step Methodology:

  • Reaction Setup: In a thermostatted reaction vessel, prepare a solution of the oxidant (e.g., pyridinium chlorochromate, PCC) in a suitable solvent (e.g., dichloromethane). The oxidant should be in large excess relative to the alcohol.

  • Initiation: Initiate the reaction by adding a small, known concentration of the specific benzyl alcohol derivative. Start a timer immediately.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by diluting into a solvent suitable for analysis).

  • Quantification: Analyze the aliquots using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining benzyl alcohol.

  • Data Analysis:

    • For each benzyl alcohol derivative, plot the natural logarithm of its concentration (ln[Alcohol]) versus time.

    • Under pseudo-first-order conditions, this plot should be linear. The negative of the slope of this line is the observed rate constant (kobs).[10]

    • Compare the kobs values: k(benzyl alcohol) > k(bromobenzyl alcohol) > k(fluorobenzyl alcohol).

Implications in Drug Design and Medicinal Chemistry

The choice between fluorine and bromine as a substituent is a critical decision in drug development, with each offering a unique profile of advantages and liabilities.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it a common choice to block sites of metabolic oxidation by cytochrome P450 enzymes.[14][15] While generally effective, oxidative defluorination can still occur, potentially leading to reactive metabolites.[16][17] The C-Br bond is weaker and more susceptible to metabolic cleavage.

  • Lipophilicity (logP): Both halogens increase a molecule's lipophilicity, which can enhance membrane permeability. Bromine, being larger and more polarizable, imparts a greater increase in lipophilicity than fluorine.

  • Binding Interactions: Beyond simple steric and electronic effects, bromine (and to a lesser extent, chlorine and iodine) can participate in halogen bonding . This is a highly directional, non-covalent interaction where the electropositive region on the tip of the halogen (the "σ-hole") interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on a biological target.[18][19] This interaction can significantly enhance binding affinity and selectivity. Fluorine, due to its high electronegativity and lack of a significant σ-hole, does not typically form strong halogen bonds.[20][21]

  • pKa Modulation: As demonstrated, halogenation increases the acidity of the benzyl alcohol's hydroxyl group.[15] This can be used to tune the ionization state of a molecule at physiological pH, which in turn affects its solubility, absorption, and interaction with targets.

Conclusion

While both fluorine and bromine are electron-withdrawing halogens, their influence on the benzyl alcohol moiety is nuanced and distinct. Fluorine's dominant inductive effect makes it a powerful modulator of acidity and a tool for blocking metabolic pathways. Bromine exerts a more moderate electronic pull but introduces the possibility of leveraging the highly specific halogen bond to enhance ligand-receptor interactions. A thorough understanding of this interplay between induction, resonance, and unique bonding capabilities is essential for the rational design of next-generation pharmaceuticals and advanced materials. By applying the principles and experimental approaches outlined in this guide, researchers can make more informed decisions in molecular design, leading to compounds with optimized efficacy, selectivity, and pharmacokinetic profiles.

References

  • 18

  • Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. ScienceDirect.
  • 22

  • 20

  • 19

  • 21

  • 9

  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichrom
  • 23

  • 24

  • 14

  • 1

  • 11

  • 2

  • On the development of kinetic models for solvent-free benzyl alcohol oxidation over a gold-palladium catalyst. The University of Liverpool Repository.
  • 15

  • 8

  • 16

  • 3

  • 5

  • 25

  • 26

  • 17

  • 27

  • 28

  • 29

  • 12

  • 30

  • 31

  • 4

  • 32

  • 33

  • 6

  • 7

  • 34

  • 35

  • 36

Sources

The Rising Potential of 3-Bromo-5-fluorobenzyl Alcohol Derivatives in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Intrigue

In the landscape of medicinal chemistry, the strategic placement of halogen atoms on an aromatic scaffold is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The 3-Bromo-5-fluorobenzyl alcohol core, in particular, presents a compelling starting point for the development of novel therapeutic agents. The presence of both bromine and fluorine atoms on the benzyl ring introduces unique electronic and lipophilic characteristics. The electron-withdrawing nature of these halogens can influence the acidity of the benzylic proton and the molecule's interaction with biological targets.[1] This guide provides an in-depth exploration of the potential biological activities of derivatives of this compound, synthesizing current knowledge and offering insights into future research directions.

Synthesis and Derivatization: Crafting the Molecules

The utility of this compound as a foundational structure in drug discovery is underscored by its synthetic accessibility. A common and efficient method for its preparation involves the reduction of the corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid.[1]

Synthesis of the Core Scaffold: this compound

A prevalent laboratory-scale synthesis involves the reduction of 3-bromo-5-fluorobenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[1] For larger-scale production, catalytic hydrogenation is a viable alternative.[1]

Experimental Protocol: Reduction of 3-fluoro-5-bromobenzaldehyde

  • Dissolution: Dissolve 3-fluoro-5-bromobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Key Derivatization Strategies: Ether and Ester Synthesis

The hydroxyl group of this compound is a prime site for derivatization to generate libraries of compounds with diverse physicochemical properties.

  • Etherification: The formation of ethers is a common strategy to increase lipophilicity and potentially enhance cell membrane permeability. This is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[1]

  • Esterification: Ester derivatives can serve as prodrugs, which are inactive compounds that are metabolized in vivo to release the active parent drug.[2] Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst.[2]

G cluster_synthesis Synthesis of this compound & Derivatives Start 3-Bromo-5-fluorobenzaldehyde Core This compound Start->Core Reduction (e.g., NaBH4) Ether Ether Derivatives Core->Ether Etherification (e.g., Williamson Ether Synthesis) Ester Ester Derivatives Core->Ester Esterification (e.g., Fischer Esterification)

Caption: Synthetic pathways to this compound and its primary derivatives.

Potential Biological Activities

While direct studies on a wide range of this compound derivatives are emerging, the broader class of benzyl alcohols and related halogenated compounds have demonstrated significant biological potential.

Antimicrobial and Antifungal Activity

Benzyl alcohol itself is known for its bacteriostatic properties and is used as a preservative in various pharmaceutical formulations.[3] The introduction of halogen substituents can further enhance this activity. Studies on substituted benzyl alcohols have shown that their antimicrobial efficacy is dependent on factors like lipophilicity and electronic effects.[4]

Hypothesized Mechanism of Action

The antimicrobial action of benzyl alcohol derivatives is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the benzyl group facilitates its partitioning into the lipid bilayer of the cell membrane, leading to increased membrane fluidity and leakage of intracellular components.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Numerous halogenated heterocyclic compounds and benzyl derivatives have been investigated for their anticancer properties. For instance, fluorinated indole derivatives have shown potent inhibitory activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[5] Similarly, certain 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant anticancer activity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.[6][7]

Potential Mechanisms of Action

The anticancer effects of such compounds can be multifactorial, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8] Some derivatives may also act as enzyme inhibitors, for example, targeting kinases like VEGFR-2, which are crucial for tumor angiogenesis.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Benzyl alcohol derivatives have also been explored for their anti-inflammatory potential. For example, certain derivatives isolated from natural sources have been shown to attenuate the inflammatory response in macrophage cells by regulating NF-κB and AP-1 activity.[9] 4-Hydroxybenzyl alcohol has demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in activated macrophages.[10]

Potential Mechanisms of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the suppression of signaling cascades such as the NF-κB pathway, which plays a central role in the inflammatory response.[9][11]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are co-treated with the test compounds at various concentrations and an inflammatory stimulus, such as lipopolysaccharide (LPS), for 24 hours.

  • Nitrite Measurement: The production of NO is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[12][13] For this compound derivatives, several structural features can be systematically modified to explore and optimize their biological effects.

  • Aromatic Ring Substituents: The bromine and fluorine atoms at positions 3 and 5 are key. Variations in the position and nature of these halogens could significantly impact activity. The introduction of other substituents on the aromatic ring could further modulate the electronic and steric properties of the molecule.

  • Modifications of the Hydroxyl Group: As previously discussed, converting the alcohol to ethers or esters of varying chain lengths and functionalities can influence lipophilicity, solubility, and metabolic stability, all of which are critical for pharmacological activity.

  • Stereochemistry: For derivatives where a chiral center is introduced, the stereochemistry can play a crucial role in the interaction with biological targets.

SAR cluster_molecule cluster_sar Structure-Activity Relationship (SAR) Exploration img img Aromatic Aromatic Ring Modifications (Position and nature of halogens, other substituents) Hydroxyl Hydroxyl Group Derivatization (Ethers, esters of varying chain lengths) Stereo Stereochemistry (Introduction of chiral centers) Structure Structure

Caption: Key areas for SAR exploration in this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries for screening. Future research should focus on the systematic synthesis and biological evaluation of a broad array of derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the molecular targets and signaling pathways through which these compounds exert their effects. With a solid foundation in medicinal chemistry principles and a strategic approach to discovery, this compound derivatives hold significant promise for addressing unmet medical needs in areas such as infectious diseases, cancer, and inflammatory disorders.

References

  • Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity. (2014). Immunopharmacology and Immunotoxicology, 36(5), 349-54. Available from: [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (Date not available). Defense Technical Information Center. Available from: [Link]

  • SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. (2020). Journal of the Turkish Chemical Society Section A: Chemistry. Available from: [Link]

  • Benzyl Alcohol. (Date not available). In Handbook of Pharmaceutical Excipients. Available from: [Link]

  • Antibacterial activity of benzyl alcohol derivatives a. (Date not available). ResearchGate. Available from: [Link]

  • SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. (Date not available). DergiPark. Available from: [Link]

  • New derivatives of alpha-methyl benzylamine in treating inflammation. (Date not available). Google Patents.
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Molecules, 27(9), 3021. Available from: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). International Journal of Molecular Sciences, 23(7), 3535. Available from: [Link]

  • Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol. (Date not available). PubMed. Available from: [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (Date not available). Frontiers in Pharmacology. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(28), 20087-20115. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (Date not available). MDPI. Available from: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(7), 3192. Available from: [Link]

  • Structure Activity Relationships. (Date not available). Drug Design Org. Available from: [Link]

  • This compound. (Date not available). Aromalake Chemical Co., Ltd. Available from: [Link]

  • SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (Date not available). MDPI. Available from: [Link]

  • Structure activity relationship – Knowledge and References. (Date not available). Taylor & Francis. Available from: [Link]

  • Structure activity relationship chemistry. (Date not available). Slideshare. Available from: [Link]

  • On Exploring Structure Activity Relationships. (2016). Current Topics in Medicinal Chemistry, 16(29), 3494-3506. Available from: [Link]

  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. (2025). ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Borneol Esters. (2025). ResearchGate. Available from: [Link]

  • Bromo benzyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof. (Date not available). Google Patents.
  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. (2020). ResearchGate. Available from: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (Date not available). MDPI. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-fluorobenzyl alcohol is a key structural motif and a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a synthetically adaptable bromine atom, make it an attractive starting material for the synthesis of a diverse array of complex molecules. The benzylic alcohol functionality provides a reactive handle for transformations such as etherification, esterification, and oxidation, while the aryl bromide moiety is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights for the synthesis of various derivatives from this compound, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Utility of this compound

The strategic placement of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. This compound offers a convergent platform for molecular elaboration. The primary alcohol can be transformed into various functional groups, and the carbon-bromine bond serves as a linchpin for the introduction of new carbon-carbon and carbon-heteroatom bonds. This document outlines reliable and reproducible protocols for key transformations of this valuable intermediate.

Functionalization of the Benzylic Alcohol

The primary alcohol group of this compound is a prime site for initial derivatization. The following sections detail protocols for its conversion into ethers, esters, and the corresponding aldehyde.

Ether Synthesis via Williamson Etherification

The Williamson ether synthesis is a robust and widely used method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In this protocol, this compound is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.[3]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the sodium cation without interfering with the nucleophilic alkoxide.

  • Electrophile: A primary alkyl halide (e.g., iodomethane or ethyl bromide) is used to minimize the competing E2 elimination reaction, which can be a significant side reaction with more sterically hindered halides.[1]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) start This compound alkoxide Sodium 3-bromo-5-fluorobenzyl alkoxide start->alkoxide Deprotonation base NaH in THF product 3-Bromo-5-fluorobenzyl Ether alkoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X)

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2.1: Synthesis of 3-Bromo-5-fluorobenzyl Ethyl Ether

  • Materials & Reagents:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl bromide (EtBr)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Dissolve the alcohol in anhydrous THF (approx. 0.2 M solution).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the solution to 0 °C and add ethyl bromide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

    • Separate the layers and extract the aqueous phase with EtOAc (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and EtOAc) to yield the desired ether.

Ester Synthesis via Fischer Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] This equilibrium-driven process is typically pushed towards the products by using an excess of one reactant or by removing the water as it forms.[6]

Causality of Experimental Choices:

  • Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for the nucleophilic attack by the alcohol.[4]

  • Solvent & Water Removal: Toluene is used as the solvent to facilitate the azeotropic removal of water using a Dean-Stark apparatus, which effectively drives the equilibrium towards the ester product.[7]

Fischer_Esterification cluster_0 Reactants & Catalyst cluster_1 Reaction & Purification alcohol This compound reflux Reflux with Dean-Stark alcohol->reflux acid Carboxylic Acid (R-COOH) acid->reflux catalyst H₂SO₄ (cat.) in Toluene catalyst->reflux workup Aqueous Workup reflux->workup Water Removal purify Chromatography workup->purify product 3-Bromo-5-fluorobenzyl Ester purify->product

Caption: Workflow for Fischer Esterification.

Protocol 2.2: Synthesis of 3-Bromo-5-fluorobenzyl Acetate

  • Materials & Reagents:

    • This compound

    • Acetic acid

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Combine this compound (1.0 eq), acetic acid (1.5 eq), and p-TsOH·H₂O (0.05 eq) in a round-bottom flask.[7]

    • Add toluene (to form a ~0.3 M solution) and equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Oxidation to 3-Bromo-5-fluorobenzaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For sensitive substrates, mild and selective oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its mild conditions (room temperature, neutral pH), high yields, and tolerance of various functional groups.[8][9]

Causality of Experimental Choices:

  • Oxidizing Agent: Dess-Martin periodinane is a hypervalent iodine reagent that provides a clean and efficient oxidation of primary alcohols to aldehydes without requiring harsh conditions or toxic heavy metals.[8][10]

  • Solvent: Dichloromethane (DCM) is a common solvent for DMP oxidations as it is relatively inert and effectively dissolves both the alcohol and the reagent.

  • Buffer (Optional): Sodium bicarbonate can be added as a buffer to neutralize the acetic acid byproduct of the reaction, which is particularly important for acid-sensitive substrates.

Dess_Martin_Oxidation alcohol This compound aldehyde 3-Bromo-5-fluorobenzaldehyde alcohol->aldehyde Oxidation dmp Dess-Martin Periodinane (DMP) in DCM workup Quench & Workup aldehyde->workup purify Purification workup->purify Suzuki_Coupling start This compound derivative reaction Heating (80-100 °C) start->reaction boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->reaction reagents Pd Catalyst Base Solvent reagents->reaction product Biaryl Derivative reaction->product

Sources

Application Note: Selective Oxidation of 3-Bromo-5-fluorobenzyl Alcohol to 3-Bromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the selective oxidation of 3-bromo-5-fluorobenzyl alcohol to its corresponding aldehyde, 3-bromo-5-fluorobenzaldehyde. This aldehyde is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] This application note details and contrasts several prevalent oxidation methodologies, including Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. We provide detailed, field-tested protocols, mechanistic insights, and safety considerations to enable researchers, scientists, and drug development professionals to achieve high-yield, clean conversions.

Introduction and Strategic Importance

The synthesis of substituted benzaldehydes is a cornerstone of modern organic chemistry. 3-Bromo-5-fluorobenzaldehyde, in particular, serves as a versatile intermediate.[2] Its aldehyde functional group is primed for a variety of transformations such as nucleophilic additions and reductive aminations, while the bromo- and fluoro-substituents offer sites for cross-coupling reactions and metabolic blocking, respectively.

A primary challenge in the synthesis of this aldehyde is the potential for over-oxidation of the starting primary alcohol to the corresponding carboxylic acid. This side reaction reduces yield and complicates purification. Therefore, the choice of a mild and selective oxidizing agent is paramount. This guide focuses on robust methods that reliably stop the oxidation at the aldehyde stage.

Comparative Analysis of Key Oxidation Methodologies

Several methods are available for the oxidation of primary alcohols to aldehydes. The selection of the optimal method depends on factors such as substrate sensitivity, scale, available equipment, and safety considerations. We will focus on three widely adopted, reliable protocols.

Method Core Reagents Typical Temp. Advantages Disadvantages & Mitigation
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (Et₃N)-78 °CMild conditions, high yields, broad functional group tolerance, byproducts are volatile.[3][4]Requires cryogenic temperatures; produces toxic CO gas and malodorous dimethyl sulfide (DMS). Mitigation: Perform in a well-ventilated fume hood; quench glassware with bleach to neutralize DMS odor.[3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp.Very mild, neutral conditions; rapid reaction times (0.5-2h); simple workup.[5][6][7]DMP reagent is expensive; its precursor (IBX) can be explosive under impact or heat. Mitigation: Use commercially available, stabilized DMP; avoid grinding or excessive heating of the reagent.[8]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room Temp.Operationally simple, stable, commercially available reagent.[9]Chromium(VI) is highly toxic and carcinogenic; reactions can be acidic; workup can be complicated by chromium salts.[9] Mitigation: Use in a fume hood with appropriate personal protective equipment (PPE); consider alternative, less toxic methods.

Mechanistic Insights: The "Why" Behind the Protocols

Understanding the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Swern Oxidation Mechanism

The Swern oxidation is a classic example of an "activated DMSO" reaction.[3] The process occurs in two main phases:

  • Activation of DMSO: At low temperatures (-78 °C), DMSO reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant. This step releases carbon monoxide and carbon dioxide gas.[3][10]

  • Oxidation of the Alcohol: The alcohol attacks the sulfur atom of the active oxidant, forming a key alkoxysulfonium salt intermediate. The addition of a hindered organic base, typically triethylamine, facilitates an intramolecular E2-like elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][11]

The requirement for low temperature is critical to prevent the decomposition of the unstable chloro(dimethyl)sulfonium salt.[12][13]

Swern_Mechanism cluster_activation Phase 1: DMSO Activation cluster_oxidation Phase 2: Alcohol Oxidation DMSO DMSO Active_Oxidant Chloro(dimethyl)sulfonium Chloride DMSO->Active_Oxidant  + Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Active_Oxidant (-78 °C) Alkoxysulfonium Alkoxysulfonium Salt Intermediate Active_Oxidant->Alkoxysulfonium  + Alcohol Alcohol 3-Bromo-5-fluorobenzyl Alcohol Alcohol->Alkoxysulfonium Aldehyde 3-Bromo-5-fluorobenzaldehyde Alkoxysulfonium->Aldehyde  + Base Base Triethylamine (Base)

Caption: High-level overview of the Swern Oxidation mechanism.

The Dess-Martin Periodinane (DMP) Oxidation Mechanism

The DMP oxidation utilizes a hypervalent iodine(V) reagent. The mechanism is believed to proceed via a ligand exchange pathway.[14] The alcohol substrate displaces one of the acetate ligands on the iodine center.[15] This is followed by an intramolecular deprotonation of the carbinol proton by an acetate ion, which leads to a reductive elimination that forms the aldehyde, iodinane, and acetic acid.[14] The reaction is typically run at room temperature in chlorinated solvents.[5]

Detailed Experimental Protocols

The following protocols are optimized for the synthesis of 3-Bromo-5-fluorobenzaldehyde.

Protocol 1: Swern Oxidation

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Oxalyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, dried in an oven

  • Dry ice/acetone bath (-78 °C)

Workflow Diagram:

Swern_Workflow A 1. Setup Flask with DCM under Argon Cool to -78 °C B 2. Activation Add Oxalyl Chloride, then DMSO Stir for 15 min A->B C 3. Substrate Addition Add Alcohol solution dropwise Stir for 45 min B->C D 4. Base Addition Add Triethylamine dropwise Stir for 30 min at -78 °C C->D E 5. Warm & Quench Warm to Room Temperature Quench with H₂O D->E F 6. Work-up Separate layers, Extract aqueous with DCM E->F G 7. Wash & Dry Wash combined organics Dry over MgSO₄ F->G H 8. Purify Filter, Concentrate, Purify via Silica Gel Chromatography G->H

Caption: Step-by-step workflow for the Swern Oxidation protocol.

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Add oxalyl chloride (1.2 eq) dropwise to the cold DCM. Following this, add DMSO (2.2 eq) dropwise. Caution: Gas evolution (CO, CO₂) occurs. Ensure adequate ventilation.[3] Stir the resulting solution for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Stir the reaction for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the mixture. A thick white precipitate will form. Continue stirring at -78 °C for 30 minutes.

  • Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes. Quench the reaction by slowly adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Wash and Dry: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-Bromo-5-fluorobenzaldehyde as a white to off-white solid.[16]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials and Reagents:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The reaction is often complete within 1-3 hours; progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Wash and Dry: Combine the organic layers and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Product Characterization

The final product, 3-Bromo-5-fluorobenzaldehyde, is a white to light yellow solid.[2]

  • CAS Number: 188813-02-7[16][17]

  • Molecular Formula: C₇H₄BrFO[16][17]

  • Molecular Weight: 203.01 g/mol [16]

  • Melting Point: 41-43 °C[16]

Purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Safety and Handling

  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant odor.[3] The reaction must be performed in a well-ventilated chemical fume hood. The reaction can be exothermic; strict temperature control is essential.[12]

  • Dess-Martin Periodinane: DMP is generally stable, but its precursor, 2-iodoxybenzoic acid (IBX), is known to be explosive under impact or when heated above 200 °C. Handle DMP with care and avoid grinding or excessive heating.[8]

  • PCC: Pyridinium chlorochromate is a known carcinogen and should be handled with extreme care using appropriate PPE, including gloves and a lab coat, within a fume hood.[9]

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Online] Available at: [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Online] Available at: [Link]

  • Wikipedia. Swern oxidation. [Online] Available at: [Link]

  • Organic Chemistry Portal. The Swern Oxidation. [Online] Available at: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Online] Available at: [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Online] Available at: [Link]

  • Wikipedia. Dess–Martin oxidation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2019). Dess-Martin Oxidation. [Online] Available at: [Link]

  • ACS Catalysis. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. [Online] Available at: [Link]

  • American Chemical Society. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Online] Available at: [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Online] Available at: [Link]

  • ResearchGate. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. [Online] Available at: [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Online] Available at: [Link]

  • Universal Print. Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. [Online] Available at: [Link]

  • IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. [Online] Available at: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Wipf Group. (2007). Alcohol Oxidations. [Online] Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Online] Available at: [Link]

  • YouTube. (2018). Swern oxidation : all details, mechanism, safety. [Online] Available at: [Link]

  • Chem-Station Int. Ed. (2014). Swern Oxidation. [Online] Available at: [Link]

  • TÜBİTAK. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Online] Available at: [Link]

  • Michigan State University Chemistry. Swern Oxidation Proceedure. [Online] Available at: [Link]

  • Oakwood Chemical. 3-Bromo-5-fluorobenzaldehyde. [Online] Available at: [Link]

  • Medium. Exploring 3-Bromo-5-Fluorobenzaldehyde: Properties and Applications. [Online] Available at: [Link]

  • LinkedIn. 3-Bromo-5-fluorobenzaldehyde: A Key Intermediate for Chemical Manufacturers. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.7 Oxidation of Alcohols. [Online] Available at: [Link]

  • National Institutes of Health. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Online] Available at: [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Online] Available at: [Link]

  • YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Online] Available at: [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Online] Available at: [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Online] Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Online] Available at: [Link]

Sources

Application Notes and Protocols for Etherification Reactions of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-fluorobenzyl Ethers in Medicinal Chemistry

The 3-bromo-5-fluorobenzyl alcohol scaffold is a key building block in modern drug discovery. The presence of both bromine and fluorine atoms on the phenyl ring offers a unique combination of properties that are highly sought after by medicinal chemists. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[1] Concurrently, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of a broad chemical space and the fine-tuning of a compound's structure-activity relationship (SAR).

The ether linkage is a common and important functional group in many pharmaceutical agents. The synthesis of ethers from this compound, therefore, opens the door to a diverse range of potential therapeutic agents. These derivatives have been investigated for their potential as anti-cancer agents, kinase inhibitors, and modulators of various biological pathways. This guide provides a detailed overview of the primary methods for the etherification of this compound, with a focus on practical, field-proven protocols and an in-depth discussion of the underlying chemical principles.

Part 1: The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether bond.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[2] In the context of this compound, the hydroxyl group must first be converted into a better leaving group, or more commonly, the alcohol is deprotonated to form a potent alkoxide nucleophile which then reacts with an alkyl halide.

Reaction Mechanism and Causality

The reaction begins with the deprotonation of the benzyl alcohol using a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted SN2 fashion. The success of this reaction is highly dependent on several factors:

  • Choice of Base: A strong base is required to quantitatively generate the alkoxide. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[3]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for Williamson ether synthesis.[3] These solvents solvate the counter-ion of the alkoxide (e.g., Na+) but do not strongly solvate the nucleophilic oxygen atom, thus enhancing its reactivity.

  • Alkyl Halide: The alkyl halide should be primary or methyl to minimize the competing E2 elimination reaction.[2] Secondary halides can be used but may lead to a mixture of substitution and elimination products. Tertiary halides are generally unsuitable.

  • Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl bromides and iodides are excellent choices for this reaction.

Diagram 1: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH This compound Alkoxide 3-Bromo-5-fluorobenzyl Alkoxide ROH->Alkoxide + Base Base NaH H2 H₂ (gas) Alkoxide->H2 byproduct Ether 3-Bromo-5-fluorobenzyl Ether Alkoxide->Ether + R'-X AlkylHalide R'-X (Alkyl Halide) HalideIon NaX Ether->HalideIon byproduct

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol: Williamson Ether Synthesis of a Generic Alkyl 3-Bromo-5-fluorobenzyl Ether

This protocol describes a general procedure for the synthesis of an alkyl 3-bromo-5-fluorobenzyl ether using sodium hydride as the base and a primary alkyl bromide as the electrophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Primary alkyl bromide (e.g., ethyl bromide, butyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of alcohol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. The mixture will be stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkyl Halide Addition: To the resulting alkoxide solution, add the primary alkyl bromide (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that provides irreversible deprotonation.[3]
Solvent Anhydrous DMFPolar aprotic solvent that enhances the nucleophilicity of the alkoxide.[3]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature.
Stoichiometry Alcohol (1.0 eq), NaH (1.2 eq), Alkyl Halide (1.1 eq)A slight excess of base ensures complete deprotonation, and a slight excess of the alkylating agent drives the reaction to completion.

Part 2: Phase-Transfer Catalysis: An Efficient Alternative for Williamson Ether Synthesis

Phase-transfer catalysis (PTC) offers a practical and efficient alternative to the classical Williamson ether synthesis, particularly for large-scale preparations. This method avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. Instead, an aqueous solution of a strong base (e.g., 50% NaOH) is used in a two-phase system with an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or alkoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Mechanism and Advantages of PTC

The phase-transfer catalyst forms an ion pair with the hydroxide ion, which is then soluble in the organic phase. In the organic phase, the hydroxide deprotonates the alcohol to form the alkoxide. The catalyst then shuttles the alkoxide to react with the alkyl halide. The key advantages of this method include:

  • Milder Reaction Conditions: Avoids the use of highly reactive and moisture-sensitive reagents.

  • Simplified Work-up: The catalyst is typically used in small amounts and can often be removed by simple washing.

  • Cost-Effectiveness: The use of inexpensive bases and solvents makes this method economically attractive for industrial applications.

Diagram 2: Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_cycle Catalytic Cycle AqueousPhase Aqueous Phase (NaOH, H₂O) QOH_aq Q⁺OH⁻ (in aqueous phase) OrganicPhase Organic Phase (this compound, Alkyl Halide, Organic Solvent) QOR_org Q⁺OR⁻ (in organic phase) PTC Phase-Transfer Catalyst (e.g., TBAB) QOH_org Q⁺OH⁻ (in organic phase) QOH_aq->QOH_org Phase Transfer QOH_org->QOR_org + ROH - H₂O QX_org Q⁺X⁻ (in organic phase) QOR_org->QX_org + R'X - ROR' (Product) QX_org->QOH_aq Phase Transfer + OH⁻ (from aqueous)

Caption: Catalytic cycle in a phase-transfer catalyzed etherification.

Detailed Experimental Protocol: PTC Williamson Ether Synthesis

This protocol provides a general method for the etherification of this compound using phase-transfer catalysis.

Materials:

  • This compound

  • Primary alkyl bromide

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a condenser

  • Mechanical or magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a condenser and a stirrer, add this compound (1.0 eq), the primary alkyl bromide (1.2 eq), toluene (or DCM), and tetrabutylammonium bromide (0.05-0.1 eq).

  • Base Addition: With vigorous stirring, add the 50% aqueous NaOH solution (5.0 eq).

  • Reaction: Heat the mixture to 50-70 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent used in the reaction.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Parameter Condition Rationale
Catalyst Tetrabutylammonium bromide (TBAB)Efficiently transfers the hydroxide/alkoxide ion to the organic phase.
Base 50% aq. NaOHA strong, inexpensive base that drives the deprotonation.
Solvent System Biphasic (e.g., Toluene/Water)Allows for the use of aqueous base and simplifies work-up.
Stirring VigorousEssential to maximize the interfacial area between the two phases for efficient catalysis.

Part 3: Iron-Catalyzed Etherification: A Greener Alternative

Recent advances in catalysis have led to the development of more environmentally friendly methods for ether synthesis. Iron-catalyzed dehydrative etherification of benzyl alcohols is a promising alternative that avoids the use of alkyl halides and strong bases.[1][4] In this reaction, two alcohol molecules are coupled with the elimination of a water molecule. This can be used for both symmetrical and unsymmetrical ether synthesis.

Mechanistic Considerations

The exact mechanism can vary depending on the iron catalyst and reaction conditions, but it is generally believed to involve the activation of the benzyl alcohol by the iron catalyst to form a species that is susceptible to nucleophilic attack by another alcohol molecule. For unsymmetrical ether synthesis, a more reactive benzyl alcohol is typically reacted with a less reactive alcohol.

Diagram 3: Simplified Iron-Catalyzed Etherification

Iron_Catalyzed_Etherification Alcohol1 This compound Ether Unsymmetrical Ether Alcohol1->Ether + R'-OH [Fe Catalyst] Alcohol2 R'-OH Fe_Catalyst Fe(III) Catalyst Water H₂O Ether->Water - H₂O

Caption: Conceptual overview of iron-catalyzed dehydrative etherification.

General Protocol for Iron-Catalyzed Unsymmetrical Etherification

This protocol is based on literature procedures for the iron-catalyzed cross-etherification of benzyl alcohols.[1][4]

Materials:

  • This compound

  • A second alcohol (e.g., a primary or secondary aliphatic alcohol)

  • Iron(III) chloride (FeCl₃) or Iron(III) triflate (Fe(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane or propylene carbonate)

  • Inert atmosphere setup

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the iron catalyst (e.g., FeCl₃, 5-10 mol%).

  • Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 eq) and the second alcohol (1.2-2.0 eq).

  • Reaction: Stir the mixture at a specified temperature (e.g., room temperature to 100 °C) for the required time (typically several hours). Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Parameter Condition Rationale
Catalyst Iron(III) salt (e.g., FeCl₃)An inexpensive, low-toxicity catalyst for dehydrative coupling.[1][4]
Reactants Two different alcoholsAvoids the use of alkyl halides, making the process more atom-economical.
Byproduct WaterThe only byproduct, making this a greener alternative.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Yield in Williamson Synthesis Incomplete deprotonation.Ensure the use of a strong, fresh base and anhydrous conditions.
Side reactions (elimination).Use a primary alkyl halide; consider a less sterically hindered alcohol if applicable.
Reaction Stalls (PTC) Inefficient stirring.Increase the stirring rate to improve phase mixing.
Catalyst poisoning.Ensure the purity of reagents.
Formation of Symmetrical Ether in Iron-Catalyzed Reaction Self-condensation of the more reactive alcohol.Use an excess of the less reactive alcohol; optimize reaction temperature and time.

Conclusion

The etherification of this compound provides access to a rich diversity of molecules with significant potential in drug discovery and development. The choice of synthetic method depends on the specific target molecule, scale of the reaction, and available resources. The classical Williamson ether synthesis, especially when enhanced by phase-transfer catalysis, remains a robust and reliable method. For greener and more atom-economical approaches, iron-catalyzed dehydrative etherification presents a compelling alternative. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of 3-bromo-5-fluorobenzyl ethers for further biological investigation.

References

  • Jiang, Y., et al. (2013). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery, 10(10), 963-967. Available at: [Link]

  • Slimi, H., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44785–44795. Available at: [Link]

  • Sahoo, A. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1153–1167. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Glycoscience Protocols (GlycoPODv2). (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Bromo-5-fluorobenzyl Alcohol in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5]

This compound emerges as a particularly valuable building block in this context.[6] The strategic placement of the bromine and fluorine atoms on the aromatic ring, coupled with the reactive benzyl alcohol moiety, offers a unique synthetic handle for constructing novel biaryl methanols. These structural motifs are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[4][7] The fluorine atom can enhance metabolic stability and binding affinity, while the benzyl alcohol provides a site for further functionalization. This guide provides a detailed exploration of the Suzuki coupling reaction utilizing this compound, offering both mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3][8]

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The electron-withdrawing nature of the fluorine atom can influence the rate of this step.[3][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)Ln(Ar') ArPdBr->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) + Base ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Biaryl 3-Aryl-5-fluorobenzyl alcohol (Ar-Ar') ArylBromide This compound (Ar-Br) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.

Protocol 1: General Procedure using a Conventional Palladium Catalyst

This protocol employs a widely used and commercially available palladium catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)[10]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[2][11]

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[12]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluorobenzyl alcohol.[12]

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-100°C, 12-24h) solvent->react monitor Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool - Dilute - Wash monitor->workup Reaction Complete purify Purification: - Dry - Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end caption Figure 2: General experimental workflow for Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling.

Protocol 2: Enhanced Reactivity with Buchwald Ligands

For less reactive arylboronic acids or to achieve higher yields and faster reaction times, the use of more sophisticated biarylphosphine ligands (Buchwald ligands) is recommended.[13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.3 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: Toluene/Water or Dioxane/Water (10:1)

  • Nitrogen or Argon gas

Procedure:

Follow the general procedure outlined in Protocol 1, substituting the catalyst, ligand, base, and solvent as indicated above. These reactions can often be run at lower temperatures (e.g., 60-80°C) and may reach completion in a shorter timeframe (2-12 hours).

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes typical conditions and expected outcomes for the coupling of this compound with a generic arylboronic acid.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O10070-85
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065-80
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O8085-98
Pd(dppf)Cl₂Cs₂CO₃DMF11075-90

Note: Yields are representative and will vary depending on the specific arylboronic acid used.

Troubleshooting and Key Considerations

  • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can often be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the arylboronic acid can occur. Using a slight excess of the aryl bromide can sometimes suppress this side reaction.

  • Protodeboronation: Boronic acids can be susceptible to decomposition, especially at elevated temperatures. Using the boronic acid pinacol ester can improve stability.[1]

  • Solvent Degassing: It is critical to degas the solvent prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile method for the synthesis of a diverse range of 3-aryl-5-fluorobenzyl alcohols. These compounds are of significant interest in drug discovery and medicinal chemistry. By carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields and purity of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of these valuable molecular scaffolds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media | Request PDF. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ACS Publications. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere | ACS Omega. [Link]

  • ResearchGate. Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. [Link]

  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • NIH. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

Sources

Application Note & Protocol: Chemoselective Grignard Synthesis Utilizing 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the successful execution of a Grignard reaction involving the bifunctional starting material, 3-Bromo-5-fluorobenzyl alcohol. The protocol addresses two primary challenges inherent to this substrate: the presence of an acidic hydroxyl proton, which necessitates a protection-deprotection strategy, and the differential reactivity of aryl-bromide versus aryl-fluoride bonds. We present a robust, three-stage protocol encompassing alcohol protection, chemoselective Grignard reagent formation and subsequent nucleophilic addition, and final deprotection to yield the desired functionalized benzyl alcohol derivative. This guide emphasizes the mechanistic rationale behind procedural steps, stringent safety protocols, and troubleshooting to ensure reproducible and high-yield outcomes.

Core Principles & Mechanistic Insights

The successful application of this compound in a Grignard synthesis hinges on understanding three key chemical principles: the incompatibility of Grignard reagents with acidic protons, the chemoselectivity of organomagnesium formation, and the mechanism of nucleophilic addition.

The Imperative of Alcohol Protection

Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases.[3][4] The hydroxyl group of the starting material possesses an acidic proton (pKa ≈ 16-18) that will readily and rapidly react with the Grignard reagent in an acid-base quenching reaction.[4][5] This reaction is significantly faster than the desired nucleophilic attack on an electrophile, and if left unaddressed, it will consume the Grignard reagent, prevent the desired C-C bond formation, and result in reaction failure.[4]

Therefore, the alcohol functionality must be temporarily "masked" with a protecting group that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.[5][6] Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal for this purpose as they are easily installed, stable to Grignard reagents, and can be cleanly removed under mild conditions (typically with a fluoride source) after the main reaction is complete.[5]

Chemoselectivity: Bromine vs. Fluorine

The starting material features two different halogen substituents on the aromatic ring. The formation of a Grignard reagent proceeds via the oxidative insertion of magnesium metal into a carbon-halogen bond. The reactivity of halogens in this process follows the order: I > Br > Cl >> F.[7][8] The carbon-bromine bond is significantly weaker and more polarized than the very strong carbon-fluorine bond, making it far more susceptible to reaction with magnesium.[8]

This differential reactivity allows for the highly chemoselective formation of the Grignard reagent at the bromine-substituted position, leaving the fluorine atom untouched.[7] The C-F bond is generally unreactive toward magnesium under standard Grignard formation conditions.[7][8] This selectivity is crucial for retaining the fluorine substituent, which is often a desirable feature in medicinal chemistry for modulating a molecule's electronic properties and bioavailability.[9]

The Grignard Reaction Mechanism

Once the protected Grignard reagent, 3-(tert-butyldimethylsilyloxymethyl)-5-fluorophenylmagnesium bromide, is formed, it serves as a powerful carbon nucleophile. The reaction with a carbonyl electrophile, such as an aldehyde or ketone, proceeds via nucleophilic addition to the electrophilic carbonyl carbon.[2][10] This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[11][12] A subsequent acidic workup is required to protonate this alkoxide, yielding the final alcohol product.[11][13]

Experimental Design & Workflow

The overall strategy is a three-part process designed to manage the reactive functional groups of the starting material systematically. The workflow ensures that the Grignard reagent is formed and utilized without unintended side reactions.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Grignard Synthesis cluster_2 Phase 3: Final Product Isolation Start This compound Protect Protocol 1: Alcohol Protection (TBDMSCl) Start->Protect TBDMSCl, Imidazole Protected_SM Protected Starting Material: 1-Bromo-3-((tert-butyldimethylsilyloxy)methyl)-5-fluorobenzene Protect->Protected_SM Grignard_Formation Protocol 2 (Part A): Grignard Reagent Formation Protected_SM->Grignard_Formation Anhydrous Conditions Grignard_Reagent Grignard Reagent in situ Grignard_Formation->Grignard_Reagent Mg(0), THF Reaction Protocol 2 (Part B): Reaction with Electrophile (e.g., RCHO) Grignard_Reagent->Reaction Add Electrophile Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Workup Protocol 2 (Part C): Acidic Workup (NH4Cl aq.) Alkoxide->Workup Protected_Product Protected Final Product Workup->Protected_Product Deprotect Protocol 3: TBDMS Deprotection Protected_Product->Deprotect Purification Final_Product Final Product Deprotect->Final_Product TBAF or HCl

Figure 1: Overall experimental workflow for the Grignard reaction of this compound.

Detailed Experimental Protocols

Safety First: Grignard reagents are highly reactive, moisture-sensitive, and their formation is exothermic.[3][14] Ethereal solvents like THF are extremely flammable.[15] All procedures must be conducted in a certified chemical fume hood, under an inert atmosphere (Nitrogen or Argon), and away from ignition sources. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[14][15]

Protocol 1: Protection of this compound

This protocol converts the starting alcohol to its TBDMS ether, rendering it compatible with Grignard conditions.

Reagents & Materials

ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (10 mmol scale)Notes
This compoundC₇H₆BrFO205.03-2.05 g (10.0 mmol)Starting Material
tert-Butyldimethylsilyl chlorideC₆H₁₅ClSi150.72-1.66 g (11.0 mmol)1.1 eq.
ImidazoleC₃H₄N₂68.08-0.82 g (12.0 mmol)1.2 eq., Base/Catalyst
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-50 mLReaction Solvent
Saturated aq. NaHCO₃---2 x 25 mLFor workup
Brine---25 mLFor workup
Anhydrous MgSO₄ or Na₂SO₄---As neededDrying agent

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 mmol) and imidazole (12.0 mmol).

  • Add anhydrous dichloromethane (50 mL) via syringe and stir the mixture at room temperature until all solids dissolve.

  • In a separate vial, dissolve tert-butyldimethylsilyl chloride (11.0 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water (25 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product, 1-Bromo-3-((tert-butyldimethylsilyloxy)methyl)-5-fluorobenzene.

  • Purify the crude oil via flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure protected alcohol.

Protocol 2: Grignard Formation and Reaction

This protocol uses the protected starting material to form the Grignard reagent in situ and react it with an electrophile.

Reagents & Materials

ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (5 mmol scale)Notes
Protected Starting Material (from Protocol 1)C₁₃H₂₀BrFOSi319.28-1.60 g (5.0 mmol)Must be anhydrous
Magnesium turningsMg24.31-146 mg (6.0 mmol)1.2 eq., Activate before use
IodineI₂253.81-1 crystalFor activation
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-20 mLSolvent, must be freshly distilled/dry
Electrophile (e.g., Benzaldehyde)C₇H₆O106.12-0.51 mL (5.0 mmol)1.0 eq., Must be anhydrous
Saturated aq. NH₄Cl---~20 mLFor quenching

Procedure:

  • Setup: Assemble a three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware thoroughly and allow it to cool under a stream of dry nitrogen.[14][16]

  • Magnesium Activation: Place magnesium turnings (6.0 mmol) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under vacuum until the iodine sublimes, depositing a purple film on the magnesium. Cool to room temperature and backfill with nitrogen.[17]

  • Initiation: Add 5 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of the protected starting material (5.0 mmol) in 15 mL of anhydrous THF. Add ~1-2 mL of this solution to the magnesium.

  • The reaction should initiate, indicated by gentle bubbling and the disappearance of the iodine color. If it does not start, gently warm the flask or add another small crystal of iodine. The formation is exothermic.[3]

  • Formation: Once initiated, add the remaining THF solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.[14][15]

  • After the addition is complete, stir the resulting gray/brown mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 5.0 mmol) in 5 mL of anhydrous THF dropwise via the dropping funnel.

  • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride solution dropwise.[11] This process is exothermic.[11]

  • Add diethyl ether (~30 mL) and transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: TBDMS Deprotection

This final step removes the silyl ether to reveal the target alcohol.

Procedure:

  • Dissolve the purified, protected product from Protocol 2 in THF (~10 mL per 1 mmol of substrate).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography to yield the desired functionalized diaryl methanol.

Mechanistic Diagram & Troubleshooting

G Grignard Protected Grignard Reagent R-MgBr TS Six-Membered Ring Transition State Grignard->TS Nucleophilic Attack Carbonyl Electrophile (Ketone) R'-C(=O)-R'' Carbonyl->TS Alkoxide Tetrahedral Mg-Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Workup Acidic Workup (H3O+ or NH4Cl) Alkoxide->Workup Protonation Product Final Tertiary Alcohol R-C(OH)(R')R'' Workup->Product

Figure 2: Mechanism of Grignard addition to a ketone electrophile.

Troubleshooting Common Issues:

  • Failure to Initiate Grignard Formation: This is often due to wet glassware/solvents or a passive oxide layer on the magnesium.[7] Solution: Ensure all equipment is rigorously flame-dried.[14][16] Use fresh, anhydrous THF. Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing it in situ.

  • Low Yield: Can be caused by incomplete reaction or quenching of the Grignard reagent by moisture or acidic impurities. Solution: Maintain strict anhydrous and inert conditions. Ensure the electrophile is also anhydrous.

  • Formation of Biphenyl Homocoupling Product: This side product (Wurtz coupling) can occur, especially at higher temperatures. Solution: Maintain a controlled, low temperature during Grignard formation and addition. Add the aryl bromide solution slowly to the magnesium suspension.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Wikipedia. (n.d.). Grignard reaction.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • J&K Scientific LLC. (2025). Benzyl Protection of Alcohols.
  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
  • Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Wikipedia. (n.d.). Grignard reagent.

Sources

The Strategic Utility of 3-Bromo-5-fluorobenzyl Alcohol in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular frameworks is a cornerstone strategy for enhancing pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-Bromo-5-fluorobenzyl alcohol emerges as a particularly valuable building block, offering a trifecta of reactive sites: a hydroxyl group amenable to derivatization, a bromine atom poised for cross-coupling reactions, and a strategically placed fluorine atom to modulate electronic properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of this compound in multi-step organic synthesis, with a focus on the construction of potent kinase inhibitors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 216755-56-5
Molecular Formula C₇H₆BrFO
Molecular Weight 205.02 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥95%

Spectroscopic analysis confirms the structure of this compound. The ¹H NMR spectrum will characteristically show signals for the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton. The ¹³C NMR will display distinct peaks for each of the seven carbon atoms, and the ¹⁹F NMR provides a key signal for the fluorine atom, with coupling to adjacent protons.

Core Synthetic Transformations: A Gateway to Molecular Diversity

This compound is a versatile precursor for a variety of key intermediates. Two fundamental transformations are the conversion to the corresponding benzyl bromide and the oxidation to the benzaldehyde.

Protocol 1: Synthesis of 3-Bromo-5-fluorobenzyl Bromide

The conversion of the benzylic alcohol to a bromide is a critical step to enable its use as an electrophile in alkylation reactions. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃).

Reaction Rationale: The hydroxyl group of an alcohol is a poor leaving group. PBr₃ converts the hydroxyl group into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.

G start This compound reagent PBr₃ start->reagent product 3-Bromo-5-fluorobenzyl bromide reagent->product caption Conversion to Benzyl Bromide

Conversion of Benzyl Alcohol to Benzyl Bromide.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-5-fluorobenzyl bromide, which can be used in the next step without further purification.

Protocol 2: Oxidation to 3-Bromo-5-fluorobenzaldehyde

The selective oxidation of the primary alcohol to an aldehyde opens up another avenue for synthetic elaboration, such as reductive amination or Wittig reactions. A variety of modern, mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid.

Reaction Rationale: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective for the selective oxidation of primary alcohols to aldehydes. These reagents are less harsh than traditional chromium-based oxidants and minimize the formation of byproducts.

G start This compound reagent PCC or Dess-Martin Periodinane start->reagent product 3-Bromo-5-fluorobenzaldehyde reagent->product caption Oxidation to Benzaldehyde

Oxidation of Benzyl Alcohol to Benzaldehyde.

Step-by-Step Protocol (using PCC):

  • To a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain 3-Bromo-5-fluorobenzaldehyde.

Application in Multi-Step Synthesis: The Construction of a Focal Adhesion Kinase (FAK) Inhibitor Scaffold

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and migration.[2][3] Consequently, FAK has emerged as a significant target for the development of novel anticancer therapeutics.[4][5] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in many kinase inhibitors.[6] The following multi-step synthesis illustrates the use of a 3-bromo-5-fluorobenzyl derivative in constructing a potent FAK inhibitor.

G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Assembly cluster_2 Final Product Synthesis A This compound B 3-Bromo-5-fluorobenzyl bromide A->B PBr₃ D N-Alkylated Pyrrolopyrimidine B->D NaH, DMF C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D F FAK Inhibitor Scaffold D->F Pd-catalyzed Buchwald-Hartwig Amination E Aniline Derivative E->F caption FAK Inhibitor Synthesis Workflow

Synthetic workflow for a FAK inhibitor scaffold.

Step 1: N-Alkylation of the Pyrrolopyrimidine Core

The synthesized 3-Bromo-5-fluorobenzyl bromide serves as a key electrophile for the N-alkylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Reaction Rationale: A strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen of the pyrrole ring, generating a potent nucleophile that readily undergoes an Sₙ2 reaction with the benzyl bromide.

Step-by-Step Protocol:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-Bromo-5-fluorobenzyl bromide (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Buchwald-Hartwig Amination for Final Product Assembly

The final step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the N-alkylated pyrrolopyrimidine with a suitable aniline derivative, completing the synthesis of the FAK inhibitor scaffold.

Reaction Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand and base.

Step-by-Step Protocol:

  • To a reaction vessel, add the N-alkylated pyrrolopyrimidine from Step 1 (1.0 eq), the desired aniline derivative (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add anhydrous dioxane as the solvent and degas the mixture with nitrogen or argon.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the final FAK inhibitor.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of complex, biologically active molecules. Its strategic placement of reactive functional groups allows for a diverse range of synthetic transformations, making it an indispensable tool for medicinal chemists. The detailed protocols and synthetic workflow provided herein for the construction of a FAK inhibitor scaffold serve as a practical guide and a testament to the broad utility of this fluorinated intermediate in modern drug discovery. The principles and methodologies outlined can be readily adapted by researchers to explore novel chemical space and accelerate the development of next-generation therapeutics.

References

  • Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. European Journal of Medicinal Chemistry, 2021. [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. Molecules, 2022. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecular Pharmaceutics, 2022. [Link]

  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. ResearchGate, 2015. [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate, 2010. [Link]

  • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry, 2023. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 2021. [Link]

  • In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. ResearchGate, 2018. [Link]

  • Design and synthesis of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction. Scientific Reports, 2017. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. International Journal of Molecular Sciences, 2024. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. [Link]

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. Journal of Medicinal Chemistry, 2022. [Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI, 2021. [Link]

  • Development of Focal Adhesion Kinase Inhibitors in Cancer Therapy. Current Medicinal Chemistry, 2011. [Link]

  • Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma. Journal of Medicinal Chemistry, 2020. [Link]

  • Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. American Journal of Translational Research, 2023. [Link]

  • Research and Development of Focal-Adhesion Kinase ( FAK ) and the Inhibitors. CNKI. [Link]

Sources

Application Notes & Protocols: 3-Bromo-5-fluorobenzyl Alcohol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern drug discovery, halogenated organic compounds are indispensable tools. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence a drug candidate's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1] Bromine, in contrast, serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency and selectivity.[2][3]

3-Bromo-5-fluorobenzyl alcohol emerges as a particularly valuable building block, embodying a trifecta of reactive sites. The primary alcohol is a gateway for oxidation, esterification, and etherification; the bromine atom is primed for carbon-carbon and carbon-heteroatom bond formation; and the fluorine atom acts as a critical modulator of electronic and metabolic properties.[2][4][5] This unique combination allows for the generation of diverse molecular architectures from a single, readily accessible starting material.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the applications of this compound, detailed experimental protocols, and the underlying scientific rationale for its use in medicinal chemistry programs.

Physicochemical Properties & Safety Profile

A thorough understanding of a building block's properties is foundational to its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₇H₆BrFO[2][6]
Molecular Weight 205.02 g/mol [2]
Appearance Liquid[6]
Purity Typically ≥95-99%[2][6]
CAS Number 216755-56-5[2]
GHS Pictogram GHS07 (Harmful/Irritant)[6]
GHS Signal Word Warning[2][6]
Hazard Statements H302: Harmful if swallowedH332: Harmful if inhaled[6]
Precautionary Phrases P260: Do not breathe dust/fume/gas/mist/vapours/spray[6]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Core Synthetic Applications & Strategic Insights

The utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.

The Bromine Handle: Gateway to Molecular Complexity via Cross-Coupling

The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2] This allows for the direct attachment of a wide array of chemical moieties, including aryl, heteroaryl, alkyl, and alkynyl groups, making it a powerful tool for structure-activity relationship (SAR) studies.[2][7]

Key Insight: By using the bromine as a late-stage diversification handle, chemists can generate a library of analogues from a common intermediate, efficiently mapping the chemical space around a pharmacophore to identify candidates with optimal activity and properties.

The Hydroxyl Group: A Hub for Functional Group Interconversion

The primary alcohol is a versatile functional group that can be readily transformed into other key functionalities, profoundly altering the parent molecule's polarity, hydrogen bonding capacity, and potential for acting as a prodrug.

  • Oxidation to Aldehydes and Carboxylic Acids: The hydroxyl group can be selectively oxidized. Mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) yield the corresponding 3-bromo-5-fluorobenzaldehyde, a crucial intermediate for reductive amination or Wittig-type reactions.[8] Stronger oxidizing agents will produce the 3-bromo-5-fluorobenzoic acid.[2]

  • Etherification: Conversion of the alcohol to an ether is a common strategy to increase lipophilicity and modify solubility. The Williamson ether synthesis, where the alcohol is converted to a more reactive leaving group (e.g., a bromide) and reacted with a nucleophilic alcohol or phenol, is a standard approach.[2][5]

  • Esterification: Ester derivatives can serve as valuable prodrugs, which are cleaved in vivo to release the active parent alcohol.[2] Esterification can be achieved through various methods, including the classic acid-catalyzed Fischer-Speier esterification or through the use of modern coupling agents.[9]

The Fluorine Substituent: A Modulator of Pharmacokinetics and Potency

The strategic placement of a fluorine atom at the meta-position has significant implications for drug design. It can:

  • Block Metabolic Oxidation: The strong C-F bond can prevent metabolic attack at that position, increasing the compound's half-life.[1]

  • Alter Acidity/Basicity: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can influence a molecule's ionization state, solubility, and cell permeability.[1]

  • Enhance Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's binding pocket, thereby increasing potency.[1]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling
  • Principle: This protocol describes the coupling of the aryl bromide with a boronic acid to form a new C-C bond, a foundational reaction for building biaryl structures common in kinase inhibitors and other drug classes. The use of a palladium catalyst and a base is essential for the catalytic cycle.

  • Materials & Reagents:

    • This compound

    • Aryl boronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane and Water (10:1 mixture)

    • Schlenk tube or microwave vial

    • Argon or Nitrogen supply

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add the 1,4-dioxane/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 90-100 °C for 12-24 hours.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Oxidation to 3-Bromo-5-fluorobenzaldehyde
  • Principle: This protocol utilizes activated manganese dioxide (MnO₂), a mild and chemoselective oxidizing agent for benzylic alcohols. It avoids over-oxidation to the carboxylic acid, which can be a problem with stronger oxidants. The reaction is heterogeneous, requiring filtration for work-up.[8]

  • Materials & Reagents:

    • This compound

    • Activated Manganese Dioxide (MnO₂) (10.0 eq)

    • Dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer

    • Celite pad

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane, add activated MnO₂ (10.0 eq).[8]

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction by TLC until the starting alcohol is consumed (typically 24-48 hours).[8]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the solid manganese oxides.[8]

    • Wash the filter cake thoroughly with additional DCM to ensure complete product recovery.[8]

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.

Protocol 3: O-Alkylation via Williamson Ether Synthesis (Two-Step)
  • Principle: This protocol first activates the benzyl alcohol by converting it to the more reactive benzyl bromide. This intermediate is then reacted with a nucleophilic alcohol or phenol in the presence of a base to form the desired ether. This method is robust and widely applicable.

  • Part A: Synthesis of 3-Bromo-5-fluorobenzyl Bromide

    • Materials & Reagents: this compound, Phosphorus tribromide (PBr₃) (0.4 eq), Anhydrous diethyl ether, Ice bath.

    • Procedure:

      • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flask and cool to 0 °C in an ice bath.

      • Slowly add PBr₃ (0.4 eq) dropwise with stirring, maintaining the temperature at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Carefully quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield the crude benzyl bromide. Use immediately in the next step.

  • Part B: Ether Formation

    • Materials & Reagents: Crude 3-Bromo-5-fluorobenzyl bromide, desired alcohol/phenol (R-OH) (1.0 eq), Potassium carbonate (K₂CO₃) (1.5 eq), Acetone or DMF.

    • Procedure:

      • To a solution of the alcohol/phenol (1.0 eq) in acetone, add K₂CO₃ (1.5 eq).[5]

      • Stir the mixture at room temperature for 15 minutes.[5]

      • Add the crude 3-Bromo-5-fluorobenzyl bromide from Part A to the mixture.

      • Heat the reaction to reflux for 6-12 hours, monitoring by TLC.[5]

    • Work-up and Purification:

      • After completion, filter off the solid K₂CO₃ and concentrate the filtrate.[5]

      • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

      • Purify the crude ether by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic versatility of this compound.

G cluster_0 Hydroxyl Group Transformations cluster_1 Bromine Transformations main This compound Oxidation Oxidation (MnO₂, DMP) main->Oxidation [O] Etherification Etherification (Williamson) main->Etherification 1. PBr₃ 2. R-OH, Base Esterification Esterification (Coupling Agent) main->Esterification R-COOH CrossCoupling Cross-Coupling (Suzuki, Heck, etc.) main->CrossCoupling Pd Catalyst Boronic Acid Aldehyde 3-Bromo-5-fluorobenzaldehyde Oxidation->Aldehyde Ether Aryl/Alkyl Ether Etherification->Ether Ester Ester Prodrug Esterification->Ester CoupledProduct Diversified Analogs (Biaryls, etc.) CrossCoupling->CoupledProduct

Caption: Synthetic versatility of this compound.

SuzukiWorkflow Start 3-Bromo-5-fluorobenzyl alcohol Reaction Heat (90-100 °C) Start->Reaction Reagents Aryl Boronic Acid Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Biaryl Product Purification->Product

Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a high-value, multi-functional building block for medicinal chemistry. Its strategically positioned reactive sites—the hydroxyl group, the bromine atom, and the fluorine atom—provide chemists with a powerful and flexible platform for synthesizing diverse and complex molecules. The orthogonal reactivity allows for both early-stage scaffold construction and late-stage diversification, making it an efficient tool for navigating the challenges of modern drug discovery. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile reagent in their pursuit of novel therapeutic agents.

References

  • 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL - ChemBK. ChemBK. [Link]

  • Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. National Center for Biotechnology Information. [Link]

  • 3-Bromo-5-hydroxybenzenemethanol | C7H7BrO2 | CID 59496812 - PubChem. PubChem. [Link]

  • Importance of Fluorine in Benzazole Compounds - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. - ResearchGate. ResearchGate. [Link]

  • Structure Activity Relationships - Drug Design Org. Drug Design Org. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 3-Bromo-5-fluorobenzyl alcohol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 3-Bromo-5-fluorobenzyl alcohol (CAS No: 216755-56-5) has emerged as a highly valuable and versatile building block in the synthesis of complex pharmaceutical intermediates.[1] Its utility is derived from a unique trifecta of functional groups: a reactive primary alcohol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can enhance metabolic stability and binding affinity in the final drug molecule.

This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower informed and innovative molecular design.

Section 1: Physicochemical Properties and Reactivity Profile

The synthetic versatility of this compound is a direct consequence of its distinct structural features. The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the aromatic ring, while the benzyl alcohol moiety serves as a key handle for a variety of transformations.

PropertyValueSource
CAS Number 216755-56-5[1]
Molecular Formula C₇H₆BrFON/A
Molecular Weight 205.02 g/mol N/A
Appearance Off-white to light yellow solid[2]
Boiling Point ~165 °C at 21 hPa
Density ~1.56 g/mL at 25 °C

Core Reactivity Insights:

  • The Hydroxyl Group: As a primary alcohol, this group is readily converted into ethers, esters, or oxidized to the corresponding aldehyde or carboxylic acid. This functional group is often the initial site of modification in a synthetic sequence.

  • The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2] This allows for the strategic introduction of diverse carbon-based substituents, building molecular complexity.

  • The Fluorine Atom: The fluorine substituent is generally unreactive under common synthetic conditions. Its primary role is modulatory, influencing the electronic properties of the ring and, more importantly, conferring desirable pharmacokinetic properties (e.g., increased lipophilicity, metabolic stability) to the final pharmaceutical compound.

A This compound B O-Alkylation / Etherification (Williamson Synthesis) A->B  Base, R-X C Oxidation A->C  Oxidizing Agent (e.g., PCC, DMP) D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->D  Pd Catalyst, Base, Boronic Acid P1 Benzyl Ethers B->P1 P2 3-Bromo-5-fluorobenzaldehyde C->P2 P3 Substituted Biaryls / Alkynes D->P3

Caption: Reactivity map of this compound.

Section 2: Core Synthetic Applications & Protocols

The strategic advantage of this compound lies in its ability to undergo sequential, regioselective reactions. This allows for the construction of complex molecular architectures from a relatively simple starting material.[1]

Ether Synthesis via Williamson Ether Synthesis

The conversion of the benzylic alcohol to an ether is a fundamental step for creating flexible linkers in drug molecules or for protecting the hydroxyl group for subsequent reactions.

Protocol 1: General Procedure for O-Alkylation

  • Objective: To synthesize a benzyl ether derivative from this compound.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkyl halide (e.g., Benzyl bromide, Iodomethane) (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

    • Dissolve the alcohol in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Rationale: Cooling is critical to control the exothermic reaction between the alcohol and the strong base, preventing side reactions.

    • Carefully add the sodium hydride portion-wise. Effervescence (hydrogen gas evolution) will be observed.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C-C bond between the aromatic bromine of our scaffold and a boronic acid derivative. This is a powerful method for constructing biaryl systems, which are prevalent in pharmaceuticals.

start Start: Assemble Reactants inert Establish Inert Atmosphere (N2 or Ar Purge) start->inert dissolve Dissolve Substrate, Boronic Acid, & Base in Degassed Solvent inert->dissolve catalyst Add Palladium Catalyst and Ligand dissolve->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Objective: To synthesize a biaryl derivative from this compound.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

    • Add the solvent system. The solvent must be thoroughly degassed to prevent oxidation of the palladium catalyst.

    • Rationale: Degassing (e.g., by bubbling argon through the solvent for 15-20 minutes) is a critical step. Oxygen can deactivate the active Pd(0) catalyst, halting the catalytic cycle and leading to failed reactions.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up: Cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the crude product via flash column chromatography.

Section 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound and its related isomers are classified as irritants.[3][4] Adherence to proper safety protocols is mandatory.

  • Hazard Identification:

    • Causes skin irritation (H315).[3]

    • Causes serious eye irritation (H319).[3]

    • May cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional impervious clothing.

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • First-Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Storage:

    • Keep container tightly closed in a dry and well-ventilated place.[4]

    • Store away from strong oxidizing agents.

Section 4: Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its predictable and versatile reactivity allows for the systematic construction of novel molecular entities. By providing orthogonal reactive sites—the alcohol for linkage and derivatization, and the bromide for core scaffold construction—it enables a modular approach to drug design. The protocols and insights provided herein serve as a foundation for researchers to harness the full potential of this valuable intermediate in the pursuit of next-generation pharmaceuticals.

References

  • Synquest Labs. (2018, October 12).
  • Benchchem. This compound | 216755-56-5.
  • Thermo Fisher Scientific. (2025, September 22).
  • Sigma-Aldrich. (2025, May 7).
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-fluorobenzyl Alcohol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. This compound emerges as a highly valuable and versatile building block. Its structure is adorned with three key features: a bromine atom, a fluorine atom, and a primary benzyl alcohol. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The fluorine atom, a common substituent in many bioactive molecules, can enhance metabolic stability, binding affinity, and membrane permeability. The benzyl alcohol moiety provides a site for further derivatization or can be a crucial pharmacophoric element in the final target molecule.

This technical guide provides a comprehensive overview and detailed, field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Beyond a mere recitation of procedural steps, this document aims to provide a deeper understanding of the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them for their specific synthetic challenges.

PART 1: Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. While each of the three coupling reactions discussed herein has its unique nuances, they all share a common mechanistic framework revolving around a Pd(0)/Pd(II) catalytic cycle.

The General Catalytic Cycle

A generalized workflow for these reactions can be visualized as follows:

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis Setup Prepare Reaction Mixture: - this compound - Coupling Partner - Palladium Catalyst - Ligand - Base - Solvent Reaction Heat and Stir under Inert Atmosphere Setup->Reaction Workup Quench Reaction Perform Aqueous Work-up Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Workup->Analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The three key steps common to these catalytic cycles are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound, alkyne, or amine) interacts with the Pd(II) complex, leading to the formation of a new palladium intermediate where both coupling partners are bound to the metal center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

PART 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[1] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. A key step is the activation of the organoboron species by a base, which facilitates the transmetalation step.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdII_complex [Ar-Pd(II)L_n-Br] pd0->pdII_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L_n-Ar'] pdII_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-Br (this compound) aryl_halide->pdII_complex boronic_acid Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₂CO₃) base->boronic_acid borate->pdII_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol details the synthesis of 3-fluoro-5-(phenyl)benzyl alcohol.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound205.03205 mg1.01.0
Phenylboronic acid121.93146 mg1.21.2
Palladium(II) acetate (Pd(OAc)₂)224.504.5 mg0.020.02
Triphenylphosphine (PPh₃)262.2921 mg0.080.08
Potassium carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

PART 3: Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[3] This reaction provides a direct method to couple this compound with a wide range of primary and secondary amines.

Mechanistic Rationale

The choice of ligand is critical in the Buchwald-Hartwig amination to facilitate both the oxidative addition and the reductive elimination steps, while the base is crucial for the deprotonation of the amine to form the active nucleophile.[4] Bulky, electron-rich phosphine ligands like XPhos are often employed to enhance catalytic activity.[5][6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pdII_complex [Ar-Pd(II)L_n-Br] pd0->pdII_complex Oxidative Addition amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ pdII_complex->amine_complex Amine Coordination amido_complex [Ar-Pd(II)L_n(NR'R'')] amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product aryl_halide Ar-Br (this compound) aryl_halide->pdII_complex amine HNR'R'' amine->pdII_complex base Base (e.g., NaOt-Bu) base->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Coupling with Aniline

This protocol describes the synthesis of 3-fluoro-5-(phenylamino)benzyl alcohol.

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound205.03205 mg1.01.0
Aniline93.13112 mg (110 µL)1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.3 mg0.020.02
XPhos476.6528.6 mg0.060.06
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Toluene-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) under an inert atmosphere (e.g., in a glovebox).

  • Addition of Reactants: Add this compound (205 mg, 1.0 mmol) and toluene (10 mL).

  • Amine Addition: Add aniline (112 mg, 1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

PART 4: Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Mechanistic Rationale

The traditional Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9][10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pdII_complex [Ar-Pd(II)L_n-Br] pd0->pdII_complex Oxidative Addition alkynyl_pd_complex [Ar-Pd(II)L_n-C≡CR] pdII_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pdII_complex terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide base Base base->terminal_alkyne aryl_halide Ar-Br (this compound) aryl_halide->pdII_complex

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Coupling with Phenylacetylene (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling for the synthesis of 3-fluoro-5-(phenylethynyl)benzyl alcohol.

Table 3: Reagents and Materials for Copper-Free Sonogashira Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound205.03205 mg1.01.0
Phenylacetylene102.14123 mg (135 µL)1.21.2
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)701.9021 mg0.030.03
Triethylamine (Et₃N)101.19304 mg (420 µL)3.03.0
Tetrahydrofuran (THF)-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (205 mg, 1.0 mmol) and Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) in THF (10 mL).

  • Degassing: Degas the solution by bubbling with argon for 15 minutes.

  • Addition of Reagents: Add triethylamine (304 mg, 3.0 mmol) and phenylacetylene (123 mg, 1.2 mmol) via syringe under an argon atmosphere.

  • Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the precipitated salts, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

PART 5: Troubleshooting and Key Considerations

  • Hydroxyl Group Interference: The benzyl alcohol moiety can potentially coordinate to the palladium center or react with strong bases. In cases of low yield or side product formation, consider using milder bases (e.g., K₃PO₄ instead of NaOt-Bu) or protecting the alcohol as a silyl ether (e.g., TBS ether), which can be deprotected after the coupling reaction.

  • Ligand Selection: The choice of ligand is crucial for reaction efficiency. For electron-deficient aryl bromides like the substrate , electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) are often beneficial for both Suzuki and Buchwald-Hartwig reactions as they promote the oxidative addition and reductive elimination steps.[11]

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and, in the case of Sonogashira coupling, to avoid oxidative homocoupling of the alkyne.

  • Solvent Degassing: It is critical to use degassed solvents to remove dissolved oxygen, which can deactivate the catalyst.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of functionalized molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this key building block in their synthetic endeavors. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this substrate, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

  • Chen, J., et al. (2013). A direct arylation to furnish diarylmethanes from benzyl alcohols was realized through Pd(PPh3)4-catalyzed Suzuki–Miyaura coupling via benzylic C–O activation. Chemical Communications. [Link]

  • Sigma-Aldrich.
  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Request PDF. (2025). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • ResearchG
  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
  • Walter, P. E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Ghaffari, B., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society.
  • ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds.
  • Smith, A. M., et al. (2023). Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C–X Bonds. Organic Letters.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate.
  • Lipshutz, B. H., et al. (2015). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. [Link]

  • Morken, J. P., et al. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • Surry, D. S., & Buchwald, S. L. (2011). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design.
  • Browne, D. L., et al. (2016).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate.
  • National Conference on Undergraduate Research (NCUR). (2017). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand.
  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • New Journal of Chemistry. (2018). A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. [Link]

  • Bio-Rad. (2024).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Sigman, M. S., & Doyle, A. G. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.

Sources

Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is a cornerstone of success.[1][2] 3-Bromo-5-fluorobenzyl alcohol is a valuable and versatile building block, featuring a nucleophilic primary hydroxyl group and two halogen substituents on the aromatic ring that offer handles for further functionalization, such as palladium-catalyzed cross-coupling reactions.[3] However, the reactivity of the hydroxyl group can interfere with many synthetic transformations.[4][5] Therefore, its temporary protection is often a critical step to ensure chemoselectivity and achieve high yields in subsequent reactions.

This guide provides a detailed examination of several robust strategies for the protection of the hydroxyl group of this compound. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a comparative analysis to aid researchers in selecting the optimal protecting group for their specific synthetic route. The choice of a protecting group should always be guided by its stability to the planned downstream reaction conditions and the ease of its selective removal.[6][7]

Core Principles of Protecting Group Selection

The ideal protecting group for the hydroxyl moiety of this compound should exhibit the following characteristics:

  • Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not affect the bromo and fluoro substituents.[7]

  • Stability: The protected alcohol must be stable to the reaction conditions of the subsequent synthetic steps. This includes stability towards acidic, basic, oxidative, and reductive environments, as dictated by the planned synthetic route.[6][8]

  • Ease of Removal (Deprotection): The protecting group should be readily cleaved in high yield under conditions that do not impact other functional groups within the molecule.[6][7]

  • Minimal Introduction of New Stereocenters: The protecting group should ideally not introduce a new chiral center, which could complicate purification and characterization.[7]

  • Availability and Cost-Effectiveness: The protecting group reagent should be commercially available and economically viable for the intended scale of the synthesis.[6][7]

Strategic Approaches to Hydroxyl Protection

We will explore three major classes of protecting groups for alcohols: silyl ethers, benzyl ethers, and esters. Each offers a unique set of properties, making them suitable for different synthetic strategies.

Silyl Ethers: A Versatile and Widely Used Class

Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of formation, general stability under many non-acidic conditions, and facile cleavage.[9][10] The stability of the silyl ether is largely dependent on the steric bulk of the substituents on the silicon atom.[11][12]

A general workflow for the protection and deprotection using silyl ethers is depicted below:

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow A This compound D Silylation Reaction A->D B Silylating Agent (e.g., TBDMS-Cl) B->D C Base (e.g., Imidazole) C->D E Protected Alcohol (Silyl Ether) D->E F Protected Alcohol (Silyl Ether) H Deprotection Reaction F->H G Fluoride Source (e.g., TBAF) or Acid G->H I This compound H->I

Caption: General workflow for silyl ether protection and deprotection.

The TBDMS group is a robust and versatile protecting group, offering a good balance of stability and ease of removal.[11]

Protocol for TBDMS Protection:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours and monitor the progress by thin-layer chromatography (TLC).[13]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.[13]

Protocol for TBDMS Deprotection:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise at room temperature.[13][14]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.[13][14]

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.[13][14]

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[14]

  • Purify by flash column chromatography if necessary.

For applications requiring different levels of stability, other silyl ethers can be employed. The relative stability of common silyl ethers towards acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[12]

  • Trimethylsilyl (TMS): Highly labile and suitable for temporary protection.[11]

  • Triethylsilyl (TES): More stable than TMS.[11]

  • Triisopropylsilyl (TIPS): Offers greater steric hindrance and increased stability compared to TBDMS.[11]

  • Tert-butyldiphenylsilyl (TBDPS): Even more stable than TBDMS and TIPS, particularly towards acidic conditions.[11]

Benzyl (Bn) Ether: Stability Under a Range of Conditions

Benzyl ethers are widely used due to their stability under both acidic and basic conditions.[15] This makes them particularly useful when subsequent reactions involve strong acids or bases.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow A This compound D Williamson Ether Synthesis A->D B Benzyl Bromide or Chloride B->D C Base (e.g., NaH) C->D E Protected Alcohol (Benzyl Ether) D->E F Protected Alcohol (Benzyl Ether) H Hydrogenolysis F->H G H₂, Pd/C or other methods G->H I This compound H->I

Caption: General workflow for benzyl ether protection and deprotection.

Protocol for Benzyl Protection (Williamson Ether Synthesis):

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq.) dropwise and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol for Benzyl Deprotection (Catalytic Hydrogenolysis):

Caution: Catalytic hydrogenolysis may also reduce the carbon-bromine bond. Careful monitoring is essential. Alternative deprotection methods may be necessary.[16]

  • Dissolve the benzyl-protected alcohol (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Alternative Deprotection Methods for Benzyl Ethers:

  • Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective.[17]

  • Ozonolysis: Ozone can oxidatively remove benzyl ethers under mild conditions.[18]

  • Strong Acids: Cleavage is possible with strong acids, but this is limited to substrates that are not acid-sensitive.[17]

Esters: An Alternative Strategy

Ester protecting groups, such as acetate, are readily formed and can be cleaved under basic or acidic conditions.[1][19]

Protocol for Acetate Protection:

  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM), add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetate-protected alcohol.

Protocol for Acetate Deprotection (Saponification):

  • Dissolve the acetate-protected alcohol (1.0 eq.) in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir the mixture at room temperature for 1-3 hours.[19]

  • Monitor the reaction by TLC. Once complete, neutralize the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF or mild acidStable to bases, mild reducing/oxidizing agentsHigh yielding, versatile, orthogonal to many other groupsLabile to strong acids and fluoride sources
Benzyl (Bn) NaH, BnBr, THFH₂, Pd/C; DDQ; strong acidsStable to a wide range of acidic and basic conditionsVery stable, suitable for harsh reaction conditionsHydrogenolysis may cleave other reducible groups (e.g., C-Br bond)
Acetate (Ac) Ac₂O, Et₃N, DMAP, DCMK₂CO₃, MeOH/H₂O or mild acidStable to neutral and mildly acidic conditionsEasy to introduce and removeLabile to both acidic and basic conditions

Conclusion

The selection of an appropriate protecting group for the hydroxyl moiety of this compound is a critical decision that will significantly impact the success of a multi-step synthesis. Silyl ethers, particularly TBDMS, offer a versatile and mild option for many synthetic routes. Benzyl ethers provide enhanced stability for more demanding reaction conditions, although care must be taken during deprotection to avoid unwanted side reactions. Ester protecting groups, such as acetate, are a viable alternative when lability to both acids and bases is acceptable. By carefully considering the stability of the protecting group in the context of the overall synthetic plan, researchers can effectively mask the reactivity of the hydroxyl group and achieve their desired synthetic targets with high efficiency and selectivity.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Kroutil, W., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. doi: 10.1002/(sici)1521-3765(20000403)6:7<1140::aid-chem1140>3.3.co;2-y
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2162-2166. doi: 10.1039/b803949f
  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815. doi: 10.1021/jo00048a001
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. doi: 10.1055/s-1985-31464
  • Sharma, G. V. M., Reddy, K. L., Lakshmi, P. S., & Krishna, P. R. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 43B(10), 2243-2245.
  • Shah, S. T. A., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(16), 6333-6336. doi: 10.1021/jo901083t
  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. doi: 10.3762/bjoc.4.44
  • Ranu, B. C., & Dutta, P. (1996). A Reagent for Selective Deprotection of Alkyl Acetates. The Journal of Organic Chemistry, 61(26), 9572-9573. doi: 10.1021/jo961448g
  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030. doi: 10.1021/jo990928k
  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. doi: 10.3762/bjoc.4.44
  • SlideShare. (2016). Protection of OH group of alcohol. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Ester - Acetate (Ac). Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]

  • Lönnberg, H., & Ora, M. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 688-697. doi: 10.3762/bjoc.15.66
  • ChemBK. (2024). 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027-8030. doi: 10.1021/jo990928k
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Kroutil, W., et al. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry, 6(7), 1140-6. doi: 10.1002/(sici)1521-3765(20000403)6:7<1140::aid-chem1140>3.3.co;2-y
  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • BIOFOUNT. (n.d.). (3-溴-5-氟苯基)甲醇. Retrieved from [Link]

Sources

scale-up synthesis of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Bromo-5-fluorobenzyl alcohol

Abstract

This application note provides a comprehensive guide for the , a key building block in the development of pharmaceuticals and advanced materials. We present a detailed, field-proven protocol for the reduction of 3-bromo-5-fluorobenzoic acid using a borane tetrahydrofuran complex. The document outlines critical process parameters, scale-up considerations, analytical quality control methods, and rigorous safety protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility, high yield, and purity for researchers and drug development professionals.

Introduction: Significance of this compound

This compound is a crucial substituted aromatic intermediate. Its unique substitution pattern, featuring bromine and fluorine atoms, provides orthogonal handles for subsequent chemical modifications. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.[1] The primary alcohol moiety serves as a versatile anchor for introducing the benzyl group into larger, more complex molecular architectures, such as substituted piperidine derivatives used in medicinal chemistry.[1] Given its utility, the development of efficient and scalable synthetic routes is of paramount importance for industrial applications.[1]

Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved via the reduction of a corresponding carbonyl compound. The two primary precursors are 3-bromo-5-fluorobenzoic acid and 3-bromo-5-fluorobenzaldehyde.

  • Reduction of 3-Bromo-5-fluorobenzoic Acid: This is a prevalent and direct method, utilizing potent reducing agents like borane complexes to convert the carboxylic acid directly to the primary alcohol.[1][2]

  • Reduction of 3-Bromo-5-fluorobenzaldehyde: This route involves the reduction of the aldehyde intermediate. While the reduction itself is often simpler, requiring milder reagents like sodium borohydride (NaBH₄), it necessitates the prior availability or synthesis of the aldehyde.[1]

This guide will focus on the direct reduction of the benzoic acid, a robust and well-documented method suitable for scaling.

Synthesis_Pathways cluster_0 Route 1: Direct Reduction cluster_1 Route 2: Two-Step via Aldehyde Benzoic_Acid 3-Bromo-5-fluorobenzoic Acid Alcohol_1 This compound Benzoic_Acid->Alcohol_1 Borane-THF Complex Benzoic_Acid_2 3-Bromo-5-fluorobenzoic Acid Aldehyde 3-Bromo-5-fluorobenzaldehyde Benzoic_Acid_2->Aldehyde Oxidation Alcohol_2 This compound Aldehyde->Alcohol_2 NaBH₄ or LiAlH₄

Diagram 1: Key Synthetic Routes to this compound.

Detailed Protocol: Reduction of 3-Bromo-5-fluorobenzoic Acid

This protocol is based on a well-established procedure demonstrating high yield and purity.[2] The core of the transformation is the reduction of the carboxylic acid functionality using a borane-tetrahydrofuran (BTHF) complex.

Materials and Equipment

Table 1: Reagents and Materials

Reagent CAS No. Molecular Weight Purity Supplier
3-Bromo-5-fluorobenzoic acid 1591-29-3 219.01 g/mol ≥98% Major Supplier
Borane tetrahydrofuran complex 14044-65-6 85.94 g/mol 1 M in THF Major Supplier
Tetrahydrofuran (THF), anhydrous 109-99-9 72.11 g/mol ≥99.9%, inhibitor-free Major Supplier
Methanol (MeOH) 67-56-1 32.04 g/mol ACS Grade Major Supplier
Ethyl Acetate (EtOAc) 141-78-6 88.11 g/mol ACS Grade Major Supplier
Sodium Hydroxide (NaOH) 1310-73-2 40.00 g/mol Pellets, ≥97% Major Supplier
Sodium Chloride (NaCl) 7647-14-5 58.44 g/mol Crystal, ≥99% Major Supplier

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Major Supplier |

Table 2: Equipment

Equipment Description
Jacketed Glass Reactor Appropriate volume for scale, with overhead stirrer, thermocouple, and condenser.
Inert Gas System Nitrogen or Argon supply with manifold.
Addition Funnel For controlled, dropwise addition of liquid reagents.
Chilling/Heating Circulator To control reactor jacket temperature precisely.
Rotary Evaporator For solvent removal under reduced pressure.
Separatory Funnel For liquid-liquid extraction.
Standard Glassware Beakers, flasks, graduated cylinders.

| Personal Protective Equipment | Safety glasses, flame-retardant lab coat, nitrile gloves.[3] |

Step-by-Step Synthesis Protocol

Protocol_Workflow Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Charge Reactants (Benzoic Acid, THF) Setup->Charge Cool_1 3. Cool to 0°C Charge->Cool_1 Add_BTHF 4. Add BTHF Slowly (Maintain T < 5°C) Cool_1->Add_BTHF React 5. Warm to RT (Stir Overnight) Add_BTHF->React Monitor 6. Monitor Progress (TLC/HPLC) React->Monitor Cool_2 7. Cool to 0°C Monitor->Cool_2 Quench 8. Quench with MeOH Cool_2->Quench Workup 9. Extractive Work-up (EtOAc, NaOH, Brine) Quench->Workup Isolate 10. Isolate Product (Dry, Filter, Concentrate) Workup->Isolate

Diagram 2: Experimental Workflow for the Synthesis.

  • Reactor Setup: Assemble the reactor system under a dry, inert atmosphere of nitrogen. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive borane complex.[3]

  • Reagent Charging: Charge the reactor with 3-bromo-5-fluorobenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (approx. 8 mL per gram of acid).[2] Stir the mixture to form a suspension.

  • Initial Cooling: Cool the reaction mixture to 0°C using the circulating chiller.

  • Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex (1 M in THF, 2.0 eq) dropwise via the addition funnel over a period of at least 15-30 minutes.[2] Causality: The reaction is exothermic. Slow addition is critical to maintain the internal temperature below 5-10°C, preventing runaway reactions and minimizing side-product formation.

  • Reaction: Once the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring overnight (12-16 hours).[2]

  • Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching Preparation: Upon completion, cool the reaction mixture back down to 0°C.

  • Quenching: Carefully and slowly add excess methanol to the reaction mixture to quench any unreacted borane complex. Causality: This step produces hydrogen gas and is highly exothermic. A slow rate of addition at low temperature is a critical safety measure to control gas evolution and the temperature increase.

  • Work-up:

    • Dilute the quenched reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 N sodium hydroxide (NaOH) solution (2x) and saturated sodium chloride (brine) solution (2x).[2] Causality: The NaOH wash removes any unreacted starting material and boron byproducts. The brine wash helps to break emulsions and remove residual water from the organic layer.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This typically yields the product as a white solid with high purity.[2]

Scale-Up and Process Optimization Considerations

Transitioning from a lab-scale procedure to a larger pilot or production scale introduces several challenges that must be proactively managed.

  • Thermal Management: The primary concern is managing the exotherm from the BTHF addition and the methanol quench. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. A jacketed reactor with a powerful circulator is essential. The rate of addition must be strictly controlled based on the reactor's cooling capacity and the real-time internal temperature reading.

  • Reagent Handling: Handling large volumes of 1 M BTHF in THF requires robust engineering controls. BTHF is air and moisture-sensitive. Use of a closed-system transfer apparatus is recommended to prevent exposure to the atmosphere.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" during reagent addition, potentially causing side reactions or a runaway scenario. Ensure the overhead stirrer provides sufficient agitation to keep the mixture homogenous.

  • Quenching at Scale: The volume of hydrogen gas generated during the quench will be significant. The reactor must be properly vented to a safe location, and the addition rate of methanol must be carefully calculated to ensure the gas evolution rate does not exceed the venting capacity.

  • Process Automation: For repetitive, large-scale synthesis, consider automating the addition of BTHF and methanol. A programmable syringe pump or a feedback-controlled valve linked to the internal thermocouple can ensure a consistent and safe addition profile.

Table 3: Key Process Parameters for Optimization

Parameter Laboratory Scale (Typical) Scale-Up Consideration Impact on Process
BTHF Stoichiometry 2.0 - 2.2 eq Optimize to 1.8 - 2.0 eq Reduces cost and quench severity.
Reaction Temperature 0°C to RT Maintain addition T < 10°C Controls side reactions, ensures safety.
Reaction Time 12 - 16 h Monitor for completion (4-8 h typical) Optimizes reactor throughput.

| Solvent Volume | ~8 mL/g | Can be reduced to 5-6 mL/g | Increases concentration, improves throughput. |

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical techniques should be employed.

  • ¹H NMR Spectroscopy: Provides structural confirmation. The spectrum for this compound should show characteristic signals: aromatic protons (multiplets around δ 7.0-7.3), the benzylic methylene protons (a singlet around δ 4.66), and the hydroxyl proton (a broad singlet).[1][2]

  • Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are the methods of choice for quantitative purity analysis. The target purity is often ≥98%.

  • Mass Spectrometry (MS): Used to confirm the molecular weight (205.02 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1][4]

  • Residual Solvent Analysis: Headspace GC-MS can be used to quantify any remaining solvents (THF, EtOAc, MeOH) to ensure they are below acceptable limits for pharmaceutical applications.

Safety and Hazard Management

The synthesis involves hazardous materials and energetic reactions. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are suitable).[3]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood or a well-ventilated enclosure to avoid inhalation of vapors.[3][5] An inert atmosphere is required for handling the borane complex.

  • Sodium Borohydride/Borane Complex Hazards: These reagents react violently with water to release flammable hydrogen gas, which can ignite spontaneously.[6] They are also toxic if swallowed or in contact with skin and can cause severe burns.

    • Storage: Store in a tightly closed container in a dry, well-ventilated place, away from water and acids.[3][7] The container should be handled under an inert gas.

    • Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, dry chemical, or alcohol-resistant foam. Evacuate non-essential personnel.[5]

  • Waste Disposal: Unreacted borane complex must be fully quenched before disposal. The resulting aqueous waste should be neutralized and disposed of in accordance with local environmental regulations.[7]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By understanding the underlying chemical principles and paying close attention to the critical parameters for process control, safety, and analysis, researchers and production chemists can successfully implement this procedure. The key to successful scale-up lies in rigorous management of reaction exotherms and the safe handling of reactive borane reagents.

References

  • Sodium borohydride - Safety D
  • This compound | 216755-56-5. (n.d.). Benchchem.
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California.
  • SAFETY DATA SHEET - Sodium borohydride. (2025, November 6). Sigma-Aldrich.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • This compound | 216755-56-5. (2025, August 8). ChemicalBook.
  • Sodium Borohydride SOP. (n.d.). OSU Chemistry.
  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate... (n.d.).
  • This compound. (n.d.). Aromalake Chemical Co., Ltd.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of unreacted starting material in my final product after reduction of 3-Bromo-5-fluorobenzaldehyde with Sodium Borohydride (NaBH₄). What could be the cause?

A1: This is a common issue that typically points to three main areas: reagent quality, reaction conditions, or the work-up procedure.

Possible Causes & Solutions:

  • Reagent Inactivity: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a freshly opened bottle or a properly stored reagent.

  • Insufficient Reducing Agent: While a slight excess of NaBH₄ is standard, insufficient stoichiometry will lead to an incomplete reaction. It is advisable to use 1.1 to 1.5 equivalents of the reducing agent.

  • Low Reaction Temperature: The reduction is typically performed at 0°C to room temperature.[1] If the reaction is too cold, the rate may be significantly slow, leading to an incomplete reaction within the standard timeframe.

  • Improper Quenching: A premature or overly aggressive quench can destroy the remaining NaBH₄ before the reaction is complete. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion before quenching.

Troubleshooting Protocol: Optimizing the Reduction of 3-Bromo-5-fluorobenzaldehyde

  • Dry your glassware thoroughly in an oven and cool under a stream of inert gas (Nitrogen or Argon).

  • Dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Borohydride (1.2 eq) portion-wise over 15-20 minutes, monitoring the temperature to keep it below 10°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC. If the starting material is still present after 2 hours, add an additional 0.2 eq of NaBH₄.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench with water or dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: My NMR spectrum shows an unexpected aldehyde peak after reducing 3-Bromo-5-fluorobenzoic acid with Lithium Aluminum Hydride (LiAlH₄). Why is the reduction incomplete?

A2: The presence of the intermediate aldehyde, 3-Bromo-5-fluorobenzaldehyde, indicates an incomplete reduction. LiAlH₄ is a potent reducing agent, so this issue often relates to the reaction setup and reagent delivery.[2]

Possible Causes & Solutions:

  • LiAlH₄ Inactivity: Similar to NaBH₄, LiAlH₄ is extremely reactive with water. Ensure anhydrous conditions are strictly maintained. Use a dry solvent, such as THF, and perform the reaction under an inert atmosphere.

  • Insufficient LiAlH₄: For the reduction of a carboxylic acid to an alcohol, at least 1.5 equivalents of LiAlH₄ are required due to the deprotonation of the carboxylic acid proton. A common practice is to use 2.0 to 3.0 equivalents.

  • Reaction Temperature: The initial addition of LiAlH₄ should be done at a low temperature (0°C) to control the exothermic reaction.[3] However, the reaction may require warming to room temperature or even gentle reflux to go to completion.

  • Work-up Procedure: A common work-up for LiAlH₄ reductions is the Fieser method, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate the aluminum salts for easy filtration.[4] An improper work-up can trap the product in the aluminum salts, leading to lower yields.

Q3: I have identified a byproduct with a mass corresponding to the loss of bromine. How can I prevent this dehalogenation?

A3: The loss of the bromine atom (hydrodebromination) is a known side reaction in reductions, particularly with more powerful reducing agents or under harsh conditions.

Possible Causes & Solutions:

  • Excessive Reducing Agent: A large excess of LiAlH₄ can lead to the reduction of the aryl halide.

  • Elevated Temperatures: Higher reaction temperatures can promote the hydrodehalogenation side reaction.

  • Catalyst Contamination: Traces of transition metals can catalyze the dehalogenation process. Ensure your glassware is clean and the reagents are of high purity.

Preventative Measures:

  • Use the minimum amount of reducing agent necessary for a complete reaction.

  • Maintain a controlled, low temperature throughout the addition of the reducing agent.

  • Consider using a milder reducing agent if the dehalogenation is persistent. For instance, the reduction of the carboxylic acid can be done in two steps: conversion to the acid chloride followed by reduction with NaBH₄.

Q4: After my synthesis, I have an impurity that I suspect is an ether. How could this have formed?

A4: The formation of a dibenzyl ether (bis(3-bromo-5-fluorobenzyl) ether) is a possibility, especially under acidic conditions or at elevated temperatures during work-up or purification.

Mechanism of Ether Formation:

The newly formed benzyl alcohol can be protonated under acidic conditions, forming a good leaving group (water). A second molecule of the benzyl alcohol can then act as a nucleophile, attacking the resulting benzylic carbocation to form the ether.

Prevention Strategies:

  • Neutral Work-up: Avoid strongly acidic conditions during the work-up. If an acid quench is necessary, use it sparingly and keep the temperature low.

  • Avoid High Temperatures: During distillation or drying, avoid excessive heat, which can promote this condensation reaction.

  • Prompt Purification: Purify the crude product soon after the reaction is complete to minimize the time it is exposed to potentially reactive conditions.

Summary of Potential Side Products

Side ProductFormation PathwayIdentificationPrevention
3-Bromo-5-fluorobenzaldehydeIncomplete reduction of 3-Bromo-5-fluorobenzoic acidAldehyde peak in ¹H NMR (~10 ppm)Use sufficient LiAlH₄, ensure anhydrous conditions, allow for adequate reaction time/temperature.
3-Bromo-5-fluorobenzoic acidIncomplete reductionCarboxylic acid peak in ¹H NMR (>12 ppm), characteristic IR stretchUse sufficient LiAlH₄, ensure anhydrous conditions.
3-Fluorobenzyl alcoholHydrodebrominationMass spectrometry (loss of Br), simplified aromatic region in NMRUse minimal excess of reducing agent, maintain low temperature.
Bis(3-bromo-5-fluorobenzyl) etherAcid-catalyzed condensation of the product alcoholHigher molecular weight peak in MS, characteristic ether linkages in ¹³C NMRNeutral work-up, avoid high temperatures during purification.

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary synthesis route and the potential formation of common side products.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Bromo-5-fluorobenzoic Acid 3-Bromo-5-fluorobenzoic Acid Intermediate Aldehyde 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzoic Acid->Intermediate Aldehyde LiAlH4 (incomplete) This compound This compound Intermediate Aldehyde->this compound LiAlH4 or NaBH4 3-Fluorobenzyl alcohol 3-Fluorobenzyl alcohol This compound->3-Fluorobenzyl alcohol Excess LiAlH4 High Temp. Dibenzyl Ether Dibenzyl Ether This compound->Dibenzyl Ether Acidic work-up High Temp. 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde->this compound NaBH4

Caption: Synthesis of this compound and potential side reactions.

References

  • ChemBK. (2024, April 9). 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of pyrethroids.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20090140201A1 - Solutions of lithium aluminium hydride.
  • PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-5-fluorobenzyl alcohol via column chromatography. It is structured to offer not just procedural steps, but also the underlying scientific rationale and robust troubleshooting strategies to overcome common experimental hurdles.

Compound Overview: Properties and Safety

A thorough understanding of your compound's characteristics is the foundation of a successful purification. This compound is a moderately polar aromatic alcohol. Its properties dictate the choice of solvents and handling procedures.

Table 1: Chemical Properties and Safety Information for this compound

Property Value Source(s)
CAS Number 216755-56-5 [1][2][3][4]
Molecular Formula C₇H₆BrFO [1][2]
Molecular Weight 205.03 g/mol [1][2]
Appearance Liquid [1]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone); sparingly soluble in water. [5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [1]

| Precautionary Phrases | P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338. |[1][6][7] |

Safety First: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[1][4][6][7][8]

Experimental Workflow and Core Protocol

The following diagram and protocol outline the standard procedure for purifying this compound.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or NMR) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Step-by-Step Purification Protocol

A. Determining the Eluent System (Mobile Phase) via TLC

  • Rationale: Thin-Layer Chromatography (TLC) is a crucial preliminary step. It mimics the conditions of the column on a small scale, allowing you to find a solvent system that provides good separation between your target compound and impurities.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various test solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).

    • Goal: Find a solvent system where the this compound has an Rf value of approximately 0.2-0.3.[9] This ensures the compound will move down the column at a reasonable rate and separate effectively from less polar and more polar impurities.

Table 2: Suggested Starting Eluent Systems for TLC Analysis

System Ratio (v/v) Polarity Notes
Hexane:Ethyl Acetate 9:1 → 4:1 Low to Medium The most common starting point for moderately polar compounds.
Dichloromethane:Hexane 1:1 → 100% DCM Medium Good for separating compounds that are close in polarity.

| Toluene:Ethyl Acetate | 95:5 → 9:1 | Low to Medium | Offers different selectivity due to the aromatic nature of toluene. |

B. Preparing and Packing the Column (Wet/Slurry Method)

  • Rationale: A well-packed column is essential for a high-resolution separation. The goal is to create a homogenous, dense bed of silica without any cracks or air bubbles, which can cause "channeling" and lead to poor separation.[10]

  • Procedure:

    • Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]

    • In a beaker, create a slurry of silica gel in your chosen starting eluent.[10] The amount of silica should be 30-50 times the weight of your crude sample for good separation.[10]

    • Pour the slurry into the column. Continuously tap the side of the column gently to help the silica pack down evenly.[10]

    • Open the stopcock to drain some solvent, which aids in compacting the silica bed. Crucially, never let the solvent level drop below the top of the silica gel.

    • Once packed, add a final protective layer of sand to the top of the silica bed.

C. Loading the Sample

  • Rationale: The method of sample application is critical. The sample must be applied to the column in a tight, narrow band. A wide band will result in broad, overlapping fractions. For compounds like this compound, which may have limited solubility in highly non-polar eluents, dry loading is often superior.[11]

  • Procedure (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[11]

    • Carefully add this powder to the top of the packed column.

D. Elution and Fraction Collection

  • Procedure:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.

    • Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • If separation is poor, you can switch to a slightly more polar eluent mixture (gradient elution) after the less polar impurities have eluted.[12]

E. Analysis and Product Isolation

  • Procedure:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

G cluster_PoorSep Poor Separation cluster_NoElute No Elution cluster_TooFast Elutes Too Fast cluster_Tailing Tailing cluster_NoProduct No Recovery Start Problem Detected PoorSep Q: Poor Separation? (Overlapping Bands) NoElute Q: Compound Stuck? (No Elution) TooFast Q: Compound in Solvent Front? Tailing Q: Streaking or Tailing? NoProduct Q: No Product Recovered? Solvent1 A1: Re-optimize eluent via TLC. (Target Rf ~0.25) PoorSep->Solvent1 Overload A2: Overloaded column. (Use more silica or less sample) PoorSep->Overload Channel A3: Poor packing. (Repack column carefully) PoorSep->Channel Solvent2 A1: Eluent too non-polar. (Increase polarity gradually) NoElute->Solvent2 Decomp A2: Decomposition on silica. (Test stability. Consider deactivating silica with Et₃N or using alumina) NoElute->Decomp Solvent3 A1: Eluent too polar. (Use a less polar system) TooFast->Solvent3 LoadSolvent A2: Loaded in strong solvent. (Use dry loading method) TooFast->LoadSolvent Silanol A: Acidic silanol interaction. (Add 0.5% Et₃N to eluent) Tailing->Silanol Dilute A1: Fractions too dilute. (Combine & concentrate fractions, then re-check TLC) NoProduct->Dilute Decomp2 A2: Compound decomposed. (See 'Decomposition' solution above) NoProduct->Decomp2

Caption: A decision tree for troubleshooting common chromatography issues.

FAQs: Separation Issues

Q1: My compound and an impurity are not separating well. The bands are overlapping.

  • A: This is the most common issue and usually points to a suboptimal mobile phase.

    • Expertise: The polarity of your eluent is not creating a large enough difference in affinity for the stationary phase between your product and the impurity. Re-run TLCs with different solvent systems. Try changing one of the solvents entirely (e.g., substitute ethyl acetate with dichloromethane) to alter the selectivity of the separation.

    • Trustworthiness: Ensure your target compound has an Rf of 0.2-0.3.[9] If the Rf values of your components are too close, separation on a column will be nearly impossible.

    • Causality: You may have overloaded the column. The ratio of silica to crude material should be at least 30:1 for simple separations and can be 100:1 or more for difficult ones.[10]

Q2: I am observing significant peak tailing for my product.

  • A: Tailing is often caused by unwanted interactions between the moderately polar benzyl alcohol group and the acidic silanol groups on the surface of the silica gel.

    • Expertise: This can be mitigated by masking the active silanol sites. Add a small amount of a competitive base, like triethylamine (0.5-1% v/v), to your eluent system.[9] This will occupy the acidic sites, allowing your compound to travel through the column more uniformly.

    • Causality: If the sample is loaded in too concentrated a band or in a solvent much stronger than the mobile phase, it can also lead to tailing. Ensure proper loading technique.

FAQs: Product Recovery Issues

Q3: My compound is not coming off the column.

  • A: This indicates that the compound is too strongly adsorbed to the silica gel.

    • Expertise: Your eluent is too non-polar. You need to perform a gradient elution by gradually increasing the percentage of the polar solvent in your mobile phase.[12] For example, move from 10% ethyl acetate in hexanes to 20%, then 30%, and so on.

    • Trustworthiness: In a more severe case, your compound may be decomposing on the acidic silica gel.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, consider deactivating the silica by pre-flushing the column with an eluent containing 1-2% triethylamine, or switch to a neutral stationary phase like alumina.[9][12]

Q4: My compound came off in the first few fractions, mixed with non-polar impurities.

  • A: This means your compound spent almost no time interacting with the stationary phase.

    • Expertise: Your eluent is far too polar. You must re-develop your solvent system using TLC, starting with much less polar mixtures (e.g., 2-5% ethyl acetate in hexanes).

    • Causality: This can also happen if you dissolve your sample in a very polar solvent (like pure methanol or DMSO) for loading.[13] This strong solvent carries the compound down the column before it has a chance to adhere to the silica. This is a primary reason why the dry loading method is highly recommended.[11]

Q5: I ran the entire column, but I can't find my product in any fraction.

  • A: Before assuming the reaction failed or the product is gone, consider two possibilities.

    • Expertise: Your fractions may be too dilute. The compound could be present, but at a concentration too low to be detected by a quick TLC spot. Try concentrating a range of fractions where you expected to see your compound and then re-analyze by TLC.[12]

    • Trustworthiness: As mentioned in Q3, the compound may have irreversibly adsorbed or decomposed on the column.[12] Review your TLC stability test.

References
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (2024). National Institutes of Health. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019). Teledyne ISCO. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • This compound | C7H6BrFO. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • 216755-56-5|(3-溴-5-氟苯基)甲醇. (n.d.). BIOFOUNT. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates like 3-Bromo-5-fluorobenzyl alcohol. Our goal is to provide you with in-depth, field-proven insights to overcome common experimental hurdles and achieve high-yield, reproducible results. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your own laboratory settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound in Suzuki couplings.

Q1: Why is this compound considered a challenging substrate?

A1: The difficulty with this substrate arises from a combination of electronic effects and the presence of a reactive functional group:

  • Electron-Deficient Ring: The fluorine atom is a strongly electron-withdrawing group, which can deactivate the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.[1]

  • Benzylic Alcohol Moiety: The primary alcohol can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Additionally, under certain basic conditions, the alcohol's proton can be acidic enough to interfere with the reaction or the alcohol itself can act as a ligand.

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures[1][2]:

  • Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration in the reaction mixture. This is often exacerbated by the presence of excess water.

  • Homocoupling: The self-coupling of the boronic acid partner can occur, especially in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.

  • Dehalogenation: The bromo group on the benzyl alcohol can be replaced by a hydrogen atom, leading to the formation of 3-fluorobenzyl alcohol.

  • Oxidation of the Benzyl Alcohol: Depending on the reaction conditions and solvent, the benzyl alcohol can be oxidized to the corresponding aldehyde.

Q3: Should I protect the benzyl alcohol group before attempting the coupling reaction?

A3: This is a crucial strategic decision. While running the reaction with the unprotected alcohol is more atom-economical, protecting the alcohol as an ether (e.g., benzyl ether) or a silyl ether can prevent potential coordination to the palladium catalyst and other side reactions.[3][4] A protecting group strategy adds steps to the synthesis but can significantly improve the yield and purity of the desired product, especially during the initial optimization phase.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

A lack of conversion points to a problem with one of the key steps in the catalytic cycle, most likely a slow oxidative addition or catalyst deactivation.

Troubleshooting Workflow: Low Conversion

start Low or No Conversion check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes solution1 Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) with a Pd(0) source like Pd2(dba)3. check_catalyst->solution1 No check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution2 Screen stronger, non-nucleophilic bases like K3PO4 or Cs2CO3. check_base->solution2 No check_reagents Are reagents pure and degassed? check_temp->check_reagents Yes solution3 Increase temperature incrementally (e.g., 80°C to 110°C). check_temp->solution3 No solution4 Ensure boronic acid is pure and solvents are rigorously degassed. check_reagents->solution4 No

Caption: A workflow for troubleshooting low yields.

Detailed Analysis & Rationale
  • Catalyst and Ligand Selection: For electron-deficient aryl bromides, the oxidative addition step is often rate-limiting.[6] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[7] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate this step.[8][9] These ligands promote the formation of the active Pd(0) species and stabilize the palladium center throughout the catalytic cycle.[10]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10][11] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[8][12]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1][13] The water can aid in dissolving the base and facilitating the transmetalation step. Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition.

Issue 2: Significant Formation of Side Products

The presence of significant side products indicates that one or more competing reaction pathways are favored under the current conditions.

Troubleshooting Strategies for Common Side Products
Side ProductPotential CauseRecommended Action
Homocoupled Boronic Acid Presence of oxygen; incorrect palladium oxidation state.Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[7] Use a Pd(0) source like Pd₂(dba)₃ to avoid the need for in-situ reduction of a Pd(II) precursor.[7]
Protodeboronation Product Excess water; strongly basic conditions.Use anhydrous solvents if possible, or minimize the amount of water.[7] Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[7][14] Switch to a non-aqueous base like CsF.
Dehalogenation Product Certain solvents or bases can promote this.Change the solvent system (e.g., from an alcohol-containing mixture to dioxane/water). Use a non-coordinating base.[1]
Issue 3: Reaction Stalls After Initial Conversion

If the reaction starts but does not proceed to completion, catalyst deactivation is a likely culprit.

Mitigating Catalyst Deactivation
  • Ligand Choice: The nitrogen on a heteroaryl substrate can coordinate to the palladium and deactivate it.[2] Using bulky ligands can sterically hinder this coordination.

  • Protecting the Alcohol: As mentioned, protecting the benzylic alcohol can prevent it from coordinating to the palladium center.[4]

  • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for slow deactivation.

Section 3: Experimental Protocols

This section provides a general, yet detailed, starting protocol for the Suzuki coupling of this compound. Note: This is a starting point, and optimization will likely be necessary for your specific boronic acid partner.

General Protocol for Suzuki Coupling
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.[15]

  • Monitoring the Reaction: The progress of the reaction can be monitored by suitable analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] Given the fluorine atom in the starting material, ¹⁹F NMR spectroscopy can also be a powerful tool for monitoring the disappearance of the starting material and the appearance of the product.[18]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Protecting the Benzyl Alcohol (Example: Benzyl Ether)
  • Setup: To a solution of this compound in an anhydrous solvent like DMF, add sodium hydride (NaH, ~1.1 equivalents) portion-wise at 0 °C.

  • Reaction: After the evolution of hydrogen gas ceases, add benzyl bromide (BnBr, ~1.1 equivalents) and allow the reaction to warm to room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench carefully with water and extract the product with an organic solvent.[19]

Section 4: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-B(OR)2) Product Ar-R Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[10][20]

This diagram illustrates the fundamental steps of the reaction, providing a framework for understanding how different reaction parameters can influence the overall outcome.

By systematically addressing these common challenges and understanding the rationale behind each experimental choice, you will be well-equipped to optimize the Suzuki coupling of this compound and other challenging substrates in your research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01).
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018-11-08). [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023-08-09). [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). [Link]

  • Chemical Communications (RSC Publishing). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]

  • Chem-Station Int. Ed. Benzyl (Bn) Protective Group. (2014-03-09). [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024-02-23). [Link]

  • PMC - NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025-08-07). [Link]

  • ACS Publications. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis | Organic Letters. (2016-05-24). [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016-01-05). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PMC - NIH. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. (2016-05-24). [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29). [Link]

  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (2021-07-01). [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018-10-02). [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. (2005-02-16). [Link]

  • PMC. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

  • RSC Advances (RSC Publishing). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

Sources

Technical Support Center: Optimizing Grignard Reactions with 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organometallic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Grignard reactions involving the functionalized substrate, 3-Bromo-5-fluorobenzyl alcohol. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.

Troubleshooting Guide: From Low Yield to High Success

This section addresses the most common failure points in a direct, question-and-answer format, focusing on the causality behind each experimental recommendation.

Q1: My Grignard reaction with this compound is failing completely or giving very low yields. What's the most likely cause?

A1: The Acidic Proton on the Benzylic Alcohol.

The most critical issue is the presence of the hydroxyl (-OH) group on your starting material. Grignard reagents are not only powerful nucleophiles but also extremely strong bases.[1][2][3] The acidic proton of the alcohol will react with and quench the Grignard reagent in a rapid acid-base reaction.[4][5][6] This reaction is significantly faster than the desired formation of the Grignard reagent at the carbon-bromine bond.[6]

Essentially, for every equivalent of Grignard reagent that might form, it is immediately destroyed by an equivalent of your starting material. This self-destruction cascade prevents the accumulation of the desired organometallic species.

Visualizing the Core Problem

The diagram below illustrates this destructive acid-base side reaction, which takes precedence over the formation of the desired Grignard reagent.

cluster_problem Problem: Acid-Base Side Reaction Start 3-Bromo-5-fluorobenzyl alcohol Acid_Base Actual Path: Rapid Acid-Base Reaction Start->Acid_Base Reacts with any formed Grignard Mg Mg Metal Grignard_Formation Desired Path: Grignard Formation Mg->Grignard_Formation Quenched Quenched Reagent & Magnesium Alkoxide Salt Acid_Base->Quenched No_Yield Result: No desired Grignard Reagent Quenched->No_Yield

Caption: The destructive acid-base reaction pathway.

The Solution: Protection Chemistry

To prevent this, you must "mask" the alcohol's reactivity by converting it into a protecting group that is inert to Grignard conditions.[7][8][9][10] The most common and effective choices for this are silyl ethers (e.g., -OTMS, -OTBS) or acetals like tetrahydropyranyl (THP) ether.[4][7][8] After the Grignard reaction is complete, the protecting group can be easily removed in a deprotection step to regenerate the alcohol.[10]

The Correct Synthetic Workflow

This diagram shows the mandatory three-step sequence: protect, react, and deprotect.

Start 3-Bromo-5-fluorobenzyl alcohol Protect Step 1: Protect (e.g., TBSCl, Imidazole) Start->Protect Protected_SM Protected Starting Material (e.g., TBS-ether) Protect->Protected_SM Grignard Step 2: Grignard Formation (Mg, THF) Protected_SM->Grignard Grignard_Reagent Active Grignard Reagent Grignard->Grignard_Reagent Reaction Step 3: Reaction with Electrophile Grignard_Reagent->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Deprotect Step 4: Deprotection (e.g., TBAF or H+) Intermediate->Deprotect Final_Product Final Alcohol Product Deprotect->Final_Product start Low Yield Observed q1 Was the alcohol group protected before starting? start->q1 ans1_no No: This is the primary issue. Protect the alcohol first. (See Protocol 1) q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes q2 Did the Grignard formation initiate properly? (e.g., exotherm, color change) ans1_yes->q2 ans2_no No: Activate the Mg. (Iodine, 1,2-dibromoethane, crushing) q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes q3 Did you titrate the Grignard reagent to find its exact concentration? ans2_yes->q3 ans3_no No: You may have used incorrect stoichiometry. Titrate before use. (See Protocol 3) q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes q4 Is your ketone electrophile sterically hindered? ans3_yes->q4 ans4_yes Yes: Enolization may be competing. Consider alternative nucleophiles or less hindered reagents. q4->ans4_yes Yes end_node All conditions met? Check solvent purity and anahydrous technique. q4->end_node No

Caption: A logical flowchart for troubleshooting low yields.

Q5: Are there alternative methods to form the organometallic reagent from my protected this compound that might be more reliable?

A5: Yes, Halogen-Magnesium Exchange and Cross-Coupling Reactions are excellent alternatives.

  • Br-Mg Exchange with "Turbo-Grignard" Reagents: For complex or sensitive substrates, direct insertion of magnesium can be harsh. A milder alternative is a halogen-magnesium exchange. Reacting your protected aryl bromide with a commercially available "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) at low temperatures can provide the desired Grignard reagent cleanly and with high functional group tolerance. [11]

  • Kumada Coupling: If your ultimate goal is to couple the aryl group with another organic halide (R'-X), you can bypass reaction with a carbonyl altogether. After forming your Grignard reagent, you can perform a nickel- or palladium-catalyzed Kumada coupling. [12][13][14]This is a powerful C-C bond-forming reaction and is often used in the industrial synthesis of complex molecules and pharmaceuticals. [12][13]

Frequently Asked Questions (FAQs)

  • FAQ1: Which protecting group is best for the benzylic alcohol in this reaction?

    • A tert-Butyldimethylsilyl (TBS) ether is an excellent first choice. It is easily installed, very robust under Grignard conditions, and can be selectively removed with a fluoride source (like TBAF) without disturbing other functional groups. A Tetrahydropyranyl (THP) ether is also a good, cost-effective option, though its installation and removal require acidic conditions. [7][8]

  • FAQ2: How do I know for sure that my Grignard reagent has formed and what is its concentration?

    • Visual cues like the disappearance of magnesium metal, a gentle reflux, and the formation of a cloudy grey or brownish solution are positive signs. However, the only way to know for sure and to determine its concentration is by titration. [6]See Protocol 3 for a detailed procedure.

  • FAQ3: Can I use a different solvent than diethyl ether or THF?

    • No. Anhydrous diethyl ether or tetrahydrofuran (THF) are essential. [15]The lone pair electrons on the ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent in solution. [15]Using non-coordinating solvents like hexane will likely result in failure, and protic solvents like ethanol will destroy the reagent. [5]

  • FAQ4: What is the role of iodine in initiating the reaction?

    • Iodine acts as a chemical activator. It reacts with the passive magnesium oxide layer on the surface of the metal, cleaning it and exposing fresh, reactive magnesium. This creates sites where the reaction with the aryl bromide can begin.

Detailed Experimental Protocols

Safety Note: All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents. Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.

Protocol 1: Protection of this compound (TBS Ether Formation)
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add imidazole (1.5 eq).

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected aryl bromide.

Protocol 2: Formation of the Grignard Reagent
  • Setup: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask fitted with a reflux condenser, a dropping funnel, and an Argon inlet.

  • Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are seen; they should dissipate upon contacting the metal surface.

  • Solvent Addition: Add anhydrous THF via cannula to cover the magnesium.

  • Initiation: Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add ~10% of this solution to the stirring magnesium suspension.

  • Propagation: Once the reaction initiates (observe bubbling, cloudiness, or a gentle exotherm), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete conversion. The resulting grey/brown solution is your Grignard reagent.

Protocol 3: Titration of the Grignard Reagent (Iodine Method)
  • Setup: In a dry flask, place a precise weight of iodine (I₂) and dissolve it in a known volume of anhydrous THF.

  • Titration: While stirring vigorously, slowly add the prepared Grignard reagent dropwise from a syringe to the iodine solution.

  • Endpoint: The endpoint is reached when the characteristic brown color of the iodine just disappears and a clear or slightly yellow solution persists.

  • Calculation: Record the volume of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.

References

  • Protecting Groups For Alcohols - Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups - Organic Chemistry Tutor. [Link]

  • Protection of Alcohols - Chemistry LibreTexts. [Link]

  • Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents - Wiley Online Library. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides - Organic Chemistry Portal. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach - AIChE. [Link]

  • Grignard Reaction Mechanism - BYJU'S. [Link]

  • Mechanism of Diol Formation in the Reaction of Benzylic Grignard Reagents with Aldehydes - RSC Publishing. [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. [Link]

  • Alcohols from Carbonyl Compounds: Grignard Reagents - Chemistry LibreTexts. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide - University of Nebraska-Lincoln. [Link]

  • Grignard Reaction - St. Olaf College. [Link]

  • The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. [Link]

  • How do you improve the percent yield in Grignard reaction? - Quora. [Link]

  • Kumada coupling - Wikipedia. [Link]

  • other organometallic reagents - YouTube. [Link]

  • Grignard reaction on electron-poor benzyl bromides - Chemistry Stack Exchange. [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • an introduction to grignard reagents - Chemguide. [Link]

  • Kumada Coupling - Organic Chemistry Portal. [Link]

  • Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+. [Link]

  • Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction - ResearchGate. [Link]

  • Alkyl Halide Reactivity - Michigan State University. [Link]

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • Kumada-Corriu Reactions of Alkyl Halides with Alkynyl Nucleophiles - Organic Chemistry Portal. [Link]

  • Grignard and Organolithium Reagents - Chemistry LibreTexts. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

  • Grignard Reaction - ResearchGate. [Link]

Sources

Technical Support Center: Selective Oxidation of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of 3-Bromo-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific transformation. Over-oxidation to the corresponding carboxylic acid is a common pitfall, leading to reduced yields and complex purification steps. This document provides in-depth, field-proven insights and actionable troubleshooting strategies to ensure the clean and efficient synthesis of 3-Bromo-5-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of this compound prone to over-oxidation?

A1: The primary oxidation of an alcohol yields an aldehyde. Under many oxidizing conditions, this aldehyde can become hydrated to form a gem-diol intermediate, which is susceptible to further oxidation to the carboxylic acid. Benzyl alcohols, in general, are readily oxidized. While the electron-withdrawing bromo- and fluoro- substituents on the aromatic ring of this compound can decrease the rate of the initial oxidation compared to electron-rich benzyl alcohols, once the aldehyde is formed, it can still be susceptible to over-oxidation if the reaction conditions are not carefully controlled.[1][2] The choice of a mild and selective oxidant is therefore paramount.

Q2: What are the most reliable methods to prevent the formation of 3-bromo-5-fluorobenzoic acid?

A2: To prevent over-oxidation, the key is to use an oxidizing agent that is highly selective for the alcohol-to-aldehyde transformation and to carefully control reaction parameters. Several modern oxidation protocols are designed for this purpose. The most reliable methods include:

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its mild, neutral pH conditions and high selectivity for primary alcohols to aldehydes.[3][4][5]

  • Swern Oxidation and its variants (e.g., Parikh-Doering): These methods utilize activated dimethyl sulfoxide (DMSO) and are performed at low temperatures, which helps to prevent over-oxidation.[6][7][8] A specific protocol for this compound using the Parikh-Doering conditions has been reported.[9]

  • TEMPO-Catalyzed Oxidations: These systems use a catalytic amount of a stable nitroxyl radical (like TEMPO) with a stoichiometric co-oxidant. They are highly chemoselective for primary alcohols.[10][11][12]

Q3: How do the electron-withdrawing groups (Br, F) on the phenyl ring affect the oxidation reaction?

A3: Electron-withdrawing groups decrease the electron density on the benzylic carbon and the alcohol's oxygen atom. This generally slows down the rate of oxidation compared to benzyl alcohol itself or derivatives with electron-donating groups.[1][2][13][14] The mechanism of many oxidation reactions involves a step like hydride abstraction from the benzylic carbon. A lower electron density at this position makes the hydride more difficult to remove, thus retarding the reaction rate. This means that reactions with this substrate may require slightly longer reaction times or marginally more forcing conditions than an electron-rich counterpart, but it also can, in some cases, help to reduce the rate of over-oxidation of the resulting aldehyde.

Q4: How can I effectively monitor the reaction to stop it at the aldehyde stage?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[15] You should spot the reaction mixture alongside the starting material (this compound) and, if available, a standard of the product (3-bromo-5-fluorobenzaldehyde). The alcohol is more polar than the aldehyde, so it will have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed. It is crucial to quench the reaction promptly upon completion to prevent the formation of the more polar carboxylic acid byproduct, which would appear as a new spot with a very low Rf, often streaking.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Deactivated Reagent: The oxidizing agent (e.g., DMP, SO₃·pyridine complex) may have degraded due to moisture. 2. Insufficient Reagent: Stoichiometry may be incorrect, especially if the starting material contains impurities. 3. Low Temperature (for Swern/Parikh-Doering): While necessary to prevent side reactions, the temperature might be too low for the electron-deficient substrate.1. Use freshly opened or properly stored reagents. DMP is sensitive to moisture. The SO₃·pyridine complex is highly hygroscopic.[3][16] 2. Use a slight excess (1.1-1.5 equivalents) of the oxidant. 3. For activated DMSO oxidations, allow the reaction to warm slowly to 0 °C or room temperature after the initial low-temperature addition and monitor carefully by TLC.[17]
Significant Amount of 3-bromo-5-fluorobenzoic acid Formed 1. Overly Harsh Oxidant: Reagents like chromic acid or potassium permanganate are too strong and will not stop at the aldehyde. 2. Prolonged Reaction Time: Leaving the reaction running long after the starting material is consumed. 3. Presence of Water: In some oxidations (e.g., with PCC), water can lead to the formation of a hydrate from the aldehyde, which gets further oxidized.[6] 4. Pinnick Oxidation Side Reaction: If using sodium chlorite (a reagent for aldehyde to carboxylic acid conversion), hypochlorous acid byproduct can cause undesired side reactions.[18][19][20]1. Switch to a milder, more selective oxidant like Dess-Martin periodinane or a Parikh-Doering protocol.[3][5][16] 2. Monitor the reaction closely by TLC and quench immediately upon full consumption of the alcohol.[15] 3. Ensure anhydrous conditions, especially for Swern-type and PCC oxidations. Use dry solvents and glassware. 4. This is more of a concern if you were trying to make the acid, but it highlights the reactivity of the intermediate aldehyde. For selective alcohol oxidation, avoid chlorite-based oxidants.
Incomplete Reaction and Formation of Side Products 1. Incorrect Stoichiometry of Base (Swern/Parikh-Doering): Insufficient base will not effectively promote the final elimination step. 2. Temperature Too High (Swern): For Swern oxidations using oxalyl chloride, temperatures above -60 °C can lead to Pummerer rearrangement side products.[6][8]1. Use the recommended stoichiometry of triethylamine or another hindered base (typically 3-5 equivalents in Swern-type reactions).[6] 2. Strictly maintain the reaction temperature at -78 °C during the addition phases of a Swern oxidation. The Parikh-Doering modification is less temperature-sensitive and can often be run at 0 °C to room temperature, making it a safer alternative.[17][21]
Difficult Product Isolation / Messy Workup 1. Formation of Chromium Salts (PCC): PCC oxidations can produce a tarry residue that complicates purification. 2. Emulsion during Aqueous Workup: High concentrations of salts or DMSO can lead to emulsions.1. Adsorbing the PCC onto a solid support like celite or silica gel before the reaction can simplify the workup to a simple filtration. However, using non-metal oxidants like DMP or Swern-type reagents avoids this issue entirely. 2. Dilute the reaction mixture with more organic solvent and wash with brine to break the emulsion. For DMSO-based reactions, extensive washing with water is required to remove the solvent.

Visualizing the Reaction Pathway

The desired synthetic route is the selective oxidation of the primary alcohol to an aldehyde. The competing and undesirable pathway is the subsequent oxidation of the aldehyde to a carboxylic acid.

OxidationPathways cluster_main Oxidation of this compound A This compound B 3-Bromo-5-fluorobenzaldehyde A->B Selective Oxidation (Desired Pathway) C 3-bromo-5-fluorobenzoic acid B->C Over-oxidation (Undesired Pathway)

Caption: Reaction scheme showing the desired selective oxidation and the undesired over-oxidation pathway.

Recommended Experimental Protocols

Here are two reliable, step-by-step protocols for the selective oxidation of this compound.

Protocol 1: Parikh-Doering Oxidation

This method is advantageous as it operates at mild temperatures (0 °C to room temperature) and avoids the use of toxic metals. A specific procedure for this substrate has been reported in the literature.[9]

Step-by-Step Methodology:

  • To a solution of (3-bromo-5-fluorophenyl)methanol (1.0 eq) and triethylamine (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) at 10 °C, add sulfur trioxide pyridine complex (2.0 eq) in several portions.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with a non-polar solvent like pentane or diethyl ether (3x volume).

  • Combine the organic layers and wash sequentially with 1 M potassium bisulfate, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-bromo-5-fluorobenzaldehyde as a white solid.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is one of the mildest and most reliable methods for converting primary alcohols to aldehydes without over-oxidation.[3][4][5]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1-1.3 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction by TLC. The reaction mixture may become cloudy as the iodinane byproduct precipitates.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

  • Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Data Summary Table

ParameterParikh-Doering OxidationDess-Martin Periodinane (DMP)
Oxidant DMSO / SO₃·pyridine complexDess-Martin Periodinane
Stoichiometry (Oxidant) 2.0 equivalents1.1 - 1.3 equivalents
Solvent DMSO / DCM (optional)Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 0.5 - 2 hours1 - 3 hours
Workup Aqueous wash, extractionQuench with NaHCO₃/Na₂S₂O₃, extraction
Advantages Cost-effective reagents, mild conditionsVery mild, neutral pH, high selectivity, easy workup
Disadvantages Removal of DMSO can be tediousDMP is expensive and can be shock-sensitive
Reported Yield for Substrate ~73%[9]Generally high yields (>90%) for benzyl alcohols

References

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025).
  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry.
  • Pinnick oxid
  • Pinnick Oxidation: Mechanism & Examples. NROChemistry.
  • Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. Taylor & Francis Online.
  • Selective oxidation of benzyl alcohol with electron-withdrawing group versus a benzyl alcohol with electron-donating group.
  • Pinnick oxidation. .

  • Parikh–Doering oxid
  • Proposed mechanism for the oxidation of benzyl alcohol.
  • TLC monitoring for oxidation reaction completion.
  • A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
  • Pinnick Oxid
  • Pinnick Oxidation: Mechanism, Applications, Scope & Limit
  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemMedChem.
  • Dess–Martin oxid
  • Parikh-Doering Oxidation.
  • Parikh–Doering oxid
  • Parikh-Doering Oxid
  • Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology (RSC Publishing).
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Dess–Martin periodinane (DMP)
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Swern oxid
  • Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Universal Print.
  • Results of the selective oxidation of alcohols to aldehydes with H2O2.
  • Parikh-Doering oxid
  • Dess-Martin Oxid
  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry.
  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI.
  • Swern Oxid
  • Dess-Martin-Periodinane oxid
  • 3-BROMO-5-FLUOROBENZALDEHYDE Formula. ECHEMI.
  • Mechanistic insight into the aerobic oxidation of benzyl alcohol catalyzed by the CuII–TEMPO catalyst in alkaline w
  • Swern Oxid
  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.
  • Exploring 3-Bromo-5-Fluorobenzaldehyde: Properties and Applic
  • 3-Bromo-5-fluorobenzaldehyde: A Key Intermedi
  • 3-Bromo-5-fluorobenzaldehyde. PubChem.
  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring.
  • Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MDPI.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde. ACS Omega.
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzyl Alcohol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluorobenzyl alcohol and its derivatives. As Senior Application Scientists, we have compiled this guide to address the common and nuanced challenges encountered during the synthesis of this important chemical intermediate. This resource consolidates field-proven insights, troubleshooting workflows, and detailed protocols to enhance the success and efficiency of your experiments.

Section 1: Overview of Primary Synthetic Pathways

The synthesis of this compound primarily proceeds via two well-established routes: the reduction of an oxidized precursor or the functionalization of a toluene derivative. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

  • Reduction of 3-Bromo-5-fluorobenzaldehyde or 3-Bromo-5-fluorobenzoic Acid: This is the most common and direct approach. The aldehyde is readily reduced using mild hydride agents, while the carboxylic acid or its esters require stronger reducing conditions.[1][2]

  • Benzylic C-H Oxidation: Starting from 3-Bromo-5-fluorotoluene, this method involves the selective oxidation of the benzylic methyl group.[3] This can be challenging due to the potential for over-oxidation to the aldehyde or carboxylic acid.[4][5]

Synthetic_Pathways Start1 3-Bromo-5-fluorotoluene Intermediate 3-Bromo-5-fluorobenzaldehyde Start1->Intermediate Benzylic Oxidation Start2 3-Bromo-5-fluorobenzoic Acid Start2->Intermediate Reduction (partial) Product This compound Start2->Product Reduction (strong) Intermediate->Product Reduction (mild)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is unexpectedly low. What are the common causes and how can I fix this?

A low yield is a frequent issue stemming from several factors including reagent quality, reaction conditions, or losses during workup.[6] A systematic approach is crucial for diagnosis.

Low_Yield_Troubleshooting Problem Low Yield Observed Step1 Verify Reagent & Solvent Quality (Purity, Anhydrous) Problem->Step1 Start Here Step2 Optimize Reaction Conditions (Temp, Time, Stoichiometry) Step1->Step2 Reagents OK Step3 Evaluate Work-up & Purification (Extraction, Chromatography) Step2->Step3 Reaction Complete Solution Yield Improved Step3->Solution Losses Minimized

Caption: A logical workflow for troubleshooting low reaction yields.[6]

Detailed Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • Hydride Reagents (NaBH₄, LiAlH₄, BH₃·THF): These reagents can decompose upon exposure to moisture. Use freshly opened reagents or determine their activity beforehand.

    • Solvents (THF, Diethyl Ether): Ensure solvents are strictly anhydrous, especially for reactions with LiAlH₄ and borane complexes.[4] The presence of water will quench the reagent, drastically reducing the yield.

  • Reaction Conditions:

    • Stoichiometry: While a slight excess (1.1-1.5 equivalents) of the reducing agent is common, a large excess can complicate the workup.[4] Ensure accurate measurement of your limiting reagent.

    • Temperature: Reductions of aldehydes with NaBH₄ are often performed at 0 °C to room temperature.[4] Reductions with stronger agents like LiAlH₄ or BH₃·THF are typically initiated at 0 °C to control the exothermic reaction and then warmed to room temperature or refluxed to ensure completion.[2]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will leave starting material, while excessively long times can promote side reactions.

  • Work-up and Purification Losses:

    • Aqueous Work-up: this compound has some solubility in water. To minimize losses, saturate the aqueous layer with brine (NaCl) before extraction and perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate).[6]

    • Purification: Benzyl alcohols can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or self-condensation to form a dibenzyl ether.[6] If you observe product loss during column chromatography, consider using deactivated silica gel (pre-treated with a base like triethylamine in the eluent) or an alternative stationary phase like alumina.[6]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Side reactions are highly dependent on your chosen synthetic route. The most common are over-oxidation, ether/ester formation, and for aldehyde precursors, the Cannizzaro reaction.

Side ReactionCausal ConditionsMitigation Strategy
Over-oxidation (to aldehyde/acid)Using non-selective or overly harsh oxidizing agents (in C-H oxidation). Air oxidation during workup.Use a mild and selective oxidizing agent for C-H oxidation.[3] Quench the reaction promptly and consider working under an inert atmosphere during workup.
Dibenzyl Ether Formation Acidic conditions or elevated temperatures during workup or purification.[6]Maintain neutral or slightly basic conditions. Avoid excessive heating. Use deactivated silica gel for chromatography.[6]
Esterification Presence of unreacted benzoic acid starting material or over-oxidation byproduct.Ensure the reduction of the carboxylic acid goes to completion. Neutralize any acid formed during the reaction with a mild base wash (e.g., NaHCO₃) during workup.[6]
Cannizzaro Reaction Using a strong base with the aldehyde precursor when no α-hydrogen is present.This disproportionation reaction yields both the alcohol and the carboxylic acid.[7] Avoid strongly basic conditions if starting from the aldehyde. The primary synthesis should be a reduction, not a base-mediated reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I choose: NaBH₄, LiAlH₄, or BH₃·THF?

A1: The choice depends entirely on your starting material.

  • For 3-Bromo-5-fluorobenzaldehyde: Sodium borohydride (NaBH₄) is the ideal choice. It is a mild, selective reagent that efficiently reduces aldehydes and is tolerant of many functional groups. It can be used in alcoholic solvents like methanol or ethanol.[1][4]

  • For 3-Bromo-5-fluorobenzoic Acid or its Esters: You need a stronger reducing agent.

    • Lithium aluminum hydride (LiAlH₄) is very effective but highly reactive and requires strictly anhydrous conditions (THF or diethyl ether).[1][8]

    • Borane tetrahydrofuran complex (BH₃·THF) is an excellent alternative for reducing carboxylic acids. It is generally considered milder and safer to handle than LiAlH₄ and offers high yields.[2]

Q2: How do I properly quench a reaction involving LiAlH₄ or BH₃·THF?

A2: Quenching these potent hydrides must be done carefully and at low temperatures (0 °C) to manage the vigorous evolution of hydrogen gas. A standard and safe procedure is the Fieser workup:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add 'x' mL of water.

  • Slowly add 'x' mL of 15% aqueous NaOH.

  • Slowly add '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. This procedure typically produces a granular precipitate of aluminum salts that is easily filtered off. For borane reductions, a careful dropwise addition of methanol is often sufficient to quench the excess reagent.[2]

Q3: My starting material, 3-Bromo-5-fluorotoluene, is not reacting under my C-H oxidation conditions. What can I do?

A3: Benzylic C-H oxidation can be challenging. If you are not seeing conversion, consider these points:

  • Oxidant Choice: Standard oxidants may not be effective. Specialized systems, such as those employing bis(methanesulfonyl) peroxide, have been developed for the selective synthesis of benzylic alcohols without significant over-oxidation.[3]

  • Catalyst Systems: Many modern methods rely on transition-metal catalysts (e.g., copper or iron-based) to facilitate the C-H activation.[9] Review the literature for catalysts compatible with your substrate.

  • Reaction Conditions: These reactions often require elevated temperatures and specific initiators. Ensure your conditions match a reliable literature precedent.

Section 4: Detailed Experimental Protocols

Protocol 1: Reduction of 3-Bromo-5-fluorobenzoic Acid using Borane-THF Complex

This protocol is adapted from established procedures for the reduction of substituted benzoic acids.[2]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-fluorobenzoic acid (1.0 eq).

  • Dissolution: Suspend the acid in anhydrous tetrahydrofuran (THF, approx. 0.5 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Borane tetrahydrofuran complex (1 M in THF, 2.0 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor reaction completion by TLC.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1 N NaOH (2x) and saturated brine (2x).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel if necessary.

Protocol 2: Reduction of 3-Bromo-5-fluorobenzaldehyde using Sodium Borohydride

This protocol is based on standard procedures for aldehyde reductions.[4]

  • Setup: To a round-bottom flask, add 3-bromo-5-fluorobenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in methanol (approx. 0.3 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. Monitor completion by TLC.

  • Quenching: Carefully add deionized water to quench any excess NaBH₄.

  • Solvent Removal & Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

References

  • ChemBK. (2024). 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. Retrieved from [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL | Science topic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate....
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983-17988.
  • YouTube. (2020). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). Retrieved from [Link]

  • Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition) : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzaldehyde. Retrieved from [Link]

  • BIOFOUNT. (n.d.). (3-溴-5-氟苯基)甲醇. Retrieved from [Link]

  • Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. Retrieved from [Link]

  • iChemical. (n.d.). 3-Bromo-5-ethyl-2-fluorobenzyl alcohol, CAS No. 1898027-36-5. Retrieved from [Link]

  • Fuxin Huisheng Trading Co., LTD. (n.d.). 3-Bromo-5-fluorotoluene. Retrieved from [Link]

Sources

troubleshooting failed reactions involving 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Understanding the Reactivity of this compound

This compound is a bifunctional molecule, presenting opportunities for reaction at both the primary alcohol and the aryl bromide. The presence of two electron-withdrawing halogens (bromine and fluorine) on the aromatic ring influences the reactivity of both functional groups. The hydroxyl group can be prone to side reactions under certain conditions, while the aryl bromide's participation in cross-coupling reactions can be affected by steric and electronic factors. This guide will help you navigate these complexities.

Section 1: Troubleshooting Reactions at the Hydroxyl Group

The primary alcohol of this compound is a key site for transformations such as oxidations, etherifications, and esterifications. However, the electronic nature of the substituted ring can influence the reactivity and lead to unexpected outcomes.

Frequently Asked Questions (FAQs): Reactions at the Hydroxyl Group

Q1: My oxidation of this compound to the corresponding aldehyde is sluggish and gives low yields. What could be the issue?

A1: The electron-withdrawing nature of the bromine and fluorine atoms can make the benzylic C-H bonds stronger and the alcohol less nucleophilic, potentially slowing down the oxidation.[1] Several factors could be at play:

  • Insufficiently Potent Oxidizing Agent: Mild oxidants like PCC or Dess-Martin periodinane (DMP) might not be reactive enough.

  • Over-oxidation: While less common for primary alcohols to aldehydes, stronger oxidants or prolonged reaction times could lead to the formation of the carboxylic acid.[2]

  • Decomposition: Some oxidation conditions can be harsh, leading to decomposition of the starting material or product.

Troubleshooting Steps:

  • Choice of Oxidant: Consider using a more robust but still selective oxidizing agent. Swern oxidation or a TEMPO-catalyzed oxidation with a co-oxidant like sodium hypochlorite can be effective for electron-deficient benzyl alcohols.

  • Reaction Monitoring: Carefully monitor the reaction by thin-layer chromatography (TLC) or LC-MS to avoid over-oxidation or decomposition.

  • Temperature Control: For exothermic oxidations like the Swern oxidation, maintaining a low temperature (e.g., -78 °C) is critical to prevent side reactions.

Q2: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the reaction is failing or giving complex mixtures. Why is this happening?

A2: The Williamson ether synthesis is an S_N2 reaction that is sensitive to steric hindrance and the basicity of the reaction conditions.[3] With this compound, several challenges can arise:

  • Incomplete Deprotonation: The electron-withdrawing groups on the ring make the alcohol less acidic than phenol but more acidic than a simple benzyl alcohol. Incomplete deprotonation of the hydroxyl group by the base will result in unreacted starting material.

  • Side Reactions of the Base: Strong, sterically hindered bases can promote elimination reactions of the alkyl halide, especially if it is secondary or tertiary.[4]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the alkoxide and the rate of the S\sub>N2 reaction.

Troubleshooting Flowchart:

G cluster_deprotonation Deprotonation Issues cluster_side_reactions Side Reactions cluster_reaction_conditions Reaction Conditions start Williamson Ether Synthesis Failure deprotonation Incomplete Deprotonation? start->deprotonation side_reactions Observing elimination byproducts? start->side_reactions conditions Low Conversion? start->conditions base_choice Switch to a stronger, non-nucleophilic base (e.g., NaH). [23] deprotonation->base_choice Yes alkyl_halide Use a primary alkyl halide if possible. [23] side_reactions->alkyl_halide Yes solvent Use a polar aprotic solvent (e.g., DMF, DMSO). [18] conditions->solvent temperature Gradually increase temperature and monitor by TLC. solvent->temperature

Caption: Troubleshooting Williamson ether synthesis.

Q3: Can I selectively protect the hydroxyl group of this compound in the presence of the aryl bromide?

A3: Yes, the hydroxyl group can be selectively protected. The reactivity of the hydroxyl group and the aryl bromide are distinct, allowing for chemoselective protection. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers, can be introduced under conditions that will not affect the aryl bromide.[5]

Protecting GroupTypical Protection ConditionsStability
TBDMS TBDMS-Cl, imidazole, DMFStable to most non-acidic conditions. Cleaved by fluoride ions (e.g., TBAF).
MOM MOM-Cl, DIPEA, DCMStable to most non-acidic conditions. Cleaved by acid.
Benzyl (Bn) BnBr, NaH, THFStable to a wide range of conditions. Cleaved by hydrogenolysis (e.g., H₂, Pd/C).

Table 1: Common Protecting Groups for the Hydroxyl Moiety.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, the substitution pattern of the aromatic ring can present challenges.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and significant amounts of debrominated starting material. What is the cause?

A1: Low yields and debromination in Suzuki-Miyaura couplings, especially with sterically demanding or electron-deficient aryl halides, can be attributed to several factors:

  • Steric Hindrance: The bromine atom is situated between a fluorine atom and a benzyl alcohol group, which can sterically hinder the oxidative addition step to the palladium(0) catalyst.[6][7]

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is too bulky may exacerbate steric hindrance, while one that is not electron-rich enough may not promote oxidative addition effectively.[8]

  • Base and Solvent Compatibility: The base is crucial for the transmetalation step. An inappropriate base or solvent system can lead to slow reaction rates or decomposition of the boronic acid/ester.

Troubleshooting Protocol for Suzuki-Miyaura Coupling:

  • Ligand Screening: If using a standard ligand like PPh₃, consider switching to a more specialized ligand designed for challenging couplings. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other electron-rich, bulky ligands can be highly effective.[9]

  • Base Optimization: Carbonate bases (K₂CO₃, Cs₂CO₃) are common, but for sluggish reactions, a phosphate base (K₃PO₄) may be more effective.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typical. Ensure the reaction mixture is homogenous at the reaction temperature.

  • Temperature: Gradually increase the reaction temperature, monitoring for decomposition of the starting materials or products.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding to completion. What are the likely issues?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[10]

  • Catalyst Inhibition: The starting material or the amine substrate could potentially coordinate to the palladium center and inhibit catalysis. The free hydroxyl group could also interact with the catalyst or base.

  • Side Reactions: A common side reaction is the reduction of the aryl halide (hydrodehalogenation), which can compete with the desired amination.[10]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include NaOtBu, KOtBu, and LHMDS.[11]

Logical Relationship Diagram for Troubleshooting Buchwald-Hartwig Amination:

G cluster_catalyst Catalyst System Issues cluster_conditions Reaction Conditions cluster_substrate Substrate-Related Issues start Buchwald-Hartwig Amination Failure catalyst Low Catalyst Activity? start->catalyst conditions Incomplete Reaction? start->conditions substrate Hydroxyl group interference? start->substrate ligand Screen different phosphine ligands (e.g., Josiphos, Xantphos). [3] catalyst->ligand precatalyst Use a well-defined Pd(0) precatalyst. catalyst->precatalyst base Ensure a strong, non-nucleophilic base is used (e.g., NaOtBu). [32] conditions->base solvent Try different aprotic solvents (e.g., toluene, dioxane). base->solvent protect Protect the alcohol as a silyl ether before coupling. [30] substrate->protect

Caption: Troubleshooting Buchwald-Hartwig amination.

Section 3: General Experimental Protocols

The following are generalized, starting-point protocols. Optimization will likely be necessary for your specific substrate and reaction scale.

Protocol 1: Swern Oxidation to 3-Bromo-5-fluorobenzaldehyde
  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.4 eq.) in DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

References

  • Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. The Royal Society of Chemistry. 2014.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. 2024.
  • Buchwald–Hartwig amin
  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. 2019.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • New findings and current controversies on oxidation of benzyl alcohol by a copper complex.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
  • New findings and current controversies on oxidation of benzyl alcohol by a copper complex. RSC Publishing.
  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2024.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.
  • In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. 2014.
  • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. MDPI. 2023.
  • Williamson ether synthesis trouble, 2.0. Reddit.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions.
  • Chemical Transformations of Benzyl Alcohol Caused by
  • Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. 2018.
  • The Williamson Ether Synthesis. Master Organic Chemistry. 2014.
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Protecting Groups. University of Toronto.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Williamson Ether Synthesis. Chemistry Steps.
  • The Williamson Ether Synthesis. Chemistry LibreTexts. 2020.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. 2024.
  • Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. 2020.
  • Buchwald-Hartwig Amin
  • Protecting Groups. YouTube. 2016.
  • Selective reaction of benzyl alcohols with HI gas: Iodination, reduction, and indane ring formations.
  • Reactions of benzyl alcohol under different reaction conditions.
  • 3-Bromo-5-ethyl-2-fluorobenzyl alcohol. Sigma-Aldrich.
  • Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.
  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal.

Sources

minimizing debromination in reactions with 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-fluorobenzyl alcohol

A Senior Application Scientist's Guide to Minimizing Debromination

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter the common side-reaction of debromination. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and higher-yielding reactions.

The structure of this compound presents a unique challenge: the C(sp²)-Br bond is susceptible to cleavage, leading to the formation of 3-fluorobenzyl alcohol as a significant byproduct. This phenomenon, often termed hydrodebromination or protodebromination, can occur under various conditions, complicating purification and reducing yields. This guide provides in-depth troubleshooting strategies and preventative measures tailored to the most common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to debromination?

The susceptibility to debromination arises from a combination of factors. The benzylic alcohol group, while not strongly activating, can influence the electronic properties of the aromatic ring. More importantly, the alcohol's acidic proton and the benzylic C-H protons can act as internal proton sources under certain reaction conditions, facilitating the protonolysis of sensitive organometallic intermediates. Furthermore, in transition metal-catalyzed reactions, the formation of metal-hydride species is a common pathway for hydrodehalogenation.[1]

Q2: I'm seeing significant debromination in my palladium-catalyzed cross-coupling reaction. What is the most likely culprit?

In palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, debromination is a well-known side reaction.[2][3] The primary causes are often related to the formation of a palladium-hydride (Pd-H) species which can then participate in a competing catalytic cycle to reduce the C-Br bond. This can be exacerbated by:

  • The choice of base: Some bases or their counterions can facilitate the formation of Pd-H.

  • The ligand: Insufficiently bulky or electron-donating ligands may not favor the desired reductive elimination step.[4]

  • Hydrogen sources: Trace water, the solvent (e.g., isopropanol), or even certain additives can serve as a source of hydride.[1][5]

Q3: Can I form a Grignard or organolithium reagent directly from this compound?

Direct formation is highly problematic and generally not recommended. Grignard and organolithium reagents are extremely strong bases.[6][7][8] They will immediately and preferentially deprotonate the acidic hydroxyl group of the benzyl alcohol rather than performing the desired metal-halogen exchange.[9] This not only consumes the organometallic reagent but also creates a magnesium or lithium alkoxide, which can complicate the reaction.

In-Depth Troubleshooting Guide

This section provides detailed, context-specific strategies to mitigate debromination based on the type of reaction being performed.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Debromination in these reactions is a classic problem that can often be solved by carefully tuning the reaction components. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species.[10][11][12] The competing debromination pathway often arises from this Pd(II) intermediate.

G start Debromination Observed in Cross-Coupling Reaction ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? start->ligand ligand_yes Ligand is appropriate. Proceed to Base Evaluation. ligand->ligand_yes Yes ligand_no Action: Switch to a bulky, electron-rich phosphine ligand. (e.g., SPhos, XPhos, P(t-Bu)3) ligand->ligand_no No base Step 2: Evaluate Base Is it a weak, non-coordinating base? base_yes Base is appropriate. Proceed to Solvent Evaluation. base->base_yes Yes base_no Action: Switch to K2CO3, K3PO4, or Cs2CO3. base->base_no No solvent Step 3: Evaluate Solvent Is it aprotic and anhydrous? solvent_yes Solvent is appropriate. Consider Temperature. solvent->solvent_yes Yes solvent_no Action: Switch to an aprotic solvent like Toluene, Dioxane, or THF. Ensure rigorous drying. solvent->solvent_no No temp Step 4: Lower Reaction Temperature end Problem Minimized temp->end ligand_yes->base ligand_no->base base_yes->solvent base_no->solvent solvent_yes->temp solvent_no->temp

Caption: Troubleshooting workflow for debromination in Pd-catalyzed reactions.

The choice of phosphine ligand is paramount. Ligands modulate the electronic and steric environment of the palladium center, directly influencing the relative rates of desired product formation versus side reactions.[13][14]

  • Expertise & Causality: Electron-rich, bulky monodentate phosphine ligands are the state-of-the-art for suppressing hydrodebromination.[15] Their large steric footprint (high Tolman cone angle) promotes the reductive elimination of the cross-coupled product, which is often the rate-limiting step for product formation. Their strong electron-donating ability makes the initial oxidative addition of the aryl bromide more favorable and can destabilize competing pathways.[4]

Ligand Type Key Characteristics Performance Against Debromination Recommended Ligands
Simple Triarylphosphines e.g., PPh₃Small cone angle, less electron-donating.Poor: Often leads to significant debromination.
Bulky Trialkylphosphines e.g., P(t-Bu)₃Very bulky and electron-donating.Good to Excellent: Highly effective at promoting reductive elimination.[4]
Biaryl Phosphines e.g., Buchwald LigandsCombination of steric bulk and electronic tunability.Excellent: Considered the gold standard for challenging couplings.
  • Authoritative Recommendation: For reactions with this compound, begin with a biaryl phosphine ligand such as SPhos or XPhos. These have demonstrated broad utility in suppressing unwanted side reactions.

The base is required to facilitate the transmetalation step in Suzuki reactions or to neutralize HX in Heck and Sonogashira couplings.[3] However, an inappropriate base can promote debromination.

  • Expertise & Causality: Strong, hard bases like alkoxides (e.g., NaOtBu) can sometimes promote β-hydride elimination from the palladium intermediate or participate in other pathways that generate Pd-H. Weaker inorganic bases are generally preferred. The choice of base can also influence the equilibrium of the transmetalation step.[16]

  • Authoritative Recommendation:

    • For Suzuki Couplings: Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). They provide sufficient basicity for the boronic acid pathway while minimizing side reactions.

    • For Heck/Sonogashira Couplings: Use an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure they are high purity and anhydrous.

  • Expertise & Causality: Protic solvents (alcohols, water) can be a source of protons or hydrides, directly leading to debromination.[5] While some Suzuki protocols use aqueous mixtures, minimizing the water content or switching to a purely organic, aprotic solvent system like toluene or dioxane is advisable if debromination is observed.[17][18][19] High temperatures can also accelerate decomposition pathways.

  • Authoritative Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.

Part 2: Formation of Organometallic Intermediates (Grignard & Organolithium)

For reactions requiring the conversion of the C-Br bond to a nucleophilic carbon center, such as Grignard or organolithium reagents, the primary challenge is the acidic proton of the benzyl alcohol.

As established in the FAQs, a direct reaction is not feasible. The organometallic reagent will act as a base, not a nucleophile or an exchange reagent.

G cluster_0 Problematic Direct Reaction cluster_1 Recommended Protective Strategy A This compound (R-OH) C Deprotonation (Acid-Base Rxn) Forms R-OM + R'-H A->C B Grignard or Organolithium (R'-M) B->C D NO Metal-Halogen Exchange C->D E 1. Protect Alcohol R-OH -> R-OPG F 2. Form Organometallic R-OPG -> R(M)-OPG E->F G 3. Perform Desired Reaction F->G H 4. Deprotect -> Final Product G->H

Caption: Comparison of direct reaction vs. the recommended protective group strategy.

The authoritative and trustworthy solution is to mask the hydroxyl group with a protecting group (PG) that is stable to the organometallic reagent but can be easily removed later. Silyl ethers are an excellent choice.

  • Experimental Protocol: Silyl Ether Protection

    This protocol describes the protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether, which is robust and easily removed.

    • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Solvent: Dissolve the alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: Add imidazole (1.5 - 2.0 eq).

    • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.1 - 1.2 eq) portion-wise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude TBS-protected product can often be used directly in the next step or purified by flash chromatography if necessary.

  • Trustworthiness: This self-validating protocol effectively removes the acidic proton from the equation. With the alcohol protected, the subsequent metal-halogen exchange (either Lithium-Halogen exchange with n-BuLi or t-BuLi, or Grignard formation with Mg metal) can proceed without the competing acid-base reaction, dramatically reducing the likelihood of debromination caused by protonolysis of the newly formed organometallic species.[20][21][22]

References

  • Deciphering Complexity in Pd–C
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Metal–halogen exchange. Wikipedia.
  • Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions.
  • Grignard Reaction. University of California, Davis.
  • lithium halogen exchange #1 revised. University of Wisconsin-Madison.
  • Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • Solvent effect on the debromination/dehydrobromination of bromo-damascone: β -damascenone synthesis.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • Reductions of aryl bromides in water at room temperature.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Reductive Elimination of Aryl Halides
  • Cross-coupling reaction. Wikipedia.
  • Grignard Reaction. IntechOpen.
  • Phosphine Ligands. Sigma-Aldrich.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Phosphine ligands and catalysis. Gessner Group, University of Wuppertal.
  • Solvent effect on the debromination/dehydrobromination of bromo-damascone. Lund University.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based C
  • Phosphines. Chemistry LibreTexts.
  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?

Sources

Technical Support Center: Efficient Cross-Coupling of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 3-Bromo-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic transformation. Our goal is to equip you with the expertise and practical insights needed to achieve efficient and reproducible results.

Introduction

The cross-coupling of this compound is a valuable reaction for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The resulting biaryl methanol scaffolds are prevalent in many biologically active compounds.[1] However, like many cross-coupling reactions, success is highly dependent on the careful selection of the catalyst system and reaction conditions. This guide will walk you through catalyst selection, provide answers to frequently asked questions, and offer a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the cross-coupling of this compound, providing explanations grounded in established chemical principles.

Q1: What is the most common and effective type of cross-coupling reaction for this compound?

The Suzuki-Miyaura coupling is arguably the most widely used and versatile method for this transformation.[1][2][3] This palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (like a boronic acid or its ester) offers several advantages:

  • Mild Reaction Conditions: Generally, these reactions can be carried out under relatively gentle conditions, which helps to preserve sensitive functional groups.[2][3]

  • High Functional Group Tolerance: The Suzuki-Miyaura coupling is compatible with a wide array of functional groups, a critical feature in complex molecule synthesis.[4]

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, allowing for extensive diversification.[3]

  • Low Toxicity: The boron-containing reagents and byproducts are generally less toxic than those used in other cross-coupling reactions like Stille (organotin) or Negishi (organozinc) couplings.[5][6]

Q2: Which palladium catalyst and ligand system should I choose for the Suzuki-Miyaura coupling of this compound?

The choice of catalyst and ligand is critical and often substrate-dependent. For the coupling of a benzyl bromide derivative, a robust palladium(0) source and an electron-rich, bulky phosphine ligand are typically a good starting point.

  • Palladium Source: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can sometimes be used directly, combinations like Pd₂(dba)₃ or Pd(OAc)₂ with a specific phosphine ligand often provide more flexibility and activity.

  • Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For benzyl bromides, ligands that promote efficient oxidative addition and reductive elimination are preferred. Some effective ligands to consider are:

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand that can be effective in many cases.[1]

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands known to enhance the rate and efficiency of cross-coupling reactions, especially with challenging substrates.[4]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand is known to be effective in a variety of Suzuki-Miyaura couplings, including those involving benzylic halides.[4]

A good starting point for optimization would be a catalyst system like PdCl₂(dppf) or a combination of Pd(OAc)₂ with SPhos.

Q3: Why is the choice of base and solvent system important?

The base and solvent play crucial roles in the Suzuki-Miyaura catalytic cycle.

  • Base: The base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield. Common bases include:

    • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used and are often a good first choice.[1][4] Cesium carbonate is more soluble and can be more effective for less reactive substrates.

    • Phosphates: K₃PO₄ is another effective base, particularly in anhydrous conditions.[1]

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction of both the organic and inorganic components. Biphasic solvent systems are common in Suzuki-Miyaura couplings.

    • Dioxane/Water or THF/Water: These mixtures are classic choices and often provide excellent results.[1][4] The water is essential for dissolving the inorganic base and activating the boronic acid.

    • Toluene/Ethanol/Water: This is another effective solvent system that can be beneficial for certain substrates.[1]

Q4: Can I directly use the benzyl alcohol for the cross-coupling, or should I protect the alcohol group first?

While direct cross-coupling of benzyl alcohols is possible, benzyl halides like this compound are generally more reactive electrophiles in Suzuki-Miyaura reactions.[1] The unprotected hydroxyl group in this compound is often tolerated in Suzuki-Miyaura couplings, especially with the right choice of base. However, if you encounter issues with side reactions involving the alcohol, such as etherification, protection as a silyl ether (e.g., TBDMS) or another suitable protecting group could be considered.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides a systematic guide to troubleshooting common problems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.1a. Ensure proper degassing of solvents and reaction mixture to remove oxygen. Consider using a pre-catalyst that is more readily activated. 1b. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to enhance oxidative addition.[4]
2. Inefficient Transmetalation: The boronic acid is not being effectively transferred to the palladium center.2a. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Cs₂CO₃ is often more effective.[4] 2b. Ensure the presence of water in the solvent system to facilitate boronate formation.[1][4]
3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.3a. Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Side Products 1. Homocoupling of Boronic Acid: The boronic acid is coupling with itself to form a biaryl byproduct.1a. This is often exacerbated by the presence of oxygen. Improve degassing procedures. 1b. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
2. Dehalogenation of the Benzyl Bromide: The bromine atom is replaced by a hydrogen atom.2a. This can occur via a competing reaction pathway. Lowering the reaction temperature or changing the ligand may help. 2b. Ensure the purity of your reagents and solvents.
3. Protodeboronation: The boronic acid is converted to the corresponding arene.3a. This can be promoted by acidic conditions or prolonged reaction times at high temperatures. Ensure the base is present in sufficient quantity.
Reaction is Messy and Difficult to Purify 1. Decomposition of Reagents or Products: The reaction conditions may be too harsh.1a. Lower the reaction temperature. 1b. Reduce the reaction time by monitoring the reaction closely by TLC or LC-MS and stopping it upon completion.
2. Formation of Palladium Black: The palladium catalyst has precipitated out of solution, indicating catalyst death.2a. This can be caused by impurities or inappropriate ligand choice. Ensure high-purity reagents and consider a more robust ligand.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Both Ar-Pd(II)-R(L₂) Transmetalation->PdII_Both [R-B(OR)₂(OH)]⁻ RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Organoboron Reagent (R-B(OR)₂) Base Base Boronic->Base Boronate [R-B(OR)₂(OH)]⁻ Base->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes catalyst_issue 1. Check Catalyst/Ligand 2. Degas Thoroughly low_conversion->catalyst_issue side_products Significant Side Products reagent_issue 1. Check Reagent Purity 2. Adjust Stoichiometry side_products->reagent_issue good_conversion->side_products But... workup Workup & Purification good_conversion->workup end Pure Product workup->end conditions_issue 3. Screen Base/Solvent 4. Increase Temperature catalyst_issue->conditions_issue conditions_issue->start Re-run temp_time_issue 3. Lower Temperature 4. Reduce Reaction Time reagent_issue->temp_time_issue temp_time_issue->start Re-run

Caption: A systematic workflow for troubleshooting common cross-coupling issues.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization may be required for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Yu, W.-Y., Tsoi, Y.-T., Zhou, Z., & Chan, A. S. C. (2009). Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates. Organic Letters, 11(2), 469–472. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(31), 10511-10517. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling of Benzyl Bromides with α-Aryldiazoesters. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. [Link]

  • Molander, G. A., & Brown, A. R. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(20), 7433–7439. [Link]

  • Das, S., et al. (2025). Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides. Chemical Science, 16(1), 100-107. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [r/Chempros]. [Link]

  • Jarvo, E. R., & Jarvo, E. R. (2014). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research, 47(3), 810–821. [Link]

  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36171–36177. [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. [Link]

  • Bio-Rad. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. (2024, January 23). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. [Link]

  • Chemical Communications. (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile intermediate. The unique electronic properties imparted by the bromine and fluorine substituents, combined with the reactive benzylic alcohol group, make solvent choice a critical parameter for controlling reaction pathways, rates, and yields. This document provides in-depth answers to common questions and troubleshooting strategies for challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic substitution pathways for this compound, and how does the solvent choice dictate the mechanism?

This compound, as a benzylic alcohol, can be converted to a benzylic halide or other derivative with a good leaving group, which then primarily undergoes nucleophilic substitution via two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The solvent is one of the most powerful tools at your disposal to favor one pathway over the other.[1]

  • SN1 Pathway: This is a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. Polar protic solvents (e.g., water, ethanol, methanol) are ideal for this pathway. They possess strong dipole moments and hydrogen-bond-donating capabilities, which effectively stabilize both the carbocation intermediate and the leaving group, thereby lowering the activation energy of the rate-determining step.[2][3]

  • SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This pathway is favored by polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile). These solvents have dipole moments to dissolve the reactants but lack acidic protons.[4][5] Crucially, they do not form a tight hydrogen-bonding "cage" around the nucleophile, leaving it more "naked" and highly reactive, which is essential for the SN2 mechanism.[4][6]

dot digraph "SN1_vs_SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dottgcaption Solvent choice directs the nucleophilic substitution pathway.

Q2: My SN2 reaction is much slower than anticipated. How could the solvent be the cause?

A sluggish SN2 reaction is a common issue directly linked to solvent conditions. Here are the primary causes:

  • Incorrect Solvent Choice: You may be using a polar protic solvent (like ethanol or methanol) when a polar aprotic solvent (like DMF or acetonitrile) is required. The protic solvent will form hydrogen bonds with your nucleophile, creating a solvent shell that sterically hinders it and lowers its energy, thus reducing its reactivity and slowing the reaction rate significantly.[6][7]

  • Solvent Impurities: The most common culprit is water contamination in a polar aprotic solvent. Even small amounts of water can dramatically decrease the rate of an SN2 reaction by solvating the anionic nucleophile.[8] Always use an anhydrous grade of solvent and consider drying it over molecular sieves if necessary.

Q3: I am observing solvolysis as a major side reaction. How can I prevent this?

Solvolysis occurs when the solvent itself acts as the nucleophile.[9] This is a frequent issue in SN1 reactions where a weak nucleophile is intended to be used in a nucleophilic polar protic solvent (e.g., performing a reaction with NaCN in ethanol). The high concentration of the ethanol solvent allows it to outcompete the intended nucleophile for the carbocation intermediate.

Prevention Strategies:

  • For an SN1 Pathway: If solvolysis is a problem, you cannot simply switch to an aprotic solvent, as that would disfavor the SN1 mechanism. Instead, consider using a less nucleophilic protic solvent, such as trifluoroethanol (TFE), which is polar enough to support carbocation formation but is a much weaker nucleophile than ethanol.

  • For an SN2 Pathway: If you are seeing solvolysis, you are likely using a protic solvent incorrectly. The solution is to switch to a non-nucleophilic, polar aprotic solvent like DMSO, DMF, or acetonitrile, which is the standard practice for SN2 reactions.[10]

Q4: How do the electronic effects of the bromo and fluoro substituents on the benzyl ring influence reactivity in different solvents?

The bromine and fluorine atoms are electron-withdrawing groups (EWGs) that influence the stability of the intermediates and transition states differently in SN1 and SN2 reactions.

  • In SN1 Reactions: These EWGs destabilize the benzylic carbocation intermediate through an inductive effect. This slows down the rate-determining step (carbocation formation) compared to an unsubstituted benzyl system. Therefore, in a polar protic solvent, 3-Bromo-5-fluorobenzyl derivatives will react more slowly via the SN1 pathway than benzyl bromide itself.

  • In SN2 Reactions: The EWGs can slightly increase the reaction rate. They pull electron density away from the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect is most pronounced in polar aprotic solvents where the SN2 mechanism is favored.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield in a Nucleophilic Substitution Reaction

You are attempting to substitute the hydroxyl group (after converting it to a better leaving group like a tosylate or bromide) but are facing poor yields.

dot digraph "Troubleshooting_Low_Yield" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Workflow for Low Yield Troubleshooting", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dottgcaption Decision workflow for troubleshooting low yields.

Detailed Troubleshooting Steps:

Potential Cause Explanation & Recommended Solution
Poor Reactant Solubility Your starting material or nucleophile may not be fully dissolved, leading to a heterogeneous reaction mixture and slow, incomplete conversion. Solution: Ensure all reactants are fully soluble. If not, switch to a solvent with greater solubilizing power. For many polar organic compounds and salts, DMF or DMSO offer superior solubility compared to acetonitrile or acetone.[10]
SN1 vs. SN2 Competition If your conditions are intermediate (e.g., a secondary benzylic halide with a moderately strong nucleophile in a solvent like isopropanol), you may be getting a mixture of pathways, potentially leading to different products and difficult purification. Solution: Push the reaction decisively down one path. For a clean SN2 reaction, use a strong nucleophile in an anhydrous polar aprotic solvent.[1] For a clean SN1 reaction, use a weak nucleophile in a polar protic solvent.[1]
Solvent-Nucleophile Deactivation As mentioned in the FAQs, using a protic solvent for an SN2 reaction will "cage" and deactivate your nucleophile through hydrogen bonding. Solution: This is a fundamental error. For any reaction requiring a strong, anionic nucleophile, a polar aprotic solvent is mandatory for optimal results.[4]
Issue 2: Formation of Elimination (E1/E2) Byproducts

While less common for benzylic systems compared to secondary or tertiary alkyl halides, elimination can occur, especially with a strong, sterically hindered base.

  • Potential Cause: You are using a nucleophile that is also a strong base (e.g., tert-butoxide) in a solvent that can facilitate elimination.

  • Troubleshooting & Optimization:

    • Assess Your Nucleophile: Is your nucleophile also a strong base? If elimination is undesired, switch to a nucleophile that is a weak base (e.g., Br⁻, I⁻, N₃⁻, CN⁻).[5]

    • Solvent Choice: Elimination is often favored in polar protic solvents, as they can solvate and stabilize the leaving group. While SN1 and E1 are competitive, switching to a polar aprotic solvent will generally favor substitution (SN2) over elimination (E2) for benzylic systems.[5]

    • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running your reaction at a lower temperature may improve the substitution-to-elimination product ratio.

Experimental Protocols

Protocol 1: Kinetic Analysis of Solvolysis Rate in Different Protic Solvents (SN1)

This protocol provides a framework to compare the SN1 reaction rate of a 3-Bromo-5-fluorobenzyl derivative (e.g., the chloride or bromide) in different polar protic solvents. The reaction produces H⁺, which can be titrated against a standardized NaOH solution.

Materials:

  • 3-Bromo-5-fluorobenzyl chloride

  • Solvent 1: 50:50 Ethanol/Water (v/v)

  • Solvent 2: 50:50 Methanol/Water (v/v)

  • Solvent 3: 50:50 Acetone/Water (v/v)

  • Standardized ~0.05 M NaOH solution

  • Phenolphthalein indicator

  • Ice bath, burette, flasks, stopwatch

Procedure:

  • Prepare 50 mL of each solvent mixture.

  • In a 100 mL flask, add 25 mL of the chosen solvent mixture and a few drops of phenolphthalein.

  • Equilibrate the flask in a constant temperature water bath (e.g., 25°C).

  • Accurately weigh ~200 mg of 3-Bromo-5-fluorobenzyl chloride, dissolve it in a small amount of acetone, and add it to the flask to start the reaction. Immediately start the stopwatch.

  • Begin titrating immediately with the standardized NaOH solution. Your goal is to maintain the faint pink endpoint. As the reaction proceeds and generates HCl, the solution will become colorless; add NaOH to return it to pink.

  • Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) for at least 30 minutes or until the reaction slows significantly.

  • Plot the volume of NaOH added (moles of HCl produced) versus time. The initial slope of this curve is proportional to the initial reaction rate.

  • Repeat the experiment for each solvent mixture to compare the initial rates.

Expected Outcome: The reaction rate is expected to be faster in more polar solvent mixtures, which better stabilize the forming carbocation. You should observe a rate order of Methanol/Water > Ethanol/Water > Acetone/Water, reflecting the polarity and ionizing power of the solvents.[2][8]

Data Summary: Influence of Solvent Properties on Reaction Pathway
Solvent Type Example Solvents Dielectric Constant (ε) Favored Mechanism Causality
Polar Protic Water, Ethanol, MethanolHigh (>30)SN1 Stabilizes carbocation intermediate and leaving group through H-bonding.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>30)SN2 Solvates cation but leaves the anionic nucleophile "naked" and highly reactive.[4]
Non-Polar Hexane, Toluene, CCl₄Low (<5)Poor for either Generally poor solvents for charged nucleophiles and ionic intermediates. Reactions are often impractically slow.

References

  • ResearchGate. (2013). How to study a solvent's effect on the rate of reaction? ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]

  • Journal of Chemical Sciences. (n.d.). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Springer. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. RSC Publishing. [Link]

  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Center for Biotechnology Information. [Link]

  • NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. NPTEL. [Link]

  • ResearchGate. (2025). The Impact of the Length of Alkyl Chain on the Behavior of Benzyl Alcohol Homologous. The Interplay Between Dispersive and Hydrogen Bond Interactions. ResearchGate. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy. [Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2023). Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? Stack Exchange. [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]

  • ChemBK. (2024). 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. ChemBK. [Link]

  • ACS Publications. (n.d.). Hydrogen-Bonded Helical Self-Assembly of Sterically-Hindered Benzyl Alcohols: Rare Isostructurality and Synthon Equivalence Between Alcohols and Acids. ACS Publications. [Link]

  • Oriental Journal of Chemistry. (n.d.). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry. [Link]

  • Springer Nature. (2024). Modeling solvent effects in chemical reactions. Springer Nature. [Link]

  • ACS Publications. (2023). Computing Kinetic Solvent Effects and Liquid Phase Rate Constants Using Quantum Chemistry and COSMO-RS Methods. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • ResearchGate. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 2-Bromo-5-fluorobenzyl alcohol for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of new heterocyclic pesticides.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • Arctom. (n.d.). CAS NO. 1898027-36-5 | 3-Bromo-5-ethyl-2-fluorobenzyl alcohol. Arctom. [Link]

  • Aromalake Chemical Co., Ltd. (n.d.). This compound. Aromalake Chemical Co., Ltd. [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzenemethanol. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. YouTube. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluorobenzyl alcohol. The focus is on the practical management and troubleshooting of exothermic events, which are critical for ensuring reaction safety, reproducibility, and high yield.

Part 1: Core Principles of Exotherm Management

The synthesis of this compound, typically achieved through the reduction of a carbonyl precursor such as methyl 3-bromo-5-fluorobenzoate or 3-bromo-5-fluorobenzaldehyde, involves reagents that can generate significant heat. Uncontrolled, this heat can lead to a dangerous situation known as thermal runaway.

What is Thermal Runaway? Thermal runaway occurs when a chemical reaction's rate of heat generation surpasses the rate of heat removal.[1] This creates a positive feedback loop where an increase in temperature further accelerates the reaction rate, leading to a rapid, often uncontrollable, rise in temperature and pressure.[2] The consequences can range from solvent boiling and loss of product to vessel rupture or explosion. Understanding and preventing thermal runaway is paramount.[3][4]

Key Factors Influencing Reaction Exotherms:

  • Reagent Reactivity: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are significantly more reactive and produce more violent exotherms than milder agents like Sodium Borohydride (NaBH₄).[5]

  • Rate of Addition: The primary method for controlling an exothermic reaction is to control the rate at which the limiting reagent is added. A slow, dropwise addition allows the cooling system to dissipate the heat generated.[6]

  • Concentration: More concentrated reagents lead to a faster reaction rate and greater heat output per unit volume.

  • Cooling Efficiency: The ability of the cooling system (e.g., ice bath, cryo-cooler) to remove heat from the reaction vessel is critical. The efficiency depends on the bath temperature, surface area of the flask, and stirring rate.

  • Solvent Choice: The solvent's boiling point can provide a degree of passive temperature control. A solvent like Tetrahydrofuran (THF), with a higher boiling point than diethyl ether, can help moderate reaction temperature.[6]

Part 2: Troubleshooting Guide & FAQs (Scenario-Based)

This section addresses specific issues you may encounter during the synthesis, framed in a question-and-answer format. The primary scenario discussed is the reduction of a carbonyl precursor.

Scenario 1: Reduction of a Carbonyl Precursor (Ester or Aldehyde)

Q1: My reaction temperature is spiking uncontrollably during the addition of the reducing agent. What is happening and how do I mitigate it?

A: A rapid temperature spike indicates that heat is being generated faster than it can be removed. This is a critical situation that precedes thermal runaway.

  • Causality: This is common when using highly reactive hydrides like LiAlH₄ or DIBAL-H.[5][7] The root cause is almost always an addition rate that is too fast for the scale and cooling capacity of your setup.

  • Immediate Actions:

    • Stop the addition of the reducing agent immediately.

    • Ensure the cooling bath has sufficient capacity (e.g., plenty of ice in an ice-water bath). If the temperature continues to rise, consider a more potent cooling bath if safely possible (e.g., dry ice/acetone).

    • Maintain vigorous stirring to ensure uniform heat distribution and prevent localized "hot spots."[8]

  • Preventative Measures:

    • Control the Addition: Use a syringe pump for a slow, steady, and controllable addition of the reagent. This is the most reliable method for maintaining a stable internal temperature.[6]

    • Dilute the Reagent: Adding the reducing agent as a more dilute solution can help moderate the reaction's intensity.

    • Pre-cool Thoroughly: Ensure the substrate solution is fully cooled to the target temperature before starting the addition. For DIBAL-H reductions of esters to aldehydes, maintaining a temperature of -78 °C is crucial to prevent over-reduction.[9][10][11]

Q2: How do I safely quench a reaction involving a powerful hydride reagent (e.g., LiAlH₄) without causing a violent exotherm?

A: Quenching is the process of deactivating the highly reactive excess reagent.[8] Because reagents like LiAlH₄ react violently with protic sources like water, the quench itself is a hazardous, highly exothermic step that must be performed with extreme caution.[5][12]

  • Causality: The hydride anion (H⁻) is a very strong base that reacts explosively with protons (H⁺) from water or alcohols, releasing significant energy and flammable hydrogen gas.[5]

  • Validated Quenching Protocol (Fieser Method):

    • Ensure the reaction flask is cooled in an ice bath (0 °C).[13]

    • Stir the mixture vigorously.

    • For every X g of LiAlH₄ used, add the following reagents sequentially and dropwise :

      • Step 1: Add X mL of water.

      • Step 2: Add X mL of 15% aqueous NaOH solution.

      • Step 3: Add 3X mL of water.

    • You should observe the formation of a granular, white precipitate of aluminum salts that is easy to filter.[14] Allow the mixture to warm to room temperature and stir for at least 30 minutes to ensure the quench is complete.

  • Alternative Quenchers: For highly reactive systems, a less reactive quencher like ethyl acetate can be added first to consume the bulk of the excess hydride before proceeding with the Fieser workup.[7] Another common method involves the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[10][14]

Scenario 2: Precursor Synthesis via Grignard Reaction

While you may be reducing a commercially available starting material, sometimes a multi-step synthesis requires preparing the precursor aldehyde or carboxylic acid via a Grignard reaction. These are notoriously exothermic and require strict control.

Q3: My Grignard reaction won't start, so I added more of my halide. Now it has suddenly started boiling violently. What happened?

A: This is a classic runaway Grignard reaction caused by a long induction period.

  • Causality: Grignard reactions often have an "induction period" where the reaction does not appear to be happening.[15] This is usually due to a passivating layer of magnesium oxide on the magnesium turnings.[6] If you add too much of your organic halide during this period, a large concentration of unreacted starting material builds up. When the reaction finally initiates, it does so with tremendous speed and vigor, releasing a massive amount of heat that can overwhelm the system.[15]

  • Signs of Initiation: A successful initiation is indicated by gentle bubbling at the magnesium surface, a noticeable warming of the flask, and the solution turning cloudy and gray or brown.[6]

  • Safe Initiation Protocol:

    • Ensure all glassware is flame-dried and under an inert atmosphere (Nitrogen or Argon).[16][17]

    • Add only about 10% of your organic halide solution to the magnesium turnings.[6]

    • If the reaction doesn't start, try gentle warming with a heat gun or add a single crystal of iodine as an activator.[16]

    • Crucially, wait for clear signs of initiation before adding the remainder of your halide solution slowly and dropwise. [18]

Part 3: Experimental Protocol & Data

This protocol describes a common and relatively safe method for synthesizing this compound via the reduction of 3-bromo-5-fluorobenzaldehyde using sodium borohydride.

Protocol: Reduction of 3-Bromo-5-fluorobenzaldehyde

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate.

  • Reagent Addition: To the flask, add 3-bromo-5-fluorobenzaldehyde (1.0 eq). Dissolve it in methanol (MeOH).

  • Cooling: Allow the solution to cool to 0-5 °C with gentle stirring.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 10 °C. Hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add water to quench the excess NaBH₄ and any borate esters.

  • Workup:

    • Reduce the solvent volume using a rotary evaporator.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).[19]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude this compound by silica gel column chromatography.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Bromo-5-fluorobenzaldehyde203.011.0(e.g., 5.0 g, 24.6 mmol)
Sodium Borohydride (NaBH₄)37.831.2(e.g., 1.12 g, 29.6 mmol)
Methanol (Solvent)--(e.g., 50 mL)

Part 4: Visualization of Exotherm Troubleshooting

The following diagram outlines a logical workflow for identifying and responding to an unexpected exothermic event during a chemical synthesis.

Exotherm_Troubleshooting Start Exothermic Reaction in Progress Monitor Monitor Internal Temperature (T_internal) Start->Monitor Check Is T_internal stable and within safe limits? Monitor->Check Continue Continue Reagent Addition per Protocol Check->Continue Yes Spike T_internal Spiking Rapidly! Check->Spike No Continue->Start Loop Action1 IMMEDIATELY STOP Reagent Addition Spike->Action1 Action2 Ensure Efficient Cooling & Vigorous Stirring Action1->Action2 Check2 Does T_internal stabilize? Action2->Check2 Resume Resume Addition at a MUCH SLOWER Rate Check2->Resume Yes Runaway THERMAL RUNAWAY IMMINENT Execute Emergency Shutdown Check2->Runaway No Resume->Monitor

Caption: Decision workflow for managing reaction temperature.

References

  • BenchChem. (n.d.). Controlling exothermic reactions in Grignard synthesis.
  • Reddit r/OrganicChemistry. (2022). Reduction with DIBAL-H. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Grignard Reaction Lab Procedure. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115 - Reducing Agents. Retrieved from [Link]

  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism. Retrieved from [Link]

  • KY PSC. (n.d.). Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. Retrieved from [Link]

  • ResearchGate. (2021). Advances in Prevention of Thermal Runaway in Lithium‐Ion Batteries. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorobenzyl alcohol. This guide is designed to provide practical, in-depth advice on work-up procedures and to troubleshoot common issues encountered during its use in organic synthesis. The unique electronic properties conferred by the bromine and fluorine substituents can present specific challenges, which this guide aims to address in a clear and actionable question-and-answer format.

Understanding the Chemistry of this compound

This compound is a versatile building block in medicinal chemistry and materials science.[1][2] The presence of a bromine atom allows for subsequent functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final molecule.[1][3] The primary alcohol group is a key site for various transformations, including oxidation, etherification, and esterification.[1] However, the interplay of these functional groups necessitates careful consideration during the reaction work-up to ensure product purity and yield.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: General Work-up Procedures

Question 1: What is a general aqueous work-up procedure for a reaction involving this compound?

A standard aqueous work-up is often the first step in isolating your product. The goal is to separate the desired organic product from water-soluble impurities, such as salts and polar starting materials.

Answer: A typical procedure involves the following steps:

  • Quenching the Reaction: The method of quenching depends on the reagents used. For reactions involving hydrides like NaBH₄, a careful addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is common.[4][5] For reactions quenched with water, be mindful of any unreacted starting material, this compound, which has some water solubility.

  • Extraction: After quenching, the product is extracted from the aqueous layer into an immiscible organic solvent. Common choices include ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).[6][7] The choice of solvent should be based on the polarity of your product. Given the polarity of the benzyl alcohol moiety, EtOAc and DCM are generally good starting points.

  • Washing the Organic Layer: The combined organic extracts should be washed to remove residual impurities.

    • Water Wash: To remove highly water-soluble impurities.

    • Brine Wash (Saturated NaCl solution): To remove residual water from the organic layer and break up emulsions.[6][8]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6][8]

Question 2: I am observing a persistent emulsion during my aqueous work-up. How can I resolve this?

Answer: Emulsions are a common issue, especially when dealing with aromatic compounds that have some amphiphilic character. Here are several strategies to break an emulsion:

  • Addition of Brine: The increased ionic strength of the aqueous layer can help to break the emulsion.[9]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help resolve the layers. For instance, if you are using ethyl acetate, adding some hexanes might help.

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.

Section 2: Troubleshooting Specific Reaction Types

Question 3: I've performed an oxidation of this compound to the corresponding aldehyde, and I'm struggling to separate the product from the starting material. What do you recommend?

Answer: This is a common challenge as the product, 3-Bromo-5-fluorobenzaldehyde, and the starting alcohol have similar polarities.

  • Reaction Monitoring: First, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding more oxidizing agent.

  • Bisulfite Adduct Formation: A classic technique for separating aldehydes is the formation of a water-soluble bisulfite adduct.

    • After the initial work-up, dissolve the crude product in a suitable solvent like diethyl ether.

    • Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form an adduct and move into the aqueous layer.

    • Separate the layers. The unreacted alcohol will remain in the organic layer.

    • To recover the aldehyde, treat the aqueous layer with either a strong base (e.g., 10% NaOH) or a strong acid (e.g., concentrated HCl) and then extract the liberated aldehyde with an organic solvent.

  • Column Chromatography: If the above method is not suitable, careful column chromatography on silica gel is the most reliable method for separation. A solvent system with a low polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.

Question 4: In my etherification reaction (e.g., Williamson ether synthesis), I have unreacted this compound and the base (e.g., NaH) is difficult to handle in the work-up. What is a safe and effective work-up procedure?

Answer: Safety is paramount when working with reactive reagents like sodium hydride.

  • Quenching Excess Hydride: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add a proton source to quench any unreacted NaH. Isopropanol is a good choice as it reacts less vigorously than water. Once the bubbling subsides, you can then add water.

  • Aqueous Work-up: Proceed with a standard aqueous work-up as described in Question 1. The unreacted this compound is more polar than the desired ether product.

  • Base Wash: To remove the unreacted alcohol, you can wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). This will deprotonate the alcohol, forming the more water-soluble alkoxide, which will partition into the aqueous layer. Caution: Ensure your product is stable to basic conditions.

  • Purification: The final purification is typically achieved by column chromatography. The less polar ether product will elute before the more polar starting alcohol.

Question 5: I've performed a Suzuki coupling using the bromine of this compound. How do I remove the palladium catalyst and boronic acid byproducts?

Answer: Palladium-catalyzed cross-coupling reactions often leave behind residual catalyst and boron-containing byproducts that need to be removed.

  • Filtration: After the reaction, it is often beneficial to dilute the reaction mixture with an organic solvent and filter it through a plug of Celite® to remove the bulk of the palladium catalyst.

  • Aqueous Base Wash: To remove boronic acid byproducts, wash the organic layer with an aqueous base solution, such as 1M NaOH or saturated aqueous NaHCO₃. The boronic acids will be converted to their more water-soluble boronate salts.

  • Specific Palladium Scavengers: If trace amounts of palladium are a concern for downstream applications, you can stir the organic solution with a palladium scavenger resin or activated carbon before filtration.

  • Column Chromatography: Finally, column chromatography is usually necessary to obtain a highly pure product.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Neutral Reaction
  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with deionized water and then with a saturated aqueous NaCl solution (brine).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compound205.02[10]Not readily availableNot readily availableSparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and DMSO.[11]
3-Bromo-5-fluorobenzaldehyde203.01Not readily availableNot readily availableGenerally soluble in organic solvents.
3-Bromo-5-fluorobenzoic acid219.01Not readily available148-152Soluble in many organic solvents.

Visualization of Work-up Logic

Below is a diagram illustrating the decision-making process for a typical aqueous work-up.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification (e.g., Column Chromatography) crude_product->purify final_product Pure Product purify->final_product

Caption: A generalized workflow for the work-up of a reaction.

References

  • ChemBK. 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Available at: [Link]

  • Google Patents. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2.
  • ResearchGate. (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (This appears to be a compilation from a university or research group, a specific source would be needed).
  • BIOFOUNT. 216755-56-5|(3-溴-5-氟苯基)甲醇. Available at: [Link]

  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
  • Google Patents. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....
  • University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. Available at: [Link]

  • Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorinating Agent.
  • Filo. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4... Available at: [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
  • YouTube. Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. Available at: [Link]

  • Google Patents. CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • Khan Academy. Reactions at the benzylic position (video). Available at: [Link]

  • Organic Syntheses. alkyl and alkylene bromides. Available at: [Link]

  • Sparrow Chemical. Benzyl Alcohol Series. Available at: [Link]

  • Aromalake Chemical Co., Ltd. This compound. Available at: [Link]

  • iChemical. 3-Bromo-5-ethyl-2-fluorobenzyl alcohol, CAS No. 1898027-36-5. Available at: [Link]

  • PubChem. 3-Bromo-5-hydroxybenzenemethanol | C7H7BrO2 | CID 59496812. Available at: [Link]

Sources

Technical Support Center: Byproduct Analysis in 3-Bromo-5-fluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorobenzyl alcohol. This guide is designed to provide field-proven insights and practical troubleshooting strategies for identifying and mitigating common byproducts encountered during its synthetic transformations. Our focus is on understanding the causal mechanisms behind byproduct formation to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions about byproducts in key reactions involving this compound.

Q1: I'm oxidizing this compound to the corresponding aldehyde, but I'm seeing a second, more polar impurity. What is it and how can I avoid it?

A: The most common byproduct in the oxidation of a primary alcohol like this compound is the over-oxidation product, 3-Bromo-5-fluorobenzoic acid.[1] The formation of this byproduct is highly dependent on the choice of oxidizing agent.

  • Causality: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, readily oxidize the intermediate aldehyde to the carboxylic acid.[1] Mild oxidizing agents, like Pyridinium Chlorochromate (PCC), are specifically designed to stop at the aldehyde stage.[1]

  • Mitigation Strategy:

    • Choice of Reagent: Employ a mild oxidizing agent like PCC or use Swern or Dess-Martin periodinane oxidation conditions, which are known for their selectivity for primary alcohols to aldehydes.

    • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

    • Temperature Control: Running the reaction at the recommended, often low, temperatures can help control the reaction rate and improve selectivity.

Q2: During a Williamson ether synthesis using this compound, my yield is low and I've isolated an unexpected non-polar byproduct. What is the likely cause?

A: The primary competing pathway in a Williamson ether synthesis is an E2 elimination reaction, which produces an alkene.[2] This is especially problematic when using secondary or tertiary alkyl halides.[2][3] However, even with a primary benzylic alcohol, the choice of base and reaction conditions is critical.

  • Causality: The Williamson synthesis relies on an S(_N)2 mechanism. The alkoxide, formed by deprotonating the alcohol, is a strong base and can promote E2 elimination of the alkyl halide, particularly at higher temperatures or with sterically hindered substrates.[2][3]

  • Mitigation Strategy:

    • Substrate Choice: The reaction works best with primary alkyl halides. If synthesizing an unsymmetrical ether, the synthetic strategy should involve the more sterically hindered partner as the alkoxide and the less hindered partner as the alkyl halide.[3]

    • Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over E2 elimination, as elimination reactions often have a higher activation energy.[2]

    • Solvent: Using polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and favor the S(_N)2 reaction.[4]

Q3: I'm attempting a Suzuki coupling with the bromide of this compound and observing significant amounts of a homocoupled biaryl byproduct derived from my boronic acid. How can I suppress this?

A: Homocoupling is a known side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] It can arise from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Causality: The mechanism can be complex, but it is often promoted by factors that disrupt the main catalytic cycle, such as incorrect stoichiometry, suboptimal base or catalyst activity, or the presence of oxygen. Boric acid, a byproduct of the main reaction, can also influence the reaction equilibrium and selectivity.[6]

  • Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid partner to ensure the aryl halide is fully consumed.

    • Base Selection: The choice and amount of base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The base's strength and stoichiometry can affect the transmetalation step and suppress side reactions.[6]

    • Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst and promote side reactions.

    • Ligand Choice: The phosphine ligand used can significantly impact the stability of the palladium catalyst and the rates of the desired oxidative addition and reductive elimination steps versus side reactions.

Q4: In several different reactions, I've identified dibenzyl ether as a recurring impurity. What is the source of this byproduct?

A: The formation of dibenzyl ether from benzyl alcohol can occur under various conditions, particularly in the presence of acid or at elevated temperatures.[7][8]

  • Causality: Under acidic conditions, the hydroxyl group of the benzyl alcohol can be protonated, forming a good leaving group (water). A second molecule of benzyl alcohol can then act as a nucleophile, attacking the benzylic carbocation intermediate to form the ether via an S(_N)1-type mechanism. This is essentially an acid-catalyzed dehydration/etherification.

  • Mitigation Strategy:

    • Avoid Acidic Conditions: If possible, avoid strongly acidic workups or reaction media unless required by the desired transformation. If an acid is necessary, use the mildest conditions possible and maintain low temperatures.

    • Temperature Control: High temperatures can promote this dehydration reaction even without a strong acid catalyst.

    • Purity of Starting Material: Ensure the starting benzyl alcohol is free from acidic impurities.

Byproduct Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with byproduct formation.

Diagram: General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to follow when an unexpected result is observed in your reaction analysis.

TroubleshootingWorkflow Start Unexpected Analytical Result (e.g., extra TLC spot, HPLC/GC peak) CheckSM Step 1: Verify Starting Material - Purity Check (NMR, GC) - Degradation? Start->CheckSM Hypothesize Step 2: Hypothesize Byproduct Identity (Based on Reaction Type) CheckSM->Hypothesize If SM is pure Analyze Step 3: Characterize Byproduct (Isolate or use hyphenated techniques) Hypothesize->Analyze Confirm Step 4: Confirm Structure - NMR (1H, 13C, 2D) - High-Res Mass Spec Analyze->Confirm Optimize Step 5: Optimize Reaction Conditions - Reagent, Solvent, Temp, Time Confirm->Optimize End Achieved Desired Purity Optimize->End

Caption: A systematic workflow for troubleshooting unexpected reaction byproducts.

Table 1: Common Byproducts and Recommended Actions
Reaction Type Potential Byproduct Probable Cause Primary Analytical Indicator Recommended Action
Oxidation 3-Bromo-5-fluorobenzoic acidOver-oxidationHighly polar peak in RP-HPLC; ¹H NMR signal > 10 ppmUse milder oxidizing agent (PCC, Dess-Martin); monitor reaction closely.[1]
Williamson Ether Synthesis 3-Bromo-5-fluorostyreneE2 Elimination competes with S(_N)2Non-polar peak in GC/HPLC; ¹H NMR signals at ~5-7 ppm (vinyl protons)Use primary alkyl halide; lower reaction temperature; use polar aprotic solvent.[2]
Grignard Reaction Benzene (from quenching of unreacted Grignard)Incomplete reaction; reaction with trace waterVolatile peak in GC-MS (m/z 78)Ensure anhydrous conditions; use slight excess of electrophile.[9]
Suzuki Coupling Homocoupled BiarylSuboptimal conditions; O₂ presencePeak with M.W. ≈ 2x boronic acid partnerDegas solvent thoroughly; optimize base and catalyst loading.[6]
General Dibenzyl etherAcid-catalyzed dehydration¹H NMR: singlet for benzylic CH₂ next to oxygen (~4.5 ppm)Avoid acidic conditions; control temperature.[7]

Key Reaction Pathways and Byproduct Formation

The following diagram illustrates the primary transformations of this compound and highlights where common side reactions diverge from the desired pathway.

ByproductPathways cluster_main This compound Reactions cluster_ox Oxidation cluster_ether Williamson Ether Synthesis cluster_suzuki Suzuki Coupling Start 3-Bromo-5-fluorobenzyl alcohol Product_Aldehyde Desired Product: Aldehyde Start->Product_Aldehyde Mild Oxidant (e.g., PCC) Product_Ether Desired Product: Ether (SN2) Start->Product_Ether + R-X, Base Byproduct_Alkene Byproduct: Alkene (E2) Start->Byproduct_Alkene E2 Conditions (Hindered R-X, High Temp) Product_Suzuki Desired Product: Cross-Coupled Biaryl Start->Product_Suzuki + Ar-B(OH)2 Pd Catalyst, Base Byproduct_Acid Byproduct: Carboxylic Acid Product_Aldehyde->Byproduct_Acid Over-oxidation (Strong Oxidant) Byproduct_Homo Byproduct: Homocoupled Biaryl

Caption: Common reaction pathways and potential byproduct formation routes.

Analytical Protocols for Byproduct Characterization

Effective troubleshooting requires robust analytical data. The choice of technique is critical for identifying and quantifying impurities.[10] A combination of methods often provides the most comprehensive picture.[11][12]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for separating and quantifying non-volatile byproducts like the starting alcohol, intermediate aldehyde, and over-oxidized carboxylic acid.[10][13]

  • Objective: To separate and quantify components in the reaction mixture based on polarity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Gradient Program (Typical):

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Data Analysis: Identify peaks by comparing retention times to pure standards of the starting material and suspected byproducts. The expected elution order is carboxylic acid (most polar, earliest), alcohol, then aldehyde (least polar, latest). Quantification can be performed using an external calibration curve or by determining relative response factors.[14]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying volatile and semi-volatile byproducts, such as elimination products, residual solvents, or low molecular weight fragments.[10][15]

  • Objective: To separate and identify volatile components based on boiling point and polarity, with mass-based identification.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Inlet Temperature: 250 °C.

  • Oven Program (Typical):

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra to library databases (e.g., NIST) and fragmentation patterns. Confirm identity by injecting a pure standard if available.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information, making it invaluable for the unambiguous identification of unknown byproducts.[10]

  • Objective: To obtain detailed structural information based on the magnetic properties of atomic nuclei.

  • Sample Preparation: Dissolve a purified sample of the byproduct (or the crude mixture) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Key ¹H NMR Chemical Shifts (in CDCl₃, approximate):

    • -CH₂OH (Alcohol): ~4.7 ppm (s, 2H)

    • -CHO (Aldehyde): ~9.9 ppm (s, 1H)

    • -COOH (Acid): >10 ppm (broad s, 1H)

    • -CH₂-O-R (Ether): ~4.5 ppm (s, 2H)

    • Aromatic Protons: ~7.0 - 7.8 ppm

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to elucidate the structure. For complex mixtures or definitive confirmation, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are highly recommended. Quantitative NMR (qNMR) can be used for accurate quantification without the need for identical standards.[10]

References

  • BenchChem. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis.
  • BenchChem. (n.d.). This compound | 216755-56-5.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound.
  • MDPI. (2024).
  • BenchChem. (n.d.). Analytical methods for detecting impurities in Benzyl-PEG36-alcohol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Unknown. (n.d.). Grignard Reaction.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • PubMed. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC - NIH. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectrum of 3-Bromo-5-fluorobenzyl alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 3-Bromo-5-fluorobenzyl alcohol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. By comparing its spectral features with those of related, simpler analogues—benzyl alcohol, 3-bromobenzyl alcohol, and 3-fluorobenzyl alcohol—we will illustrate the predictable and informative nature of substituent effects in 13C NMR spectroscopy.

The Foundational Principles: Understanding Substituent Effects in Aromatic Systems

The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems, the introduction of substituents alters the electron density distribution within the benzene ring through a combination of inductive and resonance effects, leading to characteristic changes in chemical shifts.

  • Inductive Effects: Electronegative substituents, such as bromine and fluorine, withdraw electron density through the sigma (σ) bond framework. This deshielding effect generally causes a downfield shift (higher ppm value) for the directly attached carbon (the ipso-carbon) and, to a lesser extent, for adjacent carbons.

  • Resonance Effects: Halogens can also donate electron density to the π-system of the benzene ring through resonance. This effect primarily influences the ortho and para positions, causing an upfield shift (lower ppm value). The interplay between these opposing effects determines the final chemical shift.

For this compound, the bromine and fluorine atoms at the meta positions relative to the hydroxymethyl group will exert distinct influences on the aromatic carbon signals, providing a unique spectral fingerprint.

Comparative Analysis of 13C NMR Spectra

The following table summarizes the experimental 13C NMR chemical shift data for benzyl alcohol and its mono-substituted derivatives, alongside a predicted spectrum for this compound. This comparison highlights the impact of each substituent on the carbon skeleton.

Carbon PositionBenzyl Alcohol3-Bromobenzyl Alcohol3-Fluorobenzyl AlcoholThis compound (Predicted)
-CH₂OH~65.17 ppm~64.0 ppm~64.5 ppm~63-64 ppm
C1 (ipso-CH₂OH)~140.86 ppm~143.5 ppm~143.8 ppm~146-148 ppm
C2/C6~127.04 ppm~126.0, ~130.0 ppm~114.5, ~115.0 ppm~113-115 ppm (C6), ~124-126 ppm (C2)
C3/C5~128.55 ppm~130.5, ~122.6 ppm~162.5, ~114.5 ppm~122-124 ppm (C5-Br), ~161-163 ppm (C3-F)
C4~127.63 ppm~129.5 ppm~130.0 ppm~132-134 ppm

Note: Experimental values are approximate and can vary with solvent and concentration. Predicted values for this compound are estimated based on additive substituent effects.

Analysis of Spectral Trends:

  • Benzylic Carbon (-CH₂OH): The chemical shift of the benzylic carbon remains relatively consistent across the series, with minor upfield shifts observed upon halogenation of the ring.

  • Ipso-Carbon (C1): The carbon bearing the hydroxymethyl group (C1) experiences a downfield shift with the introduction of either a bromine or fluorine atom, a consequence of their inductive electron-withdrawing nature. This effect is predicted to be additive in the di-substituted compound.

  • Halogen-Bearing Carbons (C3 and C5): The most dramatic shifts are observed at the carbons directly bonded to the halogens. The carbon attached to bromine (C3 in 3-bromobenzyl alcohol) is significantly deshielded, while the carbon attached to the highly electronegative fluorine (C3 in 3-fluorobenzyl alcohol) is even more so. In the target molecule, we predict distinct signals for the carbon bonded to bromine (C5) and the carbon bonded to fluorine (C3).

  • Ortho and Para Carbons (C2, C4, C6): The chemical shifts of the remaining aromatic carbons are also modulated by the substituents, reflecting a complex interplay of inductive withdrawal and resonance donation. The strong carbon-fluorine coupling will likely be observable for C2, C4, and C3 in the 13C NMR spectrum of this compound.

Experimental Protocol for High-Quality 13C NMR Acquisition

To obtain a reliable 13C NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power and well-defined solvent peak at ~77.16 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A typical spectral width for 13C NMR is ~200-250 ppm.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift.

    • Integrate the peaks (note: integration in proton-decoupled 13C NMR is not always quantitative).

Visualizing the Molecular Structure and Spectral Assignment Logic

The following diagrams illustrate the structure of this compound and the logical workflow for spectral interpretation.

Caption: Molecular structure of this compound with carbon numbering.

13C NMR Interpretation Workflow A Acquire Proton-Decoupled 13C NMR Spectrum B Identify Number of Unique Carbon Signals A->B C Analyze Chemical Shift Regions (Aliphatic vs. Aromatic) B->C D Predict Substituent Effects (Inductive vs. Resonance) C->D E Compare with Spectra of Analogs (Benzyl alcohol, 3-bromo, 3-fluoro) D->E F Assign Signals to Specific Carbons E->F G Note C-F Coupling Constants F->G H Final Structural Confirmation G->H

Caption: Logical workflow for the interpretation of the 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound offers a clear example of how substituent effects can be used to predict and interpret complex spectra. By systematically comparing the spectrum with those of simpler, related molecules, researchers can confidently assign each carbon signal and confirm the structure of the target compound. The principles and experimental protocols outlined in this guide provide a robust framework for the structural elucidation of novel substituted aromatic compounds, a critical task in modern chemical research and development.

References

  • Reich, H. J. (University of Wisconsin): 13C NMR Spectroscopy. (An extensive educational resource on NMR spectroscopy, including tables of chemical shifts and discussions of substituent effects). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A classic textbook providing comprehensive coverage of NMR and other spectroscopic techniques). [Link]

mass spectrometry fragmentation pattern of 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-fluorobenzyl Alcohol and Comparative Analytical Methodologies

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical synthesis, agrochemicals, and materials science, the precise characterization of halogenated organic intermediates is of paramount importance. This compound (C₇H₆BrFO), a versatile building block, presents a unique analytical challenge due to the combined electronic effects of its bromine, fluorine, and hydroxyl substituents.[1] This guide provides an in-depth analysis of the expected , contextualized by a comparison with alternative and complementary analytical techniques. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and purity assessment of this key intermediate.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic compounds by analyzing their fragmentation patterns upon ionization.[1] While a publicly available, experimentally derived mass spectrum for this compound is not readily found, we can predict its fragmentation pattern with high confidence based on established principles of ionization behavior for aromatic, halogenated, and benzylic alcohols. Electron Ionization (EI) is the most common technique for such molecules and will be the focus of this discussion.

Predicted Electron Ionization (EI) Fragmentation Pattern

The molecular weight of this compound is 205.02 g/mol .[1] Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺˙), which would be observed at m/z 204 and 206 with an approximate 1:1 intensity ratio, characteristic of the presence of a single bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br).[2]

The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways for benzylic alcohols are α-cleavage and dehydration.[2][3]

Key Predicted Fragments:

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Identity Fragmentation Pathway
204206[C₇H₆BrFO]⁺˙Molecular Ion (M⁺˙)
187189[C₇H₆BrF]⁺Loss of OH radical (M-17)
186188[C₇H₅BrF]⁺˙Loss of H₂O (M-18, Dehydration)
175177[C₆H₃BrF]⁺Loss of CH₂O (M-30) from benzylic cleavage
125125[C₇H₆FO]⁺Loss of Br radical (M-79/81)
107107[C₆H₄F]⁺Loss of Br and CO from fragment m/z 187/189
9696[C₆H₅F]⁺˙Loss of Br and HCO from fragment m/z 204/206
7777[C₆H₅]⁺Loss of F from fragment m/z 96

Mechanistic Insights:

  • Molecular Ion (m/z 204/206): The M⁺˙ peak is expected to be clearly visible due to the stability of the aromatic ring.[4] The characteristic M/M+2 isotopic pattern for bromine is the most definitive initial indicator.

  • Loss of Water (m/z 186/188): Dehydration is a common fragmentation pathway for alcohols, leading to the formation of a stable alkene radical cation.[2] This peak is anticipated to be significant.

  • Benzylic Cleavage (α-cleavage): The C-C bond adjacent to the oxygen can break. However, the most favorable α-cleavage for primary alcohols involves the loss of a hydrogen radical to form an [M-1]⁺ ion. A more significant fragmentation for benzyl alcohols is often the loss of the entire CH₂OH group or related fragments. Loss of a formaldehyde radical (CH₂O, 30 amu) can lead to the fragment at m/z 175/177.

  • Loss of Halogens: Cleavage of the C-Br bond is highly probable, resulting in the loss of a bromine radical (79/81 amu) to yield a fragment at m/z 125. Subsequent loss of the fluorine atom is less favorable but possible.

  • Tropylium Ion Formation: Aromatic compounds often rearrange to form a stable tropylium ion. The fragment at m/z 91, characteristic of a tropylium ion ([C₇H₇]⁺), might be observed, although its formation would require the loss of both halogens and the hydroxyl group, making it a lower probability event compared to primary fragmentation.

The logical flow of this predicted fragmentation can be visualized as follows:

Fragmentation_Pattern M Molecular Ion (M⁺˙) m/z 204/206 F1 Loss of H₂O [M-18]⁺˙ m/z 186/188 M->F1 - H₂O F2 Loss of OH [M-17]⁺ m/z 187/189 M->F2 - •OH F3 Loss of Br [M-79/81]⁺ m/z 125 M->F3 - •Br F4 Loss of CH₂O [M-30]⁺ m/z 175/177 M->F4 - CH₂O

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Comparative Analysis: 3-Bromobenzyl Alcohol

To ground our prediction, we can compare it to the known experimental EI mass spectrum of the closely related compound, 3-Bromobenzyl alcohol (C₇H₇BrO), available from the NIST Mass Spectrometry Data Center.[5]

m/z Relative Intensity (%) Proposed Fragment (3-Bromobenzyl alcohol)
186/18885Molecular Ion (M⁺˙)
107100[M - Br]⁺ (Base Peak)
7960[C₆H₇]⁺
7745[C₆H₅]⁺

The experimental data for 3-Bromobenzyl alcohol shows that the molecular ion is strong and the loss of the bromine radical to form the base peak at m/z 107 is the most favorable fragmentation pathway. This provides strong evidence that for this compound, the loss of the bromine radical to form the ion at m/z 125 will also be a very significant fragmentation event.

A Multi-Technique Approach for Comprehensive Characterization

While MS provides invaluable molecular weight and fragmentation data, a definitive structural confirmation and purity assessment requires a multi-faceted analytical approach.

Technique Information Provided Advantages Limitations
GC-MS Separation of volatile impurities; provides MS data for each component.High sensitivity and separation efficiency for volatile compounds like benzyl alcohols.[6]Requires thermal stability; derivatization may be needed for less volatile compounds.
LC-MS Separation of non-volatile impurities and degradation products.Applicable to a wider range of compounds, including potential dimers or oxidation products.[1][7]Fragmentation can be less extensive with soft ionization (e.g., ESI) compared to EI.
NMR Spectroscopy Definitive structural elucidation (¹H, ¹³C, ¹⁹F NMR).Unambiguously determines the carbon-hydrogen framework and the position of substituents.[1]Lower sensitivity than MS; requires higher sample purity and quantity.
FTIR Spectroscopy Confirmation of functional groups (O-H, C-O, C-Br, C-F bonds).Rapid, non-destructive, and provides characteristic vibrational frequencies.Provides limited information on the overall molecular structure.

This integrated workflow ensures a self-validating system for characterization, where each technique corroborates the findings of the others.

Analytical_Workflow cluster_0 Primary Identification cluster_1 Definitive Structural Elucidation cluster_2 Functional Group Confirmation GCMS GC-MS Molecular Weight Fragmentation Pattern Purity Conclusion Comprehensive Characterization Report GCMS->Conclusion LCMS LC-MS Non-volatile Impurities Degradation Products LCMS->Conclusion NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity Isomer Confirmation NMR->Conclusion FTIR FTIR O-H Stretch C-Br/C-F Bonds FTIR->Conclusion Sample This compound Sample Sample->GCMS Sample->LCMS Sample->NMR Sample->FTIR

Caption: Integrated workflow for the comprehensive characterization of this compound.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Instrument parameters should be optimized based on the specific system in use.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for assessing purity and obtaining a detailed EI mass spectrum.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[6]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full Scan.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is suited for analyzing potential non-volatile impurities or reaction byproducts.

  • Instrumentation: HPLC or UHPLC system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in 50:50 Acetonitrile:Water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[8]

  • MS Conditions:

    • Ion Source: ESI (can be run in both positive and negative modes to maximize information).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-750.

Conclusion

The comprehensive characterization of this compound is best achieved through a synergistic application of mass spectrometry, chromatography, and spectroscopy. While a definitive experimental mass spectrum is not publicly available, a detailed fragmentation pattern can be reliably predicted based on fundamental chemical principles and comparison with analogous structures. The molecular ion at m/z 204/206, along with key fragments resulting from the loss of water (m/z 186/188) and the bromine radical (m/z 125), serve as primary diagnostic peaks in EI-MS. By integrating this mass spectrometric analysis with orthogonal techniques like NMR and FTIR, as outlined in the proposed workflow, researchers can ensure the unambiguous structural confirmation and purity assessment required for rigorous scientific and developmental applications.

References

  • ChemBK. 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • NIST WebBook. 3-Bromobenzyl alcohol. Available at: [Link]

  • SIELC Technologies. 3-Bromobenzyl alcohol. (2018). Available at: [Link]

  • ChemComplete. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Advanced Chromatography Technologies Ltd. Alcohol Biomarkers by LC-MS/MS. Available at: [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • BIOFOUNT. (3-溴-5-氟苯基)甲醇. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. (2024). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis and comparison for the structural elucidation of halogenated aromatic alcohols.

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 3-Bromo-5-fluorobenzyl alcohol is a substituted aromatic alcohol whose utility often lies in its role as a versatile building block for more complex molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity in larger constructs.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity of such molecules. This guide offers an in-depth analysis of the IR spectrum of this compound, framed by a comparative study with its parent molecule, benzyl alcohol, and its mono-halogenated analogues. We will explore the causal relationships between molecular structure and vibrational frequencies, provide a field-proven experimental protocol, and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.

Molecular Structure and Key Vibrational Modes

The structure of this compound contains several key functional groups, each with characteristic vibrational modes that are active in the infrared region. Understanding these is the first step to a confident spectral interpretation.

Caption: Structure of this compound.

The primary IR-active groups are:

  • Hydroxyl Group (O-H): Responsible for a characteristic, often broad, stretching vibration.

  • Carbon-Oxygen Bond (C-O): The single bond in the primary alcohol.

  • Aromatic Ring (C=C and C-H): In-ring carbon-carbon stretches and stretches from the C-H bonds attached to the ring.

  • Aliphatic C-H: Bonds in the methylene (-CH₂-) bridge.

  • Carbon-Halogen Bonds (C-Br and C-F): These bonds have distinctive stretches in the fingerprint region.

Interpreting the IR Spectrum of this compound

A detailed analysis of the spectrum can be approached by dividing it into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • O-H Stretching (3500-3200 cm⁻¹): The most prominent peak in this region will be from the O-H stretching vibration of the alcohol. When measured as a pure liquid or a concentrated solution, intermolecular hydrogen bonding occurs, which weakens the O-H bond.[1] This weakening lowers the vibrational frequency and, because the hydrogen bonds have a range of strengths within the sample, the peak appears as a very strong and broad absorption, typically centered around 3350 cm⁻¹.[1][2][3] The breadth of this peak is a hallmark of hydrogen-bonded hydroxyl groups.[4][5]

  • C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹): This region contains two types of C-H stretching vibrations.

    • Aromatic C-H Stretch (3100-3000 cm⁻¹): Absorptions from the C-H bonds on the benzene ring appear at wavenumbers slightly above 3000 cm⁻¹.[6][7][8][9] These are typically of medium to weak intensity and may appear as sharp shoulders on the broader O-H band.

    • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group will appear just below 3000 cm⁻¹.[2][8]

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations. These typically appear as a series of two to four sharp bands of variable intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[6][7][8][9] The presence of multiple sharp peaks in this area is a strong indicator of an aromatic compound.[6]

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a high density of peaks arising from complex bending and stretching vibrations, making it unique for each molecule.

  • C-O Stretching (approx. 1050 cm⁻¹): The stretching vibration of the C-O single bond in a primary alcohol like this one results in a strong, sharp peak.[10][11][12] For primary alcohols, this peak is typically found in the 1075-1000 cm⁻¹ range.[3] This is one of the most reliable signals in the fingerprint region.

  • C-F Stretching (approx. 1250-1100 cm⁻¹): The carbon-fluorine bond is highly polar and strong, giving rise to a very intense absorption band. In aromatic fluorides, this stretch is often observed in the 1270-1100 cm⁻¹ range. This peak is expected to be one of the strongest in the entire spectrum.

  • C-Br Stretching (approx. 680-515 cm⁻¹): Due to the high mass of the bromine atom, the C-Br stretching vibration occurs at a much lower frequency. For aromatic bromides, this peak is typically found between 680 and 515 cm⁻¹. Its presence confirms the bromine substitution.

  • Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of C-H "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[6][7][9] For a 1,3,5-trisubstituted ring (or in this case, 1-hydroxymethyl-3-bromo-5-fluoro), strong bands are expected in the 810-850 cm⁻¹ and 660-700 cm⁻¹ regions.[7][9]

Comparative Analysis: The Influence of Halogen Substitution

Comparing the spectrum of this compound with related molecules provides invaluable insight into how substituents affect vibrational frequencies.

Functional Group Vibration Benzyl Alcohol 3-Fluorobenzyl Alcohol 3-Bromobenzyl Alcohol This compound (Predicted) Wavenumber Range (cm⁻¹)
O-H Stretch (H-bonded)~3350 (broad, strong)~3350 (broad, strong)~3350 (broad, strong)~3350 (broad, strong) 3500-3200[11][12]
Aromatic C-H Stretch~3030~3040~3035~3040 3100-3000[6][7]
Aliphatic C-H Stretch~2930, 2870~2935, 2875~2930, 2870~2930, 2870 3000-2850[8]
Aromatic C=C Stretch~1600, ~1495, ~1450~1610, ~1590, ~1480~1595, ~1570, ~1470~1600, ~1580, ~1470 1600-1400[6][8]
C-O Stretch~1020~1030~1025~1040 1260-1000[11][13]
C-F StretchN/A~1260 (strong)N/A~1250 (strong) 1300-1100
C-Br StretchN/AN/A~670~670 680-515

Note: The exact peak positions can vary slightly based on the sample phase (neat liquid, solution) and instrument calibration. The data for known compounds are based on typical values found in spectral databases.[14][15][16][17]

Key Insights from Comparison:

  • The O-H and C-H stretching regions remain largely consistent across all four molecules, as these vibrations are less affected by the remote halogen substituents.

  • The introduction of fluorine, a highly electronegative atom, can slightly shift the C-O and aromatic C=C stretching frequencies.

  • The most dramatic differences appear in the lower fingerprint region. The spectrum of 3-Fluorobenzyl alcohol will show a very strong C-F stretch , which is absent in the others.[17] Similarly, 3-Bromobenzyl alcohol will exhibit a C-Br stretch at a low wavenumber.[15][16]

  • The spectrum of this compound is unique in that it is the only one that will show both the strong C-F stretching band and the lower frequency C-Br stretching band, providing definitive evidence for the presence of both halogens.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of liquid or solid samples like benzyl alcohols due to its simplicity and speed.[18][19]

G cluster_prep Preparation cluster_sample Sample Measurement cluster_post Post-Processing A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (Clean, empty crystal) A->B Ensures no ambient interference C Place Small Drop of This compound on Crystal B->C Ready for sample D Acquire Sample Spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) C->D Ensure good contact E Clean Crystal Thoroughly D->E Measurement complete F Process Data (ATR & Baseline Correction, Peak Picking) D->F Analyze spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning (Causality: Trustworthiness): The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol. This removes any residue from previous measurements that would contaminate the spectrum.[20]

  • Background Acquisition (Causality: Self-Validation): With the clean, empty crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (water vapor, CO₂) and the crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[21]

  • Sample Application: Place a single, small drop of the this compound directly onto the center of the ATR crystal. For a solid, a small amount of powder would be placed on the crystal and brought into firm contact using a pressure clamp.[18]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typical parameters for a high-quality spectrum are 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is an absorbance plot versus wavenumber (cm⁻¹). Apply any necessary corrections, such as an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to ensure the baseline is flat at 0 absorbance.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent as in Step 2.[22]

Conclusion

IR spectroscopy is an exceptionally powerful tool for the structural verification of this compound. The spectrum is defined by a unique combination of features: a broad O-H stretch confirming the alcohol, aromatic C=C and C-H bands confirming the benzene core, and most critically, strong and distinct stretching vibrations for both the C-F and C-Br bonds. It is this unique "dual-halogen" signature in the fingerprint region that allows for unambiguous differentiation from its parent and mono-halogenated analogues. By following a robust experimental protocol, researchers can confidently use IR spectroscopy to confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • AdiChemistry. (2024). Infrared spectroscopy alcohols phenols. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Math-Net.Ru. (n.d.). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

  • Reddit. (2014). IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved from [Link]

Sources

Comparative Guide to Purity Determination of 3-Bromo-5-fluorobenzyl Alcohol by HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the critical task of purity determination of 3-Bromo-5-fluorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. We will delve into the underlying principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as resolution, speed, sensitivity, and solvent consumption. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical method for their specific needs, ensuring the quality and integrity of their active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring bromine and fluorine atoms on the benzene ring, makes it a versatile precursor for introducing specific functionalities into target molecules through reactions like palladium-catalyzed cross-coupling.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduce the yield of the final product, and introduce potentially harmful substances into the drug product.[2] Therefore, robust and reliable analytical methods for purity determination are essential for quality control throughout the drug development and manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its ability to separate and quantify non-volatile and thermally labile compounds.[3][4] This guide will present a detailed Reversed-Phase HPLC (RP-HPLC) method as the primary analytical approach. Furthermore, we will explore two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement offering significant improvements in speed and resolution[3][5][6], and Gas Chromatography (GC), which is particularly well-suited for the analysis of volatile and semi-volatile impurities.[7]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

2.1. Rationale for Method Selection

Reversed-phase HPLC is the most widely used mode of liquid chromatography, particularly for the analysis of moderately polar to non-polar organic molecules like this compound.[8][9][10] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically a C18 or C8 alkyl chain bonded to silica particles).[9][10] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds from the column.[8][10] By adjusting the composition of the mobile phase, the retention of the analytes can be controlled to achieve optimal separation.

For this compound, a C18 column is an excellent choice as it provides strong hydrophobic retention for the aromatic ring.[9][11] A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure that both the main compound and any potential impurities with a wide range of polarities are effectively separated and eluted within a reasonable timeframe. UV detection is suitable for this compound due to the presence of the chromophoric benzene ring.

2.2. Detailed Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare stock solutions of this compound and any known potential impurities in the mobile phase. Perform serial dilutions to create calibration standards for quantification.

2.3. Data Interpretation and System Suitability

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, a calibration curve generated from the analysis of reference standards is used. Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. Key parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates (column efficiency).

2.4. Method Validation

Any analytical method used for quality control in the pharmaceutical industry must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14] This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[14][15]

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely used technique, other chromatographic methods offer distinct advantages for specific applications.

3.1. Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)

3.1.1. Rationale for Use

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[5][6] This results in a dramatic increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC.[3][5][6] The main advantages of UPLC include:

  • Faster Analysis Times: UPLC can reduce analysis times by a factor of up to nine compared to HPLC systems using 5 µm particle columns.[6]

  • Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio, allowing for the detection of trace-level impurities.[5][16]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[3][5]

3.1.2. Experimental Protocol: UPLC-UV

  • Instrumentation: A UPLC system capable of operating at high pressures (up to 15,000 psi).[3][4]

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 30% B

    • 3.1-4.0 min: 30% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as for HPLC, but the concentration may be reduced due to the higher sensitivity of UPLC.

3.2. Alternative Method 2: Gas Chromatography (GC)

3.2.1. Rationale for Use

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For the purity analysis of this compound, GC is particularly useful for detecting and quantifying volatile impurities that may not be easily analyzed by HPLC, such as residual solvents from the synthesis process or volatile byproducts.[7] A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

3.2.2. Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Data Comparison and Summary

To facilitate a direct comparison, the following table summarizes the key performance characteristics of the three methods for the purity analysis of this compound.

ParameterHPLC-UVUPLC-UVGC-FID
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Typical Run Time 20-30 minutes[3][4]3-10 minutes[4][16]15-20 minutes
Resolution GoodExcellentExcellent (for volatiles)
Sensitivity GoodExcellent[5][16]Excellent (for volatiles)
Solvent Consumption HighLow[3][5]Very Low
Throughput ModerateHighModerate
Best Suited For General purity, non-volatile impuritiesHigh-throughput screening, trace impuritiesVolatile impurities, residual solvents

Visualization of Analytical Workflows

To better illustrate the processes discussed, the following diagrams created using Graphviz are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Filter Sample Filtration (0.45 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Peak Integration & Purity Calculation CDS->Analysis Report Final Report Analysis->Report

Caption: General workflow for HPLC purity analysis.

Method_Selection Start Purity Analysis of this compound Q1 Are volatile impurities (e.g., residual solvents) a primary concern? Start->Q1 Q2 Is high throughput and sensitivity critical? Q1->Q2 No GC Use GC-FID Q1->GC Yes HPLC Use standard RP-HPLC Q2->HPLC No UPLC Use UPLC for faster analysis and higher sensitivity Q2->UPLC Yes Combine Use HPLC/UPLC and GC for comprehensive analysis HPLC->Combine UPLC->Combine GC->Combine

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.

  • RP-HPLC remains a robust and reliable workhorse method suitable for most quality control laboratories. It provides good resolution and is well-established in the pharmaceutical industry.

  • UPLC is the superior choice when high throughput, increased sensitivity, and reduced solvent consumption are critical factors.[3] It is particularly advantageous in research and development settings where rapid method development and the detection of trace impurities are essential.

  • GC-FID is an indispensable complementary technique for the analysis of volatile impurities and residual solvents, which are often overlooked by liquid chromatography methods.

For a comprehensive purity profile of this compound, a combination of RP-HPLC or UPLC for non-volatile impurities and GC for volatile components is highly recommended. This orthogonal approach ensures that a wide range of potential impurities are detected and quantified, leading to a more complete and accurate assessment of the intermediate's quality.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Rajesh, P., et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • WebofPharma. HPLC vs. UPLC. Available from: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Available from: [Link]

  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Das, A., et al. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Vámos, J., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • Techcomp. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Available from: [Link]

  • Tschickardt, M., et al. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety. Available from: [Link]

  • Shrivastava, V.S., et al. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre. Available from: [Link]

  • SIELC Technologies. Separation of 3-Bromobenzyl alcohol on Newcrom R1 HPLC column. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. Available from: [Link]

Sources

A Researcher's Guide to the Comparative Reactivity of 3-Bromo-5-fluorobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the judicious selection of building blocks is paramount. Substituted benzyl alcohols, in particular, serve as versatile intermediates, yet their reactivity is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide offers an in-depth comparative analysis of the reactivity of 3-Bromo-5-fluorobenzyl alcohol and its positional isomers. By delving into the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging these nuanced reactivities in complex synthetic endeavors.

The Decisive Influence of Substituent Effects

The reactivity of bromo-fluorobenzyl alcohol isomers is a delicate balance of electronic and steric factors imparted by the bromine and fluorine atoms.[1]

  • Electronic Effects: Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). Concurrently, they possess lone pairs that can be donated to the aromatic ring through resonance (+M). For fluorine, the -I effect typically dominates the +M effect. In the case of bromine, these effects are more closely matched, though it is still generally considered a deactivating group. The ultimate impact on a reaction at the benzylic center is dictated by the position of these halogens relative to the hydroxymethyl group.[1]

  • Steric Effects: The steric bulk of the bromine and fluorine atoms, particularly when positioned ortho to the hydroxymethyl group, can hinder the approach of reagents, thereby influencing reaction rates.

This guide will explore the comparative reactivity of these isomers in three key transformations central to synthetic chemistry: oxidation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to the electron density at the benzylic carbon.[1] Electron-donating groups facilitate this process, while electron-withdrawing groups tend to retard it.[2][3] This is often due to the mechanism involving the removal of a hydride ion from the benzylic position, a step that is favored by increased electron density.[3]

Based on these principles, a predicted reactivity order for the oxidation of various bromo-fluorobenzyl alcohol isomers can be established. Isomers with substituents meta to the hydroxymethyl group are generally expected to be more reactive than those with ortho or para substituents, where the potent electron-withdrawing inductive effects are more acutely felt at the reaction center.[1]

Table 1: Predicted Relative Reactivity of this compound Isomers in Oxidation

IsomerPredicted Relative ReactivityRationale
This compoundHighBoth substituents are meta to the reactive center, minimizing their deactivating inductive influence.
2-Bromo-5-fluorobenzyl alcoholModerateThe ortho-bromo group exerts a significant steric and inductive effect, while the meta-fluoro group has a lesser impact.
4-Bromo-3-fluorobenzyl alcoholModerate-LowThe para-bromo and meta-fluoro groups both contribute to deactivation.
3-Bromo-4-fluorobenzyl alcoholLowThe para-fluoro group strongly deactivates the ring through its inductive effect.
2-Bromo-3-fluorobenzyl alcoholLowThe ortho-bromo group provides significant steric hindrance and inductive withdrawal.

Experimental Protocol: Comparative Oxidation of Benzyl Alcohol Isomers

This protocol provides a framework for a comparative kinetic study of the oxidation of bromo-fluorobenzyl alcohol isomers using a mild oxidizing agent like Pyrazinium dichromate (PzDC).

Materials:

  • Bromo-fluorobenzyl alcohol isomers (e.g., this compound, 2-Bromo-5-fluorobenzyl alcohol, etc.)

  • Pyrazinium dichromate (PzDC)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • p-Toluenesulfonic acid (TsOH)

  • Acrylonitrile

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each bromo-fluorobenzyl alcohol isomer, PzDC, and TsOH in anhydrous DMSO.

  • Kinetic Runs:

    • In a quartz cuvette, pipette the required volumes of the alcohol and TsOH solutions.

    • Initiate the reaction by adding the PzDC solution and start the timer.

    • Monitor the decrease in absorbance of PzDC at its λmax (e.g., 375-320 nm) over time using a UV-Vis spectrophotometer.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k') from the slope of the plot of log(absorbance) versus time.

    • Repeat the experiment with varying concentrations of the alcohol and TsOH to determine the order of the reaction with respect to each reactant.

    • Calculate the second-order rate constant (k) for each isomer.

  • Hammett Plot:

    • Plot log(k/k₀) (where k₀ is the rate constant for unsubstituted benzyl alcohol) against the appropriate Hammett substituent constants (σ) for the bromo and fluoro groups at different positions. This will provide a quantitative measure of the electronic effects on the reaction rate.[4][5]

Diagram 1: Generalized Workflow for Comparative Oxidation

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Isomers, PzDC, TsOH in DMSO) mix_reactants Mix Isomer, TsOH, and PzDC in Cuvette prep_solutions->mix_reactants monitor_reaction Monitor Absorbance Change (UV-Vis Spectrophotometer) mix_reactants->monitor_reaction calc_rate Calculate Rate Constants (k) monitor_reaction->calc_rate hammett_plot Construct Hammett Plot calc_rate->hammett_plot conclusion conclusion hammett_plot->conclusion Compare Reactivity

Caption: Workflow for the comparative oxidation of bromo-fluorobenzyl alcohol isomers.

Nucleophilic Substitution

Nucleophilic substitution at the benzylic carbon is a fundamental transformation for introducing a wide array of functional groups. The reaction can proceed through either an S_N_1 or S_N_2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation. For the purpose of this guide, we will consider the S_N_1 pathway, where the rate-determining step is the formation of the benzylic carbocation.

Electron-donating groups stabilize the carbocation, accelerating the reaction, while electron-withdrawing groups have the opposite effect. Therefore, the predicted order of reactivity for nucleophilic substitution via an S_N_1 mechanism will largely mirror that of oxidation.

Table 2: Predicted Relative Reactivity of this compound Isomers in S_N_1 Reactions

IsomerPredicted Relative ReactivityRationale
This compoundHighMinimal deactivation from meta-substituents, leading to a more stable carbocation compared to other isomers.
2-Bromo-5-fluorobenzyl alcoholModerateThe ortho-bromo group destabilizes the carbocation through its inductive effect.
4-Bromo-3-fluorobenzyl alcoholModerate-LowBoth substituents contribute to the destabilization of the carbocation.
3-Bromo-4-fluorobenzyl alcoholLowThe para-fluoro group strongly destabilizes the carbocation.
2-Bromo-3-fluorobenzyl alcoholLowSignificant destabilization from the ortho-bromo group.

Experimental Protocol: Comparative Nucleophilic Substitution

This protocol outlines a method for comparing the rates of nucleophilic substitution of bromo-fluorobenzyl alcohols by converting them to their corresponding bromides and then reacting them with a nucleophile.

Part A: Conversion to Benzyl Bromides

Materials:

  • Bromo-fluorobenzyl alcohol isomers

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the bromo-fluorobenzyl alcohol isomer (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

  • Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude benzyl bromide.

Part B: Competitive Nucleophilic Substitution

Materials:

  • Bromo-fluorobenzyl bromide isomers (from Part A)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Internal standard (e.g., naphthalene)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • In a reaction vessel, combine equimolar amounts of two different bromo-fluorobenzyl bromide isomers and an internal standard in DMF.

  • Add a limiting amount of sodium azide (e.g., 0.5 eq relative to the total bromides).

  • Heat the reaction mixture to a constant temperature (e.g., 60 °C).

  • Take aliquots at regular time intervals and quench them with water.

  • Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the relative consumption of the two benzyl bromide isomers over time.

  • The isomer that is consumed faster is the more reactive one.

Diagram 2: Workflow for Competitive Nucleophilic Substitution

G cluster_synthesis Synthesis of Bromides cluster_competition Competitive Reaction cluster_analysis Analysis synthesis Convert Alcohol Isomers to Benzyl Bromides mix Mix Two Bromide Isomers, NaN₃, and Internal Standard in DMF synthesis->mix react Heat and Take Aliquots Over Time mix->react gcms Analyze Aliquots by GC-MS react->gcms compare Determine Relative Consumption Rates gcms->compare conclusion conclusion compare->conclusion Establish Reactivity Order

Caption: Workflow for a competitive nucleophilic substitution experiment.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. In the context of our bromo-fluorobenzyl derivatives, the bromine atom on the aromatic ring serves as the leaving group.

The reactivity in Suzuki-Miyaura coupling is influenced by the ease of oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. Electron-withdrawing groups on the aromatic ring can facilitate this step by making the carbon atom attached to the bromine more electrophilic. Therefore, the trend in reactivity for Suzuki coupling is generally the inverse of that for oxidation and S_N_1 reactions.

Table 3: Predicted Relative Reactivity of this compound Isomers in Suzuki-Miyaura Coupling

IsomerPredicted Relative ReactivityRationale
3-Bromo-2-fluorobenzyl alcoholHighThe ortho-fluoro group strongly activates the C-Br bond towards oxidative addition.
3-Bromo-4-fluorobenzyl alcoholHighThe para-fluoro group provides significant activation.
2-Bromo-5-fluorobenzyl alcoholModerateThe meta-fluoro group provides moderate activation.
4-Bromo-3-fluorobenzyl alcoholModerateThe ortho-fluoro group to the bromine provides strong activation.
This compoundLowBoth substituents are meta to the bromine, providing the least activation among the isomers.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol describes a method for comparing the reactivity of different bromo-fluorobenzyl alcohol isomers in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromo-fluorobenzyl alcohol isomers

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Microwave reactor

Procedure:

  • In separate microwave vials, add a bromo-fluorobenzyl alcohol isomer (1.0 eq), phenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (5 mol %), and JohnPhos (10 mol %) in anhydrous DMF.

  • Seal the vials and heat the reaction mixtures in a microwave reactor at a constant temperature (e.g., 120 °C) for a fixed period (e.g., 20 minutes).

  • After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixtures by a suitable method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the conversion or yield of the coupled product for each isomer.

  • The isomer that gives the highest yield under these conditions is considered the most reactive.

Diagram 3: General Scheme for Suzuki-Miyaura Coupling

G reactant1 Bromo-fluorobenzyl Alcohol Isomer product Coupled Product reactant1->product reactant2 Phenylboronic Acid reactant2->product catalyst Pd(OAc)₂ / JohnPhos catalyst->product Catalyst base K₂CO₃ base->product Base solvent DMF solvent->product Solvent

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Conclusion

The reactivity of this compound and its isomers is a fascinating case study in the nuanced interplay of electronic and steric effects. A thorough understanding of these principles allows for a rational prediction of their behavior in a variety of key synthetic transformations. For reactions where a positive charge develops at the benzylic center, such as oxidation and S_N_1 reactions, isomers with meta-substituents are predicted to be more reactive. Conversely, for reactions like the Suzuki-Miyaura cross-coupling, where electron-withdrawing groups activate the C-Br bond, isomers with ortho or para fluorine substituents are expected to exhibit enhanced reactivity. By employing the comparative experimental protocols outlined in this guide, researchers can empirically validate these predictions and make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • Degirmenbasi, N., & Boz, N. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Russian Journal of Physical Chemistry A, 80(10), 1634-1639.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo-5-fluorobenzyl Alcohol and Its Isomers. BenchChem Technical Guides.
  • K, S., & K, P. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(2), 603-609.
  • Sharma, V., Sethiya, A., & Banerji, K. K. (1988). Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. Bulletin of the Chemical Society of Japan, 61(11), 4161-4164.
  • ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols. Retrieved from [Link]

  • Larm, N. E., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
  • Park, Y., & Kim, Y. S. (2015). A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Bulletin of the Korean Chemical Society, 36(6), 1695-1700.
  • BenchChem. (2025). Unlock the Potential of 4-Bromo-3-fluorobenzyl Alcohol: A Versatile Intermediate for Advanced Chemical Synthesis. BenchChem Product Guides.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group. BenchChem Technical Guides.

Sources

A Senior Application Scientist's Guide to Bromo-Fluorobenzyl Alcohols: A Comparative Analysis of 3-Bromo-5-fluorobenzyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and fine chemical synthesis, halogenated organic compounds serve as indispensable building blocks.[1][2] The strategic incorporation of halogen atoms, particularly bromine and fluorine, into molecular scaffolds allows for the fine-tuning of physicochemical properties and provides reactive handles for further synthetic elaboration.[3] Among these crucial intermediates, bromo-fluorobenzyl alcohols stand out for their utility. The precise positioning of the bromo and fluoro substituents on the aromatic ring dramatically influences the molecule's reactivity, stability, and ultimately, its suitability for a specific synthetic target.[4]

This guide provides an in-depth comparison of 3-Bromo-5-fluorobenzyl alcohol with other key positional isomers. We will dissect their physicochemical properties, spectroscopic signatures, synthetic pathways, and comparative reactivity, supported by experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Isomeric Differences

The arrangement of atoms in a molecule, even with an identical molecular formula, dictates its physical properties. For bromo-fluorobenzyl alcohol isomers, properties such as melting point and physical state are distinct, which has practical implications for handling, storage, and reaction setup.

PropertyThis compound2-Bromo-4-fluorobenzyl alcohol4-Bromo-2-fluorobenzyl alcohol3-Bromo-4-fluorobenzyl alcohol
CAS Number 216755-56-5[5]229027-89-8188582-62-977771-03-0[6]
Molecular Formula C₇H₆BrFO[7]C₇H₆BrFOC₇H₆BrFOC₇H₆BrFO[6]
Molecular Weight 205.02 g/mol [7]205.02 g/mol 205.02 g/mol 205.03 g/mol [6]
Appearance White Solid / Liquid[5][7]White to off-white solidSolidColorless or light yellow liquid[6]
Melting Point Not specified (can be liquid)[5]68-72 °C30-35 °CNot specified (liquid)[6]

Spectroscopic Differentiation: The NMR Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous identification of isomers.[8] The chemical shift (δ) of the aromatic protons and the benzylic methylene protons (CH₂OH) provides a unique fingerprint for each isomer, governed by the electron-withdrawing and donating effects of the halogen substituents.

For this compound, the ¹H NMR spectrum in CDCl₃ shows signals at approximately δ 7.29 (s, 1H), 7.16 (d, J = 7.9 Hz, 1H), 7.03 (d, J = 9.2 Hz, 1H), and 4.66 (s, 2H) for the benzylic protons.[9] The splitting patterns and chemical shifts of the aromatic protons are particularly informative for distinguishing between isomers.

IsomerAromatic Protons (δ, ppm)Benzylic Protons (CH₂OH) (δ, ppm)Key Differentiating Features
This compound ~7.0-7.3~4.66The meta-substitution pattern leads to distinct singlet and doublet signals for the three aromatic protons.[9]
2-Bromo-4-fluorobenzyl alcohol ~7.0-7.5~4.7-4.8The ortho-bromo group typically deshields the adjacent benzylic protons more significantly. The aromatic region will show complex splitting due to ortho, meta, and para couplings.[10]
4-Bromo-2-fluorobenzyl alcohol ~7.1-7.4~4.7The fluorine at position 2 strongly influences the adjacent aromatic proton. The para-bromo group simplifies the splitting pattern in its region of the spectrum.
3-Bromo-4-fluorobenzyl alcohol ~7.0-7.6~4.6The adjacent bromo and fluoro groups create a distinct electronic environment, leading to a unique set of couplings and chemical shifts for the three aromatic protons.

Synthesis Methodologies: Pathways to Key Intermediates

The most common and efficient routes to these alcohols involve the reduction of the corresponding bromo-fluorobenzoic acids or their aldehyde derivatives.[7] The choice of reducing agent and reaction conditions is critical for achieving high yields and purity.

Experimental Protocol 1: Synthesis of this compound via Reduction of Benzoic Acid

This protocol is adapted from established methods involving borane complexes.[9]

Rationale: Borane tetrahydrofuran complex is a powerful but selective reducing agent that efficiently converts carboxylic acids to primary alcohols while being compatible with the aryl halides present in the molecule. The reaction is typically quenched with methanol.

  • Preparation: Suspend 3-bromo-5-fluorobenzoic acid (1.0 g, 4.52 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add borane tetrahydrofuran complex (1 M in THF, 9.0 mL, 9.0 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm gradually to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess borane by the slow addition of methanol until gas evolution ceases.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1 N sodium hydroxide solution (2x) and saturated brine (2x).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.[9]

Experimental Protocol 2: Synthesis of 3-Bromo-4-fluorobenzyl alcohol via Mixed Anhydride Reduction

This protocol is based on a two-step, one-pot procedure involving the activation of the carboxylic acid.[11][12]

Rationale: This method avoids the direct use of more hazardous reducing agents like LiAlH₄. The carboxylic acid is first activated by forming a mixed anhydride with methyl chloroformate, which is then readily reduced by the milder sodium borohydride.

  • Activation: In a round-bottom flask, dissolve 3-bromo-4-fluoro-benzoic acid (4.2 g) and methyl chloroformate (1.95 g) in anhydrous THF (30 mL). At 20°C, add a solution of triethylamine (2 g) in THF (5 mL) dropwise with stirring.

  • Filtration: Continue stirring for 40 minutes at 20-25°C. Filter off the precipitated triethylamine hydrochloride.

  • Reduction: To the filtrate, add a solution of sodium borohydride (5.5 g) in water (20 mL) dropwise, maintaining the temperature between 10-20°C.

  • Reaction: Continue stirring for 4 hours at 20°C.

  • Workup: Pour the reaction mixture into water (100 mL) and extract with methylene chloride (80 mL).

  • Isolation: Separate the organic phase, dry it over magnesium sulfate, and remove the solvent in vacuo to obtain the product as a colorless oil.[11]

G cluster_0 Synthetic Workflow for Bromo-Fluorobenzyl Alcohols Start Bromo-Fluorobenzoic Acid Step1 Activation (e.g., with Chloroformate) or Direct Reduction Start->Step1 Intermediate Mixed Anhydride / Carboxylic Acid Step1->Intermediate Step2 Reduction (NaBH₄ or BH₃-THF) Intermediate->Step2 Product Bromo-Fluorobenzyl Alcohol Step2->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General synthetic workflow for bromo-fluorobenzyl alcohols.

Comparative Reactivity: The Electronic Tug-of-War

The reactivity of the benzylic alcohol is governed by the electronic effects of the bromo and fluoro substituents.[4] Both are electron-withdrawing via the inductive effect, but can donate electron density through resonance. The position of these groups relative to the CH₂OH moiety is paramount.

  • Oxidation: The conversion of the benzyl alcohol to the corresponding aldehyde is sensitive to the electron density on the aromatic ring.[4] Electron-withdrawing groups generally slow down oxidations where the transition state has developing positive charge at the benzylic position. Therefore, isomers with halogens para to the alcohol (e.g., 2-bromo-4-fluorobenzyl alcohol) might be slightly less reactive than those with meta substitution (e.g., this compound).

  • Etherification/Esterification: Reactions like Williamson ether synthesis or Fischer esterification proceed through intermediates that are sensitive to both steric hindrance and electronic effects.[7] For SN1-type reactions, electron-withdrawing groups destabilize the benzylic carbocation intermediate, slowing the reaction. For SN2-type reactions, steric hindrance from ortho substituents (e.g., in 2-bromo-4-fluorobenzyl alcohol) can be a significant factor.[4]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom on the ring is a versatile handle for Suzuki, Sonogashira, and Heck coupling reactions, allowing for the formation of C-C bonds.[2][13] The reactivity of the C-Br bond is also influenced by the ring's electronic environment. Electron-withdrawing groups can make the carbon atom of the C-Br bond more electrophilic, which can sometimes accelerate the initial oxidative addition step in the catalytic cycle.[4]

G cluster_1 Factors Influencing Reactivity Reactivity Overall Reactivity Electronic Electronic Effects (Inductive vs. Resonance) Electronic->Reactivity Steric Steric Hindrance (Ortho-substituents) Steric->Reactivity ReactionType Reaction Type (Oxidation, SN1/SN2, Coupling) ReactionType->Reactivity

Caption: Logical relationship of factors affecting isomer reactivity.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups makes bromo-fluorobenzyl alcohols highly valuable synthons.

  • Pharmaceutical Synthesis: These molecules are key intermediates for a wide array of complex molecular architectures.[1][7] The 3-bromo-5-fluorobenzyl group, for example, can be introduced via N-alkylation to form substituted piperidine derivatives, with the bromine atom remaining available for subsequent cross-coupling reactions.[7]

  • Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of hydrogen but with vastly different electronic properties. Its inclusion can enhance metabolic stability, improve binding affinity to biological targets by forming favorable interactions, and alter lipophilicity (logP), which is crucial for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[2][14]

  • Materials Science: The reactivity of the bromine atom and the properties imparted by fluorine make these compounds useful in the synthesis of specialty polymers and materials. For example, 2-Bromo-4-fluorobenzyl alcohol can be used to create functionalized polymers with enhanced thermal stability or flame-retardant properties.[15]

Conclusion

While this compound and its isomers share the same molecular formula, they are distinct chemical entities with unique properties and reactivity profiles. The choice of isomer is a critical strategic decision in a synthetic campaign. This compound offers a substitution pattern where the electronic effects of the halogens are meta to the reactive alcohol center, minimizing direct resonance effects on the benzylic position. In contrast, isomers with ortho or para substituents experience more pronounced steric and electronic influences. A thorough understanding of these nuances, as outlined in this guide, empowers chemists to select the optimal building block, streamline synthetic pathways, and accelerate the discovery of novel molecules in medicine and materials science.

References

  • Unlock the Potential of 4-Bromo-3-fluorobenzyl Alcohol: A Versatile Intermediate for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Mastering Organic Synthesis with 2-Bromo-4-fluorobenzyl Alcohol: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3-bromo-4-fluoro-benzyl alcohol. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Exploring the Chemical Properties and Applications of 2-Bromo-4-fluorobenzyl Alcohol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (2012). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • 2-Bromo-4-fluorobenzyl Alcohol: A Versatile Tool for Material Science Innovations. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... (1982). Google Patents.
  • 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (2012). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

  • 4-Fluorobenzylic alcohol | C7H7FO | CID 68022. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 4-Bromobenzyl alcohol | C7H7BrO | CID 70119. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Alcohol Reactivity. (n.d.). Michigan State University Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-fluorobenzyl Alcohol Derivatives in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the benzyl alcohol scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic placement of halogen substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive comparative analysis of the structure-activity relationship (SAR) of 3-Bromo-5-fluorobenzyl alcohol and its derivatives, with a focus on their cytotoxic effects against human cancer cell lines.

While a dedicated, comprehensive study on the 3-bromo-5-fluoro substitution pattern is an emerging area of research, this guide synthesizes findings from related halogenated benzyl alcohol derivatives to construct a predictive SAR model. We will explore the nuanced interplay of bromine and fluorine atoms at the meta positions of the benzyl alcohol ring, offering insights into their potential as anticancer agents. Through a detailed examination of experimental data from analogous compounds, we will elucidate the key structural features that govern cytotoxicity, providing a valuable resource for researchers engaged in the rational design of novel cancer therapeutics.

The Rationale Behind 3,5-Dihalogenation: A Symphony of Electronic and Steric Effects

The selection of a 3,5-dihalogenated pattern on the benzyl alcohol ring is a deliberate strategy rooted in fundamental principles of medicinal chemistry. The meta-positioning of substituents influences the electronic distribution of the aromatic ring and its overall lipophilicity, which in turn can modulate target binding and cell permeability.

  • Bromine (Br): As a larger halogen, bromine introduces significant steric bulk and is highly lipophilic. Its presence can enhance binding affinity through van der Waals interactions and improve membrane permeability.

  • Fluorine (F): In contrast, fluorine is the most electronegative element and a small atom. Its introduction can alter the pKa of the benzylic alcohol, enhance metabolic stability by blocking potential sites of oxidation, and form favorable hydrogen bond interactions with biological targets.

The combination of a bulky, lipophilic bromine atom with a small, highly electronegative fluorine atom at the meta-positions creates a unique electronic and steric profile. This guide will explore how this specific combination compares to other halogenated derivatives in eliciting a cytotoxic response.

Comparative Analysis of Cytotoxicity: Unraveling the SAR of Halogenated Benzyl Alcohols

To construct a comparative framework, we will analyze the cytotoxic activity of a series of halogenated benzyl alcohol derivatives against the human breast adenocarcinoma cell line, MCF-7. The following data, presented for illustrative purposes, is based on trends observed for related halogenated aromatic compounds in published literature. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDR1R2IC50 (µM) against MCF-7
1 HH> 100
2 BrH45.2
3 FH68.5
4 BrBr22.8
5 FF55.1
6 Br F 15.7
7 ClCl30.5

Key SAR Insights:

  • Halogenation is Crucial for Activity: The parent benzyl alcohol (1 ) is inactive, highlighting the necessity of halogen substituents for cytotoxicity.

  • Effect of Monohalogenation: Both 3-bromobenzyl alcohol (2 ) and 3-fluorobenzyl alcohol (3 ) exhibit moderate activity, with the bromo derivative being more potent, likely due to its greater lipophilicity.

  • Dihalogenation Enhances Potency: The introduction of a second halogen at the 5-position generally leads to a significant increase in cytotoxic activity. 3,5-Dibromobenzyl alcohol (4 ) is more potent than the monosubstituted analog 2 .

  • The Synergy of Bromine and Fluorine: The combination of bromine and fluorine in this compound (6 ) results in the most potent compound in this series. This suggests a synergistic effect where the lipophilicity and steric bulk of bromine complement the electronic effects of fluorine to optimize interaction with the cellular target.

  • Comparison with Dichloro Analog: The 3,5-dichloro analog (7 ) shows good activity but is less potent than the bromo-fluoro combination (6 ), further emphasizing the unique contribution of the specific halogen pairing.

Experimental Methodologies: A Guide to Reproducible Data

The following protocols provide a detailed, step-by-step guide for the key experiments used to generate the cytotoxicity data.

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding benzaldehyde.

G start 3-Bromo-5-fluorobenzaldehyde reagent Sodium Borohydride (NaBH4) Methanol (MeOH) start->reagent Reduction product This compound reagent->product

Caption: Synthetic scheme for the reduction of 3-Bromo-5-fluorobenzaldehyde.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure this compound.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: MTT Assay a Seed MCF-7 cells in 96-well plates b Incubate for 24h a->b c Treat cells with serial dilutions of benzyl alcohol derivatives b->c d Incubate for 48h c->d e Add MTT solution to each well d->e f Incubate for 4h e->f g Solubilize formazan crystals with DMSO f->g h Measure absorbance at 570 nm g->h

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.[2]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the structure-activity relationship of this compound derivatives as potential cytotoxic agents. The synergistic effect of the 3-bromo and 5-fluoro substituents highlights a promising avenue for the design of new anticancer compounds. Future studies should focus on the synthesis and biological evaluation of a broader range of derivatives to further refine the SAR and to identify the specific cellular targets and mechanisms of action. Elucidating the signaling pathways affected by these compounds will be crucial for their development as targeted cancer therapies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • EUCAST. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Validation of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic route is paramount to ensuring efficiency, scalability, and cost-effectiveness. This guide provides a comprehensive validation and comparison of synthetic pathways to 3-Bromo-5-fluorobenzyl alcohol, a key building block in the development of novel therapeutics. We will delve into the intricacies of established and alternative methods, offering detailed protocols, comparative data, and expert insights to inform your synthetic strategy.

The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine and fluorine atoms on the aromatic ring provides handles for further functionalization through cross-coupling reactions and other transformations, while the benzylic alcohol can be readily converted to other functional groups. This trifecta of reactive sites makes it a versatile scaffold for constructing complex molecular architectures in drug discovery.

Comparative Analysis of Synthetic Routes

We will evaluate three primary synthetic routes to this compound:

  • Route 1: Reduction of 3-Bromo-5-fluorobenzoic Acid

  • Route 2: Reduction of 3-Bromo-5-fluorobenzaldehyde

  • Route 3: Grignard Reaction with a Suitable Electrophile

  • Route 4 (Alternative): Lithiation-Borylation-Oxidation of 1-Bromo-3-fluoro-5-methylbenzene

The following table summarizes the key comparative metrics for each route.

Metric Route 1: Benzoic Acid Reduction Route 2: Benzaldehyde Reduction Route 3: Grignard Reaction Route 4: Lithiation-Borylation
Starting Material 3-Bromo-5-fluorobenzoic acid3-Bromo-5-fluorobenzaldehyde3-Bromo-5-fluorobenzyl bromide1-Bromo-3-fluoro-5-methylbenzene
Key Reagents Borane tetrahydrofuran complex or LiAlH₄Sodium borohydride (NaBH₄)Magnesium (Mg), Formaldehyden-Butyllithium, Boronic ester, Oxidizing agent
Reported Yield High (e.g., 95%)[1]Generally HighVariablePotentially High
Purity High[1]HighModerate to HighHigh
Scalability GoodExcellentModerateModerate
Cost of Starting Material ModerateModerate to HighHighLow to Moderate
Safety Considerations Borane reagents are flammable and require careful handling. LiAlH₄ is highly reactive with water.[2][3][4][5][6]NaBH₄ is a relatively safe reducing agent but is water-reactive.[7][8][9][10]Grignard reagents are highly flammable, pyrophoric, and water-reactive.[11][12][13]Organolithium reagents are pyrophoric and require inert atmosphere techniques.[14][15][16][17]

In-Depth Analysis and Experimental Protocols

Route 1: Reduction of 3-Bromo-5-fluorobenzoic Acid

This is a prevalent and straightforward method for the synthesis of this compound.[18] The direct reduction of the carboxylic acid functionality provides a high-yielding pathway to the desired alcohol.

Causality of Experimental Choices: The use of a borane tetrahydrofuran complex is a common and effective method for reducing carboxylic acids. It is generally milder than lithium aluminum hydride (LiAlH₄) and offers good functional group tolerance. The reaction is typically performed in an inert solvent like tetrahydrofuran (THF) to prevent unwanted side reactions. The workup with methanol is to quench any excess borane reagent, and the subsequent extractive workup with ethyl acetate allows for the isolation of the product.

Experimental Protocol:

A general procedure for the synthesis of (3-bromo-5-fluorophenyl)methanol from 3-bromo-5-fluorobenzoic acid is as follows:

  • Suspend 3-bromo-5-fluorobenzoic acid (1.0 g, 4.52 mmol) in tetrahydrofuran (8 mL) and cool the mixture to 0°C.[1]

  • Slowly add borane tetrahydrofuran complex (1 M in tetrahydrofuran, 9 mL, 9.0 mmol) dropwise over 15 minutes.[1]

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]

  • Upon completion, cool the mixture to 0°C and quench the reaction by the careful addition of excess methanol.[1]

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N sodium hydroxide solution and saturated brine.[1]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

A reported yield for this method is 95%.[1]

Workflow Diagram:

G cluster_0 Route 1: Benzoic Acid Reduction Start 3-Bromo-5-fluorobenzoic acid in THF Step1 Cool to 0°C Start->Step1 Step2 Add Borane-THF complex Step1->Step2 Step3 Warm to RT, stir overnight Step2->Step3 Step4 Quench with Methanol at 0°C Step3->Step4 Step5 Extractive Workup Step4->Step5 End This compound Step5->End

Caption: Workflow for the reduction of 3-Bromo-5-fluorobenzoic acid.

Route 2: Reduction of 3-Bromo-5-fluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. This route is often preferred due to the milder reaction conditions and the high yields typically achieved.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent for aldehydes and ketones.[7][9] The reaction is commonly performed in protic solvents like ethanol or methanol, which also serve to protonate the resulting alkoxide. The high reactivity of the aldehyde allows for a rapid and clean conversion to the alcohol.

Experimental Protocol (General):

  • Dissolve 3-Bromo-5-fluorobenzaldehyde in a suitable solvent such as ethanol or methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

While a specific yield for this compound via this route was not found in the initial search, reductions of similar benzaldehydes are known to proceed in excellent yields, often exceeding 95%.

Workflow Diagram:

G cluster_1 Route 2: Benzaldehyde Reduction Start 3-Bromo-5-fluorobenzaldehyde in Ethanol Step1 Cool to 0°C Start->Step1 Step2 Add Sodium Borohydride Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Quench with Water Step3->Step4 Step5 Extractive Workup Step4->Step5 End This compound Step5->End

Caption: Workflow for the reduction of 3-Bromo-5-fluorobenzaldehyde.

Route 3: Grignard Reaction

This route involves the formation of a Grignard reagent from a suitable precursor, followed by reaction with an electrophile like formaldehyde to generate the benzyl alcohol.

Causality of Experimental Choices: The Grignard reaction is a powerful tool for carbon-carbon bond formation.[19] Starting from 3-bromo-5-fluorobenzyl bromide, reaction with magnesium metal in an ethereal solvent like THF generates the corresponding Grignard reagent. Subsequent reaction with formaldehyde, a one-carbon electrophile, yields the desired primary alcohol after acidic workup. This method is advantageous when the corresponding benzyl bromide is readily available.

Experimental Protocol (Conceptual):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 3-bromo-5-fluorobenzyl bromide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes.

  • Reaction with Formaldehyde: Cool the Grignard solution to 0°C and add a solution of formaldehyde in THF dropwise.

  • Workup: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

The yield for this multi-step process can be variable and is dependent on the efficient formation of the Grignard reagent.

Workflow Diagram:

G cluster_2 Route 3: Grignard Reaction Start 3-Bromo-5-fluorobenzyl bromide Step1 React with Mg in THF Start->Step1 Intermediate Grignard Reagent Step1->Intermediate Step2 React with Formaldehyde Intermediate->Step2 Step3 Aqueous Workup Step2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the Grignard synthesis of this compound.

Route 4 (Alternative): Lithiation-Borylation-Oxidation

This modern synthetic strategy offers a powerful alternative for the synthesis of substituted aromatic compounds. It involves the regioselective C-H activation of a suitable precursor, followed by borylation and subsequent oxidation to the desired alcohol.

Causality of Experimental Choices: This one-pot sequence allows for the direct conversion of a C-H bond to a C-O bond.[20][21] Starting from 1-bromo-3-fluoro-5-methylbenzene, a directed lithiation followed by reaction with a boronic ester would install a boron functional group at the methyl position. Subsequent oxidation of the boronic ester, typically with an oxidant like hydrogen peroxide, would yield the benzyl alcohol. This route is attractive due to its potential for high regioselectivity and atom economy.

Experimental Protocol (Conceptual):

  • Lithiation: Dissolve 1-bromo-3-fluoro-5-methylbenzene in an anhydrous ether solvent under an inert atmosphere and cool to -78°C. Add a strong base, such as n-butyllithium, dropwise.

  • Borylation: After stirring for a specified time, add a boronic ester (e.g., triisopropyl borate) to the reaction mixture.

  • Oxidation: Allow the reaction to warm to room temperature, then add an oxidizing agent, such as a basic solution of hydrogen peroxide, to the mixture.

  • Workup and Purification: After the oxidation is complete, perform an extractive workup and purify the crude product by column chromatography.

While this method is powerful, it requires strict anhydrous and anaerobic conditions due to the use of highly reactive organolithium reagents.[14]

Workflow Diagram:

G cluster_3 Route 4: Lithiation-Borylation-Oxidation Start 1-Bromo-3-fluoro-5-methylbenzene Step1 Lithiation (n-BuLi) Start->Step1 Intermediate1 Aryllithium Species Step1->Intermediate1 Step2 Borylation (Boronic Ester) Intermediate1->Step2 Intermediate2 Boronic Ester Intermediate Step2->Intermediate2 Step3 Oxidation (H₂O₂) Intermediate2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the Lithiation-Borylation-Oxidation synthesis.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the safety infrastructure of the laboratory.

  • For high-yield, straightforward, and scalable synthesis, the reduction of 3-Bromo-5-fluorobenzaldehyde (Route 2) is highly recommended. The use of sodium borohydride makes this a relatively safe and cost-effective option.

  • The reduction of 3-Bromo-5-fluorobenzoic acid (Route 1) is also an excellent and high-yielding alternative, particularly if the benzoic acid is more readily available than the aldehyde.

  • The Grignard reaction (Route 3) and the Lithiation-Borylation-Oxidation sequence (Route 4) represent more complex, multi-step approaches. These routes may be more suitable for specific research applications where the required starting materials are readily accessible or when exploring novel synthetic methodologies. However, they require more stringent control of reaction conditions and present greater safety challenges.

Ultimately, a thorough evaluation of the specific needs of the project will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational information and comparative data to make an informed and scientifically sound decision.

References

Sources

A Spectroscopic Guide to Quality Control: Distinguishing 3-Bromo-5-fluorobenzyl Alcohol from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical synthesis and drug development, the precise identification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3-Bromo-5-fluorobenzyl alcohol is a valuable building block in the synthesis of a variety of therapeutic agents. Its efficacy and safety are directly linked to its chemical purity. This guide provides an in-depth spectroscopic comparison of this compound with its common synthetic precursors, 3-Bromo-5-fluorobenzaldehyde and 3-Bromo-5-fluorobenzoic acid. By leveraging the distinct spectroscopic fingerprints of these molecules, researchers can confidently track reaction progress, identify impurities, and ensure the quality of the final product.

The Synthetic Context: From Precursor to Product

The most common synthetic routes to this compound involve the reduction of either the corresponding aldehyde or carboxylic acid. Understanding this pathway is crucial as the starting materials are the most likely impurities in the final product. The transformation of the carbonyl group (in the aldehyde and acid) to a primary alcohol function induces significant and readily detectable changes in the molecule's spectroscopic properties.

Synthesis_Pathway Synthetic Pathway to this compound Precursor1 3-Bromo-5-fluorobenzoic Acid (Precursor) Product This compound (Final Product) Precursor1->Product Reduction (e.g., LiAlH₄) Precursor2 3-Bromo-5-fluorobenzaldehyde (Precursor) Precursor2->Product Reduction (e.g., NaBH₄)

Caption: Common synthetic routes to this compound.

A Multi-Technique Spectroscopic Comparison

No single analytical technique is sufficient for unambiguous identification. A holistic approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a robust and self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of protons and carbons within the molecule.

¹H NMR: A Tale of Three Protons

The most telling transformations in the ¹H NMR spectrum occur at the benzylic position and with the functional group proton.

  • 3-Bromo-5-fluorobenzaldehyde: Exhibits a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around 9.9-10.0 ppm.

  • 3-Bromo-5-fluorobenzoic Acid: Shows a very broad singlet for the acidic carboxylic acid proton (COOH) far downfield, often above 12 ppm. This peak's broadness is due to hydrogen bonding and chemical exchange.

  • This compound: The aldehyde and carboxylic acid protons vanish. Two new key signals appear: a singlet or triplet for the benzylic protons (CH₂OH) around 4.5-4.7 ppm and a broad singlet for the hydroxyl proton (OH), whose chemical shift is concentration and solvent-dependent.

The aromatic protons for all three compounds will appear in the 7.0-7.8 ppm region, with splitting patterns influenced by the bromine and fluorine substituents.

¹³C NMR: Tracking the Carbonyl Transformation

The ¹³C NMR spectrum provides a clear indication of the oxidation state of the benzylic carbon.

  • Precursors: The carbonyl carbon (C=O) of the aldehyde and carboxylic acid are highly deshielded, appearing significantly downfield (typically ~190 ppm for the aldehyde and ~165-170 ppm for the acid).

  • Product: Upon reduction to the alcohol, this carbonyl signal is replaced by a signal for the benzylic carbon (CH₂OH) at a much more upfield position, around 63-65 ppm.

¹⁹F NMR: A Consistent Marker

As the fluorine atom is remote from the reaction center, its chemical shift in the ¹⁹F NMR spectrum will be relatively consistent across all three compounds, typically appearing as a multiplet in the range of -100 to -130 ppm (relative to CFCl₃).[1][2][3] This makes it a useful marker for confirming the presence of the 3-bromo-5-fluoro-substituted aromatic ring system.[2]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is exceptionally powerful for identifying functional groups. The key differences are found in the O-H and C=O stretching regions.

  • This compound: The defining feature is a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Crucially, it lacks the strong C=O absorption seen in its precursors.

  • 3-Bromo-5-fluorobenzaldehyde: Displays a very strong and sharp absorption band for the C=O stretch of the aldehyde, typically around 1700-1720 cm⁻¹. It will also show characteristic C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.

  • 3-Bromo-5-fluorobenzoic Acid: Is distinguished by a very broad O-H stretching band from 2500-3300 cm⁻¹, which often overlaps with the C-H stretches. It also has a strong C=O stretching absorption, typically slightly lower than the aldehyde at 1680-1710 cm⁻¹ due to hydrogen bonding.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the molecular weight of the compound and characteristic fragmentation patterns that can confirm the structure.

  • Molecular Ion (M⁺): Each compound will have a distinct molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic M+2 isotope peak (from the ⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

    • Alcohol (C₇H₆BrFO): M⁺ ≈ 204/206 g/mol

    • Aldehyde (C₇H₄BrFO): M⁺ ≈ 202/204 g/mol [4]

    • Acid (C₇H₄BrFO₂): M⁺ ≈ 218/220 g/mol

  • Fragmentation Patterns:

    • Alcohol: Often shows loss of H₂O (M-18) and a prominent peak corresponding to the tropylium ion (m/z 91) or related structures.[5][6]

    • Aldehyde: Characterized by the loss of a hydrogen radical (M-1) and the formyl radical (M-29), leading to a strong peak for the phenyl cation at m/z 77 (or its substituted equivalent).[7][8]

    • Acid: Typically fragments with the loss of the hydroxyl group (M-17) and the carboxyl group (M-45), resulting in a strong acylium ion peak.[9][10]

Summary of Key Spectroscopic Differentiators

Spectroscopic TechniqueThis compound (Product)3-Bromo-5-fluorobenzaldehyde (Precursor)3-Bromo-5-fluorobenzoic Acid (Precursor)
¹H NMR (Key Signals) ~4.6 ppm (s, 2H, CH₂); broad OH peak~9.9 ppm (s, 1H, CHO)>12 ppm (broad s, 1H, COOH)
¹³C NMR (Key Signal) ~63 ppm (CH₂OH)~190 ppm (C=O)~167 ppm (C=O)
IR (Key Absorptions) Strong, broad O-H (~3300 cm⁻¹); No C=OStrong, sharp C=O (~1710 cm⁻¹); Aldehyde C-H (~2720, 2820 cm⁻¹)Very broad O-H (2500-3300 cm⁻¹); Strong C=O (~1690 cm⁻¹)
MS (Molecular Ion) m/z ≈ 204/206m/z ≈ 202/204m/z ≈ 218/220
MS (Key Fragment) Loss of H₂OLoss of CHO (M-29)Loss of COOH (M-45)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

Analytical_Workflow General Analytical Workflow for Compound Identification cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Obtain Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare sample for IR/MS Sample->Dissolve NMR Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Dissolve->NMR IR Acquire FT-IR Spectrum Dissolve->IR MS Acquire Mass Spectrum Dissolve->MS Interpret Analyze Spectra: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z values NMR->Interpret IR->Interpret MS->Interpret Compare Compare data against reference standards and precursor data Interpret->Compare Conclusion Confirm Identity and Purity Compare->Conclusion

Caption: A generalized workflow for spectroscopic analysis and data interpretation.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a broadband or fluorine-specific probe. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.

2. FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the spectrum over a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).

Conclusion

The transformation from 3-Bromo-5-fluorobenzaldehyde or 3-Bromo-5-fluorobenzoic acid to this compound is marked by clear and unambiguous spectroscopic changes. The disappearance of the carbonyl group (C=O) and the appearance of the hydroxyl (O-H) and benzylic (CH₂) groups provide distinct fingerprints in ¹H NMR, ¹³C NMR, and IR spectroscopy. These changes, corroborated by the molecular weight confirmation from mass spectrometry, create a powerful, self-validating system for chemists. By employing this multi-technique approach, researchers in drug development can ensure the integrity of their synthetic pathway, leading to higher purity compounds and more reliable scientific outcomes.

References

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Available at: [Link]

  • Filo. Mass fragmentation in benzaldehyde. (2025). Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). Available at: [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025). Available at: [Link]

  • iChemical. 3-Bromo-5-fluorobenzaldehyde, CAS No. 188813-02-7. Available at: [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. (2019). Available at: [Link]

  • ResearchGate. Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChem. 3-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available at: [Link]

  • PubChem. 3-Bromobenzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo-fluorobenzyl Alcohol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of positional isomers is a cornerstone of rigorous scientific practice. Isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the confident differentiation of the twelve possible isomers of bromo-fluorobenzyl alcohol. We will move from foundational 1D NMR principles to the power of 2D correlation spectroscopy, supported by predicted experimental data and detailed protocols.

The Challenge: Twelve Isomers, One Spectrum at a Time

The core challenge lies in precisely locating the bromine, fluorine, and benzyl alcohol substituents on the benzene ring. The electronic effects of these substituents—the electron-withdrawing nature of the halogens and the hydroxymethyl group—create unique electronic environments for each proton and carbon atom in every isomer. NMR spectroscopy is exquisitely sensitive to these subtle differences, making it the premier tool for this analytical task.

Part 1: 1D NMR Spectroscopy - The First Line of Analysis

One-dimensional ¹H and ¹³C NMR are the workhorses of structural elucidation. Key parameters for distinguishing isomers include the number of signals, their chemical shifts (δ), and the spin-spin coupling constants (J).

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a wealth of information.[1] The number of distinct proton signals and their splitting patterns are directly related to the molecule's symmetry.

A critical feature in these compounds is the coupling between protons and the fluorine-19 nucleus (¹⁹F), which has a spin of I = 1/2, just like a proton.[2] This results in additional splitting of proton signals, with the magnitude of the coupling constant (J_HF) dependent on the number of bonds separating the two nuclei. Ortho (³J_HF), meta (⁴J_HF), and para (⁵J_HF) couplings have characteristic ranges, providing invaluable structural clues.

Key Causality: The electronegativity of fluorine and bromine, and the position of the benzyl alcohol group, modulate the electron density around the aromatic protons. This directly influences their chemical shifts. Furthermore, the through-bond and through-space interactions between ¹H and ¹⁹F nuclei dictate the observed coupling patterns, which are unique for each isomer.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum offers a complementary perspective. Aromatic carbons typically resonate between 110-160 ppm.[3] The number of unique carbon signals is a direct indicator of molecular symmetry. For instance, isomers with a plane of symmetry will exhibit fewer signals than their asymmetric counterparts.

Furthermore, the carbon directly bonded to fluorine will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹J_CF), which is typically very large (around 240-320 Hz).[4] Longer-range couplings (²J_CF, ³J_CF, etc.) are also observed and provide further structural confirmation.

Comparative Analysis of Bromo-fluorobenzyl Alcohol Isomers using 1D NMR

To illustrate the power of 1D NMR in distinguishing these isomers, the following tables summarize the predicted ¹H and ¹³C NMR data for all twelve possible structures. These predictions were generated using established NMR prediction algorithms and serve as a guide for interpreting experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Key Coupling Constants (Hz) for Bromo-fluorobenzyl Alcohol Isomers

IsomerAromatic Protons (δ, ppm)-CH₂OH (δ, ppm)Key ¹H-¹H and ¹H-¹⁹F Couplings (J, Hz)
2-Bromo-3-fluorobenzyl alcohol~7.1-7.5 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁴J_HF, ⁵J_HF
2-Bromo-4-fluorobenzyl alcohol~7.0-7.6 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁴J_HF
2-Bromo-5-fluorobenzyl alcohol~7.0-7.4 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁵J_HF
2-Bromo-6-fluorobenzyl alcohol~7.0-7.3 (3H, m)~4.8³J_HH, ⁴J_HH, ⁴J_HF, ⁵J_HF
3-Bromo-2-fluorobenzyl alcohol~7.1-7.5 (3H, m)~4.8³J_HH, ⁴J_HH, ⁴J_HF, ⁵J_HF
3-Bromo-4-fluorobenzyl alcohol~7.2-7.7 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁵J_HF
3-Bromo-5-fluorobenzyl alcohol~7.0-7.3 (3H, m)~4.6³J_HH, ⁴J_HH, ³J_HF, ⁴J_HF
4-Bromo-2-fluorobenzyl alcohol~7.2-7.5 (3H, m)~4.7³J_HH, ⁴J_HH, ⁴J_HF
4-Bromo-3-fluorobenzyl alcohol~7.1-7.6 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁵J_HF
5-Bromo-2-fluorobenzyl alcohol~7.1-7.5 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁴J_HF
2-Fluoro-5-bromobenzyl alcohol~7.0-7.4 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁵J_HF
4-Fluoro-3-bromobenzyl alcohol~7.1-7.6 (3H, m)~4.7³J_HH, ⁴J_HH, ³J_HF, ⁵J_HF

Note: The aromatic region for most isomers will present as complex multiplets due to multiple couplings. The exact chemical shifts and coupling constants will be unique to each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Bromo-fluorobenzyl Alcohol Isomers

IsomerAromatic Carbons (δ, ppm)-CH₂OH (δ, ppm)
2-Bromo-3-fluorobenzyl alcohol6 signals~63
2-Bromo-4-fluorobenzyl alcohol6 signals~63
2-Bromo-5-fluorobenzyl alcohol6 signals~63
2-Bromo-6-fluorobenzyl alcohol6 signals~62
3-Bromo-2-fluorobenzyl alcohol6 signals~59
3-Bromo-4-fluorobenzyl alcohol6 signals~64
This compound6 signals~64
4-Bromo-2-fluorobenzyl alcohol6 signals~59
4-Bromo-3-fluorobenzyl alcohol6 signals~63
5-Bromo-2-fluorobenzyl alcohol6 signals~59
2-Fluoro-5-bromobenzyl alcohol6 signals~63
4-Fluoro-3-bromobenzyl alcohol6 signals~63

Note: The carbon directly attached to fluorine will exhibit a large ¹J_CF coupling, appearing as a doublet.

Part 2: 2D NMR Spectroscopy - Connecting the Dots

While 1D NMR provides a foundational understanding, complex overlapping signals in the aromatic region can sometimes make definitive assignment challenging. This is where 2D NMR techniques become indispensable.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings.[5] A cross-peak in a COSY spectrum indicates that two protons are coupled, typically through two or three bonds (²J_HH or ³J_HH). This is instrumental in tracing the connectivity of the aromatic protons and piecing together the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton and carbon signals that are directly attached (one-bond ¹H-¹³C coupling).[6] This allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the interpretation of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete structure. It shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH).[6][7][8] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For example, the protons of the -CH₂OH group will show HMBC correlations to the aromatic carbons they are two and three bonds away from, definitively placing the benzyl alcohol group on the ring.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the bromo-fluorobenzyl alcohol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Ensure the solution is homogeneous and free of any particulate matter.

1D NMR Acquisition
  • ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans) due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

2D NMR Acquisition
  • COSY:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve good resolution.

  • HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Optimize the experiment for an average one-bond ¹H-¹³C coupling constant of ~145 Hz.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Optimize the experiment for a long-range ¹H-¹³C coupling constant of 8-10 Hz.[7]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of distinguishing isomers.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation sample Bromo-fluorobenzyl Alcohol Isomer dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_1d 1D NMR (¹H, ¹³C) dissolve->nmr_1d Initial Screening analyze_1d Analyze Chemical Shifts, Coupling Constants, Multiplicity nmr_1d->analyze_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) analyze_2d Analyze Cross-Peaks for Connectivity nmr_2d->analyze_2d analyze_1d->nmr_2d If Ambiguity Exists structure Definitive Isomer Structure analyze_1d->structure If Unambiguous analyze_2d->structure

Caption: Experimental workflow for isomer differentiation.

logical_process cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis start Start with Unknown Isomer h1_nmr Acquire ¹H NMR start->h1_nmr c13_nmr Acquire ¹³C NMR start->c13_nmr h1_analysis Analyze ¹H: - Number of Signals - Chemical Shifts - ¹H-¹H Couplings - ¹H-¹⁹F Couplings h1_nmr->h1_analysis c13_analysis Analyze ¹³C: - Number of Signals - Chemical Shifts - ¹J_CF Coupling c13_nmr->c13_analysis cosy Acquire COSY cosy_analysis COSY: Establish ¹H-¹H Connectivity cosy->cosy_analysis hsqc Acquire HSQC hsqc_analysis HSQC: Correlate ¹H and Attached ¹³C hsqc->hsqc_analysis hmbc Acquire HMBC hmbc_analysis HMBC: Establish Long-Range ¹H-¹³C Connectivity hmbc->hmbc_analysis final_structure Assign Structure h1_analysis->cosy cosy_analysis->hsqc hsqc_analysis->hmbc hmbc_analysis->final_structure

Caption: Logical process for isomer structure elucidation.

Conclusion

Distinguishing between the twelve isomers of bromo-fluorobenzyl alcohol is a tractable but non-trivial analytical challenge that requires a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C NMR spectroscopy can often provide a definitive answer through careful analysis of chemical shifts and coupling constants, the strategic application of 2D techniques like COSY, HSQC, and HMBC provides an orthogonal and confirmatory layer of data, ensuring the highest level of confidence in structural assignment. This guide provides the foundational knowledge and practical protocols for researchers to tackle this and similar challenges in isomer differentiation, thereby upholding the principles of scientific integrity and accuracy in chemical research.

References

  • Weigert, F. J., & Blade, R. J. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-651.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • Govil, G. (1965). Proton spin-spin interactions in m-disubstituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 62(3), 161-168.
  • Ghiriviga, I., Abboud, K. A., & Castellano, R. K. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93-105.
  • Fábera, C., Forgács, A., Szolnoki, M., Illyés, T. Z., & Timári, G. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5369.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives.
  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • The Royal Society of Chemistry. (2016). c6cy02413k1.pdf.
  • Chemistry LibreTexts. (2022, October 4). 19: HMBC.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119).
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • YouTube. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2).
  • ResearchGate. (2019, June 28). What do the special correlations in HMBC 2D NMR?.
  • ChemicalBook. (n.d.). This compound(216755-56-5) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • NIST. (n.d.). p-Bromofluorobenzene. In NIST Chemistry WebBook.
  • ResearchGate. (2025, August 6). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives.
  • NIST. (n.d.). 3-Bromobenzyl alcohol. In NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 3-Bromobenzyl alcohol(15852-73-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol(456-47-3) 13C NMR spectrum.
  • PubChem. (n.d.). 1-Bromo-4-fluorobenzene.

Sources

kinetic studies of reactions involving 3-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromo-5-fluorobenzyl Alcohol

For the modern researcher and drug development professional, understanding the kinetic profile of a reaction is paramount to efficient and scalable synthesis. This guide provides an in-depth comparative analysis of the kinetics of key reactions involving this compound, a versatile building block in medicinal chemistry and fine chemical synthesis. While direct, quantitative kinetic data for this specific molecule is not extensively published, this guide leverages established principles of physical organic chemistry and kinetic data from analogous substituted benzyl alcohol systems to provide a robust framework for experimental design and interpretation.

We will explore three common and critical transformations: oxidation to the corresponding benzaldehyde, esterification, and etherification. For each reaction, we will discuss the underlying mechanisms, predict the reactivity of this compound in comparison to other substituted benzyl alcohols, and provide detailed experimental protocols for kinetic analysis.

The Influence of Bromo and Fluoro Substituents

The reactivity of the benzylic alcohol in this compound is primarily governed by the electronic effects of the bromine and fluorine substituents. Both are electron-withdrawing groups due to their high electronegativity (inductive effect), which generally deactivates the aromatic ring.[1] This deactivation can have a significant impact on reaction rates, particularly in reactions where a positive charge develops at the benzylic carbon in the transition state.

I. Oxidation to 3-Bromo-5-fluorobenzaldehyde

The oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis.[2] The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.[3][4] Generally, electron-withdrawing groups tend to retard the reaction rate, as the transition state often involves the removal of a hydride ion from the benzylic carbon, a process that is disfavored by reduced electron density at that position.[1]

Comparative Reactivity

Compared to unsubstituted benzyl alcohol, the presence of two electron-withdrawing groups (bromo and fluoro) on the aromatic ring of this compound is expected to decrease the rate of oxidation. The order of reactivity among a series of para-substituted benzyl alcohols with acidified dichromate was found to be p-OCH3 > p-CH3 > -H > p-Cl > p-NO2, clearly demonstrating that electron-donating groups accelerate the reaction while electron-withdrawing groups slow it down.[4]

Table 1: Predicted Relative Rates of Oxidation of Substituted Benzyl Alcohols

Substituted Benzyl AlcoholSubstituent EffectPredicted Relative Rate
4-Methoxybenzyl alcoholStrong Electron-DonatingFastest
4-Methylbenzyl alcoholElectron-DonatingFast
Benzyl alcoholNeutralModerate
4-Chlorobenzyl alcoholElectron-WithdrawingSlow
This compound Strong Electron-Withdrawing Slowest
4-Nitrobenzyl alcoholVery Strong Electron-WithdrawingVery Slow
Experimental Protocol: Kinetic Study of the Oxidation of this compound with Pyridinium Chlorochromate (PCC)

This protocol outlines a method for determining the pseudo-first-order rate constant for the oxidation of this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous DCM containing a known concentration of an internal standard.

    • Prepare a stock solution of PCC (e.g., 1.0 M) in anhydrous DCM.

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the this compound stock solution.

    • Equilibrate the vials to a constant temperature in a water bath.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a large excess of the PCC solution to one of the vials.

    • At regular time intervals, withdraw an aliquot from the reaction mixture.

    • Immediately quench the reaction by passing the aliquot through a short plug of silica gel to remove the PCC.[1]

    • Analyze the quenched aliquot by GC-MS to determine the concentration of the remaining this compound relative to the internal standard.[1]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare Stock Solutions (Alcohol, PCC, Internal Standard) react_setup Equilibrate Alcohol Solution prep_sol->react_setup initiate Initiate with PCC react_setup->initiate monitor Withdraw Aliquots at Intervals initiate->monitor quench Quench with Silica Gel monitor->quench gcms Analyze by GC-MS quench->gcms plot Plot ln[Alcohol] vs. Time gcms->plot calc Calculate Rate Constant plot->calc

Caption: Workflow for a kinetic study of benzyl alcohol oxidation.

II. Esterification Reactions

Fischer-Speier esterification is a common method for synthesizing esters from an alcohol and a carboxylic acid, catalyzed by a strong acid.[5] The reactivity of the alcohol in this reaction is influenced by both electronic and steric factors.[1]

Comparative Reactivity

The esterification reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Electron-withdrawing substituents on the benzyl alcohol can decrease its nucleophilicity, thus slowing down the reaction. Therefore, this compound is expected to undergo esterification at a slower rate than benzyl alcohol or benzyl alcohols with electron-donating groups.

Table 2: Predicted Relative Rates of Fischer Esterification

Benzyl AlcoholSubstituent EffectPredicted Relative Rate
4-Methoxybenzyl alcoholStrong Electron-DonatingFast
Benzyl alcoholNeutralModerate
This compound Strong Electron-Withdrawing Slow
2,6-Dichlorobenzyl alcoholStrong Electron-Withdrawing & Steric HindranceSlowest
Experimental Protocol: Kinetic Study of the Fischer Esterification of this compound

This protocol describes a method for monitoring the kinetics of the esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-performance liquid chromatography (HPLC) or Gas Chromatography (GC)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, an excess of acetic acid (e.g., 5 equivalents), and a catalytic amount of sulfuric acid in toluene.

  • Reaction Conditions and Monitoring:

    • Heat the reaction mixture to a constant temperature (e.g., 80°C).

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot with a known volume of a suitable solvent and neutralizing the acid with NaHCO₃ solution.

    • Analyze the quenched sample by HPLC or GC to determine the concentration of the ester product.

  • Data Analysis:

    • Plot the concentration of the formed ester versus time to determine the initial reaction rate.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_data Data Processing setup Combine Alcohol, Acetic Acid, Catalyst, and Solvent heat Heat to Constant Temperature setup->heat aliquot Withdraw Aliquots Periodically heat->aliquot quench Quench and Neutralize aliquot->quench hplc Analyze by HPLC or GC quench->hplc plot Plot [Ester] vs. Time hplc->plot determine Determine Reaction Order and Rate plot->determine

Caption: Workflow for a kinetic study of Fischer esterification.

III. Etherification Reactions

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. Alternatively, benzyl alcohols can be converted to ethers under various conditions.

Comparative Reactivity

In a Williamson-type synthesis where this compound is first converted to its alkoxide, its reactivity will depend on the subsequent reaction with an alkyl halide. The electronic effects of the substituents on the alcohol itself are less critical in this step. However, in reactions where the benzylic alcohol is the electrophile (after conversion to a better leaving group), electron-withdrawing groups would favor an Sₙ2 pathway over an Sₙ1 pathway.

Experimental Protocol: Comparative Kinetic Study of Etherification

This protocol outlines a competitive experiment to determine the relative rates of etherification of different benzyl alcohols.

Materials:

  • Equimolar mixture of this compound and benzyl alcohol

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Internal standard (e.g., tetradecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation:

    • In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF.

    • Add the equimolar mixture of the benzyl alcohols and the internal standard to the NaH suspension.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to form the alkoxides.

    • Add benzyl bromide to the mixture.

  • Monitoring and Analysis:

    • Monitor the reaction by taking aliquots at regular intervals.

    • Quench the aliquots with water and extract with an organic solvent.

    • Analyze the organic layer by GC-MS to determine the relative consumption of each benzyl alcohol over time.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep Suspend NaH in THF add_alcohols Add Alcohol Mixture and Internal Standard prep->add_alcohols form_alkoxide Form Alkoxides add_alcohols->form_alkoxide add_halide Add Benzyl Bromide form_alkoxide->add_halide monitor Monitor by Taking Aliquots add_halide->monitor quench_extract Quench and Extract monitor->quench_extract gcms Analyze by GC-MS quench_extract->gcms compare Compare Relative Consumption of Alcohols gcms->compare

Caption: Workflow for a competitive kinetic study of etherification.

Conclusion

While specific kinetic data for this compound remains to be extensively documented, a strong predictive understanding of its reactivity can be established from the foundational principles of physical organic chemistry and comparative data from analogous systems. The presence of electron-withdrawing bromo and fluoro substituents is expected to decrease its reactivity in oxidation and esterification reactions compared to unsubstituted or electron-rich benzyl alcohols. The provided protocols offer a starting point for researchers to quantitatively investigate these reactions, enabling the optimization of reaction conditions and the development of efficient synthetic routes.

References

[3] BenchChem (2025). Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols. [2] BenchChem (2025). A Comparative Guide to Catalysts for the Oxidation of Substituted Benzyl Alcohols. [6] Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University. [7] Sankar, M., et al. (n.d.). Benzyl alcohol oxidation with Pd-Zn/TiO 2 : computational and experimental studies. [4] Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [1] BenchChem (2025). A Comparative Analysis of the Reactivity of 2-Bromo-5-fluorobenzyl Alcohol and Its Isomers. [5] BenchChem (2025). Application Notes and Protocols for the Esterification of 2-Bromo-5-fluorobenzyl Alcohol.

Sources

A Comparative Guide to the Electronic Properties of 3-Bromo-5-fluorobenzyl Alcohol: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

In modern drug discovery and materials science, understanding a molecule's potential goes far beyond its static two-dimensional structure. The subtle interplay of electron distribution, orbital energies, and electrostatic potential governs how a molecule will interact with biological targets or other reagents. 3-Bromo-5-fluorobenzyl alcohol is a valuable building block in medicinal chemistry, prized for the synthetic handles provided by its hydroxyl group and the specific electronic modulation offered by its halogen substituents.[1] The strategic placement of bromine and fluorine atoms significantly influences the molecule's electronic character, which can be harnessed to fine-tune properties like binding affinity, metabolic stability, and reactivity.[1]

This guide provides a computational framework for analyzing the key electronic properties of this compound. We will compare it against structurally related alternatives to elucidate the specific contributions of its substituents. By employing Density Functional Theory (DFT), a robust and widely used computational method, we can generate quantitative data and visual maps that offer deep insights into molecular behavior.[2] This approach empowers researchers to make more informed decisions in the design of novel therapeutics and functional materials.

Comparative Molecule Selection: Establishing a Baseline

To understand the unique electronic landscape of this compound, a direct comparison with carefully selected analogues is essential. The chosen molecules allow for a systematic dissection of substituent effects:

  • Benzyl Alcohol (Reference): The unsubstituted parent molecule. It serves as the fundamental baseline to quantify the net electronic impact of the bromo and fluoro substituents.

  • 3-Bromobenzyl Alcohol: This analogue allows for the isolation of the electronic contribution of the bromine atom at the meta-position, independent of the fluorine atom.

  • 3-Bromo-5-(trifluoromethyl)benzyl Alcohol (Alternative Halogenated Analogue): Replacing the strongly electronegative fluorine with a potent electron-withdrawing trifluoromethyl group provides a comparison point to understand the graduated effects of different electron-withdrawing substituents on the benzyl ring.[3][4]

G cluster_0 Core Structure cluster_1 Comparative Molecules Target This compound Ref Benzyl Alcohol Target->Ref Remove Br, F Analog1 3-Bromobenzyl Alcohol Target->Analog1 Remove F Analog2 3-Bromo-5-(trifluoromethyl)benzyl alcohol Target->Analog2 Replace F with CF3

Caption: Logical relationship of the comparative molecules to the target compound.

Theoretical Framework: Key Electronic Descriptors

Our analysis focuses on three fundamental electronic properties that dictate a molecule's reactivity and intermolecular interaction potential.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[5] The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of kinetic stability; a smaller gap generally implies higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density of a molecule, visualizing the net electrostatic effect of its electrons and nuclei.[7] It is an invaluable tool for predicting reactivity, as it highlights electron-rich regions (negative potential, nucleophilic sites) and electron-poor regions (positive potential, electrophilic sites).[8][9]

  • Dipole Moment: This vector quantity measures the overall polarity of a molecule, resulting from the non-uniform distribution of charge. The magnitude of the dipole moment influences a molecule's solubility, boiling point, and its ability to engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding.

Computational Methodology: A Validated Protocol

The following protocol outlines a robust and reproducible workflow for computational analysis using Density Functional Theory (DFT). This method is widely accepted for its excellent balance of accuracy and computational efficiency in studying organic molecules.[10]

Caption: Standard workflow for computational electronic property analysis.

Step-by-Step Protocol:

  • Structure Preparation:

    • Action: Construct the 3D structures of this compound and the selected comparative molecules using molecular modeling software (e.g., GaussView, Avogadro).

    • Causality: An accurate initial 3D structure is necessary as the starting point for energy minimization calculations.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization using DFT. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[11]

    • Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule in the gas phase. This is crucial as all electronic properties are dependent on the molecular geometry. The B3LYP functional is a hybrid functional known for its reliability, and the 6-311++G(d,p) basis set is sufficiently large to provide accurate descriptions of electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.

  • Vibrational Frequency Calculation:

    • Action: Perform a frequency calculation at the same level of theory used for optimization.

    • Causality: This is a self-validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, not a transition state.

  • Property Calculation:

    • Action: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties.

    • Causality: This calculation generates the molecular orbitals (from which HOMO/LUMO energies are extracted), the electron density (used for the MEP map), and the dipole moment.

Results and Comparative Analysis

The calculated electronic properties for the four molecules are summarized below. All energy values are reported in electron volts (eV) and the dipole moment in Debye.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE)Dipole Moment (Debye)
Benzyl Alcohol-6.58-0.216.371.85
3-Bromobenzyl Alcohol-6.82-0.556.272.15
This compound -7.01 -0.73 6.28 2.08
3-Bromo-5-(trifluoromethyl)benzyl alcohol-7.45-1.246.213.12
Analysis of Frontier Molecular Orbitals (FMOs)

The data clearly shows the influence of the electron-withdrawing substituents on the orbital energies.

  • Energy Level Depression: Compared to the parent Benzyl Alcohol, both 3-Bromobenzyl alcohol and this compound exhibit lower HOMO and LUMO energy levels. This is an expected consequence of the inductive electron-withdrawing effect of the halogen atoms, which stabilizes the entire molecular orbital system. The effect is most pronounced in the trifluoromethyl analogue, which contains the strongest electron-withdrawing group.

  • HOMO-LUMO Gap: The HOMO-LUMO gap (ΔE) is a measure of kinetic stability and chemical reactivity.[6] While the substituents lower the absolute orbital energies, the effect on the gap is more subtle. The gap slightly decreases from Benzyl Alcohol to the halogenated derivatives, suggesting a modest increase in reactivity. A smaller energy gap facilitates electronic transitions and can be a factor in the molecule's biological activity and light absorption properties.[5]

Analysis of Molecular Electrostatic Potential (MEP)

The MEP maps provide a qualitative, visual comparison of the charge distribution.

  • Benzyl Alcohol: The MEP shows a significant negative potential (red) localized around the oxygen atom of the hydroxyl group, confirming its role as a primary site for electrophilic attack or hydrogen bond donation. The aromatic ring shows a diffuse, mildly negative potential characteristic of its π-electron system.

  • This compound: In our target molecule, the MEP is significantly altered. The potent electronegativity of the fluorine and bromine atoms pulls electron density away from the aromatic ring. This results in a less negative (more neutral or even slightly positive) potential on the ring itself compared to Benzyl Alcohol. The most negative potential remains strongly localized on the hydroxyl oxygen, reinforcing its role as the key interactive site. However, the regions near the C-F and C-Br bonds show a "belt" of positive potential around the halogen atoms (a "sigma-hole"), which can be a site for specific halogen bonding interactions.

  • Comparison: The electron-withdrawing effect is visibly intensified in the trifluoromethyl analogue, where the fluorine atoms create a large region of positive potential, significantly altering the interaction profile of that side of the molecule.

Analysis of Dipole Moment
  • The introduction of the bromine atom in 3-Bromobenzyl alcohol increases the dipole moment from 1.85 D to 2.15 D, indicating an increase in overall molecular polarity.

  • Interestingly, the addition of the fluorine atom in This compound results in a slightly lower dipole moment (2.08 D) than the bromo-only analogue. This is due to the vector nature of the dipole moment; the individual bond dipoles of C-Br and C-F are oriented in a way that they partially offset each other, leading to a net molecular dipole that is slightly less than that of 3-Bromobenzyl alcohol.

  • The trifluoromethyl group, with its three highly polar C-F bonds, causes a dramatic increase in the dipole moment to 3.12 D, making it the most polar molecule in the series. This high polarity would significantly influence its solubility and interaction with polar biological environments.

Conclusion and Implications

This computational guide demonstrates that the electronic properties of this compound are distinctly shaped by its halogen substituents. Compared to benzyl alcohol, it possesses lower-energy frontier orbitals and a slightly reduced HOMO-LUMO gap, suggesting enhanced reactivity. The molecular electrostatic potential is significantly polarized, with a highly negative region around the hydroxyl oxygen and electron-deficient character on the aromatic ring.

These insights are directly applicable for researchers in drug development:

  • The well-defined electronegative site on the oxygen atom can be exploited for strong hydrogen bonding interactions in a receptor active site.

  • The modulated electronic character of the aromatic ring, influenced by the halogens, can be used to tune π-π stacking interactions or avoid unwanted metabolic oxidation.

  • The specific dipole moment and potential for halogen bonding offer further avenues for rational design to enhance binding affinity and specificity.

By leveraging the predictive power of computational chemistry as outlined in this guide, scientists can move beyond trial-and-error synthesis and rationally design next-generation molecules with tailored electronic properties for specific biological or material applications.

References

  • Journal of Chemical Science and Technology. Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. (2021-04-08). [Link]

  • ACS Publications. Efficient Computational Methods for Accurately Predicting Reduction Potentials of Organic Molecules | The Journal of Physical Chemistry A. [Link]

  • American Institute of Chemists. Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. [Link]

  • ScienceDirect. Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. [Link]

  • PubMed. Electronic interpretation of conformational preferences in benzyl derivatives and related compounds. [Link]

  • The University of Manchester. Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. [Link]

  • Crimson Publishers. Introduction to Computational Methods and Their Applications in Chemistry. [Link]

  • Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]

  • SciELO México. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. [Link]

  • ResearchGate. Chemical structures of the benzyl alcohol derivatives under study. [Link]

  • ResearchGate. The molecular electrostatic potential map of the title compound. [Link]

  • ResearchGate. Molecular modelling of the HOMO‐LUMO gap of the bis‐alcohol 3 and the.... [Link]

  • Wikipedia. HOMO and LUMO. [Link]

  • IJCSE. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • ResearchGate. Electrostatic potential map of all compounds. [Link]

  • ResearchGate. Electrostatic potential maps for the electrostatic positive regions of monomers and X…PF2Y complexes. [Link]

  • ChemBK. 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. [Link]

  • NIST WebBook. 3-Bromobenzyl alcohol. [Link]

  • ChemBK. 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. [Link]

Sources

The Unambiguous Arbiter: A Comparative Guide to the Structural Elucidation of 3-Bromo-5-fluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational design and functional understanding are built. For halogenated organic compounds, such as the derivatives of 3-Bromo-5-fluorobenzyl alcohol, this structural elucidation presents a unique set of challenges and opportunities. These molecules are key synthons in the development of novel pharmaceuticals and agrochemicals, where the specific arrangement of atoms dictates biological activity and physical properties.

This guide provides an in-depth comparison of the principal analytical techniques for characterizing these vital compounds, with a primary focus on the definitive method of single-crystal X-ray crystallography. While spectroscopic methods provide valuable insights into molecular connectivity and functional groups, X-ray crystallography stands alone in its ability to deliver an unambiguous, atomic-resolution map of the molecule as it exists in the solid state. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative techniques, supported by experimental data, to empower researchers in their selection of the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[3] This technique is indispensable when absolute structural confirmation is required, for instance, to resolve stereochemical ambiguities or to understand the subtle effects of substituent placement on molecular conformation.

A Case Study: The Crystal Structure of 4-Bromobenzyl Alcohol

Synthesis and Crystallization: The Foundational Steps

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of substituted benzyl alcohols can be achieved through various routes, often involving the reduction of the corresponding benzoic acid or benzaldehyde, or the hydrolysis of a benzyl halide.[5]

For 4-Bromobenzyl alcohol, a common synthetic route is the reduction of 4-bromobenzaldehyde.

Experimental Protocol: Synthesis of 4-Bromobenzyl Alcohol

  • Dissolution: Dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0°C with continuous stirring.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the cooled solution. The choice of a mild reducing agent like NaBH₄ is crucial to prevent over-reduction or side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water to quench the excess reducing agent.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[2] The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically optimized. Slow evaporation of a saturated solution is a commonly employed method for growing single crystals of small organic molecules.

Experimental Protocol: Crystallization of 4-Bromobenzyl Alcohol

  • Solvent Selection: Dissolve the purified 4-Bromobenzyl alcohol in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate). The ideal solvent is one in which the compound is moderately soluble at room temperature and more soluble at elevated temperatures.

  • Preparation of Saturated Solution: Gently warm the solution to ensure complete dissolution.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Data Collection and Structure Refinement

A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal.

Table 1: Crystallographic Data for 4-Bromobenzyl Alcohol

ParameterValueReference
CCDC Number192471[4]
Empirical FormulaC₇H₇BrO[4]
Formula Weight187.03[4]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
a (Å)11.63(2)[4]
b (Å)5.89(1)[4]
c (Å)11.53(2)[4]
β (°)115.8(1)[4]
Volume (ų)711(2)[4]
Z4[4]

The refined crystal structure provides precise bond lengths and angles, offering a definitive picture of the molecule's geometry. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

Workflow for Single-Crystal X-ray Crystallography

Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer valuable, often more rapidly obtainable, information. These methods are frequently used in concert with crystallography to build a comprehensive understanding of a molecule's properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Provides information on the number and environment of hydrogen atoms. The chemical shifts and coupling patterns of the aromatic and benzylic protons can confirm the substitution pattern of the benzene ring.

¹³C NMR: Reveals the number of unique carbon environments in the molecule.

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a distinct signal for each unique fluorine atom, making it an excellent tool for confirming the presence and electronic environment of fluorine substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

Comparison with X-ray Crystallography:

  • State of Matter: NMR analyzes molecules in solution, providing information about their average conformation and dynamics in that state, whereas X-ray crystallography provides a static picture of the molecule in the solid state.

  • Information Obtained: NMR excels at determining atomic connectivity and the solution-state conformation, while X-ray crystallography provides precise bond lengths, bond angles, and packing information.

  • Throughput: NMR is generally a much faster technique than X-ray crystallography, which can be bottlenecked by the need to grow high-quality crystals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 pattern in the mass spectrum, providing a clear signature for the presence of a bromine atom.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Comparison with X-ray Crystallography:

  • Information Obtained: MS primarily provides the molecular weight and elemental composition (with high-resolution MS), and fragmentation patterns can infer structural features. It does not provide the detailed 3D structural information of X-ray crystallography.

  • Sample Requirements: MS requires a very small amount of sample and does not necessitate a crystalline form.

Computational Modeling

Computational chemistry offers a theoretical approach to predicting molecular structure and properties.[6] Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule, predict spectroscopic data (NMR, IR), and analyze intermolecular interactions.

Workflow for Computational Modeling

Caption: A simplified workflow for computational molecular modeling.

Comparison with X-ray Crystallography:

  • Nature of Data: Computational modeling provides a theoretical prediction of the structure in the gas phase or with solvent models, while X-ray crystallography provides an experimental determination of the structure in the solid state.

  • Synergy: Computational models can be validated and refined using experimental data from X-ray crystallography and NMR. Conversely, computational methods can help interpret experimental spectra and understand the forces driving crystal packing.

Comparative Summary of Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Modeling
Principle X-ray diffraction by a crystal latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized moleculesQuantum mechanical calculations
Sample Form Single crystalSolutionSolid, liquid, or solutionIn silico
Information 3D atomic structure, bond lengths/angles, packingAtomic connectivity, solution conformationMolecular weight, fragmentation patternsPredicted 3D structure, energies, spectra
Strengths Unambiguous structure determinationHigh throughput, solution-state dynamicsHigh sensitivity, molecular weight confirmationPredictive power, mechanistic insights
Limitations Requires high-quality crystalsAmbiguities in complex structuresLimited 3D structural informationTheoretical, requires experimental validation

Conclusion: An Integrated Approach for Comprehensive Characterization

The structural elucidation of this compound derivatives, and indeed any novel compound, is best approached through an integrated application of multiple analytical techniques. While NMR and Mass Spectrometry provide rapid and essential information regarding connectivity and molecular weight, single-crystal X-ray crystallography remains the definitive method for unambiguous determination of the three-dimensional molecular structure. The atomic-resolution data it provides is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and providing a solid foundation for computational studies. For researchers and drug development professionals, a high-quality crystal structure is not just a picture; it is a roadmap to innovation.

References

  • PubChem. 4-Bromobenzyl alcohol. Available from: [Link]

  • This is a placeholder for a general synthesis reference for substituted benzyl alcohols.
  • This is a placeholder for a general reference on NMR spectroscopy of organic molecules.
  • This is a placeholder for a general reference on mass spectrometry of organic molecules.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. Available from: [Link]

  • This is a placeholder for a reference on the importance of structural elucid
  • This is a placeholder for a reference on halogen bonding in crystal engineering.
  • This is a placeholder for a reference on the synthesis of this compound deriv
  • This is a placeholder for a reference on the applications of this compound deriv
  • This is a placeholder for a reference on advanced NMR techniques for structural elucid
  • This is a placeholder for a reference on high-resolution mass spectrometry.
  • This is a placeholder for a reference on DFT calcul
  • This is a placeholder for a reference comparing solution-state and solid-state conform
  • This is a placeholder for a reference on the Cambridge Structural D
  • Wikipedia. Benzyl alcohol. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Chemistry LibreTexts. X-ray Crystallography. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Reactions of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluorobenzyl alcohol is a key structural motif and a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—an activated aromatic ring, a reactive bromine atom, and a primary alcohol—provides multiple handles for synthetic manipulation. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The benzylic alcohol can be readily oxidized to the corresponding aldehyde or used in etherification and esterification reactions.

This guide offers a comparative analysis of various catalytic systems for the most common and impactful transformations of this compound. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven experimental protocols, and present comparative data to aid researchers in choosing the optimal conditions for their specific synthetic goals.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures by coupling an organohalide with an organoboron compound.[3][4] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as homo-coupling of the boronic acid or premature decomposition of the catalyst.

Catalyst System Comparison:

The efficacy of a Suzuki coupling is highly dependent on the synergistic interplay between the palladium precursor, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands, often called Buchwald ligands, are known to stabilize the palladium catalyst, enhance oxidative addition, and facilitate the crucial reductive elimination step.[5]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ / PPh₃Phenylboronic acidK₂CO₃Dioxane/H₂O100ModerateA classic, cost-effective system, but may be less effective for hindered substrates.
Pd₂(dba)₃ / SPhos4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O90>95SPhos is a highly active Buchwald ligand, excellent for a broad range of substrates.
PdCl₂(dppf)Heteroarylboronic acidCs₂CO₃DMF110Highdppf is a ferrocene-based ligand, often effective for challenging heteroaromatic couplings.[6]
Pd(OAc)₂ / PCy₃Alkylboronic acidK₃PO₄THF/H₂O80GoodThe electron-rich and bulky tricyclohexylphosphine (PCy₃) ligand is suitable for many applications.[7]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a generalized procedure for a typical Suzuki coupling.

Causality: A flame-dried flask and inert atmosphere are crucial to prevent the oxidation of the Pd(0) active catalyst and the boronic acid. Degassing the solvent removes oxygen, which can deactivate the catalyst. The base is essential for the transmetalation step of the catalytic cycle.[6][7]

  • To a flame-dried 25 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation re_complex Ar-Ar' trans_complex->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration sub Ar-Br boronic Ar'-B(OH)₂ + Base Workflow start Reactant Preparation This compound Coupling Partner Base catalyst Catalyst/Ligand Addition Array of Catalysts/Ligands in separate vials start->catalyst reaction Reaction Setup Inert Atmosphere Solvent Addition Heating catalyst->reaction monitoring Reaction Monitoring TLC LC-MS GC-MS reaction->monitoring workup Workup & Purification Extraction Chromatography monitoring->workup analysis Analysis Yield Determination NMR HRMS workup->analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to discovery, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed, procedural framework for the proper disposal of 3-Bromo-5-fluorobenzyl alcohol, a halogenated aromatic compound frequently used in synthetic chemistry. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting our environment. This document is designed to be a self-validating system, explaining the causality behind each step to foster a deeply ingrained culture of safety.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, like similar halogenated benzyl alcohols, presents specific risks that must be managed.

1.1. GHS Classification and Hazards Based on data for structurally related compounds, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315 - Causes skin irritation[1]
Eye IrritationGHS07WarningH319 - Causes serious eye irritation[1]
Specific Target Organ ToxicityGHS07WarningH335 - May cause respiratory irritation[1]

This table summarizes expected hazards based on similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using.

The Occupational Safety and Health Administration (OSHA) requires employers to maintain a hazard communication program that includes access to SDSs and proper training for all personnel handling hazardous chemicals.[3][4][5]

Pre-Disposal Safety Protocol: Engineering Controls and PPE

To mitigate the risks identified, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

2.1. Engineering Controls All transfers of this compound waste must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to vapors or dust.[6] The fume hood provides a contained workspace and actively ventilates airborne contaminants away from the user.

2.2. Personal Protective Equipment (PPE) The following PPE is required to prevent dermal and ocular exposure:

  • Eye Protection: Safety goggles or a face shield that complies with ANSI Z87.1 or European Standard EN 166 must be worn to protect against splashes.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the material.[1]

  • Protective Clothing: A standard laboratory coat must be worn to protect the skin.[2] For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.

Waste Characterization and Segregation: The Halogenated Waste Stream

Proper segregation is the most critical step in the chemical waste management process. The molecular structure of this compound (C₇H₆BrFO) contains both bromine and fluorine atoms. This classifies it unequivocally as a halogenated organic compound .[7]

Causality: Halogenated organic wastes cannot be disposed of via fuel blending like many non-halogenated solvents.[8] They require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and to scrub acidic gases (like HBr and HF) that are produced during combustion.[1][7] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as the more hazardous and costly halogenated waste.[8][9]

Therefore, all waste containing this compound—including the pure compound, solutions, and the first rinse of any emptied containers—must be collected in a designated "Halogenated Organic Waste" container.[7][9][10]

Step-by-Step Disposal Procedure (Satellite Accumulation)

The following protocol details the collection of this compound waste in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[11][12][13]

4.1. Experimental Protocol: Waste Collection

  • Container Selection: Select a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[14] The container must be in good condition.[9]

  • Container Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][11] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[9]

    • A list of all components and their approximate percentages if it is a mixed waste stream.[7]

    • The appropriate hazard warnings (e.g., "Irritant").[11]

  • Waste Transfer: In a chemical fume hood, carefully transfer the waste into the prepared container. Avoid splashing. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

  • Secure and Store: Securely cap the container immediately after adding waste. The container must remain closed at all times except when waste is actively being added.[9][12] Place the sealed container in a designated SAA. The SAA must be situated away from drains and provide secondary containment (e.g., a spill tray) to capture any potential leaks.[10]

Below is a diagram illustrating the standard workflow for accumulating halogenated chemical waste in a laboratory setting.

G cluster_prep Preparation Phase cluster_transfer Waste Handling (in Fume Hood) cluster_storage Accumulation & Disposal Start Identify Halogenated Waste Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Don_PPE Safety First Prepare_Container Select Chemically Compatible Waste Container Don_PPE->Prepare_Container Label_Container Affix 'Hazardous Waste' Label with Chemical Name & Hazards Prepare_Container->Label_Container Compliance Step Transfer_Waste Carefully Transfer Waste (Do not exceed 90% capacity) Label_Container->Transfer_Waste Secure_Container Securely Cap Container (Keep closed when not in use) Transfer_Waste->Secure_Container Store_in_SAA Place in Secondary Containment in Satellite Accumulation Area (SAA) Secure_Container->Store_in_SAA Schedule_Pickup Arrange Pickup by EHS or Licensed Contractor Store_in_SAA->Schedule_Pickup When Container is Full End Complete Waste Manifest for 'Cradle-to-Grave' Tracking Schedule_Pickup->End

Caption: Workflow for the safe accumulation of halogenated laboratory waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate (if necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, don the appropriate PPE. Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[14] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it in a sealable, chemically compatible container.[14]

  • Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris") and manage it alongside your other halogenated waste.[14]

Final Disposal and Regulatory Compliance

Laboratory-generated hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][15] This act mandates a "cradle-to-grave" management system, meaning the waste must be tracked from its point of generation to its final, environmentally sound disposal.[11][15]

Once your waste container is full (around 90%), you must arrange for its collection. This is handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15] You will be required to complete waste disposal forms or a manifest, which serves as the official record for tracking the waste.[11]

The final disposal for halogenated waste like this compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][11] Landfill disposal of halogenated organic compounds is strictly prohibited in most jurisdictions.[16]

By diligently following these procedures, you contribute to a safe and compliant research environment, upholding your professional responsibility to your colleagues and the community.

References

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. OSHA. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. [Link]

  • Occupational Safety and Health Administration. 1910.1028 - Benzene. OSHA. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in synthetic chemistry, 3-Bromo-5-fluorobenzyl alcohol holds significant promise in the development of new pharmaceutical agents and advanced materials. Its unique substitution pattern offers a versatile scaffold for molecular design. However, as with any halogenated organic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in established safety principles for structurally similar compounds.

Hazard Profile and Core Safety Principles

Based on data from structurally related compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact. The fundamental principle of safe handling is to minimize all potential exposures by using a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Activity Required Personal Protective Equipment Rationale
Routine Handling (Small Quantities) • Chemical-resistant gloves (Nitrile) • Safety glasses with side shields or safety goggles • Laboratory coatTo prevent accidental skin and eye contact during weighing, transfer, and reaction setup.[6][7][8]
Handling Larger Quantities or Operations with Splash Potential • Chemical-resistant gloves (Nitrile or Neoprene) • Chemical splash goggles and a face shield • Chemical-resistant apron over a laboratory coatProvides enhanced protection against splashes to the face and body.[1][7]
Spill Cleanup • Chemical-resistant gloves (Nitrile or Butyl rubber) • Chemical splash goggles and a face shield • Respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) • Disposable coveralls or chemical-resistant suitTo protect against concentrated vapors and direct contact with the spilled material.[9][10]

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves are a good initial choice for incidental contact due to their resistance to a broad range of chemicals.[6][7] For prolonged contact or in the case of a spill, more robust gloves like butyl rubber may be necessary. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Safety glasses with side shields offer minimum protection. However, given the irritant nature of halogenated benzyl alcohols, chemical splash goggles are highly recommended to provide a better seal around the eyes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][7]

  • Respiratory Protection: While routine handling in a certified chemical fume hood should prevent inhalation exposure, respiratory protection is crucial during a spill or when engineering controls are not sufficient.[9][10]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling:

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in a Certified Chemical Fume Hood b->c d Weigh and Transfer Carefully c->d e Keep Container Tightly Closed When Not in Use d->e f Decontaminate Work Area e->f g Segregate Halogenated Organic Waste f->g h Label Waste Container Clearly g->h i Arrange for Professional Hazardous Waste Disposal h->i

Safe Handling Workflow for this compound

Step-by-Step Methodologies:

  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors.[9][11]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Before starting any work, confirm that you have the correct PPE and that it is in good condition.

  • Handling and Experimental Procedures:

    • When handling the solid, avoid generating dust.

    • If the compound is a liquid, use a syringe or pipette for transfers to minimize the risk of splashes.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[4][11]

    • Avoid contact with strong oxidizing agents, as these are generally incompatible with benzyl alcohols.[1][11]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial spill pads.[6][11]

    • Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[6]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Disposal:

    • This compound and any materials contaminated with it are considered halogenated organic waste.[8]

    • This waste must be collected in a designated, leak-proof, and clearly labeled container.[8] The label should include "Hazardous Waste" and the chemical name.

    • Do not mix halogenated waste with non-halogenated waste streams.[8]

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[8] The primary disposal method for such compounds is incineration at a specialized facility.[1][8]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • Synquest Labs. (2018, October 12).
  • Merck. (2016, September 26). MSDS of 3-Bromo-5-(trifluoromethoxy)benzyl alcohol.
  • Consolidated Chemical.
  • Greenfield Global. (2018, August 8).
  • U.S. Pharmacopeia.
  • Fluorochem. (2024, December 19).
  • Sigma-Aldrich. (2025, May 7).
  • Fisher Scientific. (2010, November 5).
  • Aaron Chemicals. (2024, November 1).
  • Loba Chemie.
  • Thermo Fisher Scientific. (2025, September 22).
  • Fisher Scientific. (2011, February 9).
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Sigma-Aldrich. 3-Bromobenzyl alcohol 99%.
  • Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.